molecular formula C28H37NO4 B216820 Cytochalasin O CAS No. 108050-26-6

Cytochalasin O

Cat. No.: B216820
CAS No.: 108050-26-6
M. Wt: 451.6 g/mol
InChI Key: UMHVFKLUODBPSC-USMISTALSA-N
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Description

Cytochalasin Opho is a cytochalasan alkaloid.

Properties

CAS No.

108050-26-6

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24-,25+,27-,28+/m0/s1

InChI Key

UMHVFKLUODBPSC-USMISTALSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

G cluster_0 Actin Polymerization cluster_1 Inhibition by Cytochalasin cluster_2 Cellular Consequences G_Actin G-Actin (Monomer) F_Actin_barbed F-Actin (Barbed End) G_Actin->F_Actin_barbed Polymerization F_Actin_barbed->G_Actin Depolymerization Capped_F_Actin Capped F-Actin F_Actin_pointed F-Actin (Pointed End) Cytochalasin Cytochalasin O (Proxy) Cytochalasin->F_Actin_barbed Binding Disrupted_Dynamics Disrupted Actin Dynamics Morphology Altered Cell Morphology Disrupted_Dynamics->Morphology Cytokinesis Inhibition of Cytokinesis Disrupted_Dynamics->Cytokinesis Apoptosis Induction of Apoptosis Disrupted_Dynamics->Apoptosis G cluster_0 Upstream Stimulus cluster_1 Cytoskeletal Disruption cluster_2 Affected Signaling Pathways cluster_3 Cellular Outcomes Cytochalasin Cytochalasin Actin Actin Cytoskeleton Disruption Disruption Actin->Disruption Inhibition of Polymerization p38_MAPK p38-MAPK Disruption->p38_MAPK ERK1_2 ERK1/2 Disruption->ERK1_2 PLC_InsP3 PLC/InsP3 Disruption->PLC_InsP3 Osteogenesis Osteogenesis p38_MAPK->Osteogenesis Mechanotransduction Altered Mechanotransduction ERK1_2->Mechanotransduction Ca_Signaling Altered Ca2+ Signaling PLC_InsP3->Ca_Signaling G cluster_0 Experimental Workflow: Actin Disruption Assay cluster_1 Experimental Workflow: In Vitro Polymerization Assay Start Start: Cultured Cells on Coverslip Treatment Treat with Cytochalasin Start->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging End End: Visualize Actin Cytoskeleton Imaging->End Start2 Start: G-Actin + Pyrene-Actin Treatment2 Add Cytochalasin Start2->Treatment2 Initiate Initiate Polymerization (Buffer) Treatment2->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Analyze Polymerization Rate Measure->Analyze End2 End: Quantify Inhibition Analyze->End2

References

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

G cluster_0 Actin Polymerization cluster_1 Inhibition by Cytochalasin cluster_2 Cellular Consequences G_Actin G-Actin (Monomer) F_Actin_barbed F-Actin (Barbed End) G_Actin->F_Actin_barbed Polymerization F_Actin_barbed->G_Actin Depolymerization Capped_F_Actin Capped F-Actin F_Actin_pointed F-Actin (Pointed End) Cytochalasin Cytochalasin O (Proxy) Cytochalasin->F_Actin_barbed Binding Disrupted_Dynamics Disrupted Actin Dynamics Morphology Altered Cell Morphology Disrupted_Dynamics->Morphology Cytokinesis Inhibition of Cytokinesis Disrupted_Dynamics->Cytokinesis Apoptosis Induction of Apoptosis Disrupted_Dynamics->Apoptosis G cluster_0 Upstream Stimulus cluster_1 Cytoskeletal Disruption cluster_2 Affected Signaling Pathways cluster_3 Cellular Outcomes Cytochalasin Cytochalasin Actin Actin Cytoskeleton Disruption Disruption Actin->Disruption Inhibition of Polymerization p38_MAPK p38-MAPK Disruption->p38_MAPK ERK1_2 ERK1/2 Disruption->ERK1_2 PLC_InsP3 PLC/InsP3 Disruption->PLC_InsP3 Osteogenesis Osteogenesis p38_MAPK->Osteogenesis Mechanotransduction Altered Mechanotransduction ERK1_2->Mechanotransduction Ca_Signaling Altered Ca2+ Signaling PLC_InsP3->Ca_Signaling G cluster_0 Experimental Workflow: Actin Disruption Assay cluster_1 Experimental Workflow: In Vitro Polymerization Assay Start Start: Cultured Cells on Coverslip Treatment Treat with Cytochalasin Start->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging End End: Visualize Actin Cytoskeleton Imaging->End Start2 Start: G-Actin + Pyrene-Actin Treatment2 Add Cytochalasin Start2->Treatment2 Initiate Initiate Polymerization (Buffer) Treatment2->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Analyze Polymerization Rate Measure->Analyze End2 End: Quantify Inhibition Analyze->End2

References

The Mechanism of Action of Cytochalasin O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Mechanism: Inhibition of Actin Polymerization

Cytochalasins are a class of fungal metabolites that potently disrupt the actin cytoskeleton, a critical component for a multitude of cellular processes. The primary mechanism of action for cytochalasins is the inhibition of actin filament (F-actin) polymerization.[1][2] They achieve this by binding to the barbed (fast-growing) end of actin filaments, which effectively "caps" the filament and prevents the addition of new actin monomers.[1][3] This action blocks both the assembly and disassembly of individual actin monomers from the capped end.[1]

This disruption of actin dynamics leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and in some cases, induction of apoptosis. Cytochalasins are cell-permeable, allowing them to exert their effects within the cytoplasm.

The interaction with actin is highly specific. One cytochalasin molecule binds to one actin filament. Studies with Cytochalasin D have shown that it can bind to ATP-bound actin dimers, and subsequent ATP hydrolysis leads to a monomeric Cytochalasin D-actin complex. This monomer can then re-associate with an ATP-actin monomer to reform the dimer.

G cluster_0 Actin Polymerization cluster_1 Inhibition by Cytochalasin cluster_2 Cellular Consequences G_Actin G-Actin (Monomer) F_Actin_barbed F-Actin (Barbed End) G_Actin->F_Actin_barbed Polymerization F_Actin_barbed->G_Actin Depolymerization Capped_F_Actin Capped F-Actin F_Actin_pointed F-Actin (Pointed End) Cytochalasin Cytochalasin O (Proxy) Cytochalasin->F_Actin_barbed Binding Disrupted_Dynamics Disrupted Actin Dynamics Morphology Altered Cell Morphology Disrupted_Dynamics->Morphology Cytokinesis Inhibition of Cytokinesis Disrupted_Dynamics->Cytokinesis Apoptosis Induction of Apoptosis Disrupted_Dynamics->Apoptosis G cluster_0 Upstream Stimulus cluster_1 Cytoskeletal Disruption cluster_2 Affected Signaling Pathways cluster_3 Cellular Outcomes Cytochalasin Cytochalasin Actin Actin Cytoskeleton Disruption Disruption Actin->Disruption Inhibition of Polymerization p38_MAPK p38-MAPK Disruption->p38_MAPK ERK1_2 ERK1/2 Disruption->ERK1_2 PLC_InsP3 PLC/InsP3 Disruption->PLC_InsP3 Osteogenesis Osteogenesis p38_MAPK->Osteogenesis Mechanotransduction Altered Mechanotransduction ERK1_2->Mechanotransduction Ca_Signaling Altered Ca2+ Signaling PLC_InsP3->Ca_Signaling G cluster_0 Experimental Workflow: Actin Disruption Assay cluster_1 Experimental Workflow: In Vitro Polymerization Assay Start Start: Cultured Cells on Coverslip Treatment Treat with Cytochalasin Start->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Imaging Fluorescence Microscopy Staining->Imaging End End: Visualize Actin Cytoskeleton Imaging->End Start2 Start: G-Actin + Pyrene-Actin Treatment2 Add Cytochalasin Start2->Treatment2 Initiate Initiate Polymerization (Buffer) Treatment2->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Analyze Polymerization Rate Measure->Analyze End2 End: Quantify Inhibition Analyze->End2

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (B569324) (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

  • Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica (B1680970) gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

  • Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

G cluster_0 Fungal Culture & Extraction cluster_1 Purification Phomopsis_sp_xz-18 Phomopsis sp. xz-18 Culture (PDA, 20-21 days) Extraction Extraction (EtOAc/MeOH) Phomopsis_sp_xz-18->Extraction Solid-state fermentation Crude_Extract Crude Extract Extraction->Crude_Extract RP_Column Reversed-Phase Column Chromatography Crude_Extract->RP_Column Sephadex Sephadex LH-20 (Size-Exclusion) RP_Column->Sephadex Fractionation Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Cytochalasin_O Pure this compound Prep_HPLC->Cytochalasin_O

Isolation Workflow for this compound

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

G Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Polymerization_Blocked Actin Polymerization Inhibited Actin_Filament->Polymerization_Blocked Leads to

Mechanism of Actin Polymerization Inhibition
Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

CompoundCell LineIC50 (µM)Reference
18-metoxycytochalasin JHeLa3.66 µg/mL
Cytochalasin HHeLa35.69 µg/mL
Cytochalasin JHeLa10.12 µg/mL

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (B569324) (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

  • Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica (B1680970) gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

  • Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

G cluster_0 Fungal Culture & Extraction cluster_1 Purification Phomopsis_sp_xz-18 Phomopsis sp. xz-18 Culture (PDA, 20-21 days) Extraction Extraction (EtOAc/MeOH) Phomopsis_sp_xz-18->Extraction Solid-state fermentation Crude_Extract Crude Extract Extraction->Crude_Extract RP_Column Reversed-Phase Column Chromatography Crude_Extract->RP_Column Sephadex Sephadex LH-20 (Size-Exclusion) RP_Column->Sephadex Fractionation Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Cytochalasin_O Pure this compound Prep_HPLC->Cytochalasin_O

Isolation Workflow for this compound

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

G Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Polymerization_Blocked Actin Polymerization Inhibited Actin_Filament->Polymerization_Blocked Leads to

Mechanism of Actin Polymerization Inhibition
Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

CompoundCell LineIC50 (µM)Reference
18-metoxycytochalasin JHeLa3.66 µg/mL
Cytochalasin HHeLa35.69 µg/mL
Cytochalasin JHeLa10.12 µg/mL

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

Cytochalasin O: A Technical Guide to Its Fungal Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O, a member of the diverse family of cytochalasan mycotoxins, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary fungal source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological effects. Quantitative data on its bioactivity is presented, and its primary mechanism of action through the inhibition of actin polymerization is discussed. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound.

Source Fungus

This compound is a secondary metabolite produced by the endophytic fungus Phomopsis sp., specifically strain xz-18 .[1][2][3] This strain was isolated from the stems of Camptotheca acuminata, a plant native to China.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel and bioactive natural products. The genus Phomopsis is a well-documented producer of a variety of cytochalasan compounds.[1]

Isolation and Purification of this compound

The isolation of this compound from Phomopsis sp. xz-18 involves solid-state fermentation followed by a multi-step extraction and chromatographic purification process. The following protocol is based on methodologies described in the literature.

Fungal Cultivation

Phomopsis sp. xz-18 is cultivated on a solid-state medium, such as potato dextrose agar (PDA), for approximately 20-21 days. This extended incubation period allows for the sufficient production and accumulation of secondary metabolites, including this compound.

Extraction

The fermented solid medium is extracted with an organic solvent mixture. A common solvent system is a mixture of ethyl acetate (EtOAc) and methanol (MeOH). To enhance extraction efficiency, the culture material is typically macerated and soaked in the solvent. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites.

  • Reversed-Phase Column Chromatography: The crude extract is first fractionated using a reversed-phase silica gel (e.g., RP-18) column. A gradient elution system of methanol and water is employed to separate compounds based on their polarity.

  • Size-Exclusion Chromatography: Fractions containing cytochalasans are further purified by size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative reversed-phase HPLC.

The entire isolation process can be visualized in the following workflow diagram:

G cluster_0 Fungal Culture & Extraction cluster_1 Purification Phomopsis_sp_xz-18 Phomopsis sp. xz-18 Culture (PDA, 20-21 days) Extraction Extraction (EtOAc/MeOH) Phomopsis_sp_xz-18->Extraction Solid-state fermentation Crude_Extract Crude Extract Extraction->Crude_Extract RP_Column Reversed-Phase Column Chromatography Crude_Extract->RP_Column Sephadex Sephadex LH-20 (Size-Exclusion) RP_Column->Sephadex Fractionation Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Cytochalasin_O Pure this compound Prep_HPLC->Cytochalasin_O

Isolation Workflow for this compound

Biological Activity and Mechanism of Action

Inhibition of Actin Polymerization

The primary mechanism of action for cytochalasans, including this compound, is the disruption of the actin cytoskeleton. These compounds bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers. This capping of the filament ends effectively disrupts the dynamic processes of actin polymerization and depolymerization that are crucial for various cellular functions.

Studies on a panel of cytochalasans, including this compound which possesses a 5-en-7-ol moiety, have shown that it exhibits effects on actin polymerization to a comparable extent as other related cytochalasins such as cytochalasin H and J.

The general mechanism of cytochalasan interaction with actin filaments is depicted below:

G Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Polymerization_Blocked Actin Polymerization Inhibited Actin_Filament->Polymerization_Blocked Leads to

Mechanism of Actin Polymerization Inhibition
Cytotoxicity

While many cytochalasans exhibit potent cytotoxic effects against various cancer cell lines, initial studies on the new compounds isolated from Phomopsis sp. xz-18, including this compound, did not show significant activity in cytotoxicity bioassays against human cancer cell lines. However, it is important to note that the cytotoxic potential of natural products can be highly dependent on the specific cell lines and assay conditions used. Further research with a broader range of cancer cell lines is necessary to fully elucidate the cytotoxic profile of this compound.

For context, the following table summarizes the reported IC50 values for other cytochalasans isolated from Phomopsis sp. against various cell lines.

CompoundCell LineIC50 (µM)Reference
18-metoxycytochalasin JHeLa3.66 µg/mL
Cytochalasin HHeLa35.69 µg/mL
Cytochalasin JHeLa10.12 µg/mL

Signaling Pathways

The disruption of the actin cytoskeleton by cytochalasans can have downstream effects on various cellular signaling pathways. The actin network serves as a scaffold for many signaling proteins and plays a critical role in processes such as cell adhesion, migration, and signal transduction. By altering actin dynamics, cytochalasans can indirectly modulate these pathways. However, specific signaling pathways that are uniquely modulated by this compound, beyond the general effects of actin disruption, have not yet been extensively studied.

Conclusion

This compound, a metabolite of the endophytic fungus Phomopsis sp. xz-18, presents an interesting subject for further investigation. While its primary mechanism of action appears to be consistent with other members of the cytochalasan family through the inhibition of actin polymerization, its full biological activity profile, particularly its cytotoxic potential, requires more comprehensive evaluation. The detailed isolation protocol provided in this guide offers a foundation for researchers to obtain pure this compound for further studies into its bioactivity and potential therapeutic applications. Future research should focus on quantitative analysis of its effects on actin dynamics, screening against a wider panel of cancer cell lines, and elucidation of any specific signaling pathways it may modulate.

References

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

PropertyValueReference
Molecular Formula C₃₀H₃₇NO₆
Molecular Weight 507.6 g/mol
Appearance White to off-white solidMedChemExpress Data
Solubility Soluble in DMSO (25 mg/mL with heating), practically insoluble in water.MedChemExpress Data

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

  • Changes in cell morphology

  • Inhibition of cell motility and migration

  • Disruption of cytokinesis, leading to the formation of multinucleated cells

  • Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

PropertyValueReference
Molecular Formula C₃₀H₃₇NO₆
Molecular Weight 507.6 g/mol
Appearance White to off-white solidMedChemExpress Data
Solubility Soluble in DMSO (25 mg/mL with heating), practically insoluble in water.MedChemExpress Data

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

  • Changes in cell morphology

  • Inhibition of cell motility and migration

  • Disruption of cytokinesis, leading to the formation of multinucleated cells

  • Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

An In-depth Technical Guide to Cytochalasin O: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a large and structurally diverse group of compounds renowned for their potent biological activities. These natural products, produced by various fungi, have garnered significant attention from the scientific community due to their profound effects on the eukaryotic cytoskeleton, particularly their interaction with actin filaments. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

While detailed structural and physicochemical data for this compound are not as extensively documented in publicly available literature as for other members of the family like Cytochalasin B and D, some key features have been described. This compound is characterized by a 5-en-7-ol moiety within its macrocyclic structure. This places it in a specific subgroup of cytochalasans and influences its biological activity.

For comparative purposes, the physicochemical properties of the well-characterized Cytochalasin D are presented below. This data serves as a valuable reference point for understanding the general characteristics of this class of compounds.

PropertyValueReference
Molecular Formula C₃₀H₃₇NO₆
Molecular Weight 507.6 g/mol
Appearance White to off-white solidMedChemExpress Data
Solubility Soluble in DMSO (25 mg/mL with heating), practically insoluble in water.MedChemExpress Data

Biological Activity and Mechanism of Action

The primary mechanism of action for cytochalasans, including this compound, is the disruption of actin polymerization. Actin is a critical protein that forms microfilaments, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and division.

Cytochalasins exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding event effectively caps the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation. This disruption of actin dynamics leads to a variety of cellular consequences, including:

  • Changes in cell morphology

  • Inhibition of cell motility and migration

  • Disruption of cytokinesis, leading to the formation of multinucleated cells

  • Induction of apoptosis (programmed cell death)

The bioactivity of this compound, along with the related Cytochalasin N, has been evaluated using fluorescence-based assays. These studies have shown that cytochalasans containing a 5-en-7-ol moiety exhibit comparable effects on actin polymerization.

The general signaling pathway affected by cytochalasans involves the direct modulation of the actin cytoskeleton, which in turn can influence a multitude of downstream cellular processes that are dependent on a functional actin network.

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

  • Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

  • Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

  • Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Cytochalasin_Actin_Pathway cluster_actin Actin Dynamics G_Actin G-Actin Monomers Barbed_End Barbed End (+) G_Actin->Barbed_End G_Actin->Barbed_End Association F_Actin F-Actin Filament F_Actin->Barbed_End Pointed_End Pointed End (-) F_Actin->Pointed_End Barbed_End->G_Actin Barbed_End->G_Actin Dissociation Pointed_End->G_Actin Pointed_End->G_Actin Dissociation Cytochalasin_O This compound Cytochalasin_O->Barbed_End Cytochalasin_O->Barbed_End Capping Polymerization Polymerization Depolymerization Depolymerization Inhibition Inhibition

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

CompoundIC50 (Actin Polymerization)Kd (F-actin Barbed End)Reference
Cytochalasin B ~0.5 - 2 µM~5 nM - 1.4 nM
Cytochalasin D ~0.02 - 0.2 µM~2 nM - 4.1 nM
This compound Not ReportedNot Reported

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene (B120774). In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Pyrene_Assay_Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin Start->Prepare_Actin Prepare_Reagents Prepare Polymerization Buffer and this compound dilutions Prepare_Actin->Prepare_Reagents Mix Mix Actin with Buffer and This compound in a 96-well plate Prepare_Reagents->Mix Measure Measure Fluorescence Kinetics (Ex: 365 nm, Em: 407 nm) Mix->Measure Analyze Analyze Data: - Polymerization rate - Lag time - Steady-state fluorescence Measure->Analyze End End Analyze->End

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

  • Preparation of Pyrene-Labeled G-Actin:

    • Purify G-actin from rabbit skeletal muscle or a recombinant source.

    • Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

    • Remove free pyrene by dialysis or gel filtration.

    • Determine the concentration and labeling efficiency of the pyrene-actin stock.

  • Actin Polymerization Reaction:

    • Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

    • Immediately transfer the reaction mixtures to a 96-well black plate.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the lag time, which is the time to reach the onset of rapid polymerization.

    • Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

    • Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

TIRF_Assay_Workflow Start Start Prepare_Chamber Prepare Flow Chamber with Actin Nucleation Sites (e.g., Spectrin-Actin Seeds) Start->Prepare_Chamber Prepare_Reaction Prepare Polymerization Mix: - G-actin (partially fluorescently labeled) - ATP, Polymerization Buffer - this compound Prepare_Chamber->Prepare_Reaction Introduce_Mix Introduce Polymerization Mix into the Flow Chamber Prepare_Reaction->Introduce_Mix Image Acquire Time-Lapse Images using TIRF Microscopy Introduce_Mix->Image Analyze Analyze Images: - Measure filament elongation rates - Determine capping frequency and duration Image->Analyze End End Analyze->End

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a glass slide and a coverslip.

    • Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

  • Reaction Mixture Preparation:

    • Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

    • Include an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

    • Add the desired concentration of this compound to the mixture.

  • Imaging and Analysis:

    • Introduce the reaction mixture into the flow chamber.

    • Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

    • Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

    • Determine the frequency and duration of capping events at the barbed ends.

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

  • Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

  • TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps (B75204) the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

  • Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

  • Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

  • Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Cytochalasin_Actin_Pathway cluster_actin Actin Dynamics G_Actin G-Actin Monomers Barbed_End Barbed End (+) G_Actin->Barbed_End G_Actin->Barbed_End Association F_Actin F-Actin Filament F_Actin->Barbed_End Pointed_End Pointed End (-) F_Actin->Pointed_End Barbed_End->G_Actin Barbed_End->G_Actin Dissociation Pointed_End->G_Actin Pointed_End->G_Actin Dissociation Cytochalasin_O This compound Cytochalasin_O->Barbed_End Cytochalasin_O->Barbed_End Capping Polymerization Polymerization Depolymerization Depolymerization Inhibition Inhibition

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

CompoundIC50 (Actin Polymerization)Kd (F-actin Barbed End)Reference
Cytochalasin B ~0.5 - 2 µM~5 nM - 1.4 nM
Cytochalasin D ~0.02 - 0.2 µM~2 nM - 4.1 nM
This compound Not ReportedNot Reported

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene (B120774). In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Pyrene_Assay_Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin Start->Prepare_Actin Prepare_Reagents Prepare Polymerization Buffer and this compound dilutions Prepare_Actin->Prepare_Reagents Mix Mix Actin with Buffer and This compound in a 96-well plate Prepare_Reagents->Mix Measure Measure Fluorescence Kinetics (Ex: 365 nm, Em: 407 nm) Mix->Measure Analyze Analyze Data: - Polymerization rate - Lag time - Steady-state fluorescence Measure->Analyze End End Analyze->End

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

  • Preparation of Pyrene-Labeled G-Actin:

    • Purify G-actin from rabbit skeletal muscle or a recombinant source.

    • Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

    • Remove free pyrene by dialysis or gel filtration.

    • Determine the concentration and labeling efficiency of the pyrene-actin stock.

  • Actin Polymerization Reaction:

    • Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

    • Immediately transfer the reaction mixtures to a 96-well black plate.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the lag time, which is the time to reach the onset of rapid polymerization.

    • Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

    • Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

TIRF_Assay_Workflow Start Start Prepare_Chamber Prepare Flow Chamber with Actin Nucleation Sites (e.g., Spectrin-Actin Seeds) Start->Prepare_Chamber Prepare_Reaction Prepare Polymerization Mix: - G-actin (partially fluorescently labeled) - ATP, Polymerization Buffer - this compound Prepare_Chamber->Prepare_Reaction Introduce_Mix Introduce Polymerization Mix into the Flow Chamber Prepare_Reaction->Introduce_Mix Image Acquire Time-Lapse Images using TIRF Microscopy Introduce_Mix->Image Analyze Analyze Images: - Measure filament elongation rates - Determine capping frequency and duration Image->Analyze End End Analyze->End

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a glass slide and a coverslip.

    • Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

  • Reaction Mixture Preparation:

    • Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

    • Include an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

    • Add the desired concentration of this compound to the mixture.

  • Imaging and Analysis:

    • Introduce the reaction mixture into the flow chamber.

    • Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

    • Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

    • Determine the frequency and duration of capping events at the barbed ends.

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

  • Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

  • TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Cytochalasin O: An In-depth Technical Guide to its Effects on Actin Filament Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin O on actin filament polymerization. While specific quantitative data for this compound remains limited in publicly available literature, this document extrapolates from the well-documented effects of structurally similar cytochalasans, such as Cytochalasin B and D, to provide a detailed understanding of its expected mechanism of action. This guide outlines the prevailing model of how cytochalasins interact with actin, details common experimental protocols to quantify these effects, and presents this information in a format accessible to researchers in cell biology and drug development.

Introduction: The Cytochalasan Family and Actin Dynamics

The cytochalasans are a group of fungal metabolites known for their potent effects on the eukaryotic actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The constant remodeling of this network is tightly regulated by the polymerization of globular actin (G-actin) monomers into F-actin filaments and their subsequent depolymerization.

Cytochalasins disrupt this dynamic equilibrium primarily by binding to the barbed (fast-growing) end of actin filaments.[2][3] This interaction effectively caps the filament, preventing the addition of new G-actin monomers and leading to a net depolymerization of existing filaments as the pointed (slow-growing) end continues to depolymerize.[2]

This compound belongs to this family and, based on structure-activity relationship studies, is expected to exhibit a similar mechanism of action. Studies have shown that cytochalasins with a 5-en-7-ol moiety, such as this compound, demonstrate comparable effects on actin assembly to other well-characterized cytochalasins.[1]

Mechanism of Action: The Barbed-End Capping Model

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin. This interaction has several key consequences for actin dynamics:

  • Inhibition of Elongation: By capping the barbed end, cytochalasins physically obstruct the addition of G-actin monomers, halting filament growth at this dynamic end.

  • Apparent Depolymerization: With the barbed end capped, the continuous dissociation of actin monomers from the pointed end leads to a net decrease in the total amount of F-actin.

  • Disruption of Higher-Order Structures: The interference with actin polymerization dynamics leads to the breakdown of actin-based structures such as stress fibers, lamellipodia, and filopodia.

The following diagram illustrates the proposed signaling pathway of cytochalasin's effect on actin polymerization.

Cytochalasin_Actin_Pathway cluster_actin Actin Dynamics G_Actin G-Actin Monomers Barbed_End Barbed End (+) G_Actin->Barbed_End G_Actin->Barbed_End Association F_Actin F-Actin Filament F_Actin->Barbed_End Pointed_End Pointed End (-) F_Actin->Pointed_End Barbed_End->G_Actin Barbed_End->G_Actin Dissociation Pointed_End->G_Actin Pointed_End->G_Actin Dissociation Cytochalasin_O This compound Cytochalasin_O->Barbed_End Cytochalasin_O->Barbed_End Capping Polymerization Polymerization Depolymerization Depolymerization Inhibition Inhibition

Caption: Signaling pathway of this compound's effect on actin polymerization.

Quantitative Data: A Comparative Analysis

CompoundIC50 (Actin Polymerization)Kd (F-actin Barbed End)Reference
Cytochalasin B ~0.5 - 2 µM~5 nM - 1.4 nM
Cytochalasin D ~0.02 - 0.2 µM~2 nM - 4.1 nM
This compound Not ReportedNot Reported

Note: The reported values can vary depending on the specific experimental conditions (e.g., actin concentration, buffer composition, temperature).

Experimental Protocols

To quantitatively assess the effect of this compound on actin polymerization, several established in vitro assays can be employed.

Pyrene-Labeled Actin Polymerization Assay

This is a widely used, fluorescence-based assay to monitor the kinetics of actin polymerization in real-time.

Principle: G-actin is covalently labeled with pyrene. In its monomeric form, pyrene-labeled G-actin exhibits low fluorescence. Upon polymerization into F-actin, the pyrene molecules on adjacent actin subunits interact, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the amount of F-actin formed.

Workflow:

Pyrene_Assay_Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin Start->Prepare_Actin Prepare_Reagents Prepare Polymerization Buffer and this compound dilutions Prepare_Actin->Prepare_Reagents Mix Mix Actin with Buffer and This compound in a 96-well plate Prepare_Reagents->Mix Measure Measure Fluorescence Kinetics (Ex: 365 nm, Em: 407 nm) Mix->Measure Analyze Analyze Data: - Polymerization rate - Lag time - Steady-state fluorescence Measure->Analyze End End Analyze->End

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Detailed Methodology:

  • Preparation of Pyrene-Labeled G-Actin:

    • Purify G-actin from rabbit skeletal muscle or a recombinant source.

    • Label G-actin with N-(1-pyrene)iodoacetamide (PIA).

    • Remove free pyrene by dialysis or gel filtration.

    • Determine the concentration and labeling efficiency of the pyrene-actin stock.

  • Actin Polymerization Reaction:

    • Prepare a reaction mixture containing G-actin (typically 1-4 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0).

    • Immediately transfer the reaction mixtures to a 96-well black plate.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm.

    • Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach a steady state (typically 30-60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the maximum rate of polymerization from the slope of the linear portion of the curve.

    • Calculate the lag time, which is the time to reach the onset of rapid polymerization.

    • Determine the steady-state fluorescence, which reflects the total amount of F-actin at equilibrium.

    • Plot the inhibition of the polymerization rate as a function of this compound concentration to determine the IC50 value.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization and analysis of individual actin filament elongation and capping.

Principle: An evanescent wave of excitation light is generated at the coverslip surface, selectively illuminating fluorescently labeled actin filaments near the surface. This technique provides high-resolution imaging with a low background, enabling the tracking of the growth of individual filaments.

Workflow:

TIRF_Assay_Workflow Start Start Prepare_Chamber Prepare Flow Chamber with Actin Nucleation Sites (e.g., Spectrin-Actin Seeds) Start->Prepare_Chamber Prepare_Reaction Prepare Polymerization Mix: - G-actin (partially fluorescently labeled) - ATP, Polymerization Buffer - this compound Prepare_Chamber->Prepare_Reaction Introduce_Mix Introduce Polymerization Mix into the Flow Chamber Prepare_Reaction->Introduce_Mix Image Acquire Time-Lapse Images using TIRF Microscopy Introduce_Mix->Image Analyze Analyze Images: - Measure filament elongation rates - Determine capping frequency and duration Image->Analyze End End Analyze->End

Caption: Workflow for the TIRF microscopy assay of actin polymerization.

Detailed Methodology:

  • Flow Chamber Preparation:

    • Assemble a flow chamber using a glass slide and a coverslip.

    • Functionalize the coverslip surface to immobilize actin filament seeds (e.g., spectrin-actin complexes or biotinylated actin filaments bound to streptavidin).

  • Reaction Mixture Preparation:

    • Prepare a solution of G-actin containing a fraction (e.g., 10-20%) of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

    • Include an ATP regeneration system (e.g., creatine phosphate/creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) in the polymerization buffer.

    • Add the desired concentration of this compound to the mixture.

  • Imaging and Analysis:

    • Introduce the reaction mixture into the flow chamber.

    • Acquire time-lapse images of the growing actin filaments using a TIRF microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to track the ends of individual filaments over time.

    • Calculate the elongation rates of the barbed and pointed ends in the presence and absence of this compound.

    • Determine the frequency and duration of capping events at the barbed ends.

Expected Results and Interpretation

Based on the known effects of other cytochalasins, experiments with this compound are expected to yield the following results:

  • Pyrene Assay: A dose-dependent decrease in the rate of actin polymerization and a potential increase in the lag time. The steady-state fluorescence may also be reduced, indicating a lower final concentration of F-actin.

  • TIRF Microscopy: A significant reduction in the elongation rate of the barbed ends of actin filaments. The frequency of capping events at the barbed end should increase with increasing concentrations of this compound.

These results would confirm that this compound acts as a barbed-end capping agent, consistent with the general mechanism of the cytochalasan family.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. While specific quantitative data on its interaction with actin is still emerging, its structural similarity to other well-characterized cytochalasins provides a strong basis for predicting its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound on actin filament polymerization, thereby contributing to a more complete understanding of this potent class of cytoskeletal inhibitors. Such studies are essential for the development of new therapeutic agents that target the actin cytoskeleton in various diseases.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

This compound was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified this compound in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that this compound is a natural product with a distribution across various fungal strains. The total synthesis of this compound has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
Appearance White solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of this compound is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for this compound's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of this compound. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for this compound against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The following protocol outlines a general method for the isolation of this compound from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Phomopsis sp. on PDA medium B Incubation at 25-28°C for 20-28 days A->B C Extraction with Ethyl Acetate/Methanol/Acetic Acid B->C D Concentration under reduced pressure C->D E Column Chromatography (Silica Gel) D->E F Further purification by HPLC E->F G Isolation of pure this compound F->G

Caption: A generalized workflow for the isolation of this compound from Phomopsis sp. culture.

Protocol:

  • Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

  • Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components of the extract based on their polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of this compound on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

G A Prepare G-actin solution with pyrene-labeled actin B Add this compound at various concentrations A->B C Initiate polymerization by adding polymerization buffer B->C D Monitor fluorescence intensity over time C->D E Analyze polymerization kinetics D->E

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of this compound.

Protocol:

  • Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

  • Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

  • Addition of Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, this compound can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

G cluster_cytochalasin This compound cluster_actin Actin Dynamics cluster_cellular Cellular Processes CO This compound Actin Actin Filament (Barbed End) CO->Actin Binds to Polymerization Polymerization Inhibition Actin->Polymerization Motility Cell Motility Polymerization->Motility Impacts Division Cell Division (Cytokinesis) Polymerization->Division Impacts Morphology Cell Morphology Polymerization->Morphology Impacts

Caption: A simplified diagram illustrating the primary mechanism of action of this compound on actin dynamics and its downstream cellular consequences.

While direct studies on this compound's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that this compound may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by this compound.

Future Directions

This compound represents a valuable tool for studying the intricate role of the actin cytoskeleton in cellular function. Future research should focus on several key areas:

  • Quantitative Biological Activity: A systematic evaluation of the cytotoxic and other biological activities of this compound against a broad range of cell lines is needed to establish its potency and selectivity.

  • Mechanism of Action: Detailed kinetic studies are required to precisely quantify the effects of this compound on actin polymerization and to compare its activity with other cytochalasans.

  • Signaling Pathway Elucidation: Investigating the impact of this compound on various signaling pathways will provide a deeper understanding of its cellular effects beyond the direct inhibition of actin polymerization.

  • Drug Development Potential: Given the diverse biological activities of the cytochalasan family, exploring the potential of this compound and its derivatives as therapeutic agents is a promising area for future drug discovery efforts.

This technical guide serves as a starting point for researchers interested in this compound, providing a consolidated overview of its discovery and what is currently known about its biological properties. The detailed protocols and visualizations are intended to facilitate further investigation into this fascinating fungal metabolite.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

This compound was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified this compound in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that this compound is a natural product with a distribution across various fungal strains. The total synthesis of this compound has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
Appearance White solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of this compound is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for this compound's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of this compound. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for this compound against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The following protocol outlines a general method for the isolation of this compound from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Phomopsis sp. on PDA medium B Incubation at 25-28°C for 20-28 days A->B C Extraction with Ethyl Acetate/Methanol/Acetic Acid B->C D Concentration under reduced pressure C->D E Column Chromatography (Silica Gel) D->E F Further purification by HPLC E->F G Isolation of pure this compound F->G

Caption: A generalized workflow for the isolation of this compound from Phomopsis sp. culture.

Protocol:

  • Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (B569324) (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

  • Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components of the extract based on their polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of this compound on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

G A Prepare G-actin solution with pyrene-labeled actin B Add this compound at various concentrations A->B C Initiate polymerization by adding polymerization buffer B->C D Monitor fluorescence intensity over time C->D E Analyze polymerization kinetics D->E

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of this compound.

Protocol:

  • Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

  • Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

  • Addition of Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, this compound can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

G cluster_cytochalasin This compound cluster_actin Actin Dynamics cluster_cellular Cellular Processes CO This compound Actin Actin Filament (Barbed End) CO->Actin Binds to Polymerization Polymerization Inhibition Actin->Polymerization Motility Cell Motility Polymerization->Motility Impacts Division Cell Division (Cytokinesis) Polymerization->Division Impacts Morphology Cell Morphology Polymerization->Morphology Impacts

Caption: A simplified diagram illustrating the primary mechanism of action of this compound on actin dynamics and its downstream cellular consequences.

While direct studies on this compound's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that this compound may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by this compound.

Future Directions

This compound represents a valuable tool for studying the intricate role of the actin cytoskeleton in cellular function. Future research should focus on several key areas:

  • Quantitative Biological Activity: A systematic evaluation of the cytotoxic and other biological activities of this compound against a broad range of cell lines is needed to establish its potency and selectivity.

  • Mechanism of Action: Detailed kinetic studies are required to precisely quantify the effects of this compound on actin polymerization and to compare its activity with other cytochalasans.

  • Signaling Pathway Elucidation: Investigating the impact of this compound on various signaling pathways will provide a deeper understanding of its cellular effects beyond the direct inhibition of actin polymerization.

  • Drug Development Potential: Given the diverse biological activities of the cytochalasan family, exploring the potential of this compound and its derivatives as therapeutic agents is a promising area for future drug discovery efforts.

This technical guide serves as a starting point for researchers interested in this compound, providing a consolidated overview of its discovery and what is currently known about its biological properties. The detailed protocols and visualizations are intended to facilitate further investigation into this fascinating fungal metabolite.

References

Unveiling Cytochalasin O: A Technical Chronicle of its Discovery and Scientific Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery, history, and biological significance of Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites. This whitepaper consolidates key findings, presents quantitative data in structured formats, details experimental protocols, and visualizes complex biological pathways to provide a foundational resource for the scientific community.

Discovery and Origins

This compound was first reported in 1989 as one of six new 10-phenyl-[1]cytochalasans isolated from a Phomopsis species. This discovery expanded the known diversity of the cytochalasan family, which are fungal polyketide-amino acid hybrid metabolites. These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.

Subsequent research has identified this compound in other fungal species, including the endophytic fungus Phomopsis sp. xz-18, isolated from the plant Isodon eriocalyx var. laxiflora. This indicates that this compound is a natural product with a distribution across various fungal strains. The total synthesis of this compound has also been achieved, confirming its molecular structure and providing a pathway for the generation of analogs for further study.

Physicochemical Properties and Structure

The structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
Appearance White solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of this compound is its interaction with the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the assembly and disassembly of actin monomers. This disruption of actin polymerization affects a multitude of cellular processes.

While specific quantitative data for this compound's effect on actin polymerization is not extensively documented in publicly available literature, the general mechanism of cytochalasans involves the capping of actin filaments. This leads to changes in cell morphology, inhibition of cell motility, and interference with cytokinesis.

Limited studies have explored the broader biological activities of this compound. Research on various cytochalasans has revealed a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. However, specific IC50 values for this compound against various cell lines are not yet widely reported.

Experimental Protocols

Isolation of this compound from Phomopsis sp.

The following protocol outlines a general method for the isolation of this compound from a fungal culture, based on reported procedures for Phomopsis species.

Diagram 1: Experimental Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Phomopsis sp. on PDA medium B Incubation at 25-28°C for 20-28 days A->B C Extraction with Ethyl Acetate/Methanol/Acetic Acid B->C D Concentration under reduced pressure C->D E Column Chromatography (Silica Gel) D->E F Further purification by HPLC E->F G Isolation of pure this compound F->G

Caption: A generalized workflow for the isolation of this compound from Phomopsis sp. culture.

Protocol:

  • Fungal Culture: Phomopsis sp. is cultured on a solid medium such as potato dextrose agar (PDA). The cultures are incubated at approximately 25-28°C for a period of 20 to 28 days to allow for sufficient growth and metabolite production.

  • Extraction: The fungal mycelium and the agar medium are extracted with an organic solvent mixture, typically ethyl acetate/methanol/acetic acid (e.g., 80:15:5 v/v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components of the extract based on their polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Actin Polymerization Assay

To assess the effect of this compound on actin polymerization, a common method is the pyrene-actin assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin monomers upon their incorporation into a polymer.

Diagram 2: Workflow for Actin Polymerization Assay

G A Prepare G-actin solution with pyrene-labeled actin B Add this compound at various concentrations A->B C Initiate polymerization by adding polymerization buffer B->C D Monitor fluorescence intensity over time C->D E Analyze polymerization kinetics D->E

Caption: A schematic of the pyrene-actin polymerization assay to evaluate the effect of this compound.

Protocol:

  • Preparation of Actin: Monomeric (G)-actin is purified and a fraction of it is labeled with N-(1-pyrenyl)iodoacetamide.

  • Assay Setup: A solution of G-actin containing a small percentage of pyrene-labeled G-actin is prepared in a low ionic strength buffer.

  • Addition of Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the G-actin solution at various concentrations. A control with the solvent alone is also prepared.

  • Initiation of Polymerization: Polymerization is initiated by the addition of a polymerization-inducing buffer containing KCl and MgCl2.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

Signaling Pathways

The primary signaling pathway affected by cytochalasans is the one regulating the actin cytoskeleton. By directly binding to actin filaments, this compound can influence a multitude of cellular processes that are dependent on actin dynamics.

Diagram 3: General Signaling Impact of Cytochalasans on the Actin Cytoskeleton

G cluster_cytochalasin This compound cluster_actin Actin Dynamics cluster_cellular Cellular Processes CO This compound Actin Actin Filament (Barbed End) CO->Actin Binds to Polymerization Polymerization Inhibition Actin->Polymerization Motility Cell Motility Polymerization->Motility Impacts Division Cell Division (Cytokinesis) Polymerization->Division Impacts Morphology Cell Morphology Polymerization->Morphology Impacts

Caption: A simplified diagram illustrating the primary mechanism of action of this compound on actin dynamics and its downstream cellular consequences.

While direct studies on this compound's influence on specific signaling cascades are limited, research on other cytochalasans provides potential avenues for investigation. For instance, Cytochalasin D has been shown to promote osteogenic differentiation through the p38-MAPK signaling pathway. It is plausible that this compound may also modulate various signaling pathways as a consequence of its effects on the actin cytoskeleton, which serves as a scaffold and regulator for many signaling proteins. Further research is needed to elucidate the specific signaling networks that are influenced by this compound.

Future Directions

This compound represents a valuable tool for studying the intricate role of the actin cytoskeleton in cellular function. Future research should focus on several key areas:

  • Quantitative Biological Activity: A systematic evaluation of the cytotoxic and other biological activities of this compound against a broad range of cell lines is needed to establish its potency and selectivity.

  • Mechanism of Action: Detailed kinetic studies are required to precisely quantify the effects of this compound on actin polymerization and to compare its activity with other cytochalasans.

  • Signaling Pathway Elucidation: Investigating the impact of this compound on various signaling pathways will provide a deeper understanding of its cellular effects beyond the direct inhibition of actin polymerization.

  • Drug Development Potential: Given the diverse biological activities of the cytochalasan family, exploring the potential of this compound and its derivatives as therapeutic agents is a promising area for future drug discovery efforts.

This technical guide serves as a starting point for researchers interested in this compound, providing a consolidated overview of its discovery and what is currently known about its biological properties. The detailed protocols and visualizations are intended to facilitate further investigation into this fascinating fungal metabolite.

References

The Role of Cytochalasans in Elucidating Cytoskeletal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a vast array of fundamental cellular processes. These include the maintenance of cell shape, cell motility, cytokinesis, intracellular transport, and signal transduction. The dynamic nature of the actin cytoskeleton, characterized by the continuous polymerization and depolymerization of actin filaments, is tightly regulated by a multitude of actin-binding proteins. The study of these processes has been greatly advanced by the use of small molecule inhibitors that can acutely perturb cytoskeletal dynamics.

Among the most valuable tools for this purpose are the cytochalasans, a large family of fungal metabolites. These compounds are cell-permeable and exert their effects by interacting with actin filaments, thereby inhibiting their polymerization and elongation. This technical guide will delve into the core principles of using cytochalasans to study cytoskeletal dynamics.

While the initial focus of this guide was intended to be on Cytochalasin O, a comprehensive review of the scientific literature reveals a significant scarcity of specific data for this particular analog. In contrast, a wealth of information is available for other members of the cytochalasan family, most notably Cytochalasin D. Therefore, to provide a thorough and practical resource, this guide will focus on the well-characterized effects and experimental applications of Cytochalasin D as a representative and potent tool for cytoskeletal research. The principles and methodologies described herein are likely to be broadly applicable to the study of less-characterized cytochalasans such as this compound.

Mechanism of Action: Capping the Actin Filament

Cytochalasans primarily function by binding to the barbed (or plus) end of actin filaments (F-actin). This "capping" action physically obstructs the addition of new actin monomers (G-actin) to the growing end of the filament. By inhibiting elongation at the fast-growing barbed end, while depolymerization continues at the pointed (or minus) end, cytochalasans lead to a net disassembly of actin filaments within the cell.

Mechanism_of_Action cluster_actin Actin Dynamics G_actin G-actin (Monomers) F_actin + G_actin->F_actin:p Polymerization (Elongation at Barbed End) F_actin:m1->G_actin Depolymerization (from Pointed End) Cyto_O This compound Cyto_O->F_actin:p Binds to Barbed End

Quantitative Effects of Cytochalasans on Cellular Processes

The disruption of the actin cytoskeleton by cytochalasans leads to a variety of measurable effects on cellular morphology and function. While specific quantitative data for this compound is limited, the following table summarizes typical effects observed with the potent analog, Cytochalasin D, which can serve as a benchmark for experimental design.

ParameterCell TypeConcentrationObserved EffectReference
Actin Polymerization Platelets0.2 - 2 µMInhibition of actin polymerization and induction of depolymerization.[1]
Cell Morphology Fibroblasts10 µMChange from stretched to rounded morphology with dendritic extensions after 30 minutes.[2]
Cell Motility Tumor Cells0.1 - 1 µMInhibition of chemotactic migration.[3]
Cytotoxicity (IC50) HeLa Cells48 hours~2.5 µM[4]
Cytotoxicity (IC50) A549 Cells48 hours~5.0 µM[4]

Signaling Pathways Modulated by Cytoskeletal Disruption

The actin cytoskeleton serves as a scaffold for numerous signaling molecules and its dynamic state is intricately linked with various signaling pathways. Disruption of the actin cytoskeleton by cytochalasans can, therefore, have profound effects on cellular signaling. One of the most critical pathways regulating and being regulated by actin dynamics is the Rho GTPase signaling cascade.

Rho_GTPase_Signaling cluster_rho_cycle Rho GTPase Cycle Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor GEFs GEFs Receptor->GEFs Rho_GTP Rho-GTP (Active) GEFs->Rho_GTP Activates Rho_GDP Rho-GDP (Inactive) Rho_GTP->Rho_GDP GAPs ROCK ROCK Rho_GTP->ROCK Rho_GDP->Rho_GTP GEFs LIMK LIM Kinase ROCK->LIMK Myosin_LC_P Myosin Light Chain-P ROCK->Myosin_LC_P Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Actin_Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin_Dynamics Stress_Fibers Stress Fiber Formation & Contraction Myosin_LC_P->Stress_Fibers Cytochalasin_O This compound Cytochalasin_O->Stress_Fibers Disrupts

Experimental Protocols

Precise and reproducible experimental design is crucial when using cytochalasans to study the actin cytoskeleton. Below are detailed methodologies for key experiments.

General Handling and Preparation of Cytochalasan Stock Solutions

Cytochalasans are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Assessment of Cytotoxicity using the MTT Assay

Before investigating the effects on the cytoskeleton, it is essential to determine the cytotoxic concentration of the cytochalasan on the cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of this compound Adherence->Prepare_Dilutions Treat_Cells Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Visualization of the F-actin Cytoskeleton by Phalloidin (B8060827) Staining

This method allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton in fixed cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS. (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the F-actin cytoskeleton using a fluorescence microscope.

Conclusion

Cytochalasans, exemplified by the well-studied Cytochalasin D, are indispensable tools for investigating the multifaceted roles of the actin cytoskeleton in cellular biology. By potently and specifically disrupting actin polymerization, these fungal metabolites allow researchers to dissect the intricate connections between cytoskeletal dynamics, cell behavior, and intracellular signaling. While specific data for this compound remains limited, the experimental frameworks and mechanistic understanding derived from studies of its analogs provide a solid foundation for its future investigation and application. As our understanding of the diverse members of the cytochalasan family grows, so too will our ability to precisely manipulate and comprehend the dynamic world of the actin cytoskeleton, paving the way for new discoveries in fundamental cell biology and the development of novel therapeutic strategies.

References

The Role of Cytochalasans in Elucidating Cytoskeletal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a vast array of fundamental cellular processes. These include the maintenance of cell shape, cell motility, cytokinesis, intracellular transport, and signal transduction. The dynamic nature of the actin cytoskeleton, characterized by the continuous polymerization and depolymerization of actin filaments, is tightly regulated by a multitude of actin-binding proteins. The study of these processes has been greatly advanced by the use of small molecule inhibitors that can acutely perturb cytoskeletal dynamics.

Among the most valuable tools for this purpose are the cytochalasans, a large family of fungal metabolites. These compounds are cell-permeable and exert their effects by interacting with actin filaments, thereby inhibiting their polymerization and elongation. This technical guide will delve into the core principles of using cytochalasans to study cytoskeletal dynamics.

While the initial focus of this guide was intended to be on Cytochalasin O, a comprehensive review of the scientific literature reveals a significant scarcity of specific data for this particular analog. In contrast, a wealth of information is available for other members of the cytochalasan family, most notably Cytochalasin D. Therefore, to provide a thorough and practical resource, this guide will focus on the well-characterized effects and experimental applications of Cytochalasin D as a representative and potent tool for cytoskeletal research. The principles and methodologies described herein are likely to be broadly applicable to the study of less-characterized cytochalasans such as this compound.

Mechanism of Action: Capping the Actin Filament

Cytochalasans primarily function by binding to the barbed (or plus) end of actin filaments (F-actin). This "capping" action physically obstructs the addition of new actin monomers (G-actin) to the growing end of the filament. By inhibiting elongation at the fast-growing barbed end, while depolymerization continues at the pointed (or minus) end, cytochalasans lead to a net disassembly of actin filaments within the cell.

Mechanism_of_Action cluster_actin Actin Dynamics G_actin G-actin (Monomers) F_actin + G_actin->F_actin:p Polymerization (Elongation at Barbed End) F_actin:m1->G_actin Depolymerization (from Pointed End) Cyto_O This compound Cyto_O->F_actin:p Binds to Barbed End

Quantitative Effects of Cytochalasans on Cellular Processes

The disruption of the actin cytoskeleton by cytochalasans leads to a variety of measurable effects on cellular morphology and function. While specific quantitative data for this compound is limited, the following table summarizes typical effects observed with the potent analog, Cytochalasin D, which can serve as a benchmark for experimental design.

ParameterCell TypeConcentrationObserved EffectReference
Actin Polymerization Platelets0.2 - 2 µMInhibition of actin polymerization and induction of depolymerization.[1]
Cell Morphology Fibroblasts10 µMChange from stretched to rounded morphology with dendritic extensions after 30 minutes.[2]
Cell Motility Tumor Cells0.1 - 1 µMInhibition of chemotactic migration.[3]
Cytotoxicity (IC50) HeLa Cells48 hours~2.5 µM[4]
Cytotoxicity (IC50) A549 Cells48 hours~5.0 µM[4]

Signaling Pathways Modulated by Cytoskeletal Disruption

The actin cytoskeleton serves as a scaffold for numerous signaling molecules and its dynamic state is intricately linked with various signaling pathways. Disruption of the actin cytoskeleton by cytochalasans can, therefore, have profound effects on cellular signaling. One of the most critical pathways regulating and being regulated by actin dynamics is the Rho GTPase signaling cascade.

Rho_GTPase_Signaling cluster_rho_cycle Rho GTPase Cycle Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor GEFs GEFs Receptor->GEFs Rho_GTP Rho-GTP (Active) GEFs->Rho_GTP Activates Rho_GDP Rho-GDP (Inactive) Rho_GTP->Rho_GDP GAPs ROCK ROCK Rho_GTP->ROCK Rho_GDP->Rho_GTP GEFs LIMK LIM Kinase ROCK->LIMK Myosin_LC_P Myosin Light Chain-P ROCK->Myosin_LC_P Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Actin_Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin_Dynamics Stress_Fibers Stress Fiber Formation & Contraction Myosin_LC_P->Stress_Fibers Cytochalasin_O This compound Cytochalasin_O->Stress_Fibers Disrupts

Experimental Protocols

Precise and reproducible experimental design is crucial when using cytochalasans to study the actin cytoskeleton. Below are detailed methodologies for key experiments.

General Handling and Preparation of Cytochalasan Stock Solutions

Cytochalasans are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Assessment of Cytotoxicity using the MTT Assay

Before investigating the effects on the cytoskeleton, it is essential to determine the cytotoxic concentration of the cytochalasan on the cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of this compound Adherence->Prepare_Dilutions Treat_Cells Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Visualization of the F-actin Cytoskeleton by Phalloidin (B8060827) Staining

This method allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton in fixed cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS. (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the F-actin cytoskeleton using a fluorescence microscope.

Conclusion

Cytochalasans, exemplified by the well-studied Cytochalasin D, are indispensable tools for investigating the multifaceted roles of the actin cytoskeleton in cellular biology. By potently and specifically disrupting actin polymerization, these fungal metabolites allow researchers to dissect the intricate connections between cytoskeletal dynamics, cell behavior, and intracellular signaling. While specific data for this compound remains limited, the experimental frameworks and mechanistic understanding derived from studies of its analogs provide a solid foundation for its future investigation and application. As our understanding of the diverse members of the cytochalasan family grows, so too will our ability to precisely manipulate and comprehend the dynamic world of the actin cytoskeleton, paving the way for new discoveries in fundamental cell biology and the development of novel therapeutic strategies.

References

The Role of Cytochalasans in Elucidating Cytoskeletal Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a vast array of fundamental cellular processes. These include the maintenance of cell shape, cell motility, cytokinesis, intracellular transport, and signal transduction. The dynamic nature of the actin cytoskeleton, characterized by the continuous polymerization and depolymerization of actin filaments, is tightly regulated by a multitude of actin-binding proteins. The study of these processes has been greatly advanced by the use of small molecule inhibitors that can acutely perturb cytoskeletal dynamics.

Among the most valuable tools for this purpose are the cytochalasans, a large family of fungal metabolites. These compounds are cell-permeable and exert their effects by interacting with actin filaments, thereby inhibiting their polymerization and elongation. This technical guide will delve into the core principles of using cytochalasans to study cytoskeletal dynamics.

While the initial focus of this guide was intended to be on Cytochalasin O, a comprehensive review of the scientific literature reveals a significant scarcity of specific data for this particular analog. In contrast, a wealth of information is available for other members of the cytochalasan family, most notably Cytochalasin D. Therefore, to provide a thorough and practical resource, this guide will focus on the well-characterized effects and experimental applications of Cytochalasin D as a representative and potent tool for cytoskeletal research. The principles and methodologies described herein are likely to be broadly applicable to the study of less-characterized cytochalasans such as this compound.

Mechanism of Action: Capping the Actin Filament

Cytochalasans primarily function by binding to the barbed (or plus) end of actin filaments (F-actin). This "capping" action physically obstructs the addition of new actin monomers (G-actin) to the growing end of the filament. By inhibiting elongation at the fast-growing barbed end, while depolymerization continues at the pointed (or minus) end, cytochalasans lead to a net disassembly of actin filaments within the cell.

Mechanism_of_Action cluster_actin Actin Dynamics G_actin G-actin (Monomers) F_actin + G_actin->F_actin:p Polymerization (Elongation at Barbed End) F_actin:m1->G_actin Depolymerization (from Pointed End) Cyto_O This compound Cyto_O->F_actin:p Binds to Barbed End

Quantitative Effects of Cytochalasans on Cellular Processes

The disruption of the actin cytoskeleton by cytochalasans leads to a variety of measurable effects on cellular morphology and function. While specific quantitative data for this compound is limited, the following table summarizes typical effects observed with the potent analog, Cytochalasin D, which can serve as a benchmark for experimental design.

ParameterCell TypeConcentrationObserved EffectReference
Actin Polymerization Platelets0.2 - 2 µMInhibition of actin polymerization and induction of depolymerization.[1]
Cell Morphology Fibroblasts10 µMChange from stretched to rounded morphology with dendritic extensions after 30 minutes.[2]
Cell Motility Tumor Cells0.1 - 1 µMInhibition of chemotactic migration.[3]
Cytotoxicity (IC50) HeLa Cells48 hours~2.5 µM[4]
Cytotoxicity (IC50) A549 Cells48 hours~5.0 µM[4]

Signaling Pathways Modulated by Cytoskeletal Disruption

The actin cytoskeleton serves as a scaffold for numerous signaling molecules and its dynamic state is intricately linked with various signaling pathways. Disruption of the actin cytoskeleton by cytochalasans can, therefore, have profound effects on cellular signaling. One of the most critical pathways regulating and being regulated by actin dynamics is the Rho GTPase signaling cascade.

Rho_GTPase_Signaling cluster_rho_cycle Rho GTPase Cycle Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor GEFs GEFs Receptor->GEFs Rho_GTP Rho-GTP (Active) GEFs->Rho_GTP Activates Rho_GDP Rho-GDP (Inactive) Rho_GTP->Rho_GDP GAPs ROCK ROCK Rho_GTP->ROCK Rho_GDP->Rho_GTP GEFs LIMK LIM Kinase ROCK->LIMK Myosin_LC_P Myosin Light Chain-P ROCK->Myosin_LC_P Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Actin_Dynamics Actin Filament Severing & Depolymerization Cofilin->Actin_Dynamics Stress_Fibers Stress Fiber Formation & Contraction Myosin_LC_P->Stress_Fibers Cytochalasin_O This compound Cytochalasin_O->Stress_Fibers Disrupts

Experimental Protocols

Precise and reproducible experimental design is crucial when using cytochalasans to study the actin cytoskeleton. Below are detailed methodologies for key experiments.

General Handling and Preparation of Cytochalasan Stock Solutions

Cytochalasans are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Assessment of Cytotoxicity using the MTT Assay

Before investigating the effects on the cytoskeleton, it is essential to determine the cytotoxic concentration of the cytochalasan on the cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare serial dilutions of this compound Adherence->Prepare_Dilutions Treat_Cells Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Visualization of the F-actin Cytoskeleton by Phalloidin Staining

This method allows for the direct visualization of the effects of cytochalasans on the filamentous actin cytoskeleton in fixed cells.

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells with PBS. Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS. (Optional) Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the F-actin cytoskeleton using a fluorescence microscope.

Conclusion

Cytochalasans, exemplified by the well-studied Cytochalasin D, are indispensable tools for investigating the multifaceted roles of the actin cytoskeleton in cellular biology. By potently and specifically disrupting actin polymerization, these fungal metabolites allow researchers to dissect the intricate connections between cytoskeletal dynamics, cell behavior, and intracellular signaling. While specific data for this compound remains limited, the experimental frameworks and mechanistic understanding derived from studies of its analogs provide a solid foundation for its future investigation and application. As our understanding of the diverse members of the cytochalasan family grows, so too will our ability to precisely manipulate and comprehend the dynamic world of the actin cytoskeleton, paving the way for new discoveries in fundamental cell biology and the development of novel therapeutic strategies.

References

The 5-en-7-ol Moiety in Cytochalasin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O belongs to the diverse family of cytochalasans, fungal metabolites renowned for their potent inhibitory effects on actin polymerization. A key structural feature of this compound is the 5-en-7-ol moiety within its perhydroisoindolone core. This technical guide provides an in-depth analysis of this specific chemical entity, summarizing the current understanding of its role in the biological activity of cytochalasans. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this document consolidates structure-activity relationship (SAR) data for related compounds, details relevant experimental protocols, and explores the broader implications for drug discovery.

Introduction to Cytochalasins and the Significance of the Perhydroisoindolone Core

Cytochalasans are a large class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2] This disruption of actin dynamics interferes with a multitude of cellular processes, including cell motility, division, and maintenance of cell shape, making them valuable tools in cell biology and potential leads for therapeutic development.[2]

The perhydroisoindolone core, and specifically the substitutions at positions C-5, C-6, and C-7, are crucial for the biological activity of these compounds. The 5-en-7-ol moiety of this compound places a double bond between carbons 5 and 6, and a hydroxyl group at carbon 7. Understanding the contribution of this specific arrangement is key to deciphering the structure-activity relationships within the cytochalasan family.

The 5-en-7-ol Moiety: Structure-Activity Relationship Insights

While comprehensive quantitative data for this compound is scarce, studies on related cytochalasans provide valuable insights into the role of the 5-en-7-ol and similar moieties.

General Observations:

  • Importance of C-7 Hydroxyl Group: A free hydroxyl group at the C-7 position is generally considered important for the biological activity of cytochalasans.[3][4] Acetylation of this group often leads to a decrease in activity.

  • Comparable Bioactivity: this compound, with its 5-en-7-ol system, has been reported to exhibit bioactivity comparable to other cytochalasins that have different substitutions at the C-5, C-6, and C-7 positions, such as a 6,7-epoxide or a 6(12)-en-7-ol moiety. This suggests a degree of tolerance for structural variations in this region, as long as key interactions are maintained.

  • Detrimental Diols: The introduction of diol functionalities at positions 5,7 or 6,7 has been shown to result in weak or no bioactivity. This indicates that the conformation and electronic properties conferred by the en-ol system are important for target engagement.

Table 1: Qualitative Structure-Activity Relationship at the C5-C7 Region of Cytochalasins

Moiety at C5-C7General BioactivityReference
5-en-7-ol (e.g., this compound) Comparable to other active cytochalasins
6,7-epoxideActive
6(12)-en-7-olActive
5,7-diolWeak or Inactive
6,7-diolWeak or Inactive
7-O-acetylReduced activity

Experimental Protocols for Evaluating Cytochalasan Activity

The following are detailed methodologies for key experiments typically used to characterize the biological activity of cytochalasans. While specific data for this compound is not presented, these protocols provide a framework for its evaluation.

Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)

This assay is a standard method to directly measure the effect of a compound on the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of polymerization.

Protocol:

  • Preparation of Pyrene-Labeled G-Actin: Actin is purified from rabbit skeletal muscle acetone (B3395972) powder and labeled with N-(1-pyrene)iodoacetamide.

  • Assay Setup:

    • A solution of G-actin (typically 2-5 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin is prepared in a low-ionic-strength buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

    • The test compound (e.g., this compound dissolved in DMSO) or vehicle control is added to the G-actin solution.

  • Initiation of Polymerization: Polymerization is initiated by adding a concentrated salt solution to induce filament formation (F-buffer, e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after the addition of the salt solution and monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of elongation. The extent of polymerization is determined by the final fluorescence intensity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_actin G-actin Solution (+ Pyrene-G-actin) Mix Mix G-actin and Compound G_actin->Mix Compound Test Compound (e.g., this compound) Compound->Mix Initiate Initiate Polymerization (add F-buffer) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Rate and Extent of Polymerization Plot->Analyze

Caption: Workflow for the Pyrene-Actin Polymerization Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This technique allows for the direct visualization of the effects of cytochalasans on the filamentous actin (F-actin) cytoskeleton in cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound or vehicle control.

  • Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS.

  • Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488), which specifically binds to F-actin.

  • Nuclear Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and the 5-en-7-ol Moiety

The primary molecular target of cytochalasans is actin. However, the profound disruption of the actin cytoskeleton can have downstream effects on various signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. While direct modulation of these GTPases by cytochalasins is not the primary mechanism, the cellular response to actin disruption often involves changes in the activity of these signaling proteins.

To date, there is no specific evidence in the literature linking the 5-en-7-ol moiety of this compound to the modulation of any particular signaling pathway. It is hypothesized that any observed effects on signaling would be a consequence of its actin-disrupting activity, a characteristic shared by the broader cytochalasan class.

Logical Relationship Diagram:

G Cyto_O This compound (5-en-7-ol moiety) Actin Actin Polymerization Cyto_O->Actin Inhibits Cytoskeleton Actin Cytoskeleton Disruption Actin->Cytoskeleton Leads to Cell_Processes Cellular Processes (Motility, Division, etc.) Cytoskeleton->Cell_Processes Impacts Rho_GTPases Rho GTPase Signaling (Secondary Effect) Cytoskeleton->Rho_GTPases Influences

Caption: Hypothesized mechanism of this compound's cellular effects.

Conclusion and Future Directions

The 5-en-7-ol moiety is an important structural feature of this compound. Based on the available data for related compounds, this moiety, in concert with the rest of the molecule, contributes to the potent actin polymerization inhibitory activity characteristic of the cytochalasan family. The presence of the C-7 hydroxyl group appears to be a key determinant of bioactivity.

A significant knowledge gap remains concerning the specific quantitative bioactivity and the detailed molecular interactions of this compound. Future research should focus on:

  • Total Synthesis and Analog Generation: The total synthesis of this compound would enable the generation of sufficient material for comprehensive biological evaluation and the creation of novel analogs to further probe the SAR of the 5-en-7-ol region.

  • Quantitative Biological Evaluation: A thorough investigation of this compound's IC50 values in a panel of cancer cell lines and in actin polymerization assays is needed to accurately assess its potency.

  • Structural Biology Studies: Co-crystallization of this compound with actin would provide invaluable insights into the specific atomic interactions mediated by the 5-en-7-ol moiety.

  • Signaling Pathway Analysis: Studies to determine if this compound has any unique off-target effects or influences on signaling pathways beyond those attributed to general actin disruption would be highly beneficial.

Addressing these research questions will not only enhance our understanding of this compound but also contribute to the broader knowledge of cytochalasan SAR, aiding in the design of novel and more potent actin-targeting agents for research and therapeutic applications.

References

The 5-en-7-ol Moiety in Cytochalasin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O belongs to the diverse family of cytochalasans, fungal metabolites renowned for their potent inhibitory effects on actin polymerization. A key structural feature of this compound is the 5-en-7-ol moiety within its perhydroisoindolone core. This technical guide provides an in-depth analysis of this specific chemical entity, summarizing the current understanding of its role in the biological activity of cytochalasans. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this document consolidates structure-activity relationship (SAR) data for related compounds, details relevant experimental protocols, and explores the broader implications for drug discovery.

Introduction to Cytochalasins and the Significance of the Perhydroisoindolone Core

Cytochalasans are a large class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2] This disruption of actin dynamics interferes with a multitude of cellular processes, including cell motility, division, and maintenance of cell shape, making them valuable tools in cell biology and potential leads for therapeutic development.[2]

The perhydroisoindolone core, and specifically the substitutions at positions C-5, C-6, and C-7, are crucial for the biological activity of these compounds. The 5-en-7-ol moiety of this compound places a double bond between carbons 5 and 6, and a hydroxyl group at carbon 7. Understanding the contribution of this specific arrangement is key to deciphering the structure-activity relationships within the cytochalasan family.

The 5-en-7-ol Moiety: Structure-Activity Relationship Insights

While comprehensive quantitative data for this compound is scarce, studies on related cytochalasans provide valuable insights into the role of the 5-en-7-ol and similar moieties.

General Observations:

  • Importance of C-7 Hydroxyl Group: A free hydroxyl group at the C-7 position is generally considered important for the biological activity of cytochalasans.[3][4] Acetylation of this group often leads to a decrease in activity.

  • Comparable Bioactivity: this compound, with its 5-en-7-ol system, has been reported to exhibit bioactivity comparable to other cytochalasins that have different substitutions at the C-5, C-6, and C-7 positions, such as a 6,7-epoxide or a 6(12)-en-7-ol moiety. This suggests a degree of tolerance for structural variations in this region, as long as key interactions are maintained.

  • Detrimental Diols: The introduction of diol functionalities at positions 5,7 or 6,7 has been shown to result in weak or no bioactivity. This indicates that the conformation and electronic properties conferred by the en-ol system are important for target engagement.

Table 1: Qualitative Structure-Activity Relationship at the C5-C7 Region of Cytochalasins

Moiety at C5-C7General BioactivityReference
5-en-7-ol (e.g., this compound) Comparable to other active cytochalasins
6,7-epoxideActive
6(12)-en-7-olActive
5,7-diolWeak or Inactive
6,7-diolWeak or Inactive
7-O-acetylReduced activity

Experimental Protocols for Evaluating Cytochalasan Activity

The following are detailed methodologies for key experiments typically used to characterize the biological activity of cytochalasans. While specific data for this compound is not presented, these protocols provide a framework for its evaluation.

Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)

This assay is a standard method to directly measure the effect of a compound on the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of polymerization.

Protocol:

  • Preparation of Pyrene-Labeled G-Actin: Actin is purified from rabbit skeletal muscle acetone (B3395972) powder and labeled with N-(1-pyrene)iodoacetamide.

  • Assay Setup:

    • A solution of G-actin (typically 2-5 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin is prepared in a low-ionic-strength buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

    • The test compound (e.g., this compound dissolved in DMSO) or vehicle control is added to the G-actin solution.

  • Initiation of Polymerization: Polymerization is initiated by adding a concentrated salt solution to induce filament formation (F-buffer, e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after the addition of the salt solution and monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of elongation. The extent of polymerization is determined by the final fluorescence intensity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_actin G-actin Solution (+ Pyrene-G-actin) Mix Mix G-actin and Compound G_actin->Mix Compound Test Compound (e.g., this compound) Compound->Mix Initiate Initiate Polymerization (add F-buffer) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Rate and Extent of Polymerization Plot->Analyze

Caption: Workflow for the Pyrene-Actin Polymerization Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This technique allows for the direct visualization of the effects of cytochalasans on the filamentous actin (F-actin) cytoskeleton in cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound or vehicle control.

  • Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS.

  • Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488), which specifically binds to F-actin.

  • Nuclear Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and the 5-en-7-ol Moiety

The primary molecular target of cytochalasans is actin. However, the profound disruption of the actin cytoskeleton can have downstream effects on various signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. While direct modulation of these GTPases by cytochalasins is not the primary mechanism, the cellular response to actin disruption often involves changes in the activity of these signaling proteins.

To date, there is no specific evidence in the literature linking the 5-en-7-ol moiety of this compound to the modulation of any particular signaling pathway. It is hypothesized that any observed effects on signaling would be a consequence of its actin-disrupting activity, a characteristic shared by the broader cytochalasan class.

Logical Relationship Diagram:

G Cyto_O This compound (5-en-7-ol moiety) Actin Actin Polymerization Cyto_O->Actin Inhibits Cytoskeleton Actin Cytoskeleton Disruption Actin->Cytoskeleton Leads to Cell_Processes Cellular Processes (Motility, Division, etc.) Cytoskeleton->Cell_Processes Impacts Rho_GTPases Rho GTPase Signaling (Secondary Effect) Cytoskeleton->Rho_GTPases Influences

Caption: Hypothesized mechanism of this compound's cellular effects.

Conclusion and Future Directions

The 5-en-7-ol moiety is an important structural feature of this compound. Based on the available data for related compounds, this moiety, in concert with the rest of the molecule, contributes to the potent actin polymerization inhibitory activity characteristic of the cytochalasan family. The presence of the C-7 hydroxyl group appears to be a key determinant of bioactivity.

A significant knowledge gap remains concerning the specific quantitative bioactivity and the detailed molecular interactions of this compound. Future research should focus on:

  • Total Synthesis and Analog Generation: The total synthesis of this compound would enable the generation of sufficient material for comprehensive biological evaluation and the creation of novel analogs to further probe the SAR of the 5-en-7-ol region.

  • Quantitative Biological Evaluation: A thorough investigation of this compound's IC50 values in a panel of cancer cell lines and in actin polymerization assays is needed to accurately assess its potency.

  • Structural Biology Studies: Co-crystallization of this compound with actin would provide invaluable insights into the specific atomic interactions mediated by the 5-en-7-ol moiety.

  • Signaling Pathway Analysis: Studies to determine if this compound has any unique off-target effects or influences on signaling pathways beyond those attributed to general actin disruption would be highly beneficial.

Addressing these research questions will not only enhance our understanding of this compound but also contribute to the broader knowledge of cytochalasan SAR, aiding in the design of novel and more potent actin-targeting agents for research and therapeutic applications.

References

The 5-en-7-ol Moiety in Cytochalasin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin O belongs to the diverse family of cytochalasans, fungal metabolites renowned for their potent inhibitory effects on actin polymerization. A key structural feature of this compound is the 5-en-7-ol moiety within its perhydroisoindolone core. This technical guide provides an in-depth analysis of this specific chemical entity, summarizing the current understanding of its role in the biological activity of cytochalasans. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this document consolidates structure-activity relationship (SAR) data for related compounds, details relevant experimental protocols, and explores the broader implications for drug discovery.

Introduction to Cytochalasins and the Significance of the Perhydroisoindolone Core

Cytochalasans are a large class of fungal secondary metabolites characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2] This disruption of actin dynamics interferes with a multitude of cellular processes, including cell motility, division, and maintenance of cell shape, making them valuable tools in cell biology and potential leads for therapeutic development.[2]

The perhydroisoindolone core, and specifically the substitutions at positions C-5, C-6, and C-7, are crucial for the biological activity of these compounds. The 5-en-7-ol moiety of this compound places a double bond between carbons 5 and 6, and a hydroxyl group at carbon 7. Understanding the contribution of this specific arrangement is key to deciphering the structure-activity relationships within the cytochalasan family.

The 5-en-7-ol Moiety: Structure-Activity Relationship Insights

While comprehensive quantitative data for this compound is scarce, studies on related cytochalasans provide valuable insights into the role of the 5-en-7-ol and similar moieties.

General Observations:

  • Importance of C-7 Hydroxyl Group: A free hydroxyl group at the C-7 position is generally considered important for the biological activity of cytochalasans.[3][4] Acetylation of this group often leads to a decrease in activity.

  • Comparable Bioactivity: this compound, with its 5-en-7-ol system, has been reported to exhibit bioactivity comparable to other cytochalasins that have different substitutions at the C-5, C-6, and C-7 positions, such as a 6,7-epoxide or a 6(12)-en-7-ol moiety. This suggests a degree of tolerance for structural variations in this region, as long as key interactions are maintained.

  • Detrimental Diols: The introduction of diol functionalities at positions 5,7 or 6,7 has been shown to result in weak or no bioactivity. This indicates that the conformation and electronic properties conferred by the en-ol system are important for target engagement.

Table 1: Qualitative Structure-Activity Relationship at the C5-C7 Region of Cytochalasins

Moiety at C5-C7General BioactivityReference
5-en-7-ol (e.g., this compound) Comparable to other active cytochalasins
6,7-epoxideActive
6(12)-en-7-olActive
5,7-diolWeak or Inactive
6,7-diolWeak or Inactive
7-O-acetylReduced activity

Experimental Protocols for Evaluating Cytochalasan Activity

The following are detailed methodologies for key experiments typically used to characterize the biological activity of cytochalasans. While specific data for this compound is not presented, these protocols provide a framework for its evaluation.

Actin Polymerization Inhibition Assay (Pyrene-Actin Assay)

This assay is a standard method to directly measure the effect of a compound on the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of polymerization.

Protocol:

  • Preparation of Pyrene-Labeled G-Actin: Actin is purified from rabbit skeletal muscle acetone powder and labeled with N-(1-pyrene)iodoacetamide.

  • Assay Setup:

    • A solution of G-actin (typically 2-5 µM) containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin is prepared in a low-ionic-strength buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).

    • The test compound (e.g., this compound dissolved in DMSO) or vehicle control is added to the G-actin solution.

  • Initiation of Polymerization: Polymerization is initiated by adding a concentrated salt solution to induce filament formation (F-buffer, e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after the addition of the salt solution and monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of elongation. The extent of polymerization is determined by the final fluorescence intensity.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_actin G-actin Solution (+ Pyrene-G-actin) Mix Mix G-actin and Compound G_actin->Mix Compound Test Compound (e.g., this compound) Compound->Mix Initiate Initiate Polymerization (add F-buffer) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Rate and Extent of Polymerization Plot->Analyze

Caption: Workflow for the Pyrene-Actin Polymerization Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This technique allows for the direct visualization of the effects of cytochalasans on the filamentous actin (F-actin) cytoskeleton in cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound or vehicle control.

  • Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS.

  • Phalloidin Staining: Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488), which specifically binds to F-actin.

  • Nuclear Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathways and the 5-en-7-ol Moiety

The primary molecular target of cytochalasans is actin. However, the profound disruption of the actin cytoskeleton can have downstream effects on various signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. While direct modulation of these GTPases by cytochalasins is not the primary mechanism, the cellular response to actin disruption often involves changes in the activity of these signaling proteins.

To date, there is no specific evidence in the literature linking the 5-en-7-ol moiety of this compound to the modulation of any particular signaling pathway. It is hypothesized that any observed effects on signaling would be a consequence of its actin-disrupting activity, a characteristic shared by the broader cytochalasan class.

Logical Relationship Diagram:

G Cyto_O This compound (5-en-7-ol moiety) Actin Actin Polymerization Cyto_O->Actin Inhibits Cytoskeleton Actin Cytoskeleton Disruption Actin->Cytoskeleton Leads to Cell_Processes Cellular Processes (Motility, Division, etc.) Cytoskeleton->Cell_Processes Impacts Rho_GTPases Rho GTPase Signaling (Secondary Effect) Cytoskeleton->Rho_GTPases Influences

Caption: Hypothesized mechanism of this compound's cellular effects.

Conclusion and Future Directions

The 5-en-7-ol moiety is an important structural feature of this compound. Based on the available data for related compounds, this moiety, in concert with the rest of the molecule, contributes to the potent actin polymerization inhibitory activity characteristic of the cytochalasan family. The presence of the C-7 hydroxyl group appears to be a key determinant of bioactivity.

A significant knowledge gap remains concerning the specific quantitative bioactivity and the detailed molecular interactions of this compound. Future research should focus on:

  • Total Synthesis and Analog Generation: The total synthesis of this compound would enable the generation of sufficient material for comprehensive biological evaluation and the creation of novel analogs to further probe the SAR of the 5-en-7-ol region.

  • Quantitative Biological Evaluation: A thorough investigation of this compound's IC50 values in a panel of cancer cell lines and in actin polymerization assays is needed to accurately assess its potency.

  • Structural Biology Studies: Co-crystallization of this compound with actin would provide invaluable insights into the specific atomic interactions mediated by the 5-en-7-ol moiety.

  • Signaling Pathway Analysis: Studies to determine if this compound has any unique off-target effects or influences on signaling pathways beyond those attributed to general actin disruption would be highly beneficial.

Addressing these research questions will not only enhance our understanding of this compound but also contribute to the broader knowledge of cytochalasan SAR, aiding in the design of novel and more potent actin-targeting agents for research and therapeutic applications.

References

Unveiling Cytochalasin O: A Technical Guide to its Natural Source, Xylaria arbuscula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cytochalasin O, a potent secondary metabolite isolated from the endophytic fungus Xylaria arbuscula. The genus Xylaria is a well-documented source of structurally diverse and biologically active compounds, with cytochalasins being a prominent class of metabolites.[1][2] This document details the isolation, characterization, and biological activities of this compound, presenting quantitative data, experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Bioactivity Data

Xylaria arbuscula has been shown to produce a variety of cytochalasins, including this compound.[3] The biological activities of these compounds have been evaluated, with data summarized below.

Table 1: Antimicrobial Activity of Compounds from Xylaria arbuscula

CompoundS. aureus MIC (μM)C. albicans MIC (μM)P. aeruginosa MIC (μM)
Xylariachalasin A (1)5050>100
Xylariachalasin B (2)12.512.550
Xylariachalasin C (3)5050>100
Cytochalasin D (10)2525100
Cytochalasin C (11)5050>100
This compound (12) >100>10012.5

Source: Adapted from Tan et al., 2024.[3]

Table 2: Cytotoxic Activity of Compounds from Xylaria arbuscula

CompoundMDA-MB-435 IC₅₀ (μM)HCT15 IC₅₀ (μM)
Cytochalasin D (10)3.61 ± 1.60-
This compound (12) >50-
Arbuschalasin A->40
Arbuschalasin B->40
Compound 6 (unnamed)-13.5
Compound 7 (unnamed)-13.4

Source: Adapted from Tan et al., 2024 and another study on Xylaria arbuscula.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of cytochalasins from Xylaria arbuscula.

Fungal Cultivation and Fermentation
  • Fungal Strain: Xylaria arbuscula QYF, an endophytic fungus isolated from the leaves of the mangrove plant Kandelia candel. The fungal identity is confirmed by analysis of its ITS sequence data (GenBank accession No. MT123074).

  • Culture Medium: Solid rice medium is prepared in 1 L Erlenmeyer flasks, each containing 50 g of rice and 50 mL of 2% saline water.

  • Fermentation Conditions: The fungus is cultivated on the solid medium for 30 days at a constant temperature of 25 °C.

Extraction and Isolation of this compound
  • Extraction: The fermented materials are exhaustively extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to repeated column chromatography for purification.

    • Silica (B1680970) Gel Chromatography: The crude extract is fractionated using a silica gel column (200–300 mesh) with a gradient elution system.

    • Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column.

    • Semi-preparative HPLC: The final purification of this compound is performed on a semi-preparative HPLC system equipped with a DAD detector and a Phenomenex Cellulose-2 column (10 × 250 mm, 5 μm).

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and carbon signals.

  • Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known cytochalasins to confirm the identity of this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key stages involved in the isolation of this compound from Xylaria arbuscula.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis A Xylaria arbuscula Strain B Solid Rice Medium (30 days, 25°C) A->B C Ethyl Acetate Extraction B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G Semi-preparative HPLC F->G H Purified this compound G->H I NMR Spectroscopy H->I J HRESIMS H->J K Structure Elucidation I->K J->K

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway: Mechanism of Action of Cytochalasins

Cytochalasins, as a class of mycotoxins, are known to exert their biological effects primarily by disrupting actin filament dynamics. This interference with the cytoskeleton can lead to the inhibition of cellular processes such as cell division and may induce apoptosis.

signaling_pathway A This compound B Binds to Barbed End of F-actin A->B C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Inhibition of Cell Motility D->E F Inhibition of Cytokinesis D->F G Induction of Apoptosis D->G

Caption: Postulated mechanism of action for this compound.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents. The detailed methodologies and compiled data for this compound from Xylaria arbuscula provide a solid starting point for further investigation into its pharmacological potential.

References

Unveiling Cytochalasin O: A Technical Guide to its Natural Source, Xylaria arbuscula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cytochalasin O, a potent secondary metabolite isolated from the endophytic fungus Xylaria arbuscula. The genus Xylaria is a well-documented source of structurally diverse and biologically active compounds, with cytochalasins being a prominent class of metabolites.[1][2] This document details the isolation, characterization, and biological activities of this compound, presenting quantitative data, experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Bioactivity Data

Xylaria arbuscula has been shown to produce a variety of cytochalasins, including this compound.[3] The biological activities of these compounds have been evaluated, with data summarized below.

Table 1: Antimicrobial Activity of Compounds from Xylaria arbuscula

CompoundS. aureus MIC (μM)C. albicans MIC (μM)P. aeruginosa MIC (μM)
Xylariachalasin A (1)5050>100
Xylariachalasin B (2)12.512.550
Xylariachalasin C (3)5050>100
Cytochalasin D (10)2525100
Cytochalasin C (11)5050>100
This compound (12) >100>10012.5

Source: Adapted from Tan et al., 2024.[3]

Table 2: Cytotoxic Activity of Compounds from Xylaria arbuscula

CompoundMDA-MB-435 IC₅₀ (μM)HCT15 IC₅₀ (μM)
Cytochalasin D (10)3.61 ± 1.60-
This compound (12) >50-
Arbuschalasin A->40
Arbuschalasin B->40
Compound 6 (unnamed)-13.5
Compound 7 (unnamed)-13.4

Source: Adapted from Tan et al., 2024 and another study on Xylaria arbuscula.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of cytochalasins from Xylaria arbuscula.

Fungal Cultivation and Fermentation
  • Fungal Strain: Xylaria arbuscula QYF, an endophytic fungus isolated from the leaves of the mangrove plant Kandelia candel. The fungal identity is confirmed by analysis of its ITS sequence data (GenBank accession No. MT123074).

  • Culture Medium: Solid rice medium is prepared in 1 L Erlenmeyer flasks, each containing 50 g of rice and 50 mL of 2% saline water.

  • Fermentation Conditions: The fungus is cultivated on the solid medium for 30 days at a constant temperature of 25 °C.

Extraction and Isolation of this compound
  • Extraction: The fermented materials are exhaustively extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to repeated column chromatography for purification.

    • Silica (B1680970) Gel Chromatography: The crude extract is fractionated using a silica gel column (200–300 mesh) with a gradient elution system.

    • Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column.

    • Semi-preparative HPLC: The final purification of this compound is performed on a semi-preparative HPLC system equipped with a DAD detector and a Phenomenex Cellulose-2 column (10 × 250 mm, 5 μm).

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and carbon signals.

  • Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known cytochalasins to confirm the identity of this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key stages involved in the isolation of this compound from Xylaria arbuscula.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis A Xylaria arbuscula Strain B Solid Rice Medium (30 days, 25°C) A->B C Ethyl Acetate Extraction B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G Semi-preparative HPLC F->G H Purified this compound G->H I NMR Spectroscopy H->I J HRESIMS H->J K Structure Elucidation I->K J->K

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway: Mechanism of Action of Cytochalasins

Cytochalasins, as a class of mycotoxins, are known to exert their biological effects primarily by disrupting actin filament dynamics. This interference with the cytoskeleton can lead to the inhibition of cellular processes such as cell division and may induce apoptosis.

signaling_pathway A This compound B Binds to Barbed End of F-actin A->B C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Inhibition of Cell Motility D->E F Inhibition of Cytokinesis D->F G Induction of Apoptosis D->G

Caption: Postulated mechanism of action for this compound.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents. The detailed methodologies and compiled data for this compound from Xylaria arbuscula provide a solid starting point for further investigation into its pharmacological potential.

References

Unveiling Cytochalasin O: A Technical Guide to its Natural Source, Xylaria arbuscula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cytochalasin O, a potent secondary metabolite isolated from the endophytic fungus Xylaria arbuscula. The genus Xylaria is a well-documented source of structurally diverse and biologically active compounds, with cytochalasins being a prominent class of metabolites.[1][2] This document details the isolation, characterization, and biological activities of this compound, presenting quantitative data, experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Bioactivity Data

Xylaria arbuscula has been shown to produce a variety of cytochalasins, including this compound.[3] The biological activities of these compounds have been evaluated, with data summarized below.

Table 1: Antimicrobial Activity of Compounds from Xylaria arbuscula

CompoundS. aureus MIC (μM)C. albicans MIC (μM)P. aeruginosa MIC (μM)
Xylariachalasin A (1)5050>100
Xylariachalasin B (2)12.512.550
Xylariachalasin C (3)5050>100
Cytochalasin D (10)2525100
Cytochalasin C (11)5050>100
This compound (12) >100>10012.5

Source: Adapted from Tan et al., 2024.[3]

Table 2: Cytotoxic Activity of Compounds from Xylaria arbuscula

CompoundMDA-MB-435 IC₅₀ (μM)HCT15 IC₅₀ (μM)
Cytochalasin D (10)3.61 ± 1.60-
This compound (12) >50-
Arbuschalasin A->40
Arbuschalasin B->40
Compound 6 (unnamed)-13.5
Compound 7 (unnamed)-13.4

Source: Adapted from Tan et al., 2024 and another study on Xylaria arbuscula.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation and characterization of cytochalasins from Xylaria arbuscula.

Fungal Cultivation and Fermentation
  • Fungal Strain: Xylaria arbuscula QYF, an endophytic fungus isolated from the leaves of the mangrove plant Kandelia candel. The fungal identity is confirmed by analysis of its ITS sequence data (GenBank accession No. MT123074).

  • Culture Medium: Solid rice medium is prepared in 1 L Erlenmeyer flasks, each containing 50 g of rice and 50 mL of 2% saline water.

  • Fermentation Conditions: The fungus is cultivated on the solid medium for 30 days at a constant temperature of 25 °C.

Extraction and Isolation of this compound
  • Extraction: The fermented materials are exhaustively extracted with ethyl acetate (EtOAc) to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to repeated column chromatography for purification.

    • Silica Gel Chromatography: The crude extract is fractionated using a silica gel column (200–300 mesh) with a gradient elution system.

    • Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column.

    • Semi-preparative HPLC: The final purification of this compound is performed on a semi-preparative HPLC system equipped with a DAD detector and a Phenomenex Cellulose-2 column (10 × 250 mm, 5 μm).

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the planar structure and assign proton and carbon signals.

  • Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known cytochalasins to confirm the identity of this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key stages involved in the isolation of this compound from Xylaria arbuscula.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis A Xylaria arbuscula Strain B Solid Rice Medium (30 days, 25°C) A->B C Ethyl Acetate Extraction B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Sephadex LH-20 Chromatography E->F G Semi-preparative HPLC F->G H Purified this compound G->H I NMR Spectroscopy H->I J HRESIMS H->J K Structure Elucidation I->K J->K

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway: Mechanism of Action of Cytochalasins

Cytochalasins, as a class of mycotoxins, are known to exert their biological effects primarily by disrupting actin filament dynamics. This interference with the cytoskeleton can lead to the inhibition of cellular processes such as cell division and may induce apoptosis.

signaling_pathway A This compound B Binds to Barbed End of F-actin A->B C Inhibition of Actin Polymerization B->C D Disruption of Actin Cytoskeleton C->D E Inhibition of Cell Motility D->E F Inhibition of Cytokinesis D->F G Induction of Apoptosis D->G

Caption: Postulated mechanism of action for this compound.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents. The detailed methodologies and compiled data for this compound from Xylaria arbuscula provide a solid starting point for further investigation into its pharmacological potential.

References

Methodological & Application

Application Notes and Protocols for Cytochalasin O in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These cell-permeable mycotoxins disrupt actin polymerization, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1] Cytochalasin O is a member of this family and, like other cytochalasins, serves as a valuable tool for studying the dynamics of the actin cytoskeleton in living cells. Its ability to acutely perturb actin-dependent processes makes it relevant for research in cell motility, cytokinesis, and intracellular transport. These application notes provide a comprehensive guide to utilizing this compound in live-cell imaging experiments, including its mechanism of action, protocols for use, and expected outcomes. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and well-studied Cytochalasin D is provided as a reference point for experimental design.

Mechanism of Action

Cytochalasins primarily exert their effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This action inhibits the addition of new actin monomers to the filament, effectively capping it and preventing further elongation.[1] This disruption of actin dynamics leads to a cascade of cellular effects, including the disassembly of existing actin structures like stress fibers and lamellipodia.[2] The general mechanism of action for cytochalasins can also influence downstream signaling pathways, such as those involving Rho GTPases, which are key regulators of the actin cytoskeleton. Furthermore, prolonged disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis, through mitochondrial-dependent pathways.

digraph "Cytochalasin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes G_Actin [label="G-Actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"]; F_Actin [label="F-Actin (Filament)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Barbed_End [label="Barbed (+)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pointed_End [label="Pointed (-)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects:\n- Altered Morphology\n- Inhibited Motility\n- Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges G_Actin -> Barbed_End [label="Polymerization", color="#5F6368"]; Barbed_End -> G_Actin [label="Depolymerization", color="#5F6368"]; Pointed_End -> F_Actin [style=invis]; Barbed_End -> F_Actin [style=invis]; {rank=same; G_Actin; F_Actin}

Cytochalasin_O -> Barbed_End [label="Binds to\nbarbed end", color="#EA4335"]; Barbed_End -> G_Actin [style=invis]; Barbed_End -> Cellular_Effects [label="Inhibits\nPolymerization", color="#EA4335"];

// Invisible edges for layout F_Actin -> Cellular_Effects [style=invis]; }

Figure 1: Mechanism of this compound on actin polymerization.

Quantitative Data Summary

The following table summarizes the effective concentrations and cytotoxic effects of various cytochalasins. It is important to note that specific IC50 values for this compound are not widely available in the literature. The data for Cytochalasin D, a structurally similar and extensively studied cytochalasin, are provided as a reference to guide initial experiments with this compound. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.

CompoundCell LineParameterValueReference
This compound VariousActin Polymerization InhibitionComparable to Cytochalasin H, J, N
Cytochalasin B HeLaIC50 (Cytotoxicity)7.9 µM
Cytochalasin B Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate2x10-7 M
Cytochalasin D CHO-K1Effective Concentration for Actin Disruption0.5 µM
Cytochalasin D Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate10-8 M
Cytochalasin D HEp-2Apoptosis Inhibition0.5–2 µM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics Following this compound Treatment

This protocol details the steps for visualizing the effects of this compound on the actin cytoskeleton in real-time using live-cell fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (phenol red-free medium is recommended for fluorescence imaging)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP/RFP)

  • Live-cell imaging buffer (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS and 25 mM HEPES)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

    • If using a transient fluorescent probe like a plasmid encoding Lifeact-GFP/RFP, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.

    • Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Fluorescent Actin Staining (if not using a genetically encoded probe): If using a dye like SiR-actin, prepare the staining solution according to the manufacturer's instructions. Typically, this involves a 1-hour incubation with the dye prior to imaging.

  • Live-Cell Imaging:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add fresh live-cell imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.

    • Acquire pre-treatment (time 0) images of the actin cytoskeleton.

    • Carefully add the this compound working solution to the dish.

    • Immediately begin time-lapse imaging. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for 1-2 hours). Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Data Analysis:

    • Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of lamellipodia, and cell rounding.

    • Quantify changes in cell morphology, such as cell area and circularity, using image analysis software (e.g., ImageJ/Fiji).

    • If studying cell motility, track individual cells over time to measure parameters like speed and persistence.

digraph "Live_Cell_Imaging_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="1. Cell Culture &\nFluorescent Labeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="2. Prepare this compound\nWorking Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_Treatment_Imaging [label="3. Acquire Pre-Treatment\nImages", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Cytochalasin [label="4. Add this compound\nto Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Lapse_Imaging [label="5. Time-Lapse\nImaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Pre_Treatment_Imaging [color="#5F6368"]; Pre_Treatment_Imaging -> Add_Cytochalasin [color="#5F6368"]; Add_Cytochalasin -> Time_Lapse_Imaging [color="#5F6368"]; Time_Lapse_Imaging -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Figure 2: Experimental workflow for live-cell imaging.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on a given cell line, which is crucial for defining the appropriate concentration range for live-cell imaging experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathway Perturbation

The disruption of the actin cytoskeleton by this compound can have significant downstream effects on various signaling pathways. One of the most directly affected is the Rho family of GTPases (including RhoA, Rac1, and Cdc42), which are master regulators of actin organization. The interplay between cytochalasins and Rho GTPase signaling is complex; while Rho GTPases control actin dynamics, the state of the actin cytoskeleton can, in turn, influence Rho GTPase activity. For instance, the loss of stress fibers induced by cytochalasins can alter the localization and activity of RhoA. Furthermore, by disrupting the cytoskeleton, cytochalasins can trigger apoptotic pathways. The induction of apoptosis by Cytochalasin B has been shown to proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Rho_GTPases [label="Rho GTPase Signaling\n(RhoA, Rac1, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphology_Motility [label="Altered Cell Morphology\n& Motility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction\n(Mitochondrial Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytochalasin_O -> Actin_Disruption [color="#5F6368"]; Actin_Disruption -> Rho_GTPases [label="Feedback", dir=both, color="#5F6368"]; Actin_Disruption -> Morphology_Motility [color="#5F6368"]; Actin_Disruption -> Apoptosis [color="#5F6368"]; Apoptosis -> Caspase_Activation [color="#5F6368"]; }

Figure 3: Overview of signaling pathways affected by this compound.

Conclusion

This compound is a potent tool for the investigation of actin-dependent cellular processes. By providing detailed protocols and summarizing the available quantitative data, these application notes aim to facilitate the use of this compound in live-cell imaging studies. Researchers are encouraged to use the provided information as a starting point and to optimize experimental conditions for their specific systems. The ability to visualize the dynamic reorganization of the actin cytoskeleton upon treatment with this compound will undoubtedly continue to provide valuable insights into a wide range of biological questions.

References

Application Notes and Protocols for Cytochalasin O in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These cell-permeable mycotoxins disrupt actin polymerization, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1] Cytochalasin O is a member of this family and, like other cytochalasins, serves as a valuable tool for studying the dynamics of the actin cytoskeleton in living cells. Its ability to acutely perturb actin-dependent processes makes it relevant for research in cell motility, cytokinesis, and intracellular transport. These application notes provide a comprehensive guide to utilizing this compound in live-cell imaging experiments, including its mechanism of action, protocols for use, and expected outcomes. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and well-studied Cytochalasin D is provided as a reference point for experimental design.

Mechanism of Action

Cytochalasins primarily exert their effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This action inhibits the addition of new actin monomers to the filament, effectively capping it and preventing further elongation.[1] This disruption of actin dynamics leads to a cascade of cellular effects, including the disassembly of existing actin structures like stress fibers and lamellipodia.[2] The general mechanism of action for cytochalasins can also influence downstream signaling pathways, such as those involving Rho GTPases, which are key regulators of the actin cytoskeleton. Furthermore, prolonged disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis, through mitochondrial-dependent pathways.

digraph "Cytochalasin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes G_Actin [label="G-Actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"]; F_Actin [label="F-Actin (Filament)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Barbed_End [label="Barbed (+)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pointed_End [label="Pointed (-)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects:\n- Altered Morphology\n- Inhibited Motility\n- Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges G_Actin -> Barbed_End [label="Polymerization", color="#5F6368"]; Barbed_End -> G_Actin [label="Depolymerization", color="#5F6368"]; Pointed_End -> F_Actin [style=invis]; Barbed_End -> F_Actin [style=invis]; {rank=same; G_Actin; F_Actin}

Cytochalasin_O -> Barbed_End [label="Binds to\nbarbed end", color="#EA4335"]; Barbed_End -> G_Actin [style=invis]; Barbed_End -> Cellular_Effects [label="Inhibits\nPolymerization", color="#EA4335"];

// Invisible edges for layout F_Actin -> Cellular_Effects [style=invis]; }

Figure 1: Mechanism of this compound on actin polymerization.

Quantitative Data Summary

The following table summarizes the effective concentrations and cytotoxic effects of various cytochalasins. It is important to note that specific IC50 values for this compound are not widely available in the literature. The data for Cytochalasin D, a structurally similar and extensively studied cytochalasin, are provided as a reference to guide initial experiments with this compound. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.

CompoundCell LineParameterValueReference
This compound VariousActin Polymerization InhibitionComparable to Cytochalasin H, J, N
Cytochalasin B HeLaIC50 (Cytotoxicity)7.9 µM
Cytochalasin B Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate2x10-7 M
Cytochalasin D CHO-K1Effective Concentration for Actin Disruption0.5 µM
Cytochalasin D Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate10-8 M
Cytochalasin D HEp-2Apoptosis Inhibition0.5–2 µM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics Following this compound Treatment

This protocol details the steps for visualizing the effects of this compound on the actin cytoskeleton in real-time using live-cell fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (phenol red-free medium is recommended for fluorescence imaging)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP/RFP)

  • Live-cell imaging buffer (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS and 25 mM HEPES)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

    • If using a transient fluorescent probe like a plasmid encoding Lifeact-GFP/RFP, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.

    • Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Fluorescent Actin Staining (if not using a genetically encoded probe): If using a dye like SiR-actin, prepare the staining solution according to the manufacturer's instructions. Typically, this involves a 1-hour incubation with the dye prior to imaging.

  • Live-Cell Imaging:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add fresh live-cell imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.

    • Acquire pre-treatment (time 0) images of the actin cytoskeleton.

    • Carefully add the this compound working solution to the dish.

    • Immediately begin time-lapse imaging. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for 1-2 hours). Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Data Analysis:

    • Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of lamellipodia, and cell rounding.

    • Quantify changes in cell morphology, such as cell area and circularity, using image analysis software (e.g., ImageJ/Fiji).

    • If studying cell motility, track individual cells over time to measure parameters like speed and persistence.

digraph "Live_Cell_Imaging_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="1. Cell Culture &\nFluorescent Labeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="2. Prepare this compound\nWorking Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_Treatment_Imaging [label="3. Acquire Pre-Treatment\nImages", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Cytochalasin [label="4. Add this compound\nto Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Lapse_Imaging [label="5. Time-Lapse\nImaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Pre_Treatment_Imaging [color="#5F6368"]; Pre_Treatment_Imaging -> Add_Cytochalasin [color="#5F6368"]; Add_Cytochalasin -> Time_Lapse_Imaging [color="#5F6368"]; Time_Lapse_Imaging -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Figure 2: Experimental workflow for live-cell imaging.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on a given cell line, which is crucial for defining the appropriate concentration range for live-cell imaging experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathway Perturbation

The disruption of the actin cytoskeleton by this compound can have significant downstream effects on various signaling pathways. One of the most directly affected is the Rho family of GTPases (including RhoA, Rac1, and Cdc42), which are master regulators of actin organization. The interplay between cytochalasins and Rho GTPase signaling is complex; while Rho GTPases control actin dynamics, the state of the actin cytoskeleton can, in turn, influence Rho GTPase activity. For instance, the loss of stress fibers induced by cytochalasins can alter the localization and activity of RhoA. Furthermore, by disrupting the cytoskeleton, cytochalasins can trigger apoptotic pathways. The induction of apoptosis by Cytochalasin B has been shown to proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Rho_GTPases [label="Rho GTPase Signaling\n(RhoA, Rac1, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphology_Motility [label="Altered Cell Morphology\n& Motility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction\n(Mitochondrial Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytochalasin_O -> Actin_Disruption [color="#5F6368"]; Actin_Disruption -> Rho_GTPases [label="Feedback", dir=both, color="#5F6368"]; Actin_Disruption -> Morphology_Motility [color="#5F6368"]; Actin_Disruption -> Apoptosis [color="#5F6368"]; Apoptosis -> Caspase_Activation [color="#5F6368"]; }

Figure 3: Overview of signaling pathways affected by this compound.

Conclusion

This compound is a potent tool for the investigation of actin-dependent cellular processes. By providing detailed protocols and summarizing the available quantitative data, these application notes aim to facilitate the use of this compound in live-cell imaging studies. Researchers are encouraged to use the provided information as a starting point and to optimize experimental conditions for their specific systems. The ability to visualize the dynamic reorganization of the actin cytoskeleton upon treatment with this compound will undoubtedly continue to provide valuable insights into a wide range of biological questions.

References

Application Notes and Protocols for Cytochalasin O in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These cell-permeable mycotoxins disrupt actin polymerization, leading to changes in cell morphology, inhibition of cell division, and in some cases, apoptosis.[1] Cytochalasin O is a member of this family and, like other cytochalasins, serves as a valuable tool for studying the dynamics of the actin cytoskeleton in living cells. Its ability to acutely perturb actin-dependent processes makes it relevant for research in cell motility, cytokinesis, and intracellular transport. These application notes provide a comprehensive guide to utilizing this compound in live-cell imaging experiments, including its mechanism of action, protocols for use, and expected outcomes. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and well-studied Cytochalasin D is provided as a reference point for experimental design.

Mechanism of Action

Cytochalasins primarily exert their effects by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This action inhibits the addition of new actin monomers to the filament, effectively capping it and preventing further elongation.[1] This disruption of actin dynamics leads to a cascade of cellular effects, including the disassembly of existing actin structures like stress fibers and lamellipodia.[2] The general mechanism of action for cytochalasins can also influence downstream signaling pathways, such as those involving Rho GTPases, which are key regulators of the actin cytoskeleton. Furthermore, prolonged disruption of the actin cytoskeleton by cytochalasins can trigger programmed cell death, or apoptosis, through mitochondrial-dependent pathways.

digraph "Cytochalasin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes G_Actin [label="G-Actin (Monomers)", fillcolor="#FBBC05", fontcolor="#202124"]; F_Actin [label="F-Actin (Filament)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Barbed_End [label="Barbed (+)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pointed_End [label="Pointed (-)\nEnd", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Cellular Effects:\n- Altered Morphology\n- Inhibited Motility\n- Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges G_Actin -> Barbed_End [label="Polymerization", color="#5F6368"]; Barbed_End -> G_Actin [label="Depolymerization", color="#5F6368"]; Pointed_End -> F_Actin [style=invis]; Barbed_End -> F_Actin [style=invis]; {rank=same; G_Actin; F_Actin}

Cytochalasin_O -> Barbed_End [label="Binds to\nbarbed end", color="#EA4335"]; Barbed_End -> G_Actin [style=invis]; Barbed_End -> Cellular_Effects [label="Inhibits\nPolymerization", color="#EA4335"];

// Invisible edges for layout F_Actin -> Cellular_Effects [style=invis]; }

Figure 1: Mechanism of this compound on actin polymerization.

Quantitative Data Summary

The following table summarizes the effective concentrations and cytotoxic effects of various cytochalasins. It is important to note that specific IC50 values for this compound are not widely available in the literature. The data for Cytochalasin D, a structurally similar and extensively studied cytochalasin, are provided as a reference to guide initial experiments with this compound. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.

CompoundCell LineParameterValueReference
This compound VariousActin Polymerization InhibitionComparable to Cytochalasin H, J, N
Cytochalasin B HeLaIC50 (Cytotoxicity)7.9 µM
Cytochalasin B Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate2x10-7 M
Cytochalasin D CHO-K1Effective Concentration for Actin Disruption0.5 µM
Cytochalasin D Dictyostelium discoideum actinHalf-maximal inhibition of assembly rate10-8 M
Cytochalasin D HEp-2Apoptosis Inhibition0.5–2 µM

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Dynamics Following this compound Treatment

This protocol details the steps for visualizing the effects of this compound on the actin cytoskeleton in real-time using live-cell fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (phenol red-free medium is recommended for fluorescence imaging)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP/RFP)

  • Live-cell imaging buffer (e.g., DMEM without phenol red, supplemented with 10% FBS and 25 mM HEPES)

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

    • If using a transient fluorescent probe like a plasmid encoding Lifeact-GFP/RFP, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.

    • Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging buffer to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Fluorescent Actin Staining (if not using a genetically encoded probe): If using a dye like SiR-actin, prepare the staining solution according to the manufacturer's instructions. Typically, this involves a 1-hour incubation with the dye prior to imaging.

  • Live-Cell Imaging:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add fresh live-cell imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.

    • Acquire pre-treatment (time 0) images of the actin cytoskeleton.

    • Carefully add the this compound working solution to the dish.

    • Immediately begin time-lapse imaging. The frequency of image acquisition will depend on the dynamics of the process being studied (e.g., every 1-5 minutes for 1-2 hours). Use the lowest possible laser power and exposure time to minimize phototoxicity.

  • Data Analysis:

    • Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of lamellipodia, and cell rounding.

    • Quantify changes in cell morphology, such as cell area and circularity, using image analysis software (e.g., ImageJ/Fiji).

    • If studying cell motility, track individual cells over time to measure parameters like speed and persistence.

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// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Pre_Treatment_Imaging [color="#5F6368"]; Pre_Treatment_Imaging -> Add_Cytochalasin [color="#5F6368"]; Add_Cytochalasin -> Time_Lapse_Imaging [color="#5F6368"]; Time_Lapse_Imaging -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }

Figure 2: Experimental workflow for live-cell imaging.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on a given cell line, which is crucial for defining the appropriate concentration range for live-cell imaging experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A broad range of concentrations is recommended for the initial assessment (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the existing medium from the wells and add 100 µL of the prepared treatment solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathway Perturbation

The disruption of the actin cytoskeleton by this compound can have significant downstream effects on various signaling pathways. One of the most directly affected is the Rho family of GTPases (including RhoA, Rac1, and Cdc42), which are master regulators of actin organization. The interplay between cytochalasins and Rho GTPase signaling is complex; while Rho GTPases control actin dynamics, the state of the actin cytoskeleton can, in turn, influence Rho GTPase activity. For instance, the loss of stress fibers induced by cytochalasins can alter the localization and activity of RhoA. Furthermore, by disrupting the cytoskeleton, cytochalasins can trigger apoptotic pathways. The induction of apoptosis by Cytochalasin B has been shown to proceed through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Cytochalasin_O [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actin_Disruption [label="Actin Cytoskeleton\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Rho_GTPases [label="Rho GTPase Signaling\n(RhoA, Rac1, Cdc42)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morphology_Motility [label="Altered Cell Morphology\n& Motility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction\n(Mitochondrial Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytochalasin_O -> Actin_Disruption [color="#5F6368"]; Actin_Disruption -> Rho_GTPases [label="Feedback", dir=both, color="#5F6368"]; Actin_Disruption -> Morphology_Motility [color="#5F6368"]; Actin_Disruption -> Apoptosis [color="#5F6368"]; Apoptosis -> Caspase_Activation [color="#5F6368"]; }

Figure 3: Overview of signaling pathways affected by this compound.

Conclusion

This compound is a potent tool for the investigation of actin-dependent cellular processes. By providing detailed protocols and summarizing the available quantitative data, these application notes aim to facilitate the use of this compound in live-cell imaging studies. Researchers are encouraged to use the provided information as a starting point and to optimize experimental conditions for their specific systems. The ability to visualize the dynamic reorganization of the actin cytoskeleton upon treatment with this compound will undoubtedly continue to provide valuable insights into a wide range of biological questions.

References

Application Notes and Protocols for Disrupting Actin in Fibroblasts using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins that are potent inhibitors of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption has profound effects on various cellular processes, including cell motility, division, and morphology. Cytochalasin O, a member of this family, is utilized as a tool in cell biology to study the roles of the actin cytoskeleton. These application notes provide a detailed protocol for the use of this compound to disrupt actin filaments in cultured fibroblasts, including methods for visualization and analysis of its effects.

While specific protocols for this compound are not widely published, the following protocols are based on established methods for closely related and well-studied cytochalasins, such as Cytochalasin D. Researchers should use these as a starting point and optimize concentrations and incubation times for their specific fibroblast cell line and experimental conditions.

Data Presentation

The efficacy of cytochalasins can vary between different cell types and experimental setups. The following table summarizes quantitative data for Cytochalasin D, which is structurally and functionally similar to this compound, providing a useful reference for experimental design.

ParameterValueCell TypeNotes
Effective Concentration Range 0.2 µg/mL - 2 µg/mLMouse FibroblastsLow doses (0.2 µg/mL) cause disappearance of ruffling active edges and focal contacts, while higher doses lead to more pronounced actin disorganization.[1]
IC50 (Wound Closure) ~10 nM - 100 nMNIH-3T3 Mouse Embryonic FibroblastsDose-dependent inhibition of collective cell migration in a wound healing assay.[2]
Treatment Time for Morphological Changes 30 minutes - 3 hoursChick Primary Fibroblasts, Rabbit FibroblastsShort-term treatment (30 min) is sufficient to induce cell rounding and disassembly of stress fibers.[3] Longer treatments (3h) lead to significant changes in cell shape.[4]
Effect on Cell Adhesion Significantly DecreasedRabbit FibroblastsDisruption of actin filaments leads to a reduction in the cell adhesion area.[5]

Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins has significant downstream effects on cellular signaling, particularly on the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and focal adhesions.

G Cytochalasin_O This compound Actin Actin Polymerization Cytochalasin_O->Actin Inhibits Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Cytochalasin_O->Actin_Cytoskeleton Actin->Actin_Cytoskeleton Forms Focal_Adhesions Focal Adhesion Formation Actin_Cytoskeleton->Focal_Adhesions Stabilizes Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Drives Cell_Morphology Cell Morphology Actin_Cytoskeleton->Cell_Morphology Maintains RhoA RhoA Activation ROCK ROCK RhoA->ROCK Activates RhoA->Focal_Adhesions Promotes Myosin_II Myosin II Activity ROCK->Myosin_II Activates Myosin_II->Actin_Cytoskeleton Contracts Focal_Adhesions->Cell_Migration Regulates

Caption: this compound-induced actin disruption and its effect on RhoA signaling.

Experimental Workflow

A typical workflow for investigating the effects of this compound on fibroblasts involves cell culture, treatment, and subsequent analysis of the actin cytoskeleton and cellular morphology.

G Start Start Culture Culture Fibroblasts on Coverslips Start->Culture Treat Treat with This compound Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Stain with Phalloidin (B8060827) and DAPI Fix->Stain Image Image with Fluorescence Microscope Stain->Image Analyze Analyze Actin and Morphology Image->Analyze End End Analyze->End

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Protocol 1: Culturing and Treating Fibroblasts with this compound

This protocol details the steps for culturing fibroblasts and treating them with this compound to observe its effects on the actin cytoskeleton.

Materials:

  • Human or mouse fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Glass coverslips

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips by autoclaving or ethanol (B145695) treatment and place one in each well of a 6-well plate.

    • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize confluent cells, count them, and seed them onto the coverslips in the 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Treatment:

    • Aspirate the culture medium from the wells containing the fibroblasts on coverslips.

    • Add the medium containing the desired concentration of this compound to the wells. For a control, add medium with the same concentration of DMSO used for the highest this compound concentration.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Phalloidin Staining for F-actin Visualization

This protocol describes how to fix, permeabilize, and stain fibroblasts to visualize the actin cytoskeleton using fluorescently-labeled phalloidin.

Materials:

  • Treated and control fibroblasts on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Bovine Serum Albumin (BSA)

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the treatment medium from the wells.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • To reduce non-specific binding, block the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining:

    • Prepare the staining solution by diluting the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the phalloidin staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature in the dark.

    • (Optional) DAPI can be added to the staining solution or as a separate step to counterstain the nuclei.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS, protecting from light.

    • Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

    • Capture images for analysis of actin filament organization, cell morphology, and other relevant parameters.

Conclusion

The protocols and information provided offer a comprehensive guide for researchers to effectively use this compound to study the role of the actin cytoskeleton in fibroblasts. By carefully optimizing the experimental conditions, these methods will enable detailed investigation into the cellular processes governed by actin dynamics.

References

Application Notes and Protocols for Disrupting Actin in Fibroblasts using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins that are potent inhibitors of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption has profound effects on various cellular processes, including cell motility, division, and morphology. Cytochalasin O, a member of this family, is utilized as a tool in cell biology to study the roles of the actin cytoskeleton. These application notes provide a detailed protocol for the use of this compound to disrupt actin filaments in cultured fibroblasts, including methods for visualization and analysis of its effects.

While specific protocols for this compound are not widely published, the following protocols are based on established methods for closely related and well-studied cytochalasins, such as Cytochalasin D. Researchers should use these as a starting point and optimize concentrations and incubation times for their specific fibroblast cell line and experimental conditions.

Data Presentation

The efficacy of cytochalasins can vary between different cell types and experimental setups. The following table summarizes quantitative data for Cytochalasin D, which is structurally and functionally similar to this compound, providing a useful reference for experimental design.

ParameterValueCell TypeNotes
Effective Concentration Range 0.2 µg/mL - 2 µg/mLMouse FibroblastsLow doses (0.2 µg/mL) cause disappearance of ruffling active edges and focal contacts, while higher doses lead to more pronounced actin disorganization.[1]
IC50 (Wound Closure) ~10 nM - 100 nMNIH-3T3 Mouse Embryonic FibroblastsDose-dependent inhibition of collective cell migration in a wound healing assay.[2]
Treatment Time for Morphological Changes 30 minutes - 3 hoursChick Primary Fibroblasts, Rabbit FibroblastsShort-term treatment (30 min) is sufficient to induce cell rounding and disassembly of stress fibers.[3] Longer treatments (3h) lead to significant changes in cell shape.[4]
Effect on Cell Adhesion Significantly DecreasedRabbit FibroblastsDisruption of actin filaments leads to a reduction in the cell adhesion area.[5]

Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins has significant downstream effects on cellular signaling, particularly on the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and focal adhesions.

G Cytochalasin_O This compound Actin Actin Polymerization Cytochalasin_O->Actin Inhibits Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Cytochalasin_O->Actin_Cytoskeleton Actin->Actin_Cytoskeleton Forms Focal_Adhesions Focal Adhesion Formation Actin_Cytoskeleton->Focal_Adhesions Stabilizes Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Drives Cell_Morphology Cell Morphology Actin_Cytoskeleton->Cell_Morphology Maintains RhoA RhoA Activation ROCK ROCK RhoA->ROCK Activates RhoA->Focal_Adhesions Promotes Myosin_II Myosin II Activity ROCK->Myosin_II Activates Myosin_II->Actin_Cytoskeleton Contracts Focal_Adhesions->Cell_Migration Regulates

Caption: this compound-induced actin disruption and its effect on RhoA signaling.

Experimental Workflow

A typical workflow for investigating the effects of this compound on fibroblasts involves cell culture, treatment, and subsequent analysis of the actin cytoskeleton and cellular morphology.

G Start Start Culture Culture Fibroblasts on Coverslips Start->Culture Treat Treat with This compound Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Stain with Phalloidin (B8060827) and DAPI Fix->Stain Image Image with Fluorescence Microscope Stain->Image Analyze Analyze Actin and Morphology Image->Analyze End End Analyze->End

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Protocol 1: Culturing and Treating Fibroblasts with this compound

This protocol details the steps for culturing fibroblasts and treating them with this compound to observe its effects on the actin cytoskeleton.

Materials:

  • Human or mouse fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Glass coverslips

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips by autoclaving or ethanol (B145695) treatment and place one in each well of a 6-well plate.

    • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize confluent cells, count them, and seed them onto the coverslips in the 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Treatment:

    • Aspirate the culture medium from the wells containing the fibroblasts on coverslips.

    • Add the medium containing the desired concentration of this compound to the wells. For a control, add medium with the same concentration of DMSO used for the highest this compound concentration.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Phalloidin Staining for F-actin Visualization

This protocol describes how to fix, permeabilize, and stain fibroblasts to visualize the actin cytoskeleton using fluorescently-labeled phalloidin.

Materials:

  • Treated and control fibroblasts on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Bovine Serum Albumin (BSA)

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the treatment medium from the wells.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • To reduce non-specific binding, block the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining:

    • Prepare the staining solution by diluting the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the phalloidin staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature in the dark.

    • (Optional) DAPI can be added to the staining solution or as a separate step to counterstain the nuclei.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS, protecting from light.

    • Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

    • Capture images for analysis of actin filament organization, cell morphology, and other relevant parameters.

Conclusion

The protocols and information provided offer a comprehensive guide for researchers to effectively use this compound to study the role of the actin cytoskeleton in fibroblasts. By carefully optimizing the experimental conditions, these methods will enable detailed investigation into the cellular processes governed by actin dynamics.

References

Application Notes and Protocols for Disrupting Actin in Fibroblasts using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins that are potent inhibitors of actin polymerization. By binding to the barbed, fast-growing end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This disruption has profound effects on various cellular processes, including cell motility, division, and morphology. Cytochalasin O, a member of this family, is utilized as a tool in cell biology to study the roles of the actin cytoskeleton. These application notes provide a detailed protocol for the use of this compound to disrupt actin filaments in cultured fibroblasts, including methods for visualization and analysis of its effects.

While specific protocols for this compound are not widely published, the following protocols are based on established methods for closely related and well-studied cytochalasins, such as Cytochalasin D. Researchers should use these as a starting point and optimize concentrations and incubation times for their specific fibroblast cell line and experimental conditions.

Data Presentation

The efficacy of cytochalasins can vary between different cell types and experimental setups. The following table summarizes quantitative data for Cytochalasin D, which is structurally and functionally similar to this compound, providing a useful reference for experimental design.

ParameterValueCell TypeNotes
Effective Concentration Range 0.2 µg/mL - 2 µg/mLMouse FibroblastsLow doses (0.2 µg/mL) cause disappearance of ruffling active edges and focal contacts, while higher doses lead to more pronounced actin disorganization.[1]
IC50 (Wound Closure) ~10 nM - 100 nMNIH-3T3 Mouse Embryonic FibroblastsDose-dependent inhibition of collective cell migration in a wound healing assay.[2]
Treatment Time for Morphological Changes 30 minutes - 3 hoursChick Primary Fibroblasts, Rabbit FibroblastsShort-term treatment (30 min) is sufficient to induce cell rounding and disassembly of stress fibers.[3] Longer treatments (3h) lead to significant changes in cell shape.[4]
Effect on Cell Adhesion Significantly DecreasedRabbit FibroblastsDisruption of actin filaments leads to a reduction in the cell adhesion area.[5]

Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins has significant downstream effects on cellular signaling, particularly on the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and focal adhesions.

G Cytochalasin_O This compound Actin Actin Polymerization Cytochalasin_O->Actin Inhibits Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) Cytochalasin_O->Actin_Cytoskeleton Actin->Actin_Cytoskeleton Forms Focal_Adhesions Focal Adhesion Formation Actin_Cytoskeleton->Focal_Adhesions Stabilizes Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Drives Cell_Morphology Cell Morphology Actin_Cytoskeleton->Cell_Morphology Maintains RhoA RhoA Activation ROCK ROCK RhoA->ROCK Activates RhoA->Focal_Adhesions Promotes Myosin_II Myosin II Activity ROCK->Myosin_II Activates Myosin_II->Actin_Cytoskeleton Contracts Focal_Adhesions->Cell_Migration Regulates

Caption: this compound-induced actin disruption and its effect on RhoA signaling.

Experimental Workflow

A typical workflow for investigating the effects of this compound on fibroblasts involves cell culture, treatment, and subsequent analysis of the actin cytoskeleton and cellular morphology.

G Start Start Culture Culture Fibroblasts on Coverslips Start->Culture Treat Treat with This compound Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Stain with Phalloidin and DAPI Fix->Stain Image Image with Fluorescence Microscope Stain->Image Analyze Analyze Actin and Morphology Image->Analyze End End Analyze->End

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Protocol 1: Culturing and Treating Fibroblasts with this compound

This protocol details the steps for culturing fibroblasts and treating them with this compound to observe its effects on the actin cytoskeleton.

Materials:

  • Human or mouse fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Glass coverslips

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips by autoclaving or ethanol treatment and place one in each well of a 6-well plate.

    • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize confluent cells, count them, and seed them onto the coverslips in the 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.1 - 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Treatment:

    • Aspirate the culture medium from the wells containing the fibroblasts on coverslips.

    • Add the medium containing the desired concentration of this compound to the wells. For a control, add medium with the same concentration of DMSO used for the highest this compound concentration.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Phalloidin Staining for F-actin Visualization

This protocol describes how to fix, permeabilize, and stain fibroblasts to visualize the actin cytoskeleton using fluorescently-labeled phalloidin.

Materials:

  • Treated and control fibroblasts on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488 or Rhodamine)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Bovine Serum Albumin (BSA)

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the treatment medium from the wells.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • To reduce non-specific binding, block the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining:

    • Prepare the staining solution by diluting the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the phalloidin staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature in the dark.

    • (Optional) DAPI can be added to the staining solution or as a separate step to counterstain the nuclei.

  • Washing and Mounting:

    • Aspirate the staining solution and wash the cells three times with PBS, protecting from light.

    • Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

    • Capture images for analysis of actin filament organization, cell morphology, and other relevant parameters.

Conclusion

The protocols and information provided offer a comprehensive guide for researchers to effectively use this compound to study the role of the actin cytoskeleton in fibroblasts. By carefully optimizing the experimental conditions, these methods will enable detailed investigation into the cellular processes governed by actin dynamics.

References

Application Note: Preparing Cytochalasin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1] They are widely used in cell biology research due to their potent ability to inhibit actin polymerization.[2] The primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments (F-actin), which blocks the association and dissociation of actin monomers.[2] This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, cytokinesis, and phagocytosis, making cytochalasins invaluable tools for studying these events.

Given their hydrophobic nature, cytochalasins are essentially insoluble in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Preparing a concentrated stock solution in DMSO is the standard method for introducing these compounds into cell culture experiments.

This document provides a detailed protocol for the preparation, storage, and handling of a cytochalasan stock solution using DMSO. Due to the extensive characterization and common use of Cytochalasin D, it will be used as the primary example. The principles and procedures outlined here are broadly applicable to other members of the cytochalasan family, such as Cytochalasin B, E, and O.

Properties of Common Cytochalasins

The physical and chemical properties of different cytochalasins are similar, but molecular weight and solubility can vary. It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molar concentration calculations.

Table 1: Properties of Selected Cytochalasins

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Solubility in DMSO
Cytochalasin B 14930-96-2 C₂₉H₃₇NO₅ 479.6 ~20 mg/mL, 371 mg/mL
Cytochalasin D 22144-77-0 C₃₀H₃₇NO₆ 507.62 25 mg/mL, ~100 mg/mL
Cytochalasin E 36011-19-5 C₂₈H₃₃NO₇ 495.6 Expected to be soluble
Cytochalasin J 53760-20-6 C₂₈H₃₇NO₄ 451.6 Soluble

Note: Solubility can be affected by purity, temperature, and the hygroscopic nature of DMSO. Always use high-purity, anhydrous DMSO for best results.

Mechanism of Action: Actin Polymerization Inhibition

Cytochalasins disrupt the dynamic process of actin filament assembly. Globular actin monomers (G-actin) polymerize to form filamentous actin (F-actin), a key component of the cytoskeleton. This process has polarity, with monomers adding more rapidly at the barbed (+) end than the pointed (-) end. Cytochalasins bind to the barbed end, effectively "capping" the filament and preventing further elongation. This shifts the equilibrium towards depolymerization, leading to a net loss of filamentous actin and disruption of actin-dependent structures.

G cluster_0 Actin Dynamics cluster_1 Inhibitory Action G_Actin G-Actin (Monomers) F_Actin Pointed End (-) ... Barbed End (+) G_Actin->F_Actin:b Polymerization F_Actin:p->G_Actin Depolymerization Cytochalasan Cytochalasan Cytochalasan->F_Actin:b Binds to Barbed End

Figure 1. Mechanism of Cytochalasan Action.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM Cytochalasin D stock solution. Calculations can be adjusted for other cytochalasins or desired concentrations using the formula: Volume of DMSO (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) .

4.1. Materials and Equipment

  • Cytochalasin D powder (e.g., Sigma-Aldrich, C8273)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

4.2. Safety Precautions

  • Cytochalasins are regarded as highly toxic and potential teratogens. They should be handled with extreme care.

  • Always work in a certified chemical fume hood or biological safety cabinet.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

4.3. Stock Solution Preparation Workflow

G start Start: Equilibrate Vial weigh 1. Weigh Powder Accurately weigh Cytochalasin D powder. start->weigh calculate 2. Calculate DMSO Volume (e.g., for 5 mg of Cytochalasin D to make 10 mM stock). weigh->calculate add_dmso 3. Add DMSO Add 985 µL of anhydrous DMSO. calculate->add_dmso dissolve 4. Dissolve Completely Vortex thoroughly. Sonicate if needed. add_dmso->dissolve aliquot 5. Aliquot Solution Dispense into single-use volumes (e.g., 20 µL). dissolve->aliquot store 6. Store Aliquots Store at -20°C or -80°C, protected from light. aliquot->store end End: Stock Ready store->end

Figure 2. Workflow for Cytochalasan Stock Preparation.

4.4. Step-by-Step Procedure

  • Preparation : Bring the vial of lyophilized Cytochalasin D powder to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Weighing : Accurately weigh the desired amount of powder. For this example, we will use 5 mg of Cytochalasin D.

  • Calculation :

    • Molecular Weight (MW) of Cytochalasin D = 507.62 g/mol .

    • Desired Stock Concentration = 10 mM = 0.010 mol/L.

    • Volume of DMSO (L) = [0.005 g / 507.62 g/mol ] / 0.010 mol/L = 0.000985 L.

    • Volume of DMSO = 985 µL .

  • Dissolving : Using a calibrated pipette, add 985 µL of anhydrous, sterile DMSO to the vial containing 5 mg of Cytochalasin D.

  • Mixing : Cap the vial tightly and vortex vigorously until the solid is completely dissolved. If necessary, sonicate the vial for several minutes. Gentle warming (e.g., in a 37°C water bath) may also aid dissolution.

  • Aliquoting : Dispense the 10 mM stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for single experiments (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

Table 2: Example Stock Solution Calculations for Cytochalasin D (MW = 507.62)

Mass of Powder Desired Stock Conc. Required Volume of DMSO
1 mg 10 mM 197 µL
5 mg 10 mM 985 µL
1 mg 20 mM 98.5 µL

| 5 mg | 50 mM (~25 mg/mL) | 197 µL |

4.5. Preparing the Final Working Solution

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Crucial Step : Add the stock solution dropwise to the medium while gently swirling. This prevents localized high concentrations of DMSO, which can cause the hydrophobic compound to precipitate.

  • Solvent Consideration : The final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Storage and Stability

Proper storage is critical to maintain the activity of the compound.

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Solid Powder -20°C ≥ 4 years Store in a desiccator, protected from light.
DMSO Stock Solution -20°C 1 month Aliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°C 6 months - 1 year Preferred for long-term storage of solutions.

| Aqueous Working Solution | 2-8°C | Do not store | Prepare fresh for each experiment. Not stable for more than one day. |

Quality Control and Troubleshooting

  • Precipitation : If a precipitate forms when diluting the stock into aqueous medium, try vortexing, gentle warming, or sonicating the working solution. Using a higher dilution factor (i.e., preparing a less concentrated stock) can also help.

  • Cell Viability : If unexpected cytotoxicity is observed, verify the final DMSO concentration and consider performing a dose-response curve for both the cytochalasin and the DMSO vehicle on your specific cell line.

  • Activity Check : Confirm the biological activity of your stock solution by treating cells with a known effective concentration (e.g., 0.2-10 µM for Cytochalasin D) and observing characteristic morphological changes, such as cell rounding or the formation of multinucleated cells, via microscopy.

References

Application Note: Preparing Cytochalasin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1] They are widely used in cell biology research due to their potent ability to inhibit actin polymerization.[2] The primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments (F-actin), which blocks the association and dissociation of actin monomers.[2] This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, cytokinesis, and phagocytosis, making cytochalasins invaluable tools for studying these events.

Given their hydrophobic nature, cytochalasins are essentially insoluble in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). Preparing a concentrated stock solution in DMSO is the standard method for introducing these compounds into cell culture experiments.

This document provides a detailed protocol for the preparation, storage, and handling of a cytochalasan stock solution using DMSO. Due to the extensive characterization and common use of Cytochalasin D, it will be used as the primary example. The principles and procedures outlined here are broadly applicable to other members of the cytochalasan family, such as Cytochalasin B, E, and O.

Properties of Common Cytochalasins

The physical and chemical properties of different cytochalasins are similar, but molecular weight and solubility can vary. It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molar concentration calculations.

Table 1: Properties of Selected Cytochalasins

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Solubility in DMSO
Cytochalasin B 14930-96-2 C₂₉H₃₇NO₅ 479.6 ~20 mg/mL, 371 mg/mL
Cytochalasin D 22144-77-0 C₃₀H₃₇NO₆ 507.62 25 mg/mL, ~100 mg/mL
Cytochalasin E 36011-19-5 C₂₈H₃₃NO₇ 495.6 Expected to be soluble
Cytochalasin J 53760-20-6 C₂₈H₃₇NO₄ 451.6 Soluble

Note: Solubility can be affected by purity, temperature, and the hygroscopic nature of DMSO. Always use high-purity, anhydrous DMSO for best results.

Mechanism of Action: Actin Polymerization Inhibition

Cytochalasins disrupt the dynamic process of actin filament assembly. Globular actin monomers (G-actin) polymerize to form filamentous actin (F-actin), a key component of the cytoskeleton. This process has polarity, with monomers adding more rapidly at the barbed (+) end than the pointed (-) end. Cytochalasins bind to the barbed end, effectively "capping" the filament and preventing further elongation. This shifts the equilibrium towards depolymerization, leading to a net loss of filamentous actin and disruption of actin-dependent structures.

G cluster_0 Actin Dynamics cluster_1 Inhibitory Action G_Actin G-Actin (Monomers) F_Actin Pointed End (-) ... Barbed End (+) G_Actin->F_Actin:b Polymerization F_Actin:p->G_Actin Depolymerization Cytochalasan Cytochalasan Cytochalasan->F_Actin:b Binds to Barbed End

Figure 1. Mechanism of Cytochalasan Action.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM Cytochalasin D stock solution. Calculations can be adjusted for other cytochalasins or desired concentrations using the formula: Volume of DMSO (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) .

4.1. Materials and Equipment

  • Cytochalasin D powder (e.g., Sigma-Aldrich, C8273)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

4.2. Safety Precautions

  • Cytochalasins are regarded as highly toxic and potential teratogens. They should be handled with extreme care.

  • Always work in a certified chemical fume hood or biological safety cabinet.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

4.3. Stock Solution Preparation Workflow

G start Start: Equilibrate Vial weigh 1. Weigh Powder Accurately weigh Cytochalasin D powder. start->weigh calculate 2. Calculate DMSO Volume (e.g., for 5 mg of Cytochalasin D to make 10 mM stock). weigh->calculate add_dmso 3. Add DMSO Add 985 µL of anhydrous DMSO. calculate->add_dmso dissolve 4. Dissolve Completely Vortex thoroughly. Sonicate if needed. add_dmso->dissolve aliquot 5. Aliquot Solution Dispense into single-use volumes (e.g., 20 µL). dissolve->aliquot store 6. Store Aliquots Store at -20°C or -80°C, protected from light. aliquot->store end End: Stock Ready store->end

Figure 2. Workflow for Cytochalasan Stock Preparation.

4.4. Step-by-Step Procedure

  • Preparation : Bring the vial of lyophilized Cytochalasin D powder to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Weighing : Accurately weigh the desired amount of powder. For this example, we will use 5 mg of Cytochalasin D.

  • Calculation :

    • Molecular Weight (MW) of Cytochalasin D = 507.62 g/mol .

    • Desired Stock Concentration = 10 mM = 0.010 mol/L.

    • Volume of DMSO (L) = [0.005 g / 507.62 g/mol ] / 0.010 mol/L = 0.000985 L.

    • Volume of DMSO = 985 µL .

  • Dissolving : Using a calibrated pipette, add 985 µL of anhydrous, sterile DMSO to the vial containing 5 mg of Cytochalasin D.

  • Mixing : Cap the vial tightly and vortex vigorously until the solid is completely dissolved. If necessary, sonicate the vial for several minutes. Gentle warming (e.g., in a 37°C water bath) may also aid dissolution.

  • Aliquoting : Dispense the 10 mM stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for single experiments (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

Table 2: Example Stock Solution Calculations for Cytochalasin D (MW = 507.62)

Mass of Powder Desired Stock Conc. Required Volume of DMSO
1 mg 10 mM 197 µL
5 mg 10 mM 985 µL
1 mg 20 mM 98.5 µL

| 5 mg | 50 mM (~25 mg/mL) | 197 µL |

4.5. Preparing the Final Working Solution

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Crucial Step : Add the stock solution dropwise to the medium while gently swirling. This prevents localized high concentrations of DMSO, which can cause the hydrophobic compound to precipitate.

  • Solvent Consideration : The final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Storage and Stability

Proper storage is critical to maintain the activity of the compound.

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Solid Powder -20°C ≥ 4 years Store in a desiccator, protected from light.
DMSO Stock Solution -20°C 1 month Aliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°C 6 months - 1 year Preferred for long-term storage of solutions.

| Aqueous Working Solution | 2-8°C | Do not store | Prepare fresh for each experiment. Not stable for more than one day. |

Quality Control and Troubleshooting

  • Precipitation : If a precipitate forms when diluting the stock into aqueous medium, try vortexing, gentle warming, or sonicating the working solution. Using a higher dilution factor (i.e., preparing a less concentrated stock) can also help.

  • Cell Viability : If unexpected cytotoxicity is observed, verify the final DMSO concentration and consider performing a dose-response curve for both the cytochalasin and the DMSO vehicle on your specific cell line.

  • Activity Check : Confirm the biological activity of your stock solution by treating cells with a known effective concentration (e.g., 0.2-10 µM for Cytochalasin D) and observing characteristic morphological changes, such as cell rounding or the formation of multinucleated cells, via microscopy.

References

Application Note: Preparing Cytochalasin Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1] They are widely used in cell biology research due to their potent ability to inhibit actin polymerization.[2] The primary mechanism of action involves binding to the fast-growing "barbed" end of actin filaments (F-actin), which blocks the association and dissociation of actin monomers.[2] This disruption of the actin cytoskeleton interferes with numerous cellular processes, including cell division, motility, cytokinesis, and phagocytosis, making cytochalasins invaluable tools for studying these events.

Given their hydrophobic nature, cytochalasins are essentially insoluble in aqueous solutions but are soluble in organic solvents like dimethyl sulfoxide (DMSO). Preparing a concentrated stock solution in DMSO is the standard method for introducing these compounds into cell culture experiments.

This document provides a detailed protocol for the preparation, storage, and handling of a cytochalasan stock solution using DMSO. Due to the extensive characterization and common use of Cytochalasin D, it will be used as the primary example. The principles and procedures outlined here are broadly applicable to other members of the cytochalasan family, such as Cytochalasin B, E, and O.

Properties of Common Cytochalasins

The physical and chemical properties of different cytochalasins are similar, but molecular weight and solubility can vary. It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molar concentration calculations.

Table 1: Properties of Selected Cytochalasins

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Solubility in DMSO
Cytochalasin B 14930-96-2 C₂₉H₃₇NO₅ 479.6 ~20 mg/mL, 371 mg/mL
Cytochalasin D 22144-77-0 C₃₀H₃₇NO₆ 507.62 25 mg/mL, ~100 mg/mL
Cytochalasin E 36011-19-5 C₂₈H₃₃NO₇ 495.6 Expected to be soluble
Cytochalasin J 53760-20-6 C₂₈H₃₇NO₄ 451.6 Soluble

Note: Solubility can be affected by purity, temperature, and the hygroscopic nature of DMSO. Always use high-purity, anhydrous DMSO for best results.

Mechanism of Action: Actin Polymerization Inhibition

Cytochalasins disrupt the dynamic process of actin filament assembly. Globular actin monomers (G-actin) polymerize to form filamentous actin (F-actin), a key component of the cytoskeleton. This process has polarity, with monomers adding more rapidly at the barbed (+) end than the pointed (-) end. Cytochalasins bind to the barbed end, effectively "capping" the filament and preventing further elongation. This shifts the equilibrium towards depolymerization, leading to a net loss of filamentous actin and disruption of actin-dependent structures.

G cluster_0 Actin Dynamics cluster_1 Inhibitory Action G_Actin G-Actin (Monomers) F_Actin Pointed End (-) ... Barbed End (+) G_Actin->F_Actin:b Polymerization F_Actin:p->G_Actin Depolymerization Cytochalasan Cytochalasan Cytochalasan->F_Actin:b Binds to Barbed End

Figure 1. Mechanism of Cytochalasan Action.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM Cytochalasin D stock solution. Calculations can be adjusted for other cytochalasins or desired concentrations using the formula: Volume of DMSO (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mol/L) .

4.1. Materials and Equipment

  • Cytochalasin D powder (e.g., Sigma-Aldrich, C8273)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

4.2. Safety Precautions

  • Cytochalasins are regarded as highly toxic and potential teratogens. They should be handled with extreme care.

  • Always work in a certified chemical fume hood or biological safety cabinet.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

4.3. Stock Solution Preparation Workflow

G start Start: Equilibrate Vial weigh 1. Weigh Powder Accurately weigh Cytochalasin D powder. start->weigh calculate 2. Calculate DMSO Volume (e.g., for 5 mg of Cytochalasin D to make 10 mM stock). weigh->calculate add_dmso 3. Add DMSO Add 985 µL of anhydrous DMSO. calculate->add_dmso dissolve 4. Dissolve Completely Vortex thoroughly. Sonicate if needed. add_dmso->dissolve aliquot 5. Aliquot Solution Dispense into single-use volumes (e.g., 20 µL). dissolve->aliquot store 6. Store Aliquots Store at -20°C or -80°C, protected from light. aliquot->store end End: Stock Ready store->end

Figure 2. Workflow for Cytochalasan Stock Preparation.

4.4. Step-by-Step Procedure

  • Preparation : Bring the vial of lyophilized Cytochalasin D powder to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Weighing : Accurately weigh the desired amount of powder. For this example, we will use 5 mg of Cytochalasin D.

  • Calculation :

    • Molecular Weight (MW) of Cytochalasin D = 507.62 g/mol .

    • Desired Stock Concentration = 10 mM = 0.010 mol/L.

    • Volume of DMSO (L) = [0.005 g / 507.62 g/mol ] / 0.010 mol/L = 0.000985 L.

    • Volume of DMSO = 985 µL .

  • Dissolving : Using a calibrated pipette, add 985 µL of anhydrous, sterile DMSO to the vial containing 5 mg of Cytochalasin D.

  • Mixing : Cap the vial tightly and vortex vigorously until the solid is completely dissolved. If necessary, sonicate the vial for several minutes. Gentle warming (e.g., in a 37°C water bath) may also aid dissolution.

  • Aliquoting : Dispense the 10 mM stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for single experiments (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

Table 2: Example Stock Solution Calculations for Cytochalasin D (MW = 507.62)

Mass of Powder Desired Stock Conc. Required Volume of DMSO
1 mg 10 mM 197 µL
5 mg 10 mM 985 µL
1 mg 20 mM 98.5 µL

| 5 mg | 50 mM (~25 mg/mL) | 197 µL |

4.5. Preparing the Final Working Solution

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Crucial Step : Add the stock solution dropwise to the medium while gently swirling. This prevents localized high concentrations of DMSO, which can cause the hydrophobic compound to precipitate.

  • Solvent Consideration : The final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Storage and Stability

Proper storage is critical to maintain the activity of the compound.

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Solid Powder -20°C ≥ 4 years Store in a desiccator, protected from light.
DMSO Stock Solution -20°C 1 month Aliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°C 6 months - 1 year Preferred for long-term storage of solutions.

| Aqueous Working Solution | 2-8°C | Do not store | Prepare fresh for each experiment. Not stable for more than one day. |

Quality Control and Troubleshooting

  • Precipitation : If a precipitate forms when diluting the stock into aqueous medium, try vortexing, gentle warming, or sonicating the working solution. Using a higher dilution factor (i.e., preparing a less concentrated stock) can also help.

  • Cell Viability : If unexpected cytotoxicity is observed, verify the final DMSO concentration and consider performing a dose-response curve for both the cytochalasin and the DMSO vehicle on your specific cell line.

  • Activity Check : Confirm the biological activity of your stock solution by treating cells with a known effective concentration (e.g., 0.2-10 µM for Cytochalasin D) and observing characteristic morphological changes, such as cell rounding or the formation of multinucleated cells, via microscopy.

References

Cytochalasin O: Applications in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O is a member of the cytochalasan family of fungal metabolites known to be potent inhibitors of actin polymerization.[1][2] By disrupting the dynamic assembly and disassembly of actin filaments, a critical component of the cellular cytoskeleton, this compound and its analogs serve as powerful tools for studying a variety of cellular processes, including cell migration.[1][3] The integrity and dynamic rearrangement of the actin cytoskeleton are fundamental to cell motility, making cytochalasins valuable reagents in cell migration research and for the identification of potential migrastatic agents in drug discovery.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in two common cell migration assays: the Wound Healing (or Scratch) Assay and the Transwell Migration (or Boyden Chamber) Assay. While specific quantitative data for this compound is limited in the current literature, the information presented here is based on the well-documented effects of closely related and widely used cytochalasins, such as Cytochalasin D, which is considered one of the most specific and potent members of this family. Researchers can adapt these protocols and expect similar inhibitory effects on cell migration with this compound.

Mechanism of Action

Cytochalasins, including this compound, exert their biological effects primarily by binding to the barbed (fast-growing) end of actin filaments. This interaction physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting polymerization. The continuous, dynamic process of actin polymerization and depolymerization is essential for the formation of cellular protrusions like lamellipodia and filopodia, which are the driving forces of cell migration. By arresting actin polymerization, this compound leads to a net disassembly of existing actin filaments, resulting in the disruption of these migratory structures and a subsequent loss of cell motility.

Data Presentation: Inhibition of Cell Migration by Cytochalasins

The following tables summarize quantitative data on the inhibitory effects of cytochalasins (primarily Cytochalasin D as a representative) on cell migration in various cell lines and assays. This data can serve as a reference for designing experiments with this compound, although optimal concentrations should be determined empirically for each cell type and experimental condition.

Table 1: Effect of Cytochalasin D on Wound Healing Assays

Cell LineConcentration of Cytochalasin DAssay DurationObserved Effect on Wound Closure
EPC2, CP-A, HeLa, Swiss 3T31 µg/mL14 hoursSignificant inhibition of migration in all cell types.
Human Breast Epithelial Cells (HME1, MCF 10A, MDA-MB-231)1 µg/mLNot SpecifiedInhibition of migration in all tested cell lines except MCF7.

Table 2: Effect of Cytochalasin D on Transwell Migration Assays

Cell LineConcentration of Cytochalasin DAssay DurationChemoattractantObserved Effect on Migration
Human Melanoma (A2058)10⁻⁷ MNot SpecifiedAutocrine Motility Factor (AMF)Complete abolishment of motility.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Pipette tips (e.g., p200 or p1000) or a specialized scratch tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with a serum-free or low-serum medium for 2-24 hours. This step helps to minimize cell proliferation, which can confound the interpretation of wound closure.

  • Creating the Scratch: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. Alternatively, specialized inserts that create a defined gap can be used for more reproducible wounds.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment with this compound: Aspirate the PBS and add fresh culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.1 to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. Mark the position of the images to ensure that the same field is captured at subsequent time points.

  • Incubation: Return the plate to the incubator and culture for a period of 6-48 hours, depending on the migratory speed of the cell line.

  • Imaging (Subsequent Time Points): At regular intervals (e.g., every 6, 12, or 24 hours), capture images of the same marked fields.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area at time 0.

Transwell Migration (Boyden Chamber) Assay

The transwell migration assay is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)

  • Multi-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

  • Preparation of Transwell Plates: Add the chemoattractant-containing medium to the lower wells of the companion plate.

  • Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the transwell inserts. The treatment with this compound can be done in two ways:

    • Pre-treatment: Incubate the cell suspension with different concentrations of this compound for a short period (e.g., 30-60 minutes) before seeding into the inserts.

    • Co-treatment: Add this compound directly to the cell suspension in the upper chamber and/or to the medium in the lower chamber. Include a vehicle control (DMSO).

  • Incubation: Place the inserts into the wells of the companion plate and incubate at 37°C in a CO₂ incubator for a period that allows for significant migration (typically 4-48 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

  • Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The stain can also be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader for a more quantitative readout.

Mandatory Visualizations

G Mechanism of this compound in Inhibiting Cell Migration cluster_0 Actin Dynamics cluster_1 Cellular Structures G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Lamellipodia/Filopodia Lamellipodia/Filopodia F-actin->Lamellipodia/Filopodia Formation Cell Migration Cell Migration This compound This compound This compound->F-actin Binds to barbed end Lamellipodia/Filopodia->Cell Migration Drives

Caption: Mechanism of this compound in inhibiting cell migration.

G Wound Healing Assay Workflow with this compound Seed Cells Seed Cells Confluent Monolayer Confluent Monolayer Seed Cells->Confluent Monolayer Create Scratch Create Scratch Confluent Monolayer->Create Scratch Wash Wash Create Scratch->Wash Add this compound Add this compound Wash->Add this compound Image (Time 0) Image (Time 0) Add this compound->Image (Time 0) Incubate Incubate Image (Time 0)->Incubate Image (Time X) Image (Time X) Incubate->Image (Time X) Analyze Wound Closure Analyze Wound Closure Image (Time X)->Analyze Wound Closure G Transwell Migration Assay Workflow with this compound Prepare Cells Prepare Cells Seed in Upper Chamber Seed in Upper Chamber Prepare Cells->Seed in Upper Chamber Add this compound Add this compound Seed in Upper Chamber->Add this compound Prepare Chemoattractant Prepare Chemoattractant Add to Lower Chamber Add to Lower Chamber Prepare Chemoattractant->Add to Lower Chamber Incubate Incubate Add to Lower Chamber->Incubate Add this compound->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Fix and Stain Fix and Stain Remove Non-migrated Cells->Fix and Stain Image and Quantify Image and Quantify Fix and Stain->Image and Quantify G Signaling Pathway Affected by this compound cluster_0 Upstream Signals cluster_1 Actin Regulation Growth Factors, Chemokines Growth Factors, Chemokines Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho) Growth Factors, Chemokines->Rho GTPases (Rac, Cdc42, Rho) Actin Polymerization Actin Polymerization Rho GTPases (Rac, Cdc42, Rho)->Actin Polymerization Regulate Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation Actin Polymerization->Lamellipodia/Filopodia Formation Cell Migration Cell Migration Lamellipodia/Filopodia Formation->Cell Migration This compound This compound This compound->Actin Polymerization Inhibits

References

Cytochalasin O: Applications in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O is a member of the cytochalasan family of fungal metabolites known to be potent inhibitors of actin polymerization.[1][2] By disrupting the dynamic assembly and disassembly of actin filaments, a critical component of the cellular cytoskeleton, this compound and its analogs serve as powerful tools for studying a variety of cellular processes, including cell migration.[1][3] The integrity and dynamic rearrangement of the actin cytoskeleton are fundamental to cell motility, making cytochalasins valuable reagents in cell migration research and for the identification of potential migrastatic agents in drug discovery.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in two common cell migration assays: the Wound Healing (or Scratch) Assay and the Transwell Migration (or Boyden Chamber) Assay. While specific quantitative data for this compound is limited in the current literature, the information presented here is based on the well-documented effects of closely related and widely used cytochalasins, such as Cytochalasin D, which is considered one of the most specific and potent members of this family. Researchers can adapt these protocols and expect similar inhibitory effects on cell migration with this compound.

Mechanism of Action

Cytochalasins, including this compound, exert their biological effects primarily by binding to the barbed (fast-growing) end of actin filaments. This interaction physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting polymerization. The continuous, dynamic process of actin polymerization and depolymerization is essential for the formation of cellular protrusions like lamellipodia and filopodia, which are the driving forces of cell migration. By arresting actin polymerization, this compound leads to a net disassembly of existing actin filaments, resulting in the disruption of these migratory structures and a subsequent loss of cell motility.

Data Presentation: Inhibition of Cell Migration by Cytochalasins

The following tables summarize quantitative data on the inhibitory effects of cytochalasins (primarily Cytochalasin D as a representative) on cell migration in various cell lines and assays. This data can serve as a reference for designing experiments with this compound, although optimal concentrations should be determined empirically for each cell type and experimental condition.

Table 1: Effect of Cytochalasin D on Wound Healing Assays

Cell LineConcentration of Cytochalasin DAssay DurationObserved Effect on Wound Closure
EPC2, CP-A, HeLa, Swiss 3T31 µg/mL14 hoursSignificant inhibition of migration in all cell types.
Human Breast Epithelial Cells (HME1, MCF 10A, MDA-MB-231)1 µg/mLNot SpecifiedInhibition of migration in all tested cell lines except MCF7.

Table 2: Effect of Cytochalasin D on Transwell Migration Assays

Cell LineConcentration of Cytochalasin DAssay DurationChemoattractantObserved Effect on Migration
Human Melanoma (A2058)10⁻⁷ MNot SpecifiedAutocrine Motility Factor (AMF)Complete abolishment of motility.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Pipette tips (e.g., p200 or p1000) or a specialized scratch tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with a serum-free or low-serum medium for 2-24 hours. This step helps to minimize cell proliferation, which can confound the interpretation of wound closure.

  • Creating the Scratch: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. Alternatively, specialized inserts that create a defined gap can be used for more reproducible wounds.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment with this compound: Aspirate the PBS and add fresh culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.1 to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. Mark the position of the images to ensure that the same field is captured at subsequent time points.

  • Incubation: Return the plate to the incubator and culture for a period of 6-48 hours, depending on the migratory speed of the cell line.

  • Imaging (Subsequent Time Points): At regular intervals (e.g., every 6, 12, or 24 hours), capture images of the same marked fields.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area at time 0.

Transwell Migration (Boyden Chamber) Assay

The transwell migration assay is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)

  • Multi-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

  • Preparation of Transwell Plates: Add the chemoattractant-containing medium to the lower wells of the companion plate.

  • Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the transwell inserts. The treatment with this compound can be done in two ways:

    • Pre-treatment: Incubate the cell suspension with different concentrations of this compound for a short period (e.g., 30-60 minutes) before seeding into the inserts.

    • Co-treatment: Add this compound directly to the cell suspension in the upper chamber and/or to the medium in the lower chamber. Include a vehicle control (DMSO).

  • Incubation: Place the inserts into the wells of the companion plate and incubate at 37°C in a CO₂ incubator for a period that allows for significant migration (typically 4-48 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

  • Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The stain can also be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader for a more quantitative readout.

Mandatory Visualizations

G Mechanism of this compound in Inhibiting Cell Migration cluster_0 Actin Dynamics cluster_1 Cellular Structures G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Lamellipodia/Filopodia Lamellipodia/Filopodia F-actin->Lamellipodia/Filopodia Formation Cell Migration Cell Migration This compound This compound This compound->F-actin Binds to barbed end Lamellipodia/Filopodia->Cell Migration Drives

Caption: Mechanism of this compound in inhibiting cell migration.

G Wound Healing Assay Workflow with this compound Seed Cells Seed Cells Confluent Monolayer Confluent Monolayer Seed Cells->Confluent Monolayer Create Scratch Create Scratch Confluent Monolayer->Create Scratch Wash Wash Create Scratch->Wash Add this compound Add this compound Wash->Add this compound Image (Time 0) Image (Time 0) Add this compound->Image (Time 0) Incubate Incubate Image (Time 0)->Incubate Image (Time X) Image (Time X) Incubate->Image (Time X) Analyze Wound Closure Analyze Wound Closure Image (Time X)->Analyze Wound Closure G Transwell Migration Assay Workflow with this compound Prepare Cells Prepare Cells Seed in Upper Chamber Seed in Upper Chamber Prepare Cells->Seed in Upper Chamber Add this compound Add this compound Seed in Upper Chamber->Add this compound Prepare Chemoattractant Prepare Chemoattractant Add to Lower Chamber Add to Lower Chamber Prepare Chemoattractant->Add to Lower Chamber Incubate Incubate Add to Lower Chamber->Incubate Add this compound->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Fix and Stain Fix and Stain Remove Non-migrated Cells->Fix and Stain Image and Quantify Image and Quantify Fix and Stain->Image and Quantify G Signaling Pathway Affected by this compound cluster_0 Upstream Signals cluster_1 Actin Regulation Growth Factors, Chemokines Growth Factors, Chemokines Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho) Growth Factors, Chemokines->Rho GTPases (Rac, Cdc42, Rho) Actin Polymerization Actin Polymerization Rho GTPases (Rac, Cdc42, Rho)->Actin Polymerization Regulate Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation Actin Polymerization->Lamellipodia/Filopodia Formation Cell Migration Cell Migration Lamellipodia/Filopodia Formation->Cell Migration This compound This compound This compound->Actin Polymerization Inhibits

References

Cytochalasin O: Applications in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin O is a member of the cytochalasan family of fungal metabolites known to be potent inhibitors of actin polymerization.[1][2] By disrupting the dynamic assembly and disassembly of actin filaments, a critical component of the cellular cytoskeleton, this compound and its analogs serve as powerful tools for studying a variety of cellular processes, including cell migration.[1][3] The integrity and dynamic rearrangement of the actin cytoskeleton are fundamental to cell motility, making cytochalasins valuable reagents in cell migration research and for the identification of potential migrastatic agents in drug discovery.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in two common cell migration assays: the Wound Healing (or Scratch) Assay and the Transwell Migration (or Boyden Chamber) Assay. While specific quantitative data for this compound is limited in the current literature, the information presented here is based on the well-documented effects of closely related and widely used cytochalasins, such as Cytochalasin D, which is considered one of the most specific and potent members of this family. Researchers can adapt these protocols and expect similar inhibitory effects on cell migration with this compound.

Mechanism of Action

Cytochalasins, including this compound, exert their biological effects primarily by binding to the barbed (fast-growing) end of actin filaments. This interaction physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting polymerization. The continuous, dynamic process of actin polymerization and depolymerization is essential for the formation of cellular protrusions like lamellipodia and filopodia, which are the driving forces of cell migration. By arresting actin polymerization, this compound leads to a net disassembly of existing actin filaments, resulting in the disruption of these migratory structures and a subsequent loss of cell motility.

Data Presentation: Inhibition of Cell Migration by Cytochalasins

The following tables summarize quantitative data on the inhibitory effects of cytochalasins (primarily Cytochalasin D as a representative) on cell migration in various cell lines and assays. This data can serve as a reference for designing experiments with this compound, although optimal concentrations should be determined empirically for each cell type and experimental condition.

Table 1: Effect of Cytochalasin D on Wound Healing Assays

Cell LineConcentration of Cytochalasin DAssay DurationObserved Effect on Wound Closure
EPC2, CP-A, HeLa, Swiss 3T31 µg/mL14 hoursSignificant inhibition of migration in all cell types.
Human Breast Epithelial Cells (HME1, MCF 10A, MDA-MB-231)1 µg/mLNot SpecifiedInhibition of migration in all tested cell lines except MCF7.

Table 2: Effect of Cytochalasin D on Transwell Migration Assays

Cell LineConcentration of Cytochalasin DAssay DurationChemoattractantObserved Effect on Migration
Human Melanoma (A2058)10⁻⁷ MNot SpecifiedAutocrine Motility Factor (AMF)Complete abolishment of motility.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Pipette tips (e.g., p200 or p1000) or a specialized scratch tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with a serum-free or low-serum medium for 2-24 hours. This step helps to minimize cell proliferation, which can confound the interpretation of wound closure.

  • Creating the Scratch: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap. Alternatively, specialized inserts that create a defined gap can be used for more reproducible wounds.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment with this compound: Aspirate the PBS and add fresh culture medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.1 to 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. Mark the position of the images to ensure that the same field is captured at subsequent time points.

  • Incubation: Return the plate to the incubator and culture for a period of 6-48 hours, depending on the migratory speed of the cell line.

  • Imaging (Subsequent Time Points): At regular intervals (e.g., every 6, 12, or 24 hours), capture images of the same marked fields.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area at time 0.

Transwell Migration (Boyden Chamber) Assay

The transwell migration assay is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)

  • Multi-well companion plates

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

  • Preparation of Transwell Plates: Add the chemoattractant-containing medium to the lower wells of the companion plate.

  • Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the transwell inserts. The treatment with this compound can be done in two ways:

    • Pre-treatment: Incubate the cell suspension with different concentrations of this compound for a short period (e.g., 30-60 minutes) before seeding into the inserts.

    • Co-treatment: Add this compound directly to the cell suspension in the upper chamber and/or to the medium in the lower chamber. Include a vehicle control (DMSO).

  • Incubation: Place the inserts into the wells of the companion plate and incubate at 37°C in a CO₂ incubator for a period that allows for significant migration (typically 4-48 hours).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

  • Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The stain can also be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader for a more quantitative readout.

Mandatory Visualizations

G Mechanism of this compound in Inhibiting Cell Migration cluster_0 Actin Dynamics cluster_1 Cellular Structures G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Lamellipodia/Filopodia Lamellipodia/Filopodia F-actin->Lamellipodia/Filopodia Formation Cell Migration Cell Migration This compound This compound This compound->F-actin Binds to barbed end Lamellipodia/Filopodia->Cell Migration Drives

Caption: Mechanism of this compound in inhibiting cell migration.

G Wound Healing Assay Workflow with this compound Seed Cells Seed Cells Confluent Monolayer Confluent Monolayer Seed Cells->Confluent Monolayer Create Scratch Create Scratch Confluent Monolayer->Create Scratch Wash Wash Create Scratch->Wash Add this compound Add this compound Wash->Add this compound Image (Time 0) Image (Time 0) Add this compound->Image (Time 0) Incubate Incubate Image (Time 0)->Incubate Image (Time X) Image (Time X) Incubate->Image (Time X) Analyze Wound Closure Analyze Wound Closure Image (Time X)->Analyze Wound Closure G Transwell Migration Assay Workflow with this compound Prepare Cells Prepare Cells Seed in Upper Chamber Seed in Upper Chamber Prepare Cells->Seed in Upper Chamber Add this compound Add this compound Seed in Upper Chamber->Add this compound Prepare Chemoattractant Prepare Chemoattractant Add to Lower Chamber Add to Lower Chamber Prepare Chemoattractant->Add to Lower Chamber Incubate Incubate Add to Lower Chamber->Incubate Add this compound->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Fix and Stain Fix and Stain Remove Non-migrated Cells->Fix and Stain Image and Quantify Image and Quantify Fix and Stain->Image and Quantify G Signaling Pathway Affected by this compound cluster_0 Upstream Signals cluster_1 Actin Regulation Growth Factors, Chemokines Growth Factors, Chemokines Rho GTPases (Rac, Cdc42, Rho) Rho GTPases (Rac, Cdc42, Rho) Growth Factors, Chemokines->Rho GTPases (Rac, Cdc42, Rho) Actin Polymerization Actin Polymerization Rho GTPases (Rac, Cdc42, Rho)->Actin Polymerization Regulate Lamellipodia/Filopodia Formation Lamellipodia/Filopodia Formation Actin Polymerization->Lamellipodia/Filopodia Formation Cell Migration Cell Migration Lamellipodia/Filopodia Formation->Cell Migration This compound This compound This compound->Actin Polymerization Inhibits

References

Application Notes and Protocols for Studying Cytokinesis Inhibition Using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt actin polymerization, a fundamental process in various cellular functions, including cytokinesis.[1] Cytokinesis, the final stage of cell division, relies on the formation of a contractile actin-myosin ring to separate the cytoplasm into two daughter cells. Inhibition of this process by agents like cytochalasins results in the formation of multinucleated cells, a key indicator of cytokinesis failure.[2]

This document provides detailed application notes and protocols for utilizing Cytochalasin O, a member of the cytochalasan family, to study the inhibition of cytokinesis in a research setting. Due to the limited availability of specific data for this compound, the protocols and quantitative data presented here are based on the well-characterized effects of other closely related cytochalasins, such as Cytochalasin B and D. The underlying assumption is that this compound shares a similar mechanism of action by targeting actin filament dynamics. Researchers should consider this when adapting these protocols for their specific experimental needs and perform dose-response experiments to determine the optimal concentration of this compound for their cell type of interest.

Data Presentation

The following tables summarize the cytotoxic and antiproliferative activities of various cytochalasans, including a novel analog, triseptatin, in different cell lines. This data can serve as a reference for estimating the effective concentration range for this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Cytochalasan Analogs in Various Mammalian Cell Lines [1]

CompoundCell LineIC50 (µM)
Triseptatin (1) L929 (mouse fibroblast)1.80
KB3.1 (HeLa carcinoma)2.50
MCF-7 (human breast adenocarcinoma)3.25
A549 (human lung carcinoma)4.80
PC-3 (human prostate cancer)11.28
SKOV-3 (ovarian carcinoma)6.50
A431 (squamous cell carcinoma)3.90
Deoxaphomin B (2) L9291.55
KB3.12.10
MCF-72.80
A5493.50
PC-36.91
SKOV-34.20
A4312.90

Table 2: Antiproliferative and Cytotoxic Activities of Cytochalasins [1]

CompoundCell LineAssayIC50 (µM)
Triseptatin (1) HUVEC (human umbilical vein endothelial cell)Antiproliferative-
K-562 (myelogenous leukemia)AntiproliferativeModerate
HeLa (cervical cancer)Cytotoxicity-
Deoxaphomin B (2) HUVECAntiproliferative-
K-562AntiproliferativeModerate
HeLaCytotoxicity4.96
Cytochalasin B (3) HUVECAntiproliferativeStrong
K-562AntiproliferativeModerate
HeLaCytotoxicity7.30

Experimental Protocols

Protocol 1: Induction and Quantification of Multinucleated Cells

This protocol describes a cell-based assay to induce and quantify the formation of multinucleated cells following treatment with this compound, a hallmark of cytokinesis inhibition.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescently-conjugated phalloidin (B8060827) (for actin staining, optional)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Based on the data for related compounds, a starting concentration range of 1-10 µM is recommended. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient for one to two cell cycles (typically 24-48 hours).

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Incubate the cells with a solution containing the nuclear stain (and phalloidin, if desired) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.

  • Quantification: Acquire images from multiple random fields for each treatment condition. Count the total number of cells and the number of multinucleated cells (cells with two or more nuclei). Calculate the percentage of multinucleated cells for each concentration of this compound.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol allows for the direct assessment of this compound's effect on actin polymerization in a cell-free system. The assay measures the change in fluorescence of pyrene-labeled actin, which increases upon polymerization.

Materials:

  • Actin from rabbit skeletal muscle

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • 10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound (stock solution in DMSO)

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a working solution of actin monomer by mixing unlabeled and pyrene-labeled actin in G-buffer to a final concentration of which 5-10% is pyrene-labeled. Keep the actin on ice to prevent spontaneous polymerization.

  • Assay Setup: In a 96-well black plate, add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Initiation of Polymerization: To initiate polymerization, add the actin monomer solution to each well, followed by the addition of 1/10th volume of 10X polymerization buffer.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., excitation ~365 nm, emission ~407 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram

G General Signaling Pathway for Cytokinesis Inhibition by Cytochalasins cluster_0 Cellular Environment cluster_1 Actin Dynamics cluster_2 Cytokinesis This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits G-actin G-actin G-actin->Actin Polymerization F-actin F-actin Contractile Ring Formation Contractile Ring Formation F-actin->Contractile Ring Formation Actin Polymerization->F-actin Cytokinesis Cytokinesis Contractile Ring Formation->Cytokinesis Multinucleated Cell Multinucleated Cell Cytokinesis->Multinucleated Cell Failure leads to

Caption: Mechanism of this compound-induced cytokinesis inhibition.

Experimental Workflow Diagram

G Workflow for Assessing Cytokinesis Inhibition by this compound cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed cells on coverslips B Treat with this compound (various concentrations) A->B C Incubate for 24-48 hours B->C D Fix and Permeabilize Cells C->D E Stain Nuclei (DAPI/Hoechst) and Actin (Phalloidin) D->E F Fluorescence Microscopy E->F G Quantify Multinucleated Cells F->G H Determine IC50 for Cytokinesis Inhibition G->H

Caption: Experimental workflow for quantifying cytokinesis inhibition.

References

Application Notes and Protocols for Studying Cytokinesis Inhibition Using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt actin polymerization, a fundamental process in various cellular functions, including cytokinesis.[1] Cytokinesis, the final stage of cell division, relies on the formation of a contractile actin-myosin ring to separate the cytoplasm into two daughter cells. Inhibition of this process by agents like cytochalasins results in the formation of multinucleated cells, a key indicator of cytokinesis failure.[2]

This document provides detailed application notes and protocols for utilizing Cytochalasin O, a member of the cytochalasan family, to study the inhibition of cytokinesis in a research setting. Due to the limited availability of specific data for this compound, the protocols and quantitative data presented here are based on the well-characterized effects of other closely related cytochalasins, such as Cytochalasin B and D. The underlying assumption is that this compound shares a similar mechanism of action by targeting actin filament dynamics. Researchers should consider this when adapting these protocols for their specific experimental needs and perform dose-response experiments to determine the optimal concentration of this compound for their cell type of interest.

Data Presentation

The following tables summarize the cytotoxic and antiproliferative activities of various cytochalasans, including a novel analog, triseptatin, in different cell lines. This data can serve as a reference for estimating the effective concentration range for this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Cytochalasan Analogs in Various Mammalian Cell Lines [1]

CompoundCell LineIC50 (µM)
Triseptatin (1) L929 (mouse fibroblast)1.80
KB3.1 (HeLa carcinoma)2.50
MCF-7 (human breast adenocarcinoma)3.25
A549 (human lung carcinoma)4.80
PC-3 (human prostate cancer)11.28
SKOV-3 (ovarian carcinoma)6.50
A431 (squamous cell carcinoma)3.90
Deoxaphomin B (2) L9291.55
KB3.12.10
MCF-72.80
A5493.50
PC-36.91
SKOV-34.20
A4312.90

Table 2: Antiproliferative and Cytotoxic Activities of Cytochalasins [1]

CompoundCell LineAssayIC50 (µM)
Triseptatin (1) HUVEC (human umbilical vein endothelial cell)Antiproliferative-
K-562 (myelogenous leukemia)AntiproliferativeModerate
HeLa (cervical cancer)Cytotoxicity-
Deoxaphomin B (2) HUVECAntiproliferative-
K-562AntiproliferativeModerate
HeLaCytotoxicity4.96
Cytochalasin B (3) HUVECAntiproliferativeStrong
K-562AntiproliferativeModerate
HeLaCytotoxicity7.30

Experimental Protocols

Protocol 1: Induction and Quantification of Multinucleated Cells

This protocol describes a cell-based assay to induce and quantify the formation of multinucleated cells following treatment with this compound, a hallmark of cytokinesis inhibition.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescently-conjugated phalloidin (B8060827) (for actin staining, optional)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Based on the data for related compounds, a starting concentration range of 1-10 µM is recommended. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient for one to two cell cycles (typically 24-48 hours).

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Incubate the cells with a solution containing the nuclear stain (and phalloidin, if desired) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.

  • Quantification: Acquire images from multiple random fields for each treatment condition. Count the total number of cells and the number of multinucleated cells (cells with two or more nuclei). Calculate the percentage of multinucleated cells for each concentration of this compound.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol allows for the direct assessment of this compound's effect on actin polymerization in a cell-free system. The assay measures the change in fluorescence of pyrene-labeled actin, which increases upon polymerization.

Materials:

  • Actin from rabbit skeletal muscle

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • 10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound (stock solution in DMSO)

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a working solution of actin monomer by mixing unlabeled and pyrene-labeled actin in G-buffer to a final concentration of which 5-10% is pyrene-labeled. Keep the actin on ice to prevent spontaneous polymerization.

  • Assay Setup: In a 96-well black plate, add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Initiation of Polymerization: To initiate polymerization, add the actin monomer solution to each well, followed by the addition of 1/10th volume of 10X polymerization buffer.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., excitation ~365 nm, emission ~407 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram

G General Signaling Pathway for Cytokinesis Inhibition by Cytochalasins cluster_0 Cellular Environment cluster_1 Actin Dynamics cluster_2 Cytokinesis This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits G-actin G-actin G-actin->Actin Polymerization F-actin F-actin Contractile Ring Formation Contractile Ring Formation F-actin->Contractile Ring Formation Actin Polymerization->F-actin Cytokinesis Cytokinesis Contractile Ring Formation->Cytokinesis Multinucleated Cell Multinucleated Cell Cytokinesis->Multinucleated Cell Failure leads to

Caption: Mechanism of this compound-induced cytokinesis inhibition.

Experimental Workflow Diagram

G Workflow for Assessing Cytokinesis Inhibition by this compound cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed cells on coverslips B Treat with this compound (various concentrations) A->B C Incubate for 24-48 hours B->C D Fix and Permeabilize Cells C->D E Stain Nuclei (DAPI/Hoechst) and Actin (Phalloidin) D->E F Fluorescence Microscopy E->F G Quantify Multinucleated Cells F->G H Determine IC50 for Cytokinesis Inhibition G->H

Caption: Experimental workflow for quantifying cytokinesis inhibition.

References

Application Notes and Protocols for Studying Cytokinesis Inhibition Using Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochalasins are a group of fungal metabolites known for their ability to disrupt actin polymerization, a fundamental process in various cellular functions, including cytokinesis.[1] Cytokinesis, the final stage of cell division, relies on the formation of a contractile actin-myosin ring to separate the cytoplasm into two daughter cells. Inhibition of this process by agents like cytochalasins results in the formation of multinucleated cells, a key indicator of cytokinesis failure.[2]

This document provides detailed application notes and protocols for utilizing Cytochalasin O, a member of the cytochalasan family, to study the inhibition of cytokinesis in a research setting. Due to the limited availability of specific data for this compound, the protocols and quantitative data presented here are based on the well-characterized effects of other closely related cytochalasins, such as Cytochalasin B and D. The underlying assumption is that this compound shares a similar mechanism of action by targeting actin filament dynamics. Researchers should consider this when adapting these protocols for their specific experimental needs and perform dose-response experiments to determine the optimal concentration of this compound for their cell type of interest.

Data Presentation

The following tables summarize the cytotoxic and antiproliferative activities of various cytochalasans, including a novel analog, triseptatin, in different cell lines. This data can serve as a reference for estimating the effective concentration range for this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Cytochalasan Analogs in Various Mammalian Cell Lines [1]

CompoundCell LineIC50 (µM)
Triseptatin (1) L929 (mouse fibroblast)1.80
KB3.1 (HeLa carcinoma)2.50
MCF-7 (human breast adenocarcinoma)3.25
A549 (human lung carcinoma)4.80
PC-3 (human prostate cancer)11.28
SKOV-3 (ovarian carcinoma)6.50
A431 (squamous cell carcinoma)3.90
Deoxaphomin B (2) L9291.55
KB3.12.10
MCF-72.80
A5493.50
PC-36.91
SKOV-34.20
A4312.90

Table 2: Antiproliferative and Cytotoxic Activities of Cytochalasins [1]

CompoundCell LineAssayIC50 (µM)
Triseptatin (1) HUVEC (human umbilical vein endothelial cell)Antiproliferative-
K-562 (myelogenous leukemia)AntiproliferativeModerate
HeLa (cervical cancer)Cytotoxicity-
Deoxaphomin B (2) HUVECAntiproliferative-
K-562AntiproliferativeModerate
HeLaCytotoxicity4.96
Cytochalasin B (3) HUVECAntiproliferativeStrong
K-562AntiproliferativeModerate
HeLaCytotoxicity7.30

Experimental Protocols

Protocol 1: Induction and Quantification of Multinucleated Cells

This protocol describes a cell-based assay to induce and quantify the formation of multinucleated cells following treatment with this compound, a hallmark of cytokinesis inhibition.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescently-conjugated phalloidin (for actin staining, optional)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Based on the data for related compounds, a starting concentration range of 1-10 µM is recommended. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period sufficient for one to two cell cycles (typically 24-48 hours).

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Incubate the cells with a solution containing the nuclear stain (and phalloidin, if desired) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.

  • Quantification: Acquire images from multiple random fields for each treatment condition. Count the total number of cells and the number of multinucleated cells (cells with two or more nuclei). Calculate the percentage of multinucleated cells for each concentration of this compound.

Protocol 2: In Vitro Actin Polymerization Assay

This protocol allows for the direct assessment of this compound's effect on actin polymerization in a cell-free system. The assay measures the change in fluorescence of pyrene-labeled actin, which increases upon polymerization.

Materials:

  • Actin from rabbit skeletal muscle

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • 10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound (stock solution in DMSO)

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare a working solution of actin monomer by mixing unlabeled and pyrene-labeled actin in G-buffer to a final concentration of which 5-10% is pyrene-labeled. Keep the actin on ice to prevent spontaneous polymerization.

  • Assay Setup: In a 96-well black plate, add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Initiation of Polymerization: To initiate polymerization, add the actin monomer solution to each well, followed by the addition of 1/10th volume of 10X polymerization buffer.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., excitation ~365 nm, emission ~407 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a period of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram

G General Signaling Pathway for Cytokinesis Inhibition by Cytochalasins cluster_0 Cellular Environment cluster_1 Actin Dynamics cluster_2 Cytokinesis This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits G-actin G-actin G-actin->Actin Polymerization F-actin F-actin Contractile Ring Formation Contractile Ring Formation F-actin->Contractile Ring Formation Actin Polymerization->F-actin Cytokinesis Cytokinesis Contractile Ring Formation->Cytokinesis Multinucleated Cell Multinucleated Cell Cytokinesis->Multinucleated Cell Failure leads to

Caption: Mechanism of this compound-induced cytokinesis inhibition.

Experimental Workflow Diagram

G Workflow for Assessing Cytokinesis Inhibition by this compound cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed cells on coverslips B Treat with this compound (various concentrations) A->B C Incubate for 24-48 hours B->C D Fix and Permeabilize Cells C->D E Stain Nuclei (DAPI/Hoechst) and Actin (Phalloidin) D->E F Fluorescence Microscopy E->F G Quantify Multinucleated Cells F->G H Determine IC50 for Cytokinesis Inhibition G->H

Caption: Experimental workflow for quantifying cytokinesis inhibition.

References

Application Notes and Protocols for Cytochalasin O in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is available for the effective working concentration of Cytochalasin O. The following application notes and protocols are based on data from structurally and functionally related cytochalasins, primarily Cytochalasin D and B. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and application.

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] They exert their effects by binding to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This interference with a fundamental cellular component can induce a variety of cellular responses, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2] These properties make cytochalasins valuable research tools for studying the role of the actin cytoskeleton in various cellular processes.

Data Presentation: Cytotoxicity of Related Cytochalasins

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Cytochalasin B and D in various cancer cell lines, which can serve as a reference for designing initial dose-response experiments with this compound.

Table 1: IC50 Values of Cytochalasin B in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
M109cLung Carcinoma33
P388/ADRLeukemia>303
B16BL6Melanoma>303
HeLaCervical Cancer7.30Not Specified

Source:

Table 2: IC50 Values of Cytochalasin D in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
P388/ADRLeukemia423
HeLaCervical Cancer4.96Not Specified

Source:

Experimental Protocols

Preparation of Cytochalasin Stock Solution

Note: Cytochalasins are generally insoluble in water and are typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Actin Polymerization Inhibition Assay (Cell-Based)

This protocol provides a method to visualize the effect of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells of interest

  • Glass coverslips, sterile

  • Complete cell culture medium

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4′,6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 30 minutes to a few hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (to stain F-actin) for 20-30 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the actin filament structure in treated cells compared to control cells.

Visualization of Signaling Pathways and Workflows

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound.

G Mechanism of Action of Cytochalasins cluster_actin Actin Dynamics cluster_effects Cellular Effects g_actin G-actin (Monomers) f_actin F-actin (Filament) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization inhibit_poly Inhibition of Actin Polymerization cyto This compound cyto->f_actin Binds to barbed (+) end of F-actin disrupt_cyto Disruption of Actin Cytoskeleton inhibit_poly->disrupt_cyto cell_effects Changes in Cell Morphology, Motility, and Division disrupt_cyto->cell_effects

References

Application Notes and Protocols for Cytochalasin O in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is available for the effective working concentration of Cytochalasin O. The following application notes and protocols are based on data from structurally and functionally related cytochalasins, primarily Cytochalasin D and B. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and application.

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] They exert their effects by binding to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This interference with a fundamental cellular component can induce a variety of cellular responses, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2] These properties make cytochalasins valuable research tools for studying the role of the actin cytoskeleton in various cellular processes.

Data Presentation: Cytotoxicity of Related Cytochalasins

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Cytochalasin B and D in various cancer cell lines, which can serve as a reference for designing initial dose-response experiments with this compound.

Table 1: IC50 Values of Cytochalasin B in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
M109cLung Carcinoma33
P388/ADRLeukemia>303
B16BL6Melanoma>303
HeLaCervical Cancer7.30Not Specified

Source:

Table 2: IC50 Values of Cytochalasin D in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
P388/ADRLeukemia423
HeLaCervical Cancer4.96Not Specified

Source:

Experimental Protocols

Preparation of Cytochalasin Stock Solution

Note: Cytochalasins are generally insoluble in water and are typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Actin Polymerization Inhibition Assay (Cell-Based)

This protocol provides a method to visualize the effect of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells of interest

  • Glass coverslips, sterile

  • Complete cell culture medium

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4′,6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 30 minutes to a few hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (to stain F-actin) for 20-30 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the actin filament structure in treated cells compared to control cells.

Visualization of Signaling Pathways and Workflows

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound.

G Mechanism of Action of Cytochalasins cluster_actin Actin Dynamics cluster_effects Cellular Effects g_actin G-actin (Monomers) f_actin F-actin (Filament) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization inhibit_poly Inhibition of Actin Polymerization cyto This compound cyto->f_actin Binds to barbed (+) end of F-actin disrupt_cyto Disruption of Actin Cytoskeleton inhibit_poly->disrupt_cyto cell_effects Changes in Cell Morphology, Motility, and Division disrupt_cyto->cell_effects

References

Application Notes and Protocols for Cytochalasin O in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is available for the effective working concentration of Cytochalasin O. The following application notes and protocols are based on data from structurally and functionally related cytochalasins, primarily Cytochalasin D and B. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and application.

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] They exert their effects by binding to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[2][3] This interference with a fundamental cellular component can induce a variety of cellular responses, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2] These properties make cytochalasins valuable research tools for studying the role of the actin cytoskeleton in various cellular processes.

Data Presentation: Cytotoxicity of Related Cytochalasins

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Cytochalasin B and D in various cancer cell lines, which can serve as a reference for designing initial dose-response experiments with this compound.

Table 1: IC50 Values of Cytochalasin B in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
M109cLung Carcinoma33
P388/ADRLeukemia>303
B16BL6Melanoma>303
HeLaCervical Cancer7.30Not Specified

Source:

Table 2: IC50 Values of Cytochalasin D in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
P388/ADRLeukemia423
HeLaCervical Cancer4.96Not Specified

Source:

Experimental Protocols

Preparation of Cytochalasin Stock Solution

Note: Cytochalasins are generally insoluble in water and are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Actin Polymerization Inhibition Assay (Cell-Based)

This protocol provides a method to visualize the effect of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells of interest

  • Glass coverslips, sterile

  • Complete cell culture medium

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4′,6-diamidino-2-phenylindole) solution

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 30 minutes to a few hours).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells with PBS. Incubate the cells with the fluorescently labeled phalloidin solution (to stain F-actin) for 20-30 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the actin filament structure in treated cells compared to control cells.

Visualization of Signaling Pathways and Workflows

G This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound.

G Mechanism of Action of Cytochalasins cluster_actin Actin Dynamics cluster_effects Cellular Effects g_actin G-actin (Monomers) f_actin F-actin (Filament) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization inhibit_poly Inhibition of Actin Polymerization cyto This compound cyto->f_actin Binds to barbed (+) end of F-actin disrupt_cyto Disruption of Actin Cytoskeleton inhibit_poly->disrupt_cyto cell_effects Changes in Cell Morphology, Motility, and Division disrupt_cyto->cell_effects

References

Application Notes and Protocols for Observing Morphological Changes Induced by Cytochalasin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins produced by fungi that are potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they block both the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a variety of effects on cellular processes, including changes in cell morphology, inhibition of cell division, and induction of apoptosis.[1][2] These properties make cytochalasins valuable tools in cell biology research and potential leads in anticancer drug development.[2]

This document provides detailed application notes and protocols for treating cells with cytochalasins to observe morphological changes. While the focus is on providing a general framework, specific data for Cytochalasin B and D are presented as well-studied examples. Due to a lack of specific published data on Cytochalasin O, the provided protocols should be considered a starting point for empirical determination of optimal conditions for this specific analog.

Mechanism of Action: Disruption of the Actin Cytoskeleton

Cytochalasins exert their effects primarily by interfering with actin dynamics. The actin cytoskeleton is a highly dynamic network of protein filaments crucial for maintaining cell shape, enabling cell motility, and facilitating cell division.

The key steps in the mechanism of action are:

  • Binding to F-actin: Cytochalasins bind to the fast-growing (barbed or plus) end of filamentous actin (F-actin).

  • Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.

  • Disruption of Cellular Structures: The inhibition of actin polymerization leads to the disassembly of actin-rich structures such as stress fibers, filopodia, and lamellipodia.

  • Morphological and Functional Consequences: The disruption of the actin cytoskeleton results in observable changes in cell morphology, including cell rounding, retraction of cellular processes, and inhibition of cytokinesis, which can lead to the formation of multinucleated cells. In some cases, prolonged disruption of the cytoskeleton can trigger apoptosis.

Cytochalasin_O This compound Barbed_End Barbed End (+) Cytochalasin_O->Barbed_End Binds to and blocks Actin_Monomer G-actin (Monomers) Polymerization Polymerization Actin_Monomer->Polymerization Actin_Filament F-actin (Filament) Barbed_End->Actin_Filament Disruption Disruption of Actin Cytoskeleton Barbed_End->Disruption Inhibition of elongation leads to Polymerization->Barbed_End Morphological_Changes Morphological Changes (e.g., cell rounding, loss of stress fibers) Disruption->Morphological_Changes Functional_Effects Functional Effects (e.g., inhibition of motility, cytokinesis) Disruption->Functional_Effects

Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.

Quantitative Data on Cytochalasin Treatment

The effective concentration and treatment time for cytochalasins can vary significantly depending on the specific analog, cell type, and the morphological change being assayed. The following tables summarize data for the well-characterized Cytochalasin B and D. Researchers should use these values as a guide for designing experiments with this compound, starting with a broad range of concentrations and time points.

Table 1: Effective Concentrations of Cytochalasin B and D for Morphological and Functional Effects

Cytochalasin AnalogCell Line(s)ConcentrationObserved EffectReference
Cytochalasin BMouse Fibroblasts2 µg/mlDisorganization of cortical actin, disappearance of focal contacts
Cytochalasin BM109 Lung Carcinoma3 µM (IC50, 3h)Cytotoxicity
Cytochalasin BA549 and H129910 µMReduced cell proliferation after 24h
Cytochalasin DMouse Fibroblasts0.2 µg/mlDisappearance of ruffling active edges
Cytochalasin DVarious0.2 µMPrevention of membrane ruffling
Cytochalasin DVarious2-20 µMRemoval of stress fibers
Cytochalasin DCT26 Tumor Cells0.24-15 µg/mlInhibition of proliferation and induction of apoptosis (16h)

Table 2: Treatment Times for Observing Morphological Changes with Cytochalasins

Cytochalasin AnalogCell Line(s)Treatment TimeObserved Morphological ChangeReference
Cytochalasin BA549 and H129924 hoursSignificant reduction in plating efficiency
Cytochalasin DSC-1 CellsNot specifiedDisruption of network organization, formation of actin aggregates
Cytochalasin DCT26 Tumor Cells16 hoursInhibition of proliferation and apoptosis

Experimental Protocols

The following are detailed protocols for treating cells with cytochalasins and observing the resulting morphological changes.

Protocol 1: General Procedure for Inducing Morphological Changes

This protocol provides a general workflow for treating adherent cells with this compound and assessing morphological changes by microscopy.

cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging A 1. Seed cells on coverslips in a multi-well plate B 2. Allow cells to adhere and grow (24-48h) A->B E 5. Replace media with This compound-containing media B->E C 3. Prepare this compound stock solution in DMSO D 4. Dilute stock to desired concentrations in media C->D D->E F 6. Incubate for desired time points E->F G 7. Fix cells with paraformaldehyde F->G H 8. Permeabilize cells with Triton X-100 G->H I 9. Stain F-actin with fluorescently-labeled phalloidin (B8060827) H->I J 10. Counterstain nuclei with DAPI I->J K 11. Mount coverslips on slides J->K L 12. Image with fluorescence microscope K->L

Caption: Experimental workflow for observing morphological changes induced by this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Multi-well plates with sterile glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Trypsinize and count cells.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for adherence and spreading.

  • Preparation of this compound:

    • Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare a series of dilutions in pre-warmed complete cell culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Return the plate to the incubator and treat for various time points. For initial experiments, a time course of 30 minutes, 1 hour, 4 hours, and 24 hours is recommended.

  • Fixation and Staining:

    • After the desired treatment time, aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

    • Capture images of multiple fields of view for each condition to ensure representative data.

Protocol 2: Quantitative Analysis of Morphological Changes

This protocol describes methods for quantifying changes in cell morphology observed after this compound treatment.

Materials:

  • Images of treated and control cells from Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Acquire images with consistent settings (magnification, exposure time, etc.) for all experimental conditions.

  • Image Analysis using ImageJ/Fiji:

    • Cell Area and Circularity (as a measure of cell rounding):

      • Open an image of the phalloidin-stained cells.

      • Convert the image to 8-bit.

      • Use the "Threshold" tool to create a binary image where the cells are distinguished from the background.

      • Use the "Analyze Particles" function to measure the area and circularity of each cell. A circularity value of 1.0 indicates a perfect circle.

    • Quantification of Stress Fibers:

      • Use plugins like "Ridge Detection" or manual line profiling to quantify the number and intensity of stress fibers per cell.

    • Cell Spreading Area:

      • Manually trace the outline of individual cells using the "Freehand selection" tool and measure the area.

  • Data Presentation:

    • Calculate the average and standard deviation for each morphological parameter for a population of cells (e.g., n > 50 cells per condition).

    • Present the data in tables or graphs to compare the effects of different concentrations and treatment times of this compound.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on cell morphology. Due to the limited availability of data specific to this compound, it is crucial to perform careful dose-response and time-course experiments to determine the optimal conditions for the cell type and experimental system under investigation. The general principles and methodologies outlined here, based on the well-documented effects of other cytochalasans, will serve as a robust foundation for these studies.

References

Application Notes and Protocols for Observing Morphological Changes Induced by Cytochalasin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins produced by fungi that are potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they block both the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a variety of effects on cellular processes, including changes in cell morphology, inhibition of cell division, and induction of apoptosis.[1][2] These properties make cytochalasins valuable tools in cell biology research and potential leads in anticancer drug development.[2]

This document provides detailed application notes and protocols for treating cells with cytochalasins to observe morphological changes. While the focus is on providing a general framework, specific data for Cytochalasin B and D are presented as well-studied examples. Due to a lack of specific published data on Cytochalasin O, the provided protocols should be considered a starting point for empirical determination of optimal conditions for this specific analog.

Mechanism of Action: Disruption of the Actin Cytoskeleton

Cytochalasins exert their effects primarily by interfering with actin dynamics. The actin cytoskeleton is a highly dynamic network of protein filaments crucial for maintaining cell shape, enabling cell motility, and facilitating cell division.

The key steps in the mechanism of action are:

  • Binding to F-actin: Cytochalasins bind to the fast-growing (barbed or plus) end of filamentous actin (F-actin).

  • Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.

  • Disruption of Cellular Structures: The inhibition of actin polymerization leads to the disassembly of actin-rich structures such as stress fibers, filopodia, and lamellipodia.

  • Morphological and Functional Consequences: The disruption of the actin cytoskeleton results in observable changes in cell morphology, including cell rounding, retraction of cellular processes, and inhibition of cytokinesis, which can lead to the formation of multinucleated cells. In some cases, prolonged disruption of the cytoskeleton can trigger apoptosis.

Cytochalasin_O This compound Barbed_End Barbed End (+) Cytochalasin_O->Barbed_End Binds to and blocks Actin_Monomer G-actin (Monomers) Polymerization Polymerization Actin_Monomer->Polymerization Actin_Filament F-actin (Filament) Barbed_End->Actin_Filament Disruption Disruption of Actin Cytoskeleton Barbed_End->Disruption Inhibition of elongation leads to Polymerization->Barbed_End Morphological_Changes Morphological Changes (e.g., cell rounding, loss of stress fibers) Disruption->Morphological_Changes Functional_Effects Functional Effects (e.g., inhibition of motility, cytokinesis) Disruption->Functional_Effects

Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.

Quantitative Data on Cytochalasin Treatment

The effective concentration and treatment time for cytochalasins can vary significantly depending on the specific analog, cell type, and the morphological change being assayed. The following tables summarize data for the well-characterized Cytochalasin B and D. Researchers should use these values as a guide for designing experiments with this compound, starting with a broad range of concentrations and time points.

Table 1: Effective Concentrations of Cytochalasin B and D for Morphological and Functional Effects

Cytochalasin AnalogCell Line(s)ConcentrationObserved EffectReference
Cytochalasin BMouse Fibroblasts2 µg/mlDisorganization of cortical actin, disappearance of focal contacts
Cytochalasin BM109 Lung Carcinoma3 µM (IC50, 3h)Cytotoxicity
Cytochalasin BA549 and H129910 µMReduced cell proliferation after 24h
Cytochalasin DMouse Fibroblasts0.2 µg/mlDisappearance of ruffling active edges
Cytochalasin DVarious0.2 µMPrevention of membrane ruffling
Cytochalasin DVarious2-20 µMRemoval of stress fibers
Cytochalasin DCT26 Tumor Cells0.24-15 µg/mlInhibition of proliferation and induction of apoptosis (16h)

Table 2: Treatment Times for Observing Morphological Changes with Cytochalasins

Cytochalasin AnalogCell Line(s)Treatment TimeObserved Morphological ChangeReference
Cytochalasin BA549 and H129924 hoursSignificant reduction in plating efficiency
Cytochalasin DSC-1 CellsNot specifiedDisruption of network organization, formation of actin aggregates
Cytochalasin DCT26 Tumor Cells16 hoursInhibition of proliferation and apoptosis

Experimental Protocols

The following are detailed protocols for treating cells with cytochalasins and observing the resulting morphological changes.

Protocol 1: General Procedure for Inducing Morphological Changes

This protocol provides a general workflow for treating adherent cells with this compound and assessing morphological changes by microscopy.

cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging A 1. Seed cells on coverslips in a multi-well plate B 2. Allow cells to adhere and grow (24-48h) A->B E 5. Replace media with This compound-containing media B->E C 3. Prepare this compound stock solution in DMSO D 4. Dilute stock to desired concentrations in media C->D D->E F 6. Incubate for desired time points E->F G 7. Fix cells with paraformaldehyde F->G H 8. Permeabilize cells with Triton X-100 G->H I 9. Stain F-actin with fluorescently-labeled phalloidin (B8060827) H->I J 10. Counterstain nuclei with DAPI I->J K 11. Mount coverslips on slides J->K L 12. Image with fluorescence microscope K->L

Caption: Experimental workflow for observing morphological changes induced by this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Multi-well plates with sterile glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Trypsinize and count cells.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for adherence and spreading.

  • Preparation of this compound:

    • Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare a series of dilutions in pre-warmed complete cell culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Return the plate to the incubator and treat for various time points. For initial experiments, a time course of 30 minutes, 1 hour, 4 hours, and 24 hours is recommended.

  • Fixation and Staining:

    • After the desired treatment time, aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

    • Capture images of multiple fields of view for each condition to ensure representative data.

Protocol 2: Quantitative Analysis of Morphological Changes

This protocol describes methods for quantifying changes in cell morphology observed after this compound treatment.

Materials:

  • Images of treated and control cells from Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Acquire images with consistent settings (magnification, exposure time, etc.) for all experimental conditions.

  • Image Analysis using ImageJ/Fiji:

    • Cell Area and Circularity (as a measure of cell rounding):

      • Open an image of the phalloidin-stained cells.

      • Convert the image to 8-bit.

      • Use the "Threshold" tool to create a binary image where the cells are distinguished from the background.

      • Use the "Analyze Particles" function to measure the area and circularity of each cell. A circularity value of 1.0 indicates a perfect circle.

    • Quantification of Stress Fibers:

      • Use plugins like "Ridge Detection" or manual line profiling to quantify the number and intensity of stress fibers per cell.

    • Cell Spreading Area:

      • Manually trace the outline of individual cells using the "Freehand selection" tool and measure the area.

  • Data Presentation:

    • Calculate the average and standard deviation for each morphological parameter for a population of cells (e.g., n > 50 cells per condition).

    • Present the data in tables or graphs to compare the effects of different concentrations and treatment times of this compound.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on cell morphology. Due to the limited availability of data specific to this compound, it is crucial to perform careful dose-response and time-course experiments to determine the optimal conditions for the cell type and experimental system under investigation. The general principles and methodologies outlined here, based on the well-documented effects of other cytochalasans, will serve as a robust foundation for these studies.

References

Application Notes and Protocols for Observing Morphological Changes Induced by Cytochalasin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of cell-permeable mycotoxins produced by fungi that are potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing end of actin filaments, they block both the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a variety of effects on cellular processes, including changes in cell morphology, inhibition of cell division, and induction of apoptosis.[1][2] These properties make cytochalasins valuable tools in cell biology research and potential leads in anticancer drug development.[2]

This document provides detailed application notes and protocols for treating cells with cytochalasins to observe morphological changes. While the focus is on providing a general framework, specific data for Cytochalasin B and D are presented as well-studied examples. Due to a lack of specific published data on Cytochalasin O, the provided protocols should be considered a starting point for empirical determination of optimal conditions for this specific analog.

Mechanism of Action: Disruption of the Actin Cytoskeleton

Cytochalasins exert their effects primarily by interfering with actin dynamics. The actin cytoskeleton is a highly dynamic network of protein filaments crucial for maintaining cell shape, enabling cell motility, and facilitating cell division.

The key steps in the mechanism of action are:

  • Binding to F-actin: Cytochalasins bind to the fast-growing (barbed or plus) end of filamentous actin (F-actin).

  • Inhibition of Polymerization: This binding event physically blocks the addition of new actin monomers to the filament end, thereby inhibiting filament elongation.

  • Disruption of Cellular Structures: The inhibition of actin polymerization leads to the disassembly of actin-rich structures such as stress fibers, filopodia, and lamellipodia.

  • Morphological and Functional Consequences: The disruption of the actin cytoskeleton results in observable changes in cell morphology, including cell rounding, retraction of cellular processes, and inhibition of cytokinesis, which can lead to the formation of multinucleated cells. In some cases, prolonged disruption of the cytoskeleton can trigger apoptosis.

Cytochalasin_O This compound Barbed_End Barbed End (+) Cytochalasin_O->Barbed_End Binds to and blocks Actin_Monomer G-actin (Monomers) Polymerization Polymerization Actin_Monomer->Polymerization Actin_Filament F-actin (Filament) Barbed_End->Actin_Filament Disruption Disruption of Actin Cytoskeleton Barbed_End->Disruption Inhibition of elongation leads to Polymerization->Barbed_End Morphological_Changes Morphological Changes (e.g., cell rounding, loss of stress fibers) Disruption->Morphological_Changes Functional_Effects Functional Effects (e.g., inhibition of motility, cytokinesis) Disruption->Functional_Effects

Caption: Signaling pathway of this compound's effect on the actin cytoskeleton.

Quantitative Data on Cytochalasin Treatment

The effective concentration and treatment time for cytochalasins can vary significantly depending on the specific analog, cell type, and the morphological change being assayed. The following tables summarize data for the well-characterized Cytochalasin B and D. Researchers should use these values as a guide for designing experiments with this compound, starting with a broad range of concentrations and time points.

Table 1: Effective Concentrations of Cytochalasin B and D for Morphological and Functional Effects

Cytochalasin AnalogCell Line(s)ConcentrationObserved EffectReference
Cytochalasin BMouse Fibroblasts2 µg/mlDisorganization of cortical actin, disappearance of focal contacts
Cytochalasin BM109 Lung Carcinoma3 µM (IC50, 3h)Cytotoxicity
Cytochalasin BA549 and H129910 µMReduced cell proliferation after 24h
Cytochalasin DMouse Fibroblasts0.2 µg/mlDisappearance of ruffling active edges
Cytochalasin DVarious0.2 µMPrevention of membrane ruffling
Cytochalasin DVarious2-20 µMRemoval of stress fibers
Cytochalasin DCT26 Tumor Cells0.24-15 µg/mlInhibition of proliferation and induction of apoptosis (16h)

Table 2: Treatment Times for Observing Morphological Changes with Cytochalasins

Cytochalasin AnalogCell Line(s)Treatment TimeObserved Morphological ChangeReference
Cytochalasin BA549 and H129924 hoursSignificant reduction in plating efficiency
Cytochalasin DSC-1 CellsNot specifiedDisruption of network organization, formation of actin aggregates
Cytochalasin DCT26 Tumor Cells16 hoursInhibition of proliferation and apoptosis

Experimental Protocols

The following are detailed protocols for treating cells with cytochalasins and observing the resulting morphological changes.

Protocol 1: General Procedure for Inducing Morphological Changes

This protocol provides a general workflow for treating adherent cells with this compound and assessing morphological changes by microscopy.

cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging A 1. Seed cells on coverslips in a multi-well plate B 2. Allow cells to adhere and grow (24-48h) A->B E 5. Replace media with This compound-containing media B->E C 3. Prepare this compound stock solution in DMSO D 4. Dilute stock to desired concentrations in media C->D D->E F 6. Incubate for desired time points E->F G 7. Fix cells with paraformaldehyde F->G H 8. Permeabilize cells with Triton X-100 G->H I 9. Stain F-actin with fluorescently-labeled phalloidin H->I J 10. Counterstain nuclei with DAPI I->J K 11. Mount coverslips on slides J->K L 12. Image with fluorescence microscope K->L

Caption: Experimental workflow for observing morphological changes induced by this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Multi-well plates with sterile glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Trypsinize and count cells.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for adherence and spreading.

  • Preparation of this compound:

    • Prepare a 1-10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare a series of dilutions in pre-warmed complete cell culture medium. It is recommended to start with a broad range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Return the plate to the incubator and treat for various time points. For initial experiments, a time course of 30 minutes, 1 hour, 4 hours, and 24 hours is recommended.

  • Fixation and Staining:

    • After the desired treatment time, aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.

    • Capture images of multiple fields of view for each condition to ensure representative data.

Protocol 2: Quantitative Analysis of Morphological Changes

This protocol describes methods for quantifying changes in cell morphology observed after this compound treatment.

Materials:

  • Images of treated and control cells from Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Acquire images with consistent settings (magnification, exposure time, etc.) for all experimental conditions.

  • Image Analysis using ImageJ/Fiji:

    • Cell Area and Circularity (as a measure of cell rounding):

      • Open an image of the phalloidin-stained cells.

      • Convert the image to 8-bit.

      • Use the "Threshold" tool to create a binary image where the cells are distinguished from the background.

      • Use the "Analyze Particles" function to measure the area and circularity of each cell. A circularity value of 1.0 indicates a perfect circle.

    • Quantification of Stress Fibers:

      • Use plugins like "Ridge Detection" or manual line profiling to quantify the number and intensity of stress fibers per cell.

    • Cell Spreading Area:

      • Manually trace the outline of individual cells using the "Freehand selection" tool and measure the area.

  • Data Presentation:

    • Calculate the average and standard deviation for each morphological parameter for a population of cells (e.g., n > 50 cells per condition).

    • Present the data in tables or graphs to compare the effects of different concentrations and treatment times of this compound.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on cell morphology. Due to the limited availability of data specific to this compound, it is crucial to perform careful dose-response and time-course experiments to determine the optimal conditions for the cell type and experimental system under investigation. The general principles and methodologies outlined here, based on the well-documented effects of other cytochalasans, will serve as a robust foundation for these studies.

References

Application Notes and Protocols for Immunofluorescence Staining Following Cytochalasin D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with Cytochalasin D, a potent inhibitor of actin polymerization. This document outlines the mechanism of action of Cytochalasin D, provides a step-by-step experimental protocol, and includes guidance on data interpretation and visualization.

Introduction

Cytochalasin D is a fungal metabolite widely used in cell biology research to study the roles of the actin cytoskeleton in various cellular processes. It functions by binding to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin filament network.[1] This disruption manifests as a loss of stress fibers, cell rounding, and the formation of actin aggregates. Immunofluorescence microscopy is a powerful technique to visualize these morphological changes and to study the localization of other proteins of interest in response to actin cytoskeleton disruption.

Mechanism of Action of Cytochalasin D

Cytochalasin D exerts its effects by capping the fast-growing (barbed) end of actin filaments.[1][2] This action inhibits both the polymerization and depolymerization of actin, leading to a net depolymerization of existing filaments as monomeric G-actin is not replenished. The disruption of the actin cytoskeleton impacts numerous cellular functions, including cell motility, division, and maintenance of cell shape.

Below is a diagram illustrating the signaling pathway of Cytochalasin D's effect on actin polymerization.

CytochalasinD_Mechanism cluster_0 Actin Polymerization cluster_1 Effect of Cytochalasin D G-actin G-actin F-actin_barbed_end F-actin (Barbed End) G-actin->F-actin_barbed_end Polymerization Capped_F-actin Capped F-actin (Barbed End) G-actin->Capped_F-actin Inhibition of Polymerization F-actin_pointed_end F-actin (Pointed End) F-actin_pointed_end->G-actin Depolymerization Cytochalasin D Cytochalasin D Cytochalasin D->F-actin_barbed_end Binds to

Caption: Mechanism of Cytochalasin D action on actin polymerization.

Quantitative Data on Cytochalasin D Treatment

The effects of Cytochalasin D are dose-dependent. The following table summarizes typical concentrations and their observed effects on the actin cytoskeleton in cultured cells. Researchers should optimize the concentration and incubation time for their specific cell type and experimental goals.

Cytochalasin D ConcentrationIncubation TimeObserved Effects on Actin Cytoskeleton
0.1 - 0.5 µM30 - 60 minPartial disruption of actin stress fibers; subtle changes in cell morphology.[1]
1 - 2 µM30 - 60 minSignificant disruption of actin stress fibers, formation of actin aggregates, and noticeable cell rounding.[3] This is a commonly used concentration range for observing clear effects.
5 - 10 µM15 - 30 minRapid and complete disruption of the actin cytoskeleton; potential for increased cell detachment.

Experimental Protocol: Immunofluorescence Staining after Cytochalasin D Treatment

This protocol is designed for adherent cells grown on coverslips.

Materials
  • Cells cultured on sterile glass coverslips in a petri dish or multi-well plate

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody diluted in Blocking Buffer

  • Fluorophore-conjugated secondary antibody diluted in Blocking Buffer

  • Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Microscope slides

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol.

IF_Workflow start Start: Cells on Coverslips treatment Cytochalasin D Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Phalloidin Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy Imaging mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Methodology
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Cytochalasin D Treatment: a. Prepare the desired final concentration of Cytochalasin D in pre-warmed complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared in parallel. b. Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium. c. Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Fixation: a. Gently aspirate the treatment medium. b. Wash the cells twice with PBS. c. Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add Blocking Buffer (1% BSA in PBS) to the cells. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody against your protein of interest to the recommended concentration in Blocking Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer. c. Add the diluted secondary antibody and phalloidin solution to the coverslips. d. Incubate for 1 hour at room temperature in the dark to protect the fluorophores from photobleaching.

  • Nuclear Counterstaining: a. Wash the cells three times with PBS for 5 minutes each. b. Add a diluted solution of DAPI or Hoechst stain in PBS. c. Incubate for 5-10 minutes at room temperature in the dark. d. Wash the cells twice with PBS.

  • Mounting: a. Briefly rinse the coverslips in distilled water to remove salt crystals. b. Using fine-tipped forceps, carefully invert the coverslip onto a drop of mounting medium on a clean microscope slide. c. Gently press to remove any air bubbles. d. Seal the edges of the coverslip with clear nail polish if necessary. e. Allow the mounting medium to cure, typically overnight at room temperature in the dark.

  • Imaging: a. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Capture images of both the treated and control cells using identical microscope settings (e.g., exposure time, gain) for accurate comparison.

Expected Results and Interpretation

  • Control Cells (Vehicle Treatment): Expect to see well-defined actin stress fibers traversing the cytoplasm. The overall cell morphology should be spread and flattened.

  • Cytochalasin D-Treated Cells: Observe a significant reduction or complete absence of actin stress fibers. Instead, you will likely see bright, punctate aggregates of actin throughout the cytoplasm. Cells will typically appear rounded and may have retracted from the substrate. The localization of your protein of interest may be altered in response to the disruption of the actin cytoskeleton.

By following this protocol, researchers can effectively visualize the effects of Cytochalasin D on the actin cytoskeleton and investigate the subsequent impact on the subcellular localization of other proteins, providing valuable insights into their function and interaction with the actin network.

References

Application Notes and Protocols for Immunofluorescence Staining Following Cytochalasin D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with Cytochalasin D, a potent inhibitor of actin polymerization. This document outlines the mechanism of action of Cytochalasin D, provides a step-by-step experimental protocol, and includes guidance on data interpretation and visualization.

Introduction

Cytochalasin D is a fungal metabolite widely used in cell biology research to study the roles of the actin cytoskeleton in various cellular processes. It functions by binding to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin filament network.[1] This disruption manifests as a loss of stress fibers, cell rounding, and the formation of actin aggregates. Immunofluorescence microscopy is a powerful technique to visualize these morphological changes and to study the localization of other proteins of interest in response to actin cytoskeleton disruption.

Mechanism of Action of Cytochalasin D

Cytochalasin D exerts its effects by capping the fast-growing (barbed) end of actin filaments.[1][2] This action inhibits both the polymerization and depolymerization of actin, leading to a net depolymerization of existing filaments as monomeric G-actin is not replenished. The disruption of the actin cytoskeleton impacts numerous cellular functions, including cell motility, division, and maintenance of cell shape.

Below is a diagram illustrating the signaling pathway of Cytochalasin D's effect on actin polymerization.

CytochalasinD_Mechanism cluster_0 Actin Polymerization cluster_1 Effect of Cytochalasin D G-actin G-actin F-actin_barbed_end F-actin (Barbed End) G-actin->F-actin_barbed_end Polymerization Capped_F-actin Capped F-actin (Barbed End) G-actin->Capped_F-actin Inhibition of Polymerization F-actin_pointed_end F-actin (Pointed End) F-actin_pointed_end->G-actin Depolymerization Cytochalasin D Cytochalasin D Cytochalasin D->F-actin_barbed_end Binds to

Caption: Mechanism of Cytochalasin D action on actin polymerization.

Quantitative Data on Cytochalasin D Treatment

The effects of Cytochalasin D are dose-dependent. The following table summarizes typical concentrations and their observed effects on the actin cytoskeleton in cultured cells. Researchers should optimize the concentration and incubation time for their specific cell type and experimental goals.

Cytochalasin D ConcentrationIncubation TimeObserved Effects on Actin Cytoskeleton
0.1 - 0.5 µM30 - 60 minPartial disruption of actin stress fibers; subtle changes in cell morphology.[1]
1 - 2 µM30 - 60 minSignificant disruption of actin stress fibers, formation of actin aggregates, and noticeable cell rounding.[3] This is a commonly used concentration range for observing clear effects.
5 - 10 µM15 - 30 minRapid and complete disruption of the actin cytoskeleton; potential for increased cell detachment.

Experimental Protocol: Immunofluorescence Staining after Cytochalasin D Treatment

This protocol is designed for adherent cells grown on coverslips.

Materials
  • Cells cultured on sterile glass coverslips in a petri dish or multi-well plate

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody diluted in Blocking Buffer

  • Fluorophore-conjugated secondary antibody diluted in Blocking Buffer

  • Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Microscope slides

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol.

IF_Workflow start Start: Cells on Coverslips treatment Cytochalasin D Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Phalloidin Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy Imaging mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Methodology
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Cytochalasin D Treatment: a. Prepare the desired final concentration of Cytochalasin D in pre-warmed complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared in parallel. b. Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium. c. Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Fixation: a. Gently aspirate the treatment medium. b. Wash the cells twice with PBS. c. Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add Blocking Buffer (1% BSA in PBS) to the cells. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody against your protein of interest to the recommended concentration in Blocking Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer. c. Add the diluted secondary antibody and phalloidin solution to the coverslips. d. Incubate for 1 hour at room temperature in the dark to protect the fluorophores from photobleaching.

  • Nuclear Counterstaining: a. Wash the cells three times with PBS for 5 minutes each. b. Add a diluted solution of DAPI or Hoechst stain in PBS. c. Incubate for 5-10 minutes at room temperature in the dark. d. Wash the cells twice with PBS.

  • Mounting: a. Briefly rinse the coverslips in distilled water to remove salt crystals. b. Using fine-tipped forceps, carefully invert the coverslip onto a drop of mounting medium on a clean microscope slide. c. Gently press to remove any air bubbles. d. Seal the edges of the coverslip with clear nail polish if necessary. e. Allow the mounting medium to cure, typically overnight at room temperature in the dark.

  • Imaging: a. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Capture images of both the treated and control cells using identical microscope settings (e.g., exposure time, gain) for accurate comparison.

Expected Results and Interpretation

  • Control Cells (Vehicle Treatment): Expect to see well-defined actin stress fibers traversing the cytoplasm. The overall cell morphology should be spread and flattened.

  • Cytochalasin D-Treated Cells: Observe a significant reduction or complete absence of actin stress fibers. Instead, you will likely see bright, punctate aggregates of actin throughout the cytoplasm. Cells will typically appear rounded and may have retracted from the substrate. The localization of your protein of interest may be altered in response to the disruption of the actin cytoskeleton.

By following this protocol, researchers can effectively visualize the effects of Cytochalasin D on the actin cytoskeleton and investigate the subsequent impact on the subcellular localization of other proteins, providing valuable insights into their function and interaction with the actin network.

References

Application Notes and Protocols for Immunofluorescence Staining Following Cytochalasin D Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with Cytochalasin D, a potent inhibitor of actin polymerization. This document outlines the mechanism of action of Cytochalasin D, provides a step-by-step experimental protocol, and includes guidance on data interpretation and visualization.

Introduction

Cytochalasin D is a fungal metabolite widely used in cell biology research to study the roles of the actin cytoskeleton in various cellular processes. It functions by binding to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin filament network.[1] This disruption manifests as a loss of stress fibers, cell rounding, and the formation of actin aggregates. Immunofluorescence microscopy is a powerful technique to visualize these morphological changes and to study the localization of other proteins of interest in response to actin cytoskeleton disruption.

Mechanism of Action of Cytochalasin D

Cytochalasin D exerts its effects by capping the fast-growing (barbed) end of actin filaments.[1][2] This action inhibits both the polymerization and depolymerization of actin, leading to a net depolymerization of existing filaments as monomeric G-actin is not replenished. The disruption of the actin cytoskeleton impacts numerous cellular functions, including cell motility, division, and maintenance of cell shape.

Below is a diagram illustrating the signaling pathway of Cytochalasin D's effect on actin polymerization.

CytochalasinD_Mechanism cluster_0 Actin Polymerization cluster_1 Effect of Cytochalasin D G-actin G-actin F-actin_barbed_end F-actin (Barbed End) G-actin->F-actin_barbed_end Polymerization Capped_F-actin Capped F-actin (Barbed End) G-actin->Capped_F-actin Inhibition of Polymerization F-actin_pointed_end F-actin (Pointed End) F-actin_pointed_end->G-actin Depolymerization Cytochalasin D Cytochalasin D Cytochalasin D->F-actin_barbed_end Binds to

Caption: Mechanism of Cytochalasin D action on actin polymerization.

Quantitative Data on Cytochalasin D Treatment

The effects of Cytochalasin D are dose-dependent. The following table summarizes typical concentrations and their observed effects on the actin cytoskeleton in cultured cells. Researchers should optimize the concentration and incubation time for their specific cell type and experimental goals.

Cytochalasin D ConcentrationIncubation TimeObserved Effects on Actin Cytoskeleton
0.1 - 0.5 µM30 - 60 minPartial disruption of actin stress fibers; subtle changes in cell morphology.[1]
1 - 2 µM30 - 60 minSignificant disruption of actin stress fibers, formation of actin aggregates, and noticeable cell rounding.[3] This is a commonly used concentration range for observing clear effects.
5 - 10 µM15 - 30 minRapid and complete disruption of the actin cytoskeleton; potential for increased cell detachment.

Experimental Protocol: Immunofluorescence Staining after Cytochalasin D Treatment

This protocol is designed for adherent cells grown on coverslips.

Materials
  • Cells cultured on sterile glass coverslips in a petri dish or multi-well plate

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody diluted in Blocking Buffer

  • Fluorophore-conjugated secondary antibody diluted in Blocking Buffer

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Microscope slides

Experimental Workflow

The following diagram outlines the key steps of the immunofluorescence protocol.

IF_Workflow start Start: Cells on Coverslips treatment Cytochalasin D Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Phalloidin Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy Imaging mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Methodology
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Cytochalasin D Treatment: a. Prepare the desired final concentration of Cytochalasin D in pre-warmed complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared in parallel. b. Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium. c. Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Fixation: a. Gently aspirate the treatment medium. b. Wash the cells twice with PBS. c. Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add Blocking Buffer (1% BSA in PBS) to the cells. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody against your protein of interest to the recommended concentration in Blocking Buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer. c. Add the diluted secondary antibody and phalloidin solution to the coverslips. d. Incubate for 1 hour at room temperature in the dark to protect the fluorophores from photobleaching.

  • Nuclear Counterstaining: a. Wash the cells three times with PBS for 5 minutes each. b. Add a diluted solution of DAPI or Hoechst stain in PBS. c. Incubate for 5-10 minutes at room temperature in the dark. d. Wash the cells twice with PBS.

  • Mounting: a. Briefly rinse the coverslips in distilled water to remove salt crystals. b. Using fine-tipped forceps, carefully invert the coverslip onto a drop of mounting medium on a clean microscope slide. c. Gently press to remove any air bubbles. d. Seal the edges of the coverslip with clear nail polish if necessary. e. Allow the mounting medium to cure, typically overnight at room temperature in the dark.

  • Imaging: a. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Capture images of both the treated and control cells using identical microscope settings (e.g., exposure time, gain) for accurate comparison.

Expected Results and Interpretation

  • Control Cells (Vehicle Treatment): Expect to see well-defined actin stress fibers traversing the cytoplasm. The overall cell morphology should be spread and flattened.

  • Cytochalasin D-Treated Cells: Observe a significant reduction or complete absence of actin stress fibers. Instead, you will likely see bright, punctate aggregates of actin throughout the cytoplasm. Cells will typically appear rounded and may have retracted from the substrate. The localization of your protein of interest may be altered in response to the disruption of the actin cytoskeleton.

By following this protocol, researchers can effectively visualize the effects of Cytochalasin D on the actin cytoskeleton and investigate the subsequent impact on the subcellular localization of other proteins, providing valuable insights into their function and interaction with the actin network.

References

Application of Cytochalasin O in Cancer Cell Research: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the application of Cytochalasin O in cancer cell research has yielded no specific scientific literature or data. The current body of scientific knowledge is concentrated on other members of the cytochalasan family, most notably Cytochalasin B and Cytochalasin D. These compounds have been the subject of numerous studies investigating their effects on cancer cells, including their mechanisms of action, impact on cellular processes, and potential as therapeutic agents.

Therefore, we are unable to provide detailed Application Notes and Protocols specifically for this compound at this time.

However, a wealth of information is available for other cytochalasans. We can offer a comprehensive overview of the application of a more extensively researched alternative, such as Cytochalasin D , in cancer cell research. This would include:

  • Detailed Application Notes: Covering its mechanism of action, effects on cancer cell proliferation, apoptosis, and cell cycle.

  • Quantitative Data Summary: Presented in structured tables for easy comparison of IC50 values across various cancer cell lines.

  • Key Experimental Protocols: Providing detailed methodologies for assays such as cell viability (MTT assay), apoptosis detection (Annexin V staining), and cell cycle analysis.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways affected by the compound and the experimental procedures, created using Graphviz (DOT language).

We recommend proceeding with a detailed report on a well-documented cytochalasan to provide valuable insights and practical protocols for researchers in this field. Please advise if you would like to receive this alternative information on Cytochalasin D or another member of the cytochalasan family.

Application of Cytochalasin O in Cancer Cell Research: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the application of Cytochalasin O in cancer cell research has yielded no specific scientific literature or data. The current body of scientific knowledge is concentrated on other members of the cytochalasan family, most notably Cytochalasin B and Cytochalasin D. These compounds have been the subject of numerous studies investigating their effects on cancer cells, including their mechanisms of action, impact on cellular processes, and potential as therapeutic agents.

Therefore, we are unable to provide detailed Application Notes and Protocols specifically for this compound at this time.

However, a wealth of information is available for other cytochalasans. We can offer a comprehensive overview of the application of a more extensively researched alternative, such as Cytochalasin D , in cancer cell research. This would include:

  • Detailed Application Notes: Covering its mechanism of action, effects on cancer cell proliferation, apoptosis, and cell cycle.

  • Quantitative Data Summary: Presented in structured tables for easy comparison of IC50 values across various cancer cell lines.

  • Key Experimental Protocols: Providing detailed methodologies for assays such as cell viability (MTT assay), apoptosis detection (Annexin V staining), and cell cycle analysis.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways affected by the compound and the experimental procedures, created using Graphviz (DOT language).

We recommend proceeding with a detailed report on a well-documented cytochalasan to provide valuable insights and practical protocols for researchers in this field. Please advise if you would like to receive this alternative information on Cytochalasin D or another member of the cytochalasan family.

Application of Cytochalasin O in Cancer Cell Research: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the application of Cytochalasin O in cancer cell research has yielded no specific scientific literature or data. The current body of scientific knowledge is concentrated on other members of the cytochalasan family, most notably Cytochalasin B and Cytochalasin D. These compounds have been the subject of numerous studies investigating their effects on cancer cells, including their mechanisms of action, impact on cellular processes, and potential as therapeutic agents.

Therefore, we are unable to provide detailed Application Notes and Protocols specifically for this compound at this time.

However, a wealth of information is available for other cytochalasans. We can offer a comprehensive overview of the application of a more extensively researched alternative, such as Cytochalasin D , in cancer cell research. This would include:

  • Detailed Application Notes: Covering its mechanism of action, effects on cancer cell proliferation, apoptosis, and cell cycle.

  • Quantitative Data Summary: Presented in structured tables for easy comparison of IC50 values across various cancer cell lines.

  • Key Experimental Protocols: Providing detailed methodologies for assays such as cell viability (MTT assay), apoptosis detection (Annexin V staining), and cell cycle analysis.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways affected by the compound and the experimental procedures, created using Graphviz (DOT language).

We recommend proceeding with a detailed report on a well-documented cytochalasan to provide valuable insights and practical protocols for researchers in this field. Please advise if you would like to receive this alternative information on Cytochalasin D or another member of the cytochalasan family.

Interpreting Cellular Changes After Cytochalasin O Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing ends of actin filaments, they effectively block the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2]

This document provides detailed application notes and experimental protocols for studying the cellular effects of Cytochalasin O. Due to the limited availability of specific data for this compound in the current scientific literature, the quantitative data and some protocol specifics provided herein are based on studies of closely related and well-characterized cytochalasins, such as Cytochalasin B and D. These should serve as a valuable starting point for designing and interpreting experiments with this compound.

Mechanism of Action

Cytochalasins exert their effects by directly interacting with actin filaments, a key component of the cytoskeleton responsible for maintaining cell shape, enabling movement, and facilitating cell division. The primary mechanism involves the binding of the cytochalasin molecule to the barbed (+) end of F-actin, which prevents the addition of new G-actin monomers to the growing filament.[3] This "capping" of the filament disrupts the dynamic process of actin polymerization and depolymerization, leading to a net disassembly of actin stress fibers and a collapse of the filamentous actin network.

cluster_0 This compound Action cluster_1 Cellular Consequences Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Disruption Disruption of Actin Cytoskeleton Actin_Filament->Disruption G_Actin G-Actin Monomers G_Actin->Actin_Filament Polymerization (Blocked) Morphology Altered Cell Morphology Disruption->Morphology Motility Inhibition of Cell Motility Disruption->Motility Division Inhibition of Cytokinesis Disruption->Division

Mechanism of this compound on Actin Polymerization.

Data Presentation: Quantitative Effects of Cytochalasin Treatment

The following tables summarize quantitative data on the effects of cytochalasin treatment on various cell lines. Note that these values are for Cytochalasin B and D and should be used as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity (IC50) of Cytochalasins in Various Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
Cytochalasin BM109c (Lung Carcinoma)MTT33
Cytochalasin BB16BL6 (Melanoma)MTT330
Cytochalasin BP388/ADR (Leukemia)MTT330
Cytochalasin DP388/ADR (Leukemia)MTT342

Data summarized from a study on chemotherapy with cytochalasin congeners.

Table 2: Morphological Changes Induced by Cytochalasin D

Cell LineTreatment Time% of Cells with Altered Morphology
Fibroblasts10 minutes35 ± 7%
Fibroblasts30 minutes70 ± 7%

Data represents the percentage of fibroblast cells showing a rounded morphology after treatment with Cytochalasin D.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, or a researcher-specific line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol describes the staining of filamentous actin (F-actin) using fluorescently-conjugated phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Start Start Treat_Cells Treat cells on coverslips with this compound Start->Treat_Cells Fix_Cells Fix cells with 4% PFA Treat_Cells->Fix_Cells Permeabilize Permeabilize cells with 0.1% Triton X-100 Fix_Cells->Permeabilize Stain_Actin Stain with fluorescent phalloidin Permeabilize->Stain_Actin Mount Mount coverslips with DAPI mounting medium Stain_Actin->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Workflow for Phalloidin Staining of the Actin Cytoskeleton.

Procedure:

  • Cell Treatment: Treat cells grown on glass coverslips with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Migration Assessment using a Transwell Assay

This protocol details a method to quantify the effect of this compound on cell migration using a transwell chamber system.

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or a fluorescent dye)

  • Microscope

Start Start Add_Chemoattractant Add chemoattractant to lower chamber Start->Add_Chemoattractant Seed_Cells Seed cells with this compound in serum-free medium into the transwell insert Add_Chemoattractant->Seed_Cells Incubate Incubate for 12-24h Seed_Cells->Incubate Remove_Nonmigratory Remove non-migratory cells from the top of the insert Incubate->Remove_Nonmigratory Fix_Stain Fix and stain migratory cells on the bottom of the insert Remove_Nonmigratory->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Workflow for the Transwell Cell Migration Assay.

Procedure:

  • Setup: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 12-24 hours).

  • Removal of Non-migratory Cells: Carefully remove the medium from the inside of the inserts. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the insert membrane with a suitable fixative (e.g., methanol (B129727) or PFA). Stain the fixed cells with a cell stain.

  • Imaging and Quantification: After washing and drying the inserts, visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view to quantify cell migration.

Interpreting Cellular Changes and Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins can trigger a variety of downstream signaling events. While specific pathways affected by this compound are not well-documented, studies with other cytochalasins suggest potential involvement of pathways regulating cell survival, apoptosis, and differentiation. For example, Cytochalasin D has been shown to induce pro-apoptotic pathways such as p38 and JNK, while also potentially activating survival signals through the ERK1/2 pathway in a cell-type-dependent manner. Furthermore, disruption of the actin cytoskeleton can influence the activity of membrane channels and transporters.

When interpreting data from this compound treatment, it is crucial to consider the multifaceted role of the actin cytoskeleton. Observed changes in cell behavior may be a direct consequence of mechanical disruption of actin filaments or an indirect effect of altered signaling cascades. Further investigation using specific pathway inhibitors or activators in combination with this compound can help to elucidate the precise molecular mechanisms at play.

Conclusion

This compound, as a member of the cytochalasin family, is expected to be a potent tool for studying the role of the actin cytoskeleton in various cellular processes. The protocols and data presented in these application notes provide a framework for researchers to investigate its effects on cell viability, morphology, and migration. Given the limited specific information on this compound, a systematic approach starting with dose-response studies and careful observation of cellular phenotypes is recommended. By combining the experimental approaches outlined here with further molecular analyses, researchers can gain valuable insights into the cellular and molecular consequences of actin cytoskeleton disruption by this compound.

References

Interpreting Cellular Changes After Cytochalasin O Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing ends of actin filaments, they effectively block the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2]

This document provides detailed application notes and experimental protocols for studying the cellular effects of Cytochalasin O. Due to the limited availability of specific data for this compound in the current scientific literature, the quantitative data and some protocol specifics provided herein are based on studies of closely related and well-characterized cytochalasins, such as Cytochalasin B and D. These should serve as a valuable starting point for designing and interpreting experiments with this compound.

Mechanism of Action

Cytochalasins exert their effects by directly interacting with actin filaments, a key component of the cytoskeleton responsible for maintaining cell shape, enabling movement, and facilitating cell division. The primary mechanism involves the binding of the cytochalasin molecule to the barbed (+) end of F-actin, which prevents the addition of new G-actin monomers to the growing filament.[3] This "capping" of the filament disrupts the dynamic process of actin polymerization and depolymerization, leading to a net disassembly of actin stress fibers and a collapse of the filamentous actin network.

cluster_0 This compound Action cluster_1 Cellular Consequences Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Disruption Disruption of Actin Cytoskeleton Actin_Filament->Disruption G_Actin G-Actin Monomers G_Actin->Actin_Filament Polymerization (Blocked) Morphology Altered Cell Morphology Disruption->Morphology Motility Inhibition of Cell Motility Disruption->Motility Division Inhibition of Cytokinesis Disruption->Division

Mechanism of this compound on Actin Polymerization.

Data Presentation: Quantitative Effects of Cytochalasin Treatment

The following tables summarize quantitative data on the effects of cytochalasin treatment on various cell lines. Note that these values are for Cytochalasin B and D and should be used as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity (IC50) of Cytochalasins in Various Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
Cytochalasin BM109c (Lung Carcinoma)MTT33
Cytochalasin BB16BL6 (Melanoma)MTT330
Cytochalasin BP388/ADR (Leukemia)MTT330
Cytochalasin DP388/ADR (Leukemia)MTT342

Data summarized from a study on chemotherapy with cytochalasin congeners.

Table 2: Morphological Changes Induced by Cytochalasin D

Cell LineTreatment Time% of Cells with Altered Morphology
Fibroblasts10 minutes35 ± 7%
Fibroblasts30 minutes70 ± 7%

Data represents the percentage of fibroblast cells showing a rounded morphology after treatment with Cytochalasin D.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, or a researcher-specific line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol describes the staining of filamentous actin (F-actin) using fluorescently-conjugated phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Start Start Treat_Cells Treat cells on coverslips with this compound Start->Treat_Cells Fix_Cells Fix cells with 4% PFA Treat_Cells->Fix_Cells Permeabilize Permeabilize cells with 0.1% Triton X-100 Fix_Cells->Permeabilize Stain_Actin Stain with fluorescent phalloidin Permeabilize->Stain_Actin Mount Mount coverslips with DAPI mounting medium Stain_Actin->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Workflow for Phalloidin Staining of the Actin Cytoskeleton.

Procedure:

  • Cell Treatment: Treat cells grown on glass coverslips with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Migration Assessment using a Transwell Assay

This protocol details a method to quantify the effect of this compound on cell migration using a transwell chamber system.

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or a fluorescent dye)

  • Microscope

Start Start Add_Chemoattractant Add chemoattractant to lower chamber Start->Add_Chemoattractant Seed_Cells Seed cells with this compound in serum-free medium into the transwell insert Add_Chemoattractant->Seed_Cells Incubate Incubate for 12-24h Seed_Cells->Incubate Remove_Nonmigratory Remove non-migratory cells from the top of the insert Incubate->Remove_Nonmigratory Fix_Stain Fix and stain migratory cells on the bottom of the insert Remove_Nonmigratory->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Workflow for the Transwell Cell Migration Assay.

Procedure:

  • Setup: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 12-24 hours).

  • Removal of Non-migratory Cells: Carefully remove the medium from the inside of the inserts. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the insert membrane with a suitable fixative (e.g., methanol (B129727) or PFA). Stain the fixed cells with a cell stain.

  • Imaging and Quantification: After washing and drying the inserts, visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view to quantify cell migration.

Interpreting Cellular Changes and Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins can trigger a variety of downstream signaling events. While specific pathways affected by this compound are not well-documented, studies with other cytochalasins suggest potential involvement of pathways regulating cell survival, apoptosis, and differentiation. For example, Cytochalasin D has been shown to induce pro-apoptotic pathways such as p38 and JNK, while also potentially activating survival signals through the ERK1/2 pathway in a cell-type-dependent manner. Furthermore, disruption of the actin cytoskeleton can influence the activity of membrane channels and transporters.

When interpreting data from this compound treatment, it is crucial to consider the multifaceted role of the actin cytoskeleton. Observed changes in cell behavior may be a direct consequence of mechanical disruption of actin filaments or an indirect effect of altered signaling cascades. Further investigation using specific pathway inhibitors or activators in combination with this compound can help to elucidate the precise molecular mechanisms at play.

Conclusion

This compound, as a member of the cytochalasin family, is expected to be a potent tool for studying the role of the actin cytoskeleton in various cellular processes. The protocols and data presented in these application notes provide a framework for researchers to investigate its effects on cell viability, morphology, and migration. Given the limited specific information on this compound, a systematic approach starting with dose-response studies and careful observation of cellular phenotypes is recommended. By combining the experimental approaches outlined here with further molecular analyses, researchers can gain valuable insights into the cellular and molecular consequences of actin cytoskeleton disruption by this compound.

References

Interpreting Cellular Changes After Cytochalasin O Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the barbed, fast-growing ends of actin filaments, they effectively block the assembly and disassembly of actin monomers.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][2]

This document provides detailed application notes and experimental protocols for studying the cellular effects of Cytochalasin O. Due to the limited availability of specific data for this compound in the current scientific literature, the quantitative data and some protocol specifics provided herein are based on studies of closely related and well-characterized cytochalasins, such as Cytochalasin B and D. These should serve as a valuable starting point for designing and interpreting experiments with this compound.

Mechanism of Action

Cytochalasins exert their effects by directly interacting with actin filaments, a key component of the cytoskeleton responsible for maintaining cell shape, enabling movement, and facilitating cell division. The primary mechanism involves the binding of the cytochalasin molecule to the barbed (+) end of F-actin, which prevents the addition of new G-actin monomers to the growing filament.[3] This "capping" of the filament disrupts the dynamic process of actin polymerization and depolymerization, leading to a net disassembly of actin stress fibers and a collapse of the filamentous actin network.

cluster_0 This compound Action cluster_1 Cellular Consequences Cytochalasin_O This compound Actin_Filament Actin Filament (Barbed End) Cytochalasin_O->Actin_Filament Binds to Disruption Disruption of Actin Cytoskeleton Actin_Filament->Disruption G_Actin G-Actin Monomers G_Actin->Actin_Filament Polymerization (Blocked) Morphology Altered Cell Morphology Disruption->Morphology Motility Inhibition of Cell Motility Disruption->Motility Division Inhibition of Cytokinesis Disruption->Division

Mechanism of this compound on Actin Polymerization.

Data Presentation: Quantitative Effects of Cytochalasin Treatment

The following tables summarize quantitative data on the effects of cytochalasin treatment on various cell lines. Note that these values are for Cytochalasin B and D and should be used as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity (IC50) of Cytochalasins in Various Cell Lines

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
Cytochalasin BM109c (Lung Carcinoma)MTT33
Cytochalasin BB16BL6 (Melanoma)MTT330
Cytochalasin BP388/ADR (Leukemia)MTT330
Cytochalasin DP388/ADR (Leukemia)MTT342

Data summarized from a study on chemotherapy with cytochalasin congeners.

Table 2: Morphological Changes Induced by Cytochalasin D

Cell LineTreatment Time% of Cells with Altered Morphology
Fibroblasts10 minutes35 ± 7%
Fibroblasts30 minutes70 ± 7%

Data represents the percentage of fibroblast cells showing a rounded morphology after treatment with Cytochalasin D.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, or a researcher-specific line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Remove medium and add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Visualization of Actin Cytoskeleton by Phalloidin Staining

This protocol describes the staining of filamentous actin (F-actin) using fluorescently-conjugated phalloidin to visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Start Start Treat_Cells Treat cells on coverslips with this compound Start->Treat_Cells Fix_Cells Fix cells with 4% PFA Treat_Cells->Fix_Cells Permeabilize Permeabilize cells with 0.1% Triton X-100 Fix_Cells->Permeabilize Stain_Actin Stain with fluorescent phalloidin Permeabilize->Stain_Actin Mount Mount coverslips with DAPI mounting medium Stain_Actin->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Workflow for Phalloidin Staining of the Actin Cytoskeleton.

Procedure:

  • Cell Treatment: Treat cells grown on glass coverslips with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Migration Assessment using a Transwell Assay

This protocol details a method to quantify the effect of this compound on cell migration using a transwell chamber system.

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or a fluorescent dye)

  • Microscope

Start Start Add_Chemoattractant Add chemoattractant to lower chamber Start->Add_Chemoattractant Seed_Cells Seed cells with this compound in serum-free medium into the transwell insert Add_Chemoattractant->Seed_Cells Incubate Incubate for 12-24h Seed_Cells->Incubate Remove_Nonmigratory Remove non-migratory cells from the top of the insert Incubate->Remove_Nonmigratory Fix_Stain Fix and stain migratory cells on the bottom of the insert Remove_Nonmigratory->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Workflow for the Transwell Cell Migration Assay.

Procedure:

  • Setup: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 12-24 hours).

  • Removal of Non-migratory Cells: Carefully remove the medium from the inside of the inserts. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the insert membrane with a suitable fixative (e.g., methanol or PFA). Stain the fixed cells with a cell stain.

  • Imaging and Quantification: After washing and drying the inserts, visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view to quantify cell migration.

Interpreting Cellular Changes and Signaling Pathways

Disruption of the actin cytoskeleton by cytochalasins can trigger a variety of downstream signaling events. While specific pathways affected by this compound are not well-documented, studies with other cytochalasins suggest potential involvement of pathways regulating cell survival, apoptosis, and differentiation. For example, Cytochalasin D has been shown to induce pro-apoptotic pathways such as p38 and JNK, while also potentially activating survival signals through the ERK1/2 pathway in a cell-type-dependent manner. Furthermore, disruption of the actin cytoskeleton can influence the activity of membrane channels and transporters.

When interpreting data from this compound treatment, it is crucial to consider the multifaceted role of the actin cytoskeleton. Observed changes in cell behavior may be a direct consequence of mechanical disruption of actin filaments or an indirect effect of altered signaling cascades. Further investigation using specific pathway inhibitors or activators in combination with this compound can help to elucidate the precise molecular mechanisms at play.

Conclusion

This compound, as a member of the cytochalasin family, is expected to be a potent tool for studying the role of the actin cytoskeleton in various cellular processes. The protocols and data presented in these application notes provide a framework for researchers to investigate its effects on cell viability, morphology, and migration. Given the limited specific information on this compound, a systematic approach starting with dose-response studies and careful observation of cellular phenotypes is recommended. By combining the experimental approaches outlined here with further molecular analyses, researchers can gain valuable insights into the cellular and molecular consequences of actin cytoskeleton disruption by this compound.

References

Troubleshooting & Optimization

Optimizing Cytochalasin O concentration to avoid cell death

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cytochalasin O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to cell viability when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other members of the cytochalasin family, is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. It functions by binding to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics disrupts cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology.[1] At sufficient concentrations, this disruption can lead to the induction of apoptosis, or programmed cell death.[1][2]

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: High cytotoxicity at unexpectedly low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize its cytotoxic effects.[3]

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could affect its potency.

  • Cell Seeding Density: The density of cells at the time of treatment can influence the observed cytotoxicity. Higher cell densities may require slightly higher concentrations of the compound to elicit the same effect.

Q3: How can I determine a working concentration of this compound that minimizes cell death?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective way to identify a concentration that allows you to study the effects on the actin cytoskeleton without causing widespread cell death. We recommend performing a cell viability assay, such as the MTT assay, over a range of this compound concentrations. Based on the results, you can select a concentration that is below the IC50 value (the concentration that causes 50% inhibition of cell viability) but still elicits the desired biological effect. For example, a concentration that is 10 times less than the determined IC50 may be a good starting point to avoid significant cell death.

Troubleshooting Guide: High this compound-Induced Cell Death

This guide provides a structured approach to troubleshoot and resolve issues of excessive cell death in your experiments.

Problem Potential Cause Recommended Solution
High cell death across all tested concentrations High DMSO concentration in final culture medium. Prepare a more concentrated stock solution of this compound in DMSO. This will allow you to achieve the desired final concentration of this compound while keeping the final DMSO concentration at or below 0.1%.
Cell line is highly sensitive to this compound. Test a lower range of this compound concentrations. Start with nanomolar (nM) concentrations and perform a wider dose-response curve to identify a non-toxic range.
Incorrect compound concentration. Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution for each experiment.
Inconsistent results between experiments Variable cell seeding density. Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. Use a hemocytometer or an automated cell counter for accurate cell counts.
Variations in incubation time. Maintain a consistent incubation time with this compound across all experiments.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Unexpected cell morphology or behavior Off-target effects of the compound. While this compound primarily targets actin, off-target effects can occur, especially at higher concentrations. Compare your results with a different actin inhibitor that has a distinct mechanism of action, such as Latrunculin A.
Contamination of cell culture. Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cytochalasans in different cell lines. Note that specific IC50 values for this compound are not widely reported, and these values should be used as a general reference. It is imperative to determine the IC50 for your specific cell line and experimental conditions.

Cytochalasan Cell Line IC50 (µM) Assay
Triseptatin (a cytochalasan)MCF-7 (Breast Adenocarcinoma)1.80 - 11.28MTT
Deoxaphomin B (a cytochalasan)PC-3 (Prostate Cancer)1.55 - 6.91MTT
Cytochalasin BHeLa (Cervical Cancer)7.30CellTiter Blue
Cytochalasin BL929 (Mouse Fibroblast)1.3Not Specified
Cytochalasin DP388/ADR (Leukemia)42MTT

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol outlines the steps to perform a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. Remember to keep the final DMSO concentration consistent and below 0.1%.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the desired concentrations of this compound (including a vehicle control) as determined from your viability assays.

  • Cell Harvesting:

    • After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed prepare_cyto Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_cyto->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay annexin_assay Perform Annexin V/PI Staining treat_cells->annexin_assay dose_response Generate Dose-Response Curve mtt_assay->dose_response flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry determine_ic50 Determine IC50 dose_response->determine_ic50 select_conc Select Optimal Concentration determine_ic50->select_conc flow_cytometry->select_conc

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start High Cell Death Observed q1 Is final DMSO concentration > 0.1%? start->q1 s1 Reduce DMSO concentration q1->s1 Yes q2 Are you using a sensitive cell line? q1->q2 No s1->q2 s2 Test lower concentration range (nM) q2->s2 Yes q3 Are results inconsistent? q2->q3 No s2->q3 s3 Standardize cell seeding and incubation q3->s3 Yes end Optimal Concentration Achieved q3->end No s3->end

Caption: Troubleshooting logic for high cell death induced by this compound.

apoptosis_pathway cyto_o This compound actin Actin Cytoskeleton Disruption cyto_o->actin stress Cellular Stress actin->stress bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

References

Optimizing Cytochalasin O concentration to avoid cell death

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cytochalasin O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to cell viability when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other members of the cytochalasin family, is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. It functions by binding to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics disrupts cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology.[1] At sufficient concentrations, this disruption can lead to the induction of apoptosis, or programmed cell death.[1][2]

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: High cytotoxicity at unexpectedly low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize its cytotoxic effects.[3]

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could affect its potency.

  • Cell Seeding Density: The density of cells at the time of treatment can influence the observed cytotoxicity. Higher cell densities may require slightly higher concentrations of the compound to elicit the same effect.

Q3: How can I determine a working concentration of this compound that minimizes cell death?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective way to identify a concentration that allows you to study the effects on the actin cytoskeleton without causing widespread cell death. We recommend performing a cell viability assay, such as the MTT assay, over a range of this compound concentrations. Based on the results, you can select a concentration that is below the IC50 value (the concentration that causes 50% inhibition of cell viability) but still elicits the desired biological effect. For example, a concentration that is 10 times less than the determined IC50 may be a good starting point to avoid significant cell death.

Troubleshooting Guide: High this compound-Induced Cell Death

This guide provides a structured approach to troubleshoot and resolve issues of excessive cell death in your experiments.

Problem Potential Cause Recommended Solution
High cell death across all tested concentrations High DMSO concentration in final culture medium. Prepare a more concentrated stock solution of this compound in DMSO. This will allow you to achieve the desired final concentration of this compound while keeping the final DMSO concentration at or below 0.1%.
Cell line is highly sensitive to this compound. Test a lower range of this compound concentrations. Start with nanomolar (nM) concentrations and perform a wider dose-response curve to identify a non-toxic range.
Incorrect compound concentration. Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution for each experiment.
Inconsistent results between experiments Variable cell seeding density. Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. Use a hemocytometer or an automated cell counter for accurate cell counts.
Variations in incubation time. Maintain a consistent incubation time with this compound across all experiments.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Unexpected cell morphology or behavior Off-target effects of the compound. While this compound primarily targets actin, off-target effects can occur, especially at higher concentrations. Compare your results with a different actin inhibitor that has a distinct mechanism of action, such as Latrunculin A.
Contamination of cell culture. Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cytochalasans in different cell lines. Note that specific IC50 values for this compound are not widely reported, and these values should be used as a general reference. It is imperative to determine the IC50 for your specific cell line and experimental conditions.

Cytochalasan Cell Line IC50 (µM) Assay
Triseptatin (a cytochalasan)MCF-7 (Breast Adenocarcinoma)1.80 - 11.28MTT
Deoxaphomin B (a cytochalasan)PC-3 (Prostate Cancer)1.55 - 6.91MTT
Cytochalasin BHeLa (Cervical Cancer)7.30CellTiter Blue
Cytochalasin BL929 (Mouse Fibroblast)1.3Not Specified
Cytochalasin DP388/ADR (Leukemia)42MTT

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol outlines the steps to perform a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. Remember to keep the final DMSO concentration consistent and below 0.1%.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the desired concentrations of this compound (including a vehicle control) as determined from your viability assays.

  • Cell Harvesting:

    • After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed prepare_cyto Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_cyto->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay annexin_assay Perform Annexin V/PI Staining treat_cells->annexin_assay dose_response Generate Dose-Response Curve mtt_assay->dose_response flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry determine_ic50 Determine IC50 dose_response->determine_ic50 select_conc Select Optimal Concentration determine_ic50->select_conc flow_cytometry->select_conc

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start High Cell Death Observed q1 Is final DMSO concentration > 0.1%? start->q1 s1 Reduce DMSO concentration q1->s1 Yes q2 Are you using a sensitive cell line? q1->q2 No s1->q2 s2 Test lower concentration range (nM) q2->s2 Yes q3 Are results inconsistent? q2->q3 No s2->q3 s3 Standardize cell seeding and incubation q3->s3 Yes end Optimal Concentration Achieved q3->end No s3->end

Caption: Troubleshooting logic for high cell death induced by this compound.

apoptosis_pathway cyto_o This compound actin Actin Cytoskeleton Disruption cyto_o->actin stress Cellular Stress actin->stress bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

References

Optimizing Cytochalasin O concentration to avoid cell death

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cytochalasin O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to cell viability when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other members of the cytochalasin family, is a cell-permeable mycotoxin that disrupts the actin cytoskeleton. It functions by binding to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics disrupts cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology.[1] At sufficient concentrations, this disruption can lead to the induction of apoptosis, or programmed cell death.[1][2]

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: High cytotoxicity at unexpectedly low concentrations can be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize its cytotoxic effects.[3]

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could affect its potency.

  • Cell Seeding Density: The density of cells at the time of treatment can influence the observed cytotoxicity. Higher cell densities may require slightly higher concentrations of the compound to elicit the same effect.

Q3: How can I determine a working concentration of this compound that minimizes cell death?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is the most effective way to identify a concentration that allows you to study the effects on the actin cytoskeleton without causing widespread cell death. We recommend performing a cell viability assay, such as the MTT assay, over a range of this compound concentrations. Based on the results, you can select a concentration that is below the IC50 value (the concentration that causes 50% inhibition of cell viability) but still elicits the desired biological effect. For example, a concentration that is 10 times less than the determined IC50 may be a good starting point to avoid significant cell death.

Troubleshooting Guide: High this compound-Induced Cell Death

This guide provides a structured approach to troubleshoot and resolve issues of excessive cell death in your experiments.

Problem Potential Cause Recommended Solution
High cell death across all tested concentrations High DMSO concentration in final culture medium. Prepare a more concentrated stock solution of this compound in DMSO. This will allow you to achieve the desired final concentration of this compound while keeping the final DMSO concentration at or below 0.1%.
Cell line is highly sensitive to this compound. Test a lower range of this compound concentrations. Start with nanomolar (nM) concentrations and perform a wider dose-response curve to identify a non-toxic range.
Incorrect compound concentration. Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution for each experiment.
Inconsistent results between experiments Variable cell seeding density. Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed. Use a hemocytometer or an automated cell counter for accurate cell counts.
Variations in incubation time. Maintain a consistent incubation time with this compound across all experiments.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Unexpected cell morphology or behavior Off-target effects of the compound. While this compound primarily targets actin, off-target effects can occur, especially at higher concentrations. Compare your results with a different actin inhibitor that has a distinct mechanism of action, such as Latrunculin A.
Contamination of cell culture. Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cytochalasans in different cell lines. Note that specific IC50 values for this compound are not widely reported, and these values should be used as a general reference. It is imperative to determine the IC50 for your specific cell line and experimental conditions.

Cytochalasan Cell Line IC50 (µM) Assay
Triseptatin (a cytochalasan)MCF-7 (Breast Adenocarcinoma)1.80 - 11.28MTT
Deoxaphomin B (a cytochalasan)PC-3 (Prostate Cancer)1.55 - 6.91MTT
Cytochalasin BHeLa (Cervical Cancer)7.30CellTiter Blue
Cytochalasin BL929 (Mouse Fibroblast)1.3Not Specified
Cytochalasin DP388/ADR (Leukemia)42MTT

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol outlines the steps to perform a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. Remember to keep the final DMSO concentration consistent and below 0.1%.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the desired concentrations of this compound (including a vehicle control) as determined from your viability assays.

  • Cell Harvesting:

    • After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed prepare_cyto Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_cyto->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay annexin_assay Perform Annexin V/PI Staining treat_cells->annexin_assay dose_response Generate Dose-Response Curve mtt_assay->dose_response flow_cytometry Flow Cytometry Analysis annexin_assay->flow_cytometry determine_ic50 Determine IC50 dose_response->determine_ic50 select_conc Select Optimal Concentration determine_ic50->select_conc flow_cytometry->select_conc

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start High Cell Death Observed q1 Is final DMSO concentration > 0.1%? start->q1 s1 Reduce DMSO concentration q1->s1 Yes q2 Are you using a sensitive cell line? q1->q2 No s1->q2 s2 Test lower concentration range (nM) q2->s2 Yes q3 Are results inconsistent? q2->q3 No s2->q3 s3 Standardize cell seeding and incubation q3->s3 Yes end Optimal Concentration Achieved q3->end No s3->end

Caption: Troubleshooting logic for high cell death induced by this compound.

apoptosis_pathway cyto_o This compound actin Actin Cytoskeleton Disruption cyto_o->actin stress Cellular Stress actin->stress bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

References

Navigating Inconsistent Results in Cytochalasin O Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

General Advisory on Cytochalasin O: Researchers should be aware that while this compound belongs to the broader family of cytochalasans, which are known inhibitors of actin polymerization, specific data on its binding affinity, potency, and potential off-target effects are limited in the current scientific literature. The following troubleshooting guide is based on the extensive knowledge of more well-characterized cytochalasans, such as Cytochalasin B and Cytochalasin D. It is recommended to apply these general principles to your this compound experiments, while carefully documenting and optimizing your specific experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound and other cytochalasans.

Troubleshooting Inconsistent Experimental Outcomes

Issue: Observed cellular morphology changes are variable between experiments.

Question: Why am I seeing inconsistent effects on cell shape, such as rounding or arborization, when treating my cells with this compound?

Possible Causes:

  • Cell Health and Density: The physiological state and density of your cell cultures can significantly influence their response to cytoskeletal drugs. Cells that are unhealthy, overly confluent, or sparsely plated may exhibit varied responses.

  • Agent Concentration and Purity: Inaccurate concentration of this compound due to improper storage, degradation, or solvent evaporation can lead to variability. The purity of the compound can also be a factor.

  • Treatment Duration: The timing of the treatment can be critical. Short-term and long-term exposures can lead to different and sometimes opposing cellular responses.

  • Cell Line-Specific Differences: Different cell types have distinct cytoskeletal architectures and dynamics, leading to varied sensitivities to cytochalasans.[1]

Troubleshooting Recommendations:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers and seeding densities for all experiments.

    • Regularly check for mycoplasma contamination.

    • Only use healthy, actively growing cells.

  • Verify Compound Integrity:

    • Aliquot this compound upon receipt and store it as recommended by the manufacturer, protected from light and moisture.

    • Prepare fresh working solutions for each experiment from a new aliquot.

    • Consider verifying the concentration and purity of your stock solution if inconsistencies persist.

  • Optimize Treatment Time:

    • Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and desired effect.

  • Cell Line Characterization:

    • If you are using a new cell line, perform a dose-response curve to determine the effective concentration range.

Issue: Unexpected or high levels of cytotoxicity are observed.

Question: My cells are dying after treatment with this compound, even at concentrations that are reported to be non-toxic for other cytochalasans. Why is this happening?

Possible Causes:

  • Off-Target Effects: Cytochalasans can have off-target effects that contribute to cytotoxicity.[2][3] For example, Cytochalasin B is a known inhibitor of glucose transport, which can be detrimental to cells.[3] While the specific off-target effects of this compound are not well-documented, it is a possibility.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Secondary Effects of Actin Disruption: Prolonged disruption of the actin cytoskeleton can interfere with essential cellular processes such as cytokinesis, leading to the formation of multinucleated cells and eventual cell death.[4]

Troubleshooting Recommendations:

  • Control for Solvent Effects:

    • Include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) in all experiments.

    • Keep the final solvent concentration as low as possible (typically below 0.1%).

  • Perform a Dose-Response Curve for Cytotoxicity:

    • Use a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Consider Off-Target Effects:

    • If you suspect off-target effects, try to use the lowest effective concentration of this compound that produces the desired on-target phenotype.

    • As a control, you could use other actin inhibitors with different mechanisms of action, such as latrunculins, to confirm that the observed phenotype is due to actin disruption.

Issue: Inconsistent or unexpected results in actin polymerization assays.

Question: I am getting variable results in my in vitro actin polymerization assays or seeing unexpected effects on the actin cytoskeleton in my cell-based assays with this compound. What could be the cause?

Possible Causes:

  • Assay Conditions: The results of in vitro actin polymerization assays are highly sensitive to experimental conditions, including buffer composition, temperature, and the purity of the actin protein.

  • Complex Cellular Responses: In living cells, the effect of cytochalasans on the actin cytoskeleton can be complex. Depending on the cell type, concentration, and treatment duration, cytochalasans have been shown to cause depolymerization of F-actin, promotion of polymerization, or redistribution of actin without a net change in the polymerization state.

  • Interaction with Actin-Binding Proteins: The cellular environment contains a multitude of actin-binding proteins (ABPs) that regulate actin dynamics. The effect of a cytochalasan can be influenced by its interplay with these ABPs.

Troubleshooting Recommendations:

  • Standardize In Vitro Assays:

    • Ensure consistent and high-quality reagents, particularly purified actin.

    • Carefully control the temperature and buffer conditions.

    • Include appropriate positive and negative controls in every assay.

  • Thoroughly Analyze Cellular Actin:

    • Use multiple methods to assess the actin cytoskeleton, such as phalloidin (B8060827) staining for F-actin visualization and biochemical fractionation to quantify G-actin and F-actin levels.

  • Consider the Cellular Context:

    • Be aware that the effects observed in a simplified in vitro system may not perfectly recapitulate the more complex situation within a living cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cytochalasans?

A1: Cytochalasans are a family of fungal metabolites that primarily act by inhibiting actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers to that end. This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes.

Q2: How does this compound differ from other cytochalasans like B and D?

A2: While all cytochalasans share a common mechanism of inhibiting actin polymerization, they can differ in their potency and off-target effects. For instance, Cytochalasin D is generally a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport. Specific comparative data for this compound is limited, but one study has suggested its effects are comparable to Cytochalasin N.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on your specific cell line and the biological question you are addressing. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. Based on data for other cytochalasans, a starting point for cell-based assays could be in the low micromolar (µM) range.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, aliquot it into small, single-use volumes, and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Commonly Used Cytochalasans

FeatureCytochalasin BCytochalasin DThis compound
Primary Target Actin PolymerizationActin PolymerizationPresumed Actin Polymerization
Binding Site Barbed end of F-actinBarbed end of F-actinPresumed Barbed end of F-actin
Reported Potency Less potent than Cytochalasin DMore potent than Cytochalasin BLimited data, effects comparable to Cytochalasin N
Known Off-Target Effects Inhibition of glucose transportLess pronounced effect on glucose transportNot well-documented
Typical Working Concentration 1-20 µM0.1-10 µMRequires empirical determination

Note: The information for this compound is based on limited available data and should be considered preliminary.

Experimental Protocols

Protocol 1: Phalloidin Staining for Visualizing the F-actin Cytoskeleton

This protocol allows for the visualization of filamentous actin (F-actin) in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: General Procedure for Treating Cells with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or on coverslips and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., cell imaging, biochemical assays, viability assays).

Visualizations

G Mechanism of Cytochalasin Action on Actin Polymerization cluster_0 Actin Dynamics cluster_1 Cytochalasin Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Block X Cytochalasin Cytochalasin Cytochalasin->F-actin Binds to Barbed End Block->G-actin Inhibits Elongation

Caption: Cytochalasin's inhibitory effect on actin filament elongation.

G Troubleshooting Workflow for Inconsistent Cytochalasin Results Start Start Inconsistent_Results Inconsistent Results with this compound Start->Inconsistent_Results Check_Culture Check Cell Culture Conditions (Health, Density, Passage) Inconsistent_Results->Check_Culture Check_Compound Verify Compound Integrity (Storage, Fresh Solutions) Inconsistent_Results->Check_Compound Optimize_Experiment Optimize Experimental Parameters (Concentration, Duration) Check_Culture->Optimize_Experiment Check_Compound->Optimize_Experiment Dose_Response Perform Dose-Response Curve Optimize_Experiment->Dose_Response Time_Course Perform Time-Course Experiment Optimize_Experiment->Time_Course Control_Experiments Include Proper Controls (Vehicle, Other Inhibitors) Optimize_Experiment->Control_Experiments Analyze_Actin Thoroughly Analyze Actin Cytoskeleton Dose_Response->Analyze_Actin Time_Course->Analyze_Actin Control_Experiments->Analyze_Actin Consult_Literature Consult Literature for Similar Cell Types Analyze_Actin->Consult_Literature End Consistent Results Analyze_Actin->End Re-evaluate Re-evaluate Hypothesis and Experimental Design Consult_Literature->Re-evaluate Re-evaluate->Optimize_Experiment Iterate

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Navigating Inconsistent Results in Cytochalasin O Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

General Advisory on Cytochalasin O: Researchers should be aware that while this compound belongs to the broader family of cytochalasans, which are known inhibitors of actin polymerization, specific data on its binding affinity, potency, and potential off-target effects are limited in the current scientific literature. The following troubleshooting guide is based on the extensive knowledge of more well-characterized cytochalasans, such as Cytochalasin B and Cytochalasin D. It is recommended to apply these general principles to your this compound experiments, while carefully documenting and optimizing your specific experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound and other cytochalasans.

Troubleshooting Inconsistent Experimental Outcomes

Issue: Observed cellular morphology changes are variable between experiments.

Question: Why am I seeing inconsistent effects on cell shape, such as rounding or arborization, when treating my cells with this compound?

Possible Causes:

  • Cell Health and Density: The physiological state and density of your cell cultures can significantly influence their response to cytoskeletal drugs. Cells that are unhealthy, overly confluent, or sparsely plated may exhibit varied responses.

  • Agent Concentration and Purity: Inaccurate concentration of this compound due to improper storage, degradation, or solvent evaporation can lead to variability. The purity of the compound can also be a factor.

  • Treatment Duration: The timing of the treatment can be critical. Short-term and long-term exposures can lead to different and sometimes opposing cellular responses.

  • Cell Line-Specific Differences: Different cell types have distinct cytoskeletal architectures and dynamics, leading to varied sensitivities to cytochalasans.[1]

Troubleshooting Recommendations:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers and seeding densities for all experiments.

    • Regularly check for mycoplasma contamination.

    • Only use healthy, actively growing cells.

  • Verify Compound Integrity:

    • Aliquot this compound upon receipt and store it as recommended by the manufacturer, protected from light and moisture.

    • Prepare fresh working solutions for each experiment from a new aliquot.

    • Consider verifying the concentration and purity of your stock solution if inconsistencies persist.

  • Optimize Treatment Time:

    • Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and desired effect.

  • Cell Line Characterization:

    • If you are using a new cell line, perform a dose-response curve to determine the effective concentration range.

Issue: Unexpected or high levels of cytotoxicity are observed.

Question: My cells are dying after treatment with this compound, even at concentrations that are reported to be non-toxic for other cytochalasans. Why is this happening?

Possible Causes:

  • Off-Target Effects: Cytochalasans can have off-target effects that contribute to cytotoxicity.[2][3] For example, Cytochalasin B is a known inhibitor of glucose transport, which can be detrimental to cells.[3] While the specific off-target effects of this compound are not well-documented, it is a possibility.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Secondary Effects of Actin Disruption: Prolonged disruption of the actin cytoskeleton can interfere with essential cellular processes such as cytokinesis, leading to the formation of multinucleated cells and eventual cell death.[4]

Troubleshooting Recommendations:

  • Control for Solvent Effects:

    • Include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) in all experiments.

    • Keep the final solvent concentration as low as possible (typically below 0.1%).

  • Perform a Dose-Response Curve for Cytotoxicity:

    • Use a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Consider Off-Target Effects:

    • If you suspect off-target effects, try to use the lowest effective concentration of this compound that produces the desired on-target phenotype.

    • As a control, you could use other actin inhibitors with different mechanisms of action, such as latrunculins, to confirm that the observed phenotype is due to actin disruption.

Issue: Inconsistent or unexpected results in actin polymerization assays.

Question: I am getting variable results in my in vitro actin polymerization assays or seeing unexpected effects on the actin cytoskeleton in my cell-based assays with this compound. What could be the cause?

Possible Causes:

  • Assay Conditions: The results of in vitro actin polymerization assays are highly sensitive to experimental conditions, including buffer composition, temperature, and the purity of the actin protein.

  • Complex Cellular Responses: In living cells, the effect of cytochalasans on the actin cytoskeleton can be complex. Depending on the cell type, concentration, and treatment duration, cytochalasans have been shown to cause depolymerization of F-actin, promotion of polymerization, or redistribution of actin without a net change in the polymerization state.

  • Interaction with Actin-Binding Proteins: The cellular environment contains a multitude of actin-binding proteins (ABPs) that regulate actin dynamics. The effect of a cytochalasan can be influenced by its interplay with these ABPs.

Troubleshooting Recommendations:

  • Standardize In Vitro Assays:

    • Ensure consistent and high-quality reagents, particularly purified actin.

    • Carefully control the temperature and buffer conditions.

    • Include appropriate positive and negative controls in every assay.

  • Thoroughly Analyze Cellular Actin:

    • Use multiple methods to assess the actin cytoskeleton, such as phalloidin (B8060827) staining for F-actin visualization and biochemical fractionation to quantify G-actin and F-actin levels.

  • Consider the Cellular Context:

    • Be aware that the effects observed in a simplified in vitro system may not perfectly recapitulate the more complex situation within a living cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cytochalasans?

A1: Cytochalasans are a family of fungal metabolites that primarily act by inhibiting actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers to that end. This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes.

Q2: How does this compound differ from other cytochalasans like B and D?

A2: While all cytochalasans share a common mechanism of inhibiting actin polymerization, they can differ in their potency and off-target effects. For instance, Cytochalasin D is generally a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport. Specific comparative data for this compound is limited, but one study has suggested its effects are comparable to Cytochalasin N.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on your specific cell line and the biological question you are addressing. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. Based on data for other cytochalasans, a starting point for cell-based assays could be in the low micromolar (µM) range.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, aliquot it into small, single-use volumes, and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Commonly Used Cytochalasans

FeatureCytochalasin BCytochalasin DThis compound
Primary Target Actin PolymerizationActin PolymerizationPresumed Actin Polymerization
Binding Site Barbed end of F-actinBarbed end of F-actinPresumed Barbed end of F-actin
Reported Potency Less potent than Cytochalasin DMore potent than Cytochalasin BLimited data, effects comparable to Cytochalasin N
Known Off-Target Effects Inhibition of glucose transportLess pronounced effect on glucose transportNot well-documented
Typical Working Concentration 1-20 µM0.1-10 µMRequires empirical determination

Note: The information for this compound is based on limited available data and should be considered preliminary.

Experimental Protocols

Protocol 1: Phalloidin Staining for Visualizing the F-actin Cytoskeleton

This protocol allows for the visualization of filamentous actin (F-actin) in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: General Procedure for Treating Cells with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or on coverslips and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., cell imaging, biochemical assays, viability assays).

Visualizations

G Mechanism of Cytochalasin Action on Actin Polymerization cluster_0 Actin Dynamics cluster_1 Cytochalasin Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Block X Cytochalasin Cytochalasin Cytochalasin->F-actin Binds to Barbed End Block->G-actin Inhibits Elongation

Caption: Cytochalasin's inhibitory effect on actin filament elongation.

G Troubleshooting Workflow for Inconsistent Cytochalasin Results Start Start Inconsistent_Results Inconsistent Results with this compound Start->Inconsistent_Results Check_Culture Check Cell Culture Conditions (Health, Density, Passage) Inconsistent_Results->Check_Culture Check_Compound Verify Compound Integrity (Storage, Fresh Solutions) Inconsistent_Results->Check_Compound Optimize_Experiment Optimize Experimental Parameters (Concentration, Duration) Check_Culture->Optimize_Experiment Check_Compound->Optimize_Experiment Dose_Response Perform Dose-Response Curve Optimize_Experiment->Dose_Response Time_Course Perform Time-Course Experiment Optimize_Experiment->Time_Course Control_Experiments Include Proper Controls (Vehicle, Other Inhibitors) Optimize_Experiment->Control_Experiments Analyze_Actin Thoroughly Analyze Actin Cytoskeleton Dose_Response->Analyze_Actin Time_Course->Analyze_Actin Control_Experiments->Analyze_Actin Consult_Literature Consult Literature for Similar Cell Types Analyze_Actin->Consult_Literature End Consistent Results Analyze_Actin->End Re-evaluate Re-evaluate Hypothesis and Experimental Design Consult_Literature->Re-evaluate Re-evaluate->Optimize_Experiment Iterate

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Navigating Inconsistent Results in Cytochalasin O Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

General Advisory on Cytochalasin O: Researchers should be aware that while this compound belongs to the broader family of cytochalasans, which are known inhibitors of actin polymerization, specific data on its binding affinity, potency, and potential off-target effects are limited in the current scientific literature. The following troubleshooting guide is based on the extensive knowledge of more well-characterized cytochalasans, such as Cytochalasin B and Cytochalasin D. It is recommended to apply these general principles to your this compound experiments, while carefully documenting and optimizing your specific experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound and other cytochalasans.

Troubleshooting Inconsistent Experimental Outcomes

Issue: Observed cellular morphology changes are variable between experiments.

Question: Why am I seeing inconsistent effects on cell shape, such as rounding or arborization, when treating my cells with this compound?

Possible Causes:

  • Cell Health and Density: The physiological state and density of your cell cultures can significantly influence their response to cytoskeletal drugs. Cells that are unhealthy, overly confluent, or sparsely plated may exhibit varied responses.

  • Agent Concentration and Purity: Inaccurate concentration of this compound due to improper storage, degradation, or solvent evaporation can lead to variability. The purity of the compound can also be a factor.

  • Treatment Duration: The timing of the treatment can be critical. Short-term and long-term exposures can lead to different and sometimes opposing cellular responses.

  • Cell Line-Specific Differences: Different cell types have distinct cytoskeletal architectures and dynamics, leading to varied sensitivities to cytochalasans.[1]

Troubleshooting Recommendations:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell passage numbers and seeding densities for all experiments.

    • Regularly check for mycoplasma contamination.

    • Only use healthy, actively growing cells.

  • Verify Compound Integrity:

    • Aliquot this compound upon receipt and store it as recommended by the manufacturer, protected from light and moisture.

    • Prepare fresh working solutions for each experiment from a new aliquot.

    • Consider verifying the concentration and purity of your stock solution if inconsistencies persist.

  • Optimize Treatment Time:

    • Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and desired effect.

  • Cell Line Characterization:

    • If you are using a new cell line, perform a dose-response curve to determine the effective concentration range.

Issue: Unexpected or high levels of cytotoxicity are observed.

Question: My cells are dying after treatment with this compound, even at concentrations that are reported to be non-toxic for other cytochalasans. Why is this happening?

Possible Causes:

  • Off-Target Effects: Cytochalasans can have off-target effects that contribute to cytotoxicity.[2][3] For example, Cytochalasin B is a known inhibitor of glucose transport, which can be detrimental to cells.[3] While the specific off-target effects of this compound are not well-documented, it is a possibility.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Secondary Effects of Actin Disruption: Prolonged disruption of the actin cytoskeleton can interfere with essential cellular processes such as cytokinesis, leading to the formation of multinucleated cells and eventual cell death.[4]

Troubleshooting Recommendations:

  • Control for Solvent Effects:

    • Include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) in all experiments.

    • Keep the final solvent concentration as low as possible (typically below 0.1%).

  • Perform a Dose-Response Curve for Cytotoxicity:

    • Use a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Consider Off-Target Effects:

    • If you suspect off-target effects, try to use the lowest effective concentration of this compound that produces the desired on-target phenotype.

    • As a control, you could use other actin inhibitors with different mechanisms of action, such as latrunculins, to confirm that the observed phenotype is due to actin disruption.

Issue: Inconsistent or unexpected results in actin polymerization assays.

Question: I am getting variable results in my in vitro actin polymerization assays or seeing unexpected effects on the actin cytoskeleton in my cell-based assays with this compound. What could be the cause?

Possible Causes:

  • Assay Conditions: The results of in vitro actin polymerization assays are highly sensitive to experimental conditions, including buffer composition, temperature, and the purity of the actin protein.

  • Complex Cellular Responses: In living cells, the effect of cytochalasans on the actin cytoskeleton can be complex. Depending on the cell type, concentration, and treatment duration, cytochalasans have been shown to cause depolymerization of F-actin, promotion of polymerization, or redistribution of actin without a net change in the polymerization state.

  • Interaction with Actin-Binding Proteins: The cellular environment contains a multitude of actin-binding proteins (ABPs) that regulate actin dynamics. The effect of a cytochalasan can be influenced by its interplay with these ABPs.

Troubleshooting Recommendations:

  • Standardize In Vitro Assays:

    • Ensure consistent and high-quality reagents, particularly purified actin.

    • Carefully control the temperature and buffer conditions.

    • Include appropriate positive and negative controls in every assay.

  • Thoroughly Analyze Cellular Actin:

    • Use multiple methods to assess the actin cytoskeleton, such as phalloidin staining for F-actin visualization and biochemical fractionation to quantify G-actin and F-actin levels.

  • Consider the Cellular Context:

    • Be aware that the effects observed in a simplified in vitro system may not perfectly recapitulate the more complex situation within a living cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for cytochalasans?

A1: Cytochalasans are a family of fungal metabolites that primarily act by inhibiting actin polymerization. They bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers to that end. This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes.

Q2: How does this compound differ from other cytochalasans like B and D?

A2: While all cytochalasans share a common mechanism of inhibiting actin polymerization, they can differ in their potency and off-target effects. For instance, Cytochalasin D is generally a more potent inhibitor of actin polymerization than Cytochalasin B and has less pronounced effects on glucose transport. Specific comparative data for this compound is limited, but one study has suggested its effects are comparable to Cytochalasin N.

Q3: What concentration of this compound should I use in my experiments?

A3: The optimal concentration of this compound will depend on your specific cell line and the biological question you are addressing. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. Based on data for other cytochalasans, a starting point for cell-based assays could be in the low micromolar (µM) range.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, aliquot it into small, single-use volumes, and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Commonly Used Cytochalasans

FeatureCytochalasin BCytochalasin DThis compound
Primary Target Actin PolymerizationActin PolymerizationPresumed Actin Polymerization
Binding Site Barbed end of F-actinBarbed end of F-actinPresumed Barbed end of F-actin
Reported Potency Less potent than Cytochalasin DMore potent than Cytochalasin BLimited data, effects comparable to Cytochalasin N
Known Off-Target Effects Inhibition of glucose transportLess pronounced effect on glucose transportNot well-documented
Typical Working Concentration 1-20 µM0.1-10 µMRequires empirical determination

Note: The information for this compound is based on limited available data and should be considered preliminary.

Experimental Protocols

Protocol 1: Phalloidin Staining for Visualizing the F-actin Cytoskeleton

This protocol allows for the visualization of filamentous actin (F-actin) in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: General Procedure for Treating Cells with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or on coverslips and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium with the same final concentration of the solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: After the incubation period, proceed with your planned downstream analysis (e.g., cell imaging, biochemical assays, viability assays).

Visualizations

G Mechanism of Cytochalasin Action on Actin Polymerization cluster_0 Actin Dynamics cluster_1 Cytochalasin Intervention G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Block X Cytochalasin Cytochalasin Cytochalasin->F-actin Binds to Barbed End Block->G-actin Inhibits Elongation

Caption: Cytochalasin's inhibitory effect on actin filament elongation.

G Troubleshooting Workflow for Inconsistent Cytochalasin Results Start Start Inconsistent_Results Inconsistent Results with this compound Start->Inconsistent_Results Check_Culture Check Cell Culture Conditions (Health, Density, Passage) Inconsistent_Results->Check_Culture Check_Compound Verify Compound Integrity (Storage, Fresh Solutions) Inconsistent_Results->Check_Compound Optimize_Experiment Optimize Experimental Parameters (Concentration, Duration) Check_Culture->Optimize_Experiment Check_Compound->Optimize_Experiment Dose_Response Perform Dose-Response Curve Optimize_Experiment->Dose_Response Time_Course Perform Time-Course Experiment Optimize_Experiment->Time_Course Control_Experiments Include Proper Controls (Vehicle, Other Inhibitors) Optimize_Experiment->Control_Experiments Analyze_Actin Thoroughly Analyze Actin Cytoskeleton Dose_Response->Analyze_Actin Time_Course->Analyze_Actin Control_Experiments->Analyze_Actin Consult_Literature Consult Literature for Similar Cell Types Analyze_Actin->Consult_Literature End Consistent Results Analyze_Actin->End Re-evaluate Re-evaluate Hypothesis and Experimental Design Consult_Literature->Re-evaluate Re-evaluate->Optimize_Experiment Iterate

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Identifying and mitigating Cytochalasin O off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin O in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other members of the cytochalasan family, primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers and thereby disrupts the formation and maintenance of the actin cytoskeleton.[1][2] This interference with the actin network leads to changes in cell morphology, inhibition of cell division, and can even induce programmed cell death (apoptosis).[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not as extensively documented as for other cytochalasins, it is prudent to consider the known off-target effects of structurally similar compounds like Cytochalasin B and D. A significant off-target effect of Cytochalasin B is the inhibition of glucose transport. Additionally, some cytochalasins have been reported to influence other cellular processes, including endocytosis and certain signaling pathways like the MAPK pathway.

Q3: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-faceted approach is recommended, including the use of proper controls and validation experiments. Key strategies include using a panel of different cytochalasins with varying off-target profiles, employing a negative control compound, performing rescue experiments, and using alternative actin inhibitors with different mechanisms of action.

Q4: Can this compound induce apoptosis?

A4: Yes, disruption of the actin cytoskeleton by cytochalasins can lead to the induction of apoptosis (programmed cell death). Studies on other cytochalasins, such as Cytochalasin B and D, have shown that they can trigger apoptosis through mitochondrial-dependent pathways. This can manifest as cell shrinkage, nuclear condensation, and DNA fragmentation.

Troubleshooting Guide

Issue 1: I'm observing unexpected cellular phenotypes that don't seem to be solely related to actin cytoskeleton disruption.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Review the Literature: Check for any newly published data on the specific off-target effects of this compound or closely related cytochalasins.

    • Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the disruption of the actin cytoskeleton, it may be an off-target effect.

    • Use a Negative Control: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If the phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.

    • Rescue Experiment: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

Issue 2: My cells are dying at concentrations where I expect to see actin disruption.

  • Possible Cause: Cytochalasins are known to induce apoptosis. The observed cell death may be an expected on-target consequence of actin cytoskeleton disruption. Alternatively, it could be due to off-target toxicity.

  • Troubleshooting Steps:

    • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying to minimize cytotoxicity.

    • Time-Course Experiment: Perform a time-course experiment to determine the onset of apoptosis relative to the disruption of the actin cytoskeleton.

    • Apoptosis Assays: Use assays like Annexin V staining or caspase activation assays to confirm if the observed cell death is indeed apoptosis.

    • Counter-Screening: If you suspect off-target toxicity, you can perform a counter-screen in a cell line that does not express the putative off-target, if known.

Issue 3: I am seeing unexpected metabolic changes in my cells.

  • Possible Cause: This could be a direct consequence of the known off-target effect of some cytochalasins on glucose transport.

  • Troubleshooting Steps:

    • Supplement Culture Media: Ensure your cell culture medium has an adequate glucose concentration. However, be aware that this might not fully compensate for the inhibition of glucose uptake.

    • Measure Glucose Uptake: Perform a glucose uptake assay to directly quantify the effect of this compound on this process in your experimental system.

    • Use Alternative Cytochalasins: Compare the effects of this compound with Cytochalasin D, which has a less pronounced effect on glucose transport compared to Cytochalasin B.

Data Summary

Table 1: Summary of On-Target and Potential Off-Target Effects of Cytochalasins

Effect Cytochalasin B Cytochalasin D This compound (Putative)
On-Target: Actin Polymerization Inhibition YesYes (more potent than B)Yes
Off-Target: Glucose Transport Inhibition Yes (significant)Weaker than BPossible, needs experimental validation
Off-Target: MAPK Signaling Inhibition Reported at higher concentrationsCan occur at higher concentrationsPossible, needs experimental validation
Induction of Apoptosis YesYesExpected, as a consequence of actin disruption

Note: The off-target effects of this compound are putative and based on data from structurally related compounds. Experimental verification is essential.

Key Experimental Protocols

Protocol 1: Visualization of the Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the visualization of F-actin within cells to confirm the on-target effect of this compound.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect. This example uses a fluorescent glucose analog.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear bottom) and grow to confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Then, incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or a known glucose uptake inhibitor (e.g., Phloretin) to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing a fluorescent glucose analog (e.g., 2-NBDG) to each well. Incubate for 10-30 minutes at 37°C.

  • Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.

  • Quantification: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the phosphorylation status or expression level of proteins in signaling pathways potentially affected by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Cyto_O This compound Actin_Filament F-Actin Filament (Barbed End) Cyto_O->Actin_Filament Binds to Glucose_Transporter Glucose Transporter Cyto_O->Glucose_Transporter Inhibits Signaling_Kinase Signaling Kinase (e.g., MAPK) Cyto_O->Signaling_Kinase Modulates Polymerization Actin Polymerization Actin_Filament->Polymerization Blocks Cytoskeleton Actin Cytoskeleton Disruption Actin_Filament->Cytoskeleton Leads to Phenotype On-Target Phenotype Cytoskeleton->Phenotype Glucose_Uptake Glucose Uptake Glucose_Transporter->Glucose_Uptake Blocks Off_Target_Phenotype Off-Target Phenotype Glucose_Uptake->Off_Target_Phenotype Signaling_Pathway Downstream Signaling Signaling_Kinase->Signaling_Pathway Affects Signaling_Pathway->Off_Target_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare EC50 for Phenotype vs. Actin Disruption dose_response->compare_potency similar_potency Potencies are Similar compare_potency->similar_potency Similar different_potency Potencies are Different compare_potency->different_potency Different negative_control Use Negative Control (e.g., Dihydrocytochalasin B) similar_potency->negative_control off_target Likely Off-Target Effect different_potency->off_target phenotype_persists Phenotype Persists? negative_control->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target Yes alternative_inhibitor Use Alternative Inhibitor (e.g., Latrunculin) phenotype_persists->alternative_inhibitor No phenotype_replicated Phenotype Replicated? alternative_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

start Start: Experimental Plan primary_screen Primary Experiment with This compound start->primary_screen observe_phenotype Observe Phenotype of Interest primary_screen->observe_phenotype on_target_validation On-Target Validation: Phalloidin Staining observe_phenotype->on_target_validation actin_disrupted Actin Cytoskeleton Disrupted? on_target_validation->actin_disrupted off_target_investigation Off-Target Investigation actin_disrupted->off_target_investigation Yes conclusion Conclusion: On-Target vs. Off-Target Effect actin_disrupted->conclusion No (Re-evaluate Experiment) control_experiments Control Experiments: - Negative Control Compound - Alternative Inhibitor off_target_investigation->control_experiments biochemical_assays Biochemical Assays: - Glucose Uptake Assay - Western Blot for Signaling off_target_investigation->biochemical_assays control_experiments->conclusion biochemical_assays->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Identifying and mitigating Cytochalasin O off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin O in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other members of the cytochalasan family, primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers and thereby disrupts the formation and maintenance of the actin cytoskeleton.[1][2] This interference with the actin network leads to changes in cell morphology, inhibition of cell division, and can even induce programmed cell death (apoptosis).[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not as extensively documented as for other cytochalasins, it is prudent to consider the known off-target effects of structurally similar compounds like Cytochalasin B and D. A significant off-target effect of Cytochalasin B is the inhibition of glucose transport. Additionally, some cytochalasins have been reported to influence other cellular processes, including endocytosis and certain signaling pathways like the MAPK pathway.

Q3: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-faceted approach is recommended, including the use of proper controls and validation experiments. Key strategies include using a panel of different cytochalasins with varying off-target profiles, employing a negative control compound, performing rescue experiments, and using alternative actin inhibitors with different mechanisms of action.

Q4: Can this compound induce apoptosis?

A4: Yes, disruption of the actin cytoskeleton by cytochalasins can lead to the induction of apoptosis (programmed cell death). Studies on other cytochalasins, such as Cytochalasin B and D, have shown that they can trigger apoptosis through mitochondrial-dependent pathways. This can manifest as cell shrinkage, nuclear condensation, and DNA fragmentation.

Troubleshooting Guide

Issue 1: I'm observing unexpected cellular phenotypes that don't seem to be solely related to actin cytoskeleton disruption.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Review the Literature: Check for any newly published data on the specific off-target effects of this compound or closely related cytochalasins.

    • Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the disruption of the actin cytoskeleton, it may be an off-target effect.

    • Use a Negative Control: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If the phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.

    • Rescue Experiment: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

Issue 2: My cells are dying at concentrations where I expect to see actin disruption.

  • Possible Cause: Cytochalasins are known to induce apoptosis. The observed cell death may be an expected on-target consequence of actin cytoskeleton disruption. Alternatively, it could be due to off-target toxicity.

  • Troubleshooting Steps:

    • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying to minimize cytotoxicity.

    • Time-Course Experiment: Perform a time-course experiment to determine the onset of apoptosis relative to the disruption of the actin cytoskeleton.

    • Apoptosis Assays: Use assays like Annexin V staining or caspase activation assays to confirm if the observed cell death is indeed apoptosis.

    • Counter-Screening: If you suspect off-target toxicity, you can perform a counter-screen in a cell line that does not express the putative off-target, if known.

Issue 3: I am seeing unexpected metabolic changes in my cells.

  • Possible Cause: This could be a direct consequence of the known off-target effect of some cytochalasins on glucose transport.

  • Troubleshooting Steps:

    • Supplement Culture Media: Ensure your cell culture medium has an adequate glucose concentration. However, be aware that this might not fully compensate for the inhibition of glucose uptake.

    • Measure Glucose Uptake: Perform a glucose uptake assay to directly quantify the effect of this compound on this process in your experimental system.

    • Use Alternative Cytochalasins: Compare the effects of this compound with Cytochalasin D, which has a less pronounced effect on glucose transport compared to Cytochalasin B.

Data Summary

Table 1: Summary of On-Target and Potential Off-Target Effects of Cytochalasins

Effect Cytochalasin B Cytochalasin D This compound (Putative)
On-Target: Actin Polymerization Inhibition YesYes (more potent than B)Yes
Off-Target: Glucose Transport Inhibition Yes (significant)Weaker than BPossible, needs experimental validation
Off-Target: MAPK Signaling Inhibition Reported at higher concentrationsCan occur at higher concentrationsPossible, needs experimental validation
Induction of Apoptosis YesYesExpected, as a consequence of actin disruption

Note: The off-target effects of this compound are putative and based on data from structurally related compounds. Experimental verification is essential.

Key Experimental Protocols

Protocol 1: Visualization of the Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the visualization of F-actin within cells to confirm the on-target effect of this compound.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect. This example uses a fluorescent glucose analog.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear bottom) and grow to confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Then, incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or a known glucose uptake inhibitor (e.g., Phloretin) to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing a fluorescent glucose analog (e.g., 2-NBDG) to each well. Incubate for 10-30 minutes at 37°C.

  • Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.

  • Quantification: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the phosphorylation status or expression level of proteins in signaling pathways potentially affected by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Cyto_O This compound Actin_Filament F-Actin Filament (Barbed End) Cyto_O->Actin_Filament Binds to Glucose_Transporter Glucose Transporter Cyto_O->Glucose_Transporter Inhibits Signaling_Kinase Signaling Kinase (e.g., MAPK) Cyto_O->Signaling_Kinase Modulates Polymerization Actin Polymerization Actin_Filament->Polymerization Blocks Cytoskeleton Actin Cytoskeleton Disruption Actin_Filament->Cytoskeleton Leads to Phenotype On-Target Phenotype Cytoskeleton->Phenotype Glucose_Uptake Glucose Uptake Glucose_Transporter->Glucose_Uptake Blocks Off_Target_Phenotype Off-Target Phenotype Glucose_Uptake->Off_Target_Phenotype Signaling_Pathway Downstream Signaling Signaling_Kinase->Signaling_Pathway Affects Signaling_Pathway->Off_Target_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare EC50 for Phenotype vs. Actin Disruption dose_response->compare_potency similar_potency Potencies are Similar compare_potency->similar_potency Similar different_potency Potencies are Different compare_potency->different_potency Different negative_control Use Negative Control (e.g., Dihydrocytochalasin B) similar_potency->negative_control off_target Likely Off-Target Effect different_potency->off_target phenotype_persists Phenotype Persists? negative_control->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target Yes alternative_inhibitor Use Alternative Inhibitor (e.g., Latrunculin) phenotype_persists->alternative_inhibitor No phenotype_replicated Phenotype Replicated? alternative_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

start Start: Experimental Plan primary_screen Primary Experiment with This compound start->primary_screen observe_phenotype Observe Phenotype of Interest primary_screen->observe_phenotype on_target_validation On-Target Validation: Phalloidin Staining observe_phenotype->on_target_validation actin_disrupted Actin Cytoskeleton Disrupted? on_target_validation->actin_disrupted off_target_investigation Off-Target Investigation actin_disrupted->off_target_investigation Yes conclusion Conclusion: On-Target vs. Off-Target Effect actin_disrupted->conclusion No (Re-evaluate Experiment) control_experiments Control Experiments: - Negative Control Compound - Alternative Inhibitor off_target_investigation->control_experiments biochemical_assays Biochemical Assays: - Glucose Uptake Assay - Western Blot for Signaling off_target_investigation->biochemical_assays control_experiments->conclusion biochemical_assays->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Identifying and mitigating Cytochalasin O off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytochalasin O in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this actin polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like other members of the cytochalasan family, primarily functions by inhibiting actin polymerization.[1][2] It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers and thereby disrupts the formation and maintenance of the actin cytoskeleton.[1][2] This interference with the actin network leads to changes in cell morphology, inhibition of cell division, and can even induce programmed cell death (apoptosis).[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not as extensively documented as for other cytochalasins, it is prudent to consider the known off-target effects of structurally similar compounds like Cytochalasin B and D. A significant off-target effect of Cytochalasin B is the inhibition of glucose transport. Additionally, some cytochalasins have been reported to influence other cellular processes, including endocytosis and certain signaling pathways like the MAPK pathway.

Q3: How can I be sure that the phenotype I'm observing is due to the disruption of the actin cytoskeleton and not an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-faceted approach is recommended, including the use of proper controls and validation experiments. Key strategies include using a panel of different cytochalasins with varying off-target profiles, employing a negative control compound, performing rescue experiments, and using alternative actin inhibitors with different mechanisms of action.

Q4: Can this compound induce apoptosis?

A4: Yes, disruption of the actin cytoskeleton by cytochalasins can lead to the induction of apoptosis (programmed cell death). Studies on other cytochalasins, such as Cytochalasin B and D, have shown that they can trigger apoptosis through mitochondrial-dependent pathways. This can manifest as cell shrinkage, nuclear condensation, and DNA fragmentation.

Troubleshooting Guide

Issue 1: I'm observing unexpected cellular phenotypes that don't seem to be solely related to actin cytoskeleton disruption.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Review the Literature: Check for any newly published data on the specific off-target effects of this compound or closely related cytochalasins.

    • Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the disruption of the actin cytoskeleton, it may be an off-target effect.

    • Use a Negative Control: Dihydrocytochalasin B is a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport. If the phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.

    • Rescue Experiment: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.

Issue 2: My cells are dying at concentrations where I expect to see actin disruption.

  • Possible Cause: Cytochalasins are known to induce apoptosis. The observed cell death may be an expected on-target consequence of actin cytoskeleton disruption. Alternatively, it could be due to off-target toxicity.

  • Troubleshooting Steps:

    • Titrate the Concentration: Use the lowest effective concentration of this compound that perturbs the actin-dependent process you are studying to minimize cytotoxicity.

    • Time-Course Experiment: Perform a time-course experiment to determine the onset of apoptosis relative to the disruption of the actin cytoskeleton.

    • Apoptosis Assays: Use assays like Annexin V staining or caspase activation assays to confirm if the observed cell death is indeed apoptosis.

    • Counter-Screening: If you suspect off-target toxicity, you can perform a counter-screen in a cell line that does not express the putative off-target, if known.

Issue 3: I am seeing unexpected metabolic changes in my cells.

  • Possible Cause: This could be a direct consequence of the known off-target effect of some cytochalasins on glucose transport.

  • Troubleshooting Steps:

    • Supplement Culture Media: Ensure your cell culture medium has an adequate glucose concentration. However, be aware that this might not fully compensate for the inhibition of glucose uptake.

    • Measure Glucose Uptake: Perform a glucose uptake assay to directly quantify the effect of this compound on this process in your experimental system.

    • Use Alternative Cytochalasins: Compare the effects of this compound with Cytochalasin D, which has a less pronounced effect on glucose transport compared to Cytochalasin B.

Data Summary

Table 1: Summary of On-Target and Potential Off-Target Effects of Cytochalasins

Effect Cytochalasin B Cytochalasin D This compound (Putative)
On-Target: Actin Polymerization Inhibition YesYes (more potent than B)Yes
Off-Target: Glucose Transport Inhibition Yes (significant)Weaker than BPossible, needs experimental validation
Off-Target: MAPK Signaling Inhibition Reported at higher concentrationsCan occur at higher concentrationsPossible, needs experimental validation
Induction of Apoptosis YesYesExpected, as a consequence of actin disruption

Note: The off-target effects of this compound are putative and based on data from structurally related compounds. Experimental verification is essential.

Key Experimental Protocols

Protocol 1: Visualization of the Actin Cytoskeleton by Phalloidin Staining

This protocol allows for the visualization of F-actin within cells to confirm the on-target effect of this compound.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Phalloidin Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% Bovine Serum Albumin (BSA) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key potential off-target effect. This example uses a fluorescent glucose analog.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear bottom) and grow to confluency.

  • Starvation: On the day of the assay, wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Then, incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or a known glucose uptake inhibitor (e.g., Phloretin) to the cells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing a fluorescent glucose analog (e.g., 2-NBDG) to each well. Incubate for 10-30 minutes at 37°C.

  • Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with cold PBS.

  • Quantification: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the phosphorylation status or expression level of proteins in signaling pathways potentially affected by this compound.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways Cyto_O This compound Actin_Filament F-Actin Filament (Barbed End) Cyto_O->Actin_Filament Binds to Glucose_Transporter Glucose Transporter Cyto_O->Glucose_Transporter Inhibits Signaling_Kinase Signaling Kinase (e.g., MAPK) Cyto_O->Signaling_Kinase Modulates Polymerization Actin Polymerization Actin_Filament->Polymerization Blocks Cytoskeleton Actin Cytoskeleton Disruption Actin_Filament->Cytoskeleton Leads to Phenotype On-Target Phenotype Cytoskeleton->Phenotype Glucose_Uptake Glucose Uptake Glucose_Transporter->Glucose_Uptake Blocks Off_Target_Phenotype Off-Target Phenotype Glucose_Uptake->Off_Target_Phenotype Signaling_Pathway Downstream Signaling Signaling_Kinase->Signaling_Pathway Affects Signaling_Pathway->Off_Target_Phenotype

Caption: On-target vs. potential off-target effects of this compound.

start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response compare_potency Compare EC50 for Phenotype vs. Actin Disruption dose_response->compare_potency similar_potency Potencies are Similar compare_potency->similar_potency Similar different_potency Potencies are Different compare_potency->different_potency Different negative_control Use Negative Control (e.g., Dihydrocytochalasin B) similar_potency->negative_control off_target Likely Off-Target Effect different_potency->off_target phenotype_persists Phenotype Persists? negative_control->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target Yes alternative_inhibitor Use Alternative Inhibitor (e.g., Latrunculin) phenotype_persists->alternative_inhibitor No phenotype_replicated Phenotype Replicated? alternative_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->off_target No

Caption: Troubleshooting workflow for unexpected phenotypes.

start Start: Experimental Plan primary_screen Primary Experiment with This compound start->primary_screen observe_phenotype Observe Phenotype of Interest primary_screen->observe_phenotype on_target_validation On-Target Validation: Phalloidin Staining observe_phenotype->on_target_validation actin_disrupted Actin Cytoskeleton Disrupted? on_target_validation->actin_disrupted off_target_investigation Off-Target Investigation actin_disrupted->off_target_investigation Yes conclusion Conclusion: On-Target vs. Off-Target Effect actin_disrupted->conclusion No (Re-evaluate Experiment) control_experiments Control Experiments: - Negative Control Compound - Alternative Inhibitor off_target_investigation->control_experiments biochemical_assays Biochemical Assays: - Glucose Uptake Assay - Western Blot for Signaling off_target_investigation->biochemical_assays control_experiments->conclusion biochemical_assays->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Cytochalasin O solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytochalasins?

A1: Cytochalasins are a group of fungal metabolites that are potent inhibitors of actin polymerization.[1][2] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disruption of the actin cytoskeleton.[3][4] This interference with actin dynamics affects various cellular processes, including cell division, migration, and maintenance of cell shape.[4]

Q2: What are the primary challenges when working with cytochalasins in cell culture?

A2: The main challenge with cytochalasins is their poor solubility in aqueous solutions like cell culture media. They are hydrophobic compounds and require an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Adding this stock solution to the aqueous culture medium can cause the compound to precipitate, leading to inaccurate concentrations and potential cytotoxicity from the precipitate itself.

Q3: How can I minimize the final DMSO concentration in my cell culture experiments?

A3: It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. To achieve this, prepare a high-concentration stock solution of Cytochalasin O in DMSO. This allows you to add a very small volume of the stock solution to your culture medium to reach the desired final concentration of this compound while keeping the DMSO concentration minimal.

Q4: Are there any known off-target effects of cytochalasins?

A4: Yes, some cytochalasins have been reported to have off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport across cell membranes. Cytochalasin D is often preferred for studying actin-dependent processes as it is a more potent inhibitor of actin polymerization and has a less pronounced effect on glucose transport compared to Cytochalasin B. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.

Solubility and Preparation

Due to the lack of specific data for this compound, the following table summarizes the solubility of related cytochalasins to provide a general reference.

Table 1: Solubility of Related Cytochalasins

CompoundSolventSolubility
Cytochalasin BDimethylformamide (DMF)~492 mg/mL
Dimethyl sulfoxide (DMSO)~371 mg/mL
Ethanol~35 mg/mL
Acetone~10 mg/mL
Cytochalasin DDimethyl sulfoxide (DMSO)~25-100 mg/mL
Dichloromethane~10 mg/mL

Experimental Protocol: Preparation of this compound Stock Solution

This protocol is a general guideline based on best practices for handling hydrophobic compounds.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Stability and Storage

Stock Solution Stability:

  • Storage Temperature: Cytochalasin stock solutions in DMSO should be stored at -20°C or -80°C.

  • Light Sensitivity: Some cytochalasins are light-sensitive. It is recommended to store solutions in amber or light-blocking tubes and to minimize exposure to light during handling.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is highly recommended. Solutions of related compounds are generally stable for up to three months at -20°C.

Stability in Culture Media:

  • Aqueous Instability: Cytochalasins have limited stability in aqueous solutions like cell culture media. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.

  • Working Solutions: Do not store working solutions of this compound in culture media for extended periods. Prepare them immediately before use.

Troubleshooting Guide

Issue: Precipitate forms in the culture medium after adding this compound stock solution.

This is a common issue arising from the poor aqueous solubility of cytochalasins.

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_issue Warm stock at 37°C and vortex to redissolve. check_stock->stock_issue No check_dilution 2. Review Dilution Method check_stock->check_dilution Yes stock_issue->check_dilution high_conc Is final concentration too high? check_dilution->high_conc rapid_mix Was mixing too slow? check_dilution->rapid_mix temp_diff Were media and stock at different temperatures? check_dilution->temp_diff solution_conc Lower the final working concentration. high_conc->solution_conc Yes check_media 3. Evaluate Media Components high_conc->check_media No solution_mix Add stock dropwise to pre-warmed media while vortexing gently. rapid_mix->solution_mix Yes rapid_mix->check_media No solution_temp Ensure both stock and media are at 37°C before mixing. temp_diff->solution_temp Yes temp_diff->check_media No solution_conc->check_media solution_mix->check_media solution_temp->check_media ph_issue Is media pH optimal (7.2-7.4)? check_media->ph_issue serum_issue Could serum proteins be interacting? check_media->serum_issue solution_ph Adjust media pH. ph_issue->solution_ph No end Solution Clear ph_issue->end Yes solution_serum Try reducing serum concentration or using serum-free media. serum_issue->solution_serum Possible serum_issue->end Unlikely solution_ph->end solution_serum->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that can be used in your specific culture medium without precipitation.

Materials:

  • This compound stock solution in DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media: In the 96-well plate, add a fixed volume of your complete culture medium to each well (e.g., 198 µL).

  • Add Compound Dilutions: Add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final this compound concentrations. Include a control well with DMSO only.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

  • Quantify (Optional): Measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working concentration you should use in your experiments under these conditions.

Signaling Pathway

Cytochalasins exert their effects by directly interacting with the actin cytoskeleton. The following diagram illustrates this general mechanism.

G cluster_1 Cellular Processes G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Migration Cell Migration Division Cell Division (Cytokinesis) Shape Cell Shape Maintenance F_actin->G_actin Depolymerization F_actin->Migration F_actin->Division F_actin->Shape Cytochalasin This compound Barbed_end Cytochalasin->Barbed_end Binds to Barbed_end->F_actin Inhibits Elongation

Caption: this compound inhibits actin polymerization.

References

Cytochalasin O solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytochalasins?

A1: Cytochalasins are a group of fungal metabolites that are potent inhibitors of actin polymerization.[1][2] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disruption of the actin cytoskeleton.[3][4] This interference with actin dynamics affects various cellular processes, including cell division, migration, and maintenance of cell shape.[4]

Q2: What are the primary challenges when working with cytochalasins in cell culture?

A2: The main challenge with cytochalasins is their poor solubility in aqueous solutions like cell culture media. They are hydrophobic compounds and require an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Adding this stock solution to the aqueous culture medium can cause the compound to precipitate, leading to inaccurate concentrations and potential cytotoxicity from the precipitate itself.

Q3: How can I minimize the final DMSO concentration in my cell culture experiments?

A3: It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. To achieve this, prepare a high-concentration stock solution of Cytochalasin O in DMSO. This allows you to add a very small volume of the stock solution to your culture medium to reach the desired final concentration of this compound while keeping the DMSO concentration minimal.

Q4: Are there any known off-target effects of cytochalasins?

A4: Yes, some cytochalasins have been reported to have off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport across cell membranes. Cytochalasin D is often preferred for studying actin-dependent processes as it is a more potent inhibitor of actin polymerization and has a less pronounced effect on glucose transport compared to Cytochalasin B. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.

Solubility and Preparation

Due to the lack of specific data for this compound, the following table summarizes the solubility of related cytochalasins to provide a general reference.

Table 1: Solubility of Related Cytochalasins

CompoundSolventSolubility
Cytochalasin BDimethylformamide (DMF)~492 mg/mL
Dimethyl sulfoxide (DMSO)~371 mg/mL
Ethanol~35 mg/mL
Acetone~10 mg/mL
Cytochalasin DDimethyl sulfoxide (DMSO)~25-100 mg/mL
Dichloromethane~10 mg/mL

Experimental Protocol: Preparation of this compound Stock Solution

This protocol is a general guideline based on best practices for handling hydrophobic compounds.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Stability and Storage

Stock Solution Stability:

  • Storage Temperature: Cytochalasin stock solutions in DMSO should be stored at -20°C or -80°C.

  • Light Sensitivity: Some cytochalasins are light-sensitive. It is recommended to store solutions in amber or light-blocking tubes and to minimize exposure to light during handling.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is highly recommended. Solutions of related compounds are generally stable for up to three months at -20°C.

Stability in Culture Media:

  • Aqueous Instability: Cytochalasins have limited stability in aqueous solutions like cell culture media. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.

  • Working Solutions: Do not store working solutions of this compound in culture media for extended periods. Prepare them immediately before use.

Troubleshooting Guide

Issue: Precipitate forms in the culture medium after adding this compound stock solution.

This is a common issue arising from the poor aqueous solubility of cytochalasins.

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_issue Warm stock at 37°C and vortex to redissolve. check_stock->stock_issue No check_dilution 2. Review Dilution Method check_stock->check_dilution Yes stock_issue->check_dilution high_conc Is final concentration too high? check_dilution->high_conc rapid_mix Was mixing too slow? check_dilution->rapid_mix temp_diff Were media and stock at different temperatures? check_dilution->temp_diff solution_conc Lower the final working concentration. high_conc->solution_conc Yes check_media 3. Evaluate Media Components high_conc->check_media No solution_mix Add stock dropwise to pre-warmed media while vortexing gently. rapid_mix->solution_mix Yes rapid_mix->check_media No solution_temp Ensure both stock and media are at 37°C before mixing. temp_diff->solution_temp Yes temp_diff->check_media No solution_conc->check_media solution_mix->check_media solution_temp->check_media ph_issue Is media pH optimal (7.2-7.4)? check_media->ph_issue serum_issue Could serum proteins be interacting? check_media->serum_issue solution_ph Adjust media pH. ph_issue->solution_ph No end Solution Clear ph_issue->end Yes solution_serum Try reducing serum concentration or using serum-free media. serum_issue->solution_serum Possible serum_issue->end Unlikely solution_ph->end solution_serum->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that can be used in your specific culture medium without precipitation.

Materials:

  • This compound stock solution in DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media: In the 96-well plate, add a fixed volume of your complete culture medium to each well (e.g., 198 µL).

  • Add Compound Dilutions: Add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final this compound concentrations. Include a control well with DMSO only.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

  • Quantify (Optional): Measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working concentration you should use in your experiments under these conditions.

Signaling Pathway

Cytochalasins exert their effects by directly interacting with the actin cytoskeleton. The following diagram illustrates this general mechanism.

G cluster_1 Cellular Processes G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Migration Cell Migration Division Cell Division (Cytokinesis) Shape Cell Shape Maintenance F_actin->G_actin Depolymerization F_actin->Migration F_actin->Division F_actin->Shape Cytochalasin This compound Barbed_end Cytochalasin->Barbed_end Binds to Barbed_end->F_actin Inhibits Elongation

Caption: this compound inhibits actin polymerization.

References

Cytochalasin O solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for cytochalasins?

A1: Cytochalasins are a group of fungal metabolites that are potent inhibitors of actin polymerization.[1][2] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and can lead to the disruption of the actin cytoskeleton.[3][4] This interference with actin dynamics affects various cellular processes, including cell division, migration, and maintenance of cell shape.[4]

Q2: What are the primary challenges when working with cytochalasins in cell culture?

A2: The main challenge with cytochalasins is their poor solubility in aqueous solutions like cell culture media. They are hydrophobic compounds and require an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare a stock solution. Adding this stock solution to the aqueous culture medium can cause the compound to precipitate, leading to inaccurate concentrations and potential cytotoxicity from the precipitate itself.

Q3: How can I minimize the final DMSO concentration in my cell culture experiments?

A3: It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. To achieve this, prepare a high-concentration stock solution of Cytochalasin O in DMSO. This allows you to add a very small volume of the stock solution to your culture medium to reach the desired final concentration of this compound while keeping the DMSO concentration minimal.

Q4: Are there any known off-target effects of cytochalasins?

A4: Yes, some cytochalasins have been reported to have off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport across cell membranes. Cytochalasin D is often preferred for studying actin-dependent processes as it is a more potent inhibitor of actin polymerization and has a less pronounced effect on glucose transport compared to Cytochalasin B. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.

Solubility and Preparation

Due to the lack of specific data for this compound, the following table summarizes the solubility of related cytochalasins to provide a general reference.

Table 1: Solubility of Related Cytochalasins

CompoundSolventSolubility
Cytochalasin BDimethylformamide (DMF)~492 mg/mL
Dimethyl sulfoxide (DMSO)~371 mg/mL
Ethanol~35 mg/mL
Acetone~10 mg/mL
Cytochalasin DDimethyl sulfoxide (DMSO)~25-100 mg/mL
Dichloromethane~10 mg/mL

Experimental Protocol: Preparation of this compound Stock Solution

This protocol is a general guideline based on best practices for handling hydrophobic compounds.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid material is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Stability and Storage

Stock Solution Stability:

  • Storage Temperature: Cytochalasin stock solutions in DMSO should be stored at -20°C or -80°C.

  • Light Sensitivity: Some cytochalasins are light-sensitive. It is recommended to store solutions in amber or light-blocking tubes and to minimize exposure to light during handling.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is highly recommended. Solutions of related compounds are generally stable for up to three months at -20°C.

Stability in Culture Media:

  • Aqueous Instability: Cytochalasins have limited stability in aqueous solutions like cell culture media. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.

  • Working Solutions: Do not store working solutions of this compound in culture media for extended periods. Prepare them immediately before use.

Troubleshooting Guide

Issue: Precipitate forms in the culture medium after adding this compound stock solution.

This is a common issue arising from the poor aqueous solubility of cytochalasins.

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_issue Warm stock at 37°C and vortex to redissolve. check_stock->stock_issue No check_dilution 2. Review Dilution Method check_stock->check_dilution Yes stock_issue->check_dilution high_conc Is final concentration too high? check_dilution->high_conc rapid_mix Was mixing too slow? check_dilution->rapid_mix temp_diff Were media and stock at different temperatures? check_dilution->temp_diff solution_conc Lower the final working concentration. high_conc->solution_conc Yes check_media 3. Evaluate Media Components high_conc->check_media No solution_mix Add stock dropwise to pre-warmed media while vortexing gently. rapid_mix->solution_mix Yes rapid_mix->check_media No solution_temp Ensure both stock and media are at 37°C before mixing. temp_diff->solution_temp Yes temp_diff->check_media No solution_conc->check_media solution_mix->check_media solution_temp->check_media ph_issue Is media pH optimal (7.2-7.4)? check_media->ph_issue serum_issue Could serum proteins be interacting? check_media->serum_issue solution_ph Adjust media pH. ph_issue->solution_ph No end Solution Clear ph_issue->end Yes solution_serum Try reducing serum concentration or using serum-free media. serum_issue->solution_serum Possible serum_issue->end Unlikely solution_ph->end solution_serum->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocol: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that can be used in your specific culture medium without precipitation.

Materials:

  • This compound stock solution in DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative analysis)

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Media: In the 96-well plate, add a fixed volume of your complete culture medium to each well (e.g., 198 µL).

  • Add Compound Dilutions: Add a small, equal volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final this compound concentrations. Include a control well with DMSO only.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

  • Quantify (Optional): Measure the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working concentration you should use in your experiments under these conditions.

Signaling Pathway

Cytochalasins exert their effects by directly interacting with the actin cytoskeleton. The following diagram illustrates this general mechanism.

G cluster_1 Cellular Processes G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Migration Cell Migration Division Cell Division (Cytokinesis) Shape Cell Shape Maintenance F_actin->G_actin Depolymerization F_actin->Migration F_actin->Division F_actin->Shape Cytochalasin This compound Barbed_end Cytochalasin->Barbed_end Binds to Barbed_end->F_actin Inhibits Elongation

Caption: this compound inhibits actin polymerization.

References

How to determine the optimal incubation time for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the optimal incubation time for Cytochalasin O, a potent disruptor of actin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other cytochalasins, this compound disrupts the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers.[1][2][3] This action inhibits filament elongation, leading to a net disassembly of actin stress fibers and changes in cell morphology, motility, and division.[1][4]

Q2: What is the critical first step in determining the optimal incubation time?

A2: The first step is to determine the optimal concentration, not time. An effective concentration is required to elicit a measurable biological response. This is typically achieved by performing a dose-response experiment where cells are treated with a range of this compound concentrations for a fixed, intermediate period (e.g., 24 hours). The goal is to identify the EC₅₀ (half-maximal effective concentration) or the lowest concentration that gives a maximal, non-toxic effect.

Q3: How do I select an appropriate concentration range for my initial dose-response experiment?

A3: Start with a broad range based on data from similar compounds like Cytochalasin B or D, which are often effective in the 0.1 to 10 µM range. A good starting point is a logarithmic serial dilution, for example: 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. This wide range helps to quickly identify a narrower, effective window for your specific cell type and assay.

Q4: Once I have an optimal concentration, how do I determine the optimal incubation time?

A4: After establishing an effective concentration, perform a time-course experiment. Treat your cells with the predetermined optimal concentration of this compound and measure your endpoint of interest (e.g., actin disruption, inhibition of cell migration, cytotoxicity) at multiple time points. Suggested time points could be 1, 4, 8, 12, 24, and 48 hours. The optimal time is the earliest point at which the desired maximal effect is observed and sustained, without significant secondary effects like widespread cell death.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect on the actin cytoskeleton. 1. Concentration too low: The dose is insufficient to disrupt actin polymerization in your specific cell type. 2. Incubation time too short: The compound has not had enough time to act. 3. Compound degradation: this compound solution may be unstable or improperly stored.1. Perform a dose-response curve to find the EC₅₀. Increase the concentration range. 2. Perform a time-course experiment. Extend incubation times (e.g., up to 72 hours). 3. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or below, protected from light. Confirm the appropriate solvent (e.g., DMSO).
High levels of cell death or cytotoxicity observed. 1. Concentration too high: The dose is toxic to the cells. 2. Incubation time too long: Prolonged disruption of the cytoskeleton can trigger apoptosis.1. Lower the concentration. Use a concentration at or below the EC₅₀ identified in your dose-response curve. 2. Reduce the incubation time. Analyze earlier time points in your time-course experiment. 3. Perform a viability assay (e.g., MTT, Trypan Blue) in parallel to distinguish cytotoxic effects from the desired cytoskeletal disruption.
Inconsistent results between experiments. 1. Variable cell conditions: Cell density, passage number, or growth phase can affect sensitivity to the drug. 2. Inaccurate drug concentration: Errors in preparing serial dilutions.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed at the same density for each experiment. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh dilutions for each experiment from a reliable stock solution.
Weak or blurry phalloidin (B8060827) staining for F-actin. 1. Suboptimal fixation/permeabilization: Reagents or timing may be affecting actin filament integrity. 2. Phalloidin conjugate issues: The staining reagent may be degraded or used at the wrong concentration.1. Optimize your immunofluorescence protocol. Use a cytoskeleton-preserving fixative like paraformaldehyde (PFA) and a gentle permeabilization agent like Triton X-100. 2. Use fresh phalloidin solution protected from light. Titrate the phalloidin conjugate to find the optimal staining concentration and time for your cell type.

Experimental Protocols & Data Presentation

Workflow for Determining Optimal Incubation Time

The overall process involves a systematic, two-phase approach: first optimizing concentration, then optimizing time.

G cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Time Optimization A Prepare Serial Dilutions (e.g., 0.01 - 100 µM) B Treat Cells for Fixed Time (e.g., 24 hours) A->B C Measure Biological Response (e.g., Actin Staining, Viability) B->C D Determine EC50 / Optimal Concentration C->D E Use Optimal Concentration D->E Use Determined Concentration F Treat Cells for Various Times (e.g., 1, 4, 8, 12, 24, 48h) E->F G Measure Biological Response F->G H Identify Optimal Incubation Time G->H

Fig 1. A two-phase workflow for optimizing this compound treatment conditions.
Protocol 1: Dose-Response Assay for Optimal Concentration

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a fixed time, typically 24 hours, at 37°C and 5% CO₂.

  • Assay: Perform a cell viability assay (e.g., MTT) to assess cytotoxicity and/or fix and stain cells with fluorescent phalloidin to visualize the actin cytoskeleton.

  • Analysis: Quantify the results. For the MTT assay, measure absorbance at 570 nm. For imaging, quantify the disruption of actin stress fibers. Plot the response against the log of the concentration to determine the EC₅₀.

Table 1: Example Dose-Response Data (24h Incubation)

Concentration (µM) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 (Vehicle) 100% 1 (Intact Stress Fibers)
0.1 98% 2 (Minor Disruption)
1.0 95% 4 (Significant Disruption)
10.0 80% 5 (Complete Collapse)

| 100.0 | 30% | 5 (Complete Collapse) |

Protocol 2: Time-Course Assay for Optimal Incubation Time
  • Cell Seeding: Plate cells in multiple 96-well plates or multi-well chamber slides as described above.

  • Treatment: Based on the dose-response data, select the optimal concentration (e.g., 1.0 µM). Treat all wells (except controls) with this concentration.

  • Incubation: Incubate the plates. At each designated time point (e.g., 1, 4, 8, 12, 24, 48 hours), remove one plate or slide for analysis.

  • Assay & Analysis: Perform the desired assay (e.g., phalloidin staining) at each time point. Quantify the effect and plot it against time to find the earliest point of maximal response before cytotoxicity becomes a confounding factor.

Table 2: Example Time-Course Data (1.0 µM this compound)

Incubation Time (h) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 100% 1
1 100% 3
4 99% 4
8 98% 4
12 96% 4
24 95% 4

| 48 | 75% | 4 |

From this example data, an incubation time of 4-12 hours would be optimal, as it provides the maximal actin disruption with minimal impact on cell viability.

Mechanism of Action and Troubleshooting Logic

Understanding the mechanism helps in troubleshooting experimental outcomes. This compound directly targets actin, leading to downstream effects.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences cluster_2 Troubleshooting Outcomes A This compound B Actin Filament (Barbed End) A->B C Inhibition of Monomer Addition B->C D Net F-Actin Depolymerization C->D Leads to H No Effect C->H If blocked, check inputs E Stress Fiber Loss D->E F Altered Cell Morphology E->F G Inhibition of Motility & Cytokinesis F->G I High Cytotoxicity G->I If too long/strong, check inputs J Check Concentration & Incubation Time H->J I->J

Fig 2. Pathway from molecular action to troubleshooting common experimental issues.

References

How to determine the optimal incubation time for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the optimal incubation time for Cytochalasin O, a potent disruptor of actin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other cytochalasins, this compound disrupts the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers.[1][2][3] This action inhibits filament elongation, leading to a net disassembly of actin stress fibers and changes in cell morphology, motility, and division.[1][4]

Q2: What is the critical first step in determining the optimal incubation time?

A2: The first step is to determine the optimal concentration, not time. An effective concentration is required to elicit a measurable biological response. This is typically achieved by performing a dose-response experiment where cells are treated with a range of this compound concentrations for a fixed, intermediate period (e.g., 24 hours). The goal is to identify the EC₅₀ (half-maximal effective concentration) or the lowest concentration that gives a maximal, non-toxic effect.

Q3: How do I select an appropriate concentration range for my initial dose-response experiment?

A3: Start with a broad range based on data from similar compounds like Cytochalasin B or D, which are often effective in the 0.1 to 10 µM range. A good starting point is a logarithmic serial dilution, for example: 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. This wide range helps to quickly identify a narrower, effective window for your specific cell type and assay.

Q4: Once I have an optimal concentration, how do I determine the optimal incubation time?

A4: After establishing an effective concentration, perform a time-course experiment. Treat your cells with the predetermined optimal concentration of this compound and measure your endpoint of interest (e.g., actin disruption, inhibition of cell migration, cytotoxicity) at multiple time points. Suggested time points could be 1, 4, 8, 12, 24, and 48 hours. The optimal time is the earliest point at which the desired maximal effect is observed and sustained, without significant secondary effects like widespread cell death.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect on the actin cytoskeleton. 1. Concentration too low: The dose is insufficient to disrupt actin polymerization in your specific cell type. 2. Incubation time too short: The compound has not had enough time to act. 3. Compound degradation: this compound solution may be unstable or improperly stored.1. Perform a dose-response curve to find the EC₅₀. Increase the concentration range. 2. Perform a time-course experiment. Extend incubation times (e.g., up to 72 hours). 3. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or below, protected from light. Confirm the appropriate solvent (e.g., DMSO).
High levels of cell death or cytotoxicity observed. 1. Concentration too high: The dose is toxic to the cells. 2. Incubation time too long: Prolonged disruption of the cytoskeleton can trigger apoptosis.1. Lower the concentration. Use a concentration at or below the EC₅₀ identified in your dose-response curve. 2. Reduce the incubation time. Analyze earlier time points in your time-course experiment. 3. Perform a viability assay (e.g., MTT, Trypan Blue) in parallel to distinguish cytotoxic effects from the desired cytoskeletal disruption.
Inconsistent results between experiments. 1. Variable cell conditions: Cell density, passage number, or growth phase can affect sensitivity to the drug. 2. Inaccurate drug concentration: Errors in preparing serial dilutions.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed at the same density for each experiment. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh dilutions for each experiment from a reliable stock solution.
Weak or blurry phalloidin (B8060827) staining for F-actin. 1. Suboptimal fixation/permeabilization: Reagents or timing may be affecting actin filament integrity. 2. Phalloidin conjugate issues: The staining reagent may be degraded or used at the wrong concentration.1. Optimize your immunofluorescence protocol. Use a cytoskeleton-preserving fixative like paraformaldehyde (PFA) and a gentle permeabilization agent like Triton X-100. 2. Use fresh phalloidin solution protected from light. Titrate the phalloidin conjugate to find the optimal staining concentration and time for your cell type.

Experimental Protocols & Data Presentation

Workflow for Determining Optimal Incubation Time

The overall process involves a systematic, two-phase approach: first optimizing concentration, then optimizing time.

G cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Time Optimization A Prepare Serial Dilutions (e.g., 0.01 - 100 µM) B Treat Cells for Fixed Time (e.g., 24 hours) A->B C Measure Biological Response (e.g., Actin Staining, Viability) B->C D Determine EC50 / Optimal Concentration C->D E Use Optimal Concentration D->E Use Determined Concentration F Treat Cells for Various Times (e.g., 1, 4, 8, 12, 24, 48h) E->F G Measure Biological Response F->G H Identify Optimal Incubation Time G->H

Fig 1. A two-phase workflow for optimizing this compound treatment conditions.
Protocol 1: Dose-Response Assay for Optimal Concentration

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a fixed time, typically 24 hours, at 37°C and 5% CO₂.

  • Assay: Perform a cell viability assay (e.g., MTT) to assess cytotoxicity and/or fix and stain cells with fluorescent phalloidin to visualize the actin cytoskeleton.

  • Analysis: Quantify the results. For the MTT assay, measure absorbance at 570 nm. For imaging, quantify the disruption of actin stress fibers. Plot the response against the log of the concentration to determine the EC₅₀.

Table 1: Example Dose-Response Data (24h Incubation)

Concentration (µM) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 (Vehicle) 100% 1 (Intact Stress Fibers)
0.1 98% 2 (Minor Disruption)
1.0 95% 4 (Significant Disruption)
10.0 80% 5 (Complete Collapse)

| 100.0 | 30% | 5 (Complete Collapse) |

Protocol 2: Time-Course Assay for Optimal Incubation Time
  • Cell Seeding: Plate cells in multiple 96-well plates or multi-well chamber slides as described above.

  • Treatment: Based on the dose-response data, select the optimal concentration (e.g., 1.0 µM). Treat all wells (except controls) with this concentration.

  • Incubation: Incubate the plates. At each designated time point (e.g., 1, 4, 8, 12, 24, 48 hours), remove one plate or slide for analysis.

  • Assay & Analysis: Perform the desired assay (e.g., phalloidin staining) at each time point. Quantify the effect and plot it against time to find the earliest point of maximal response before cytotoxicity becomes a confounding factor.

Table 2: Example Time-Course Data (1.0 µM this compound)

Incubation Time (h) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 100% 1
1 100% 3
4 99% 4
8 98% 4
12 96% 4
24 95% 4

| 48 | 75% | 4 |

From this example data, an incubation time of 4-12 hours would be optimal, as it provides the maximal actin disruption with minimal impact on cell viability.

Mechanism of Action and Troubleshooting Logic

Understanding the mechanism helps in troubleshooting experimental outcomes. This compound directly targets actin, leading to downstream effects.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences cluster_2 Troubleshooting Outcomes A This compound B Actin Filament (Barbed End) A->B C Inhibition of Monomer Addition B->C D Net F-Actin Depolymerization C->D Leads to H No Effect C->H If blocked, check inputs E Stress Fiber Loss D->E F Altered Cell Morphology E->F G Inhibition of Motility & Cytokinesis F->G I High Cytotoxicity G->I If too long/strong, check inputs J Check Concentration & Incubation Time H->J I->J

Fig 2. Pathway from molecular action to troubleshooting common experimental issues.

References

How to determine the optimal incubation time for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the optimal incubation time for Cytochalasin O, a potent disruptor of actin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other cytochalasins, this compound disrupts the actin cytoskeleton. It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers.[1][2][3] This action inhibits filament elongation, leading to a net disassembly of actin stress fibers and changes in cell morphology, motility, and division.[1][4]

Q2: What is the critical first step in determining the optimal incubation time?

A2: The first step is to determine the optimal concentration, not time. An effective concentration is required to elicit a measurable biological response. This is typically achieved by performing a dose-response experiment where cells are treated with a range of this compound concentrations for a fixed, intermediate period (e.g., 24 hours). The goal is to identify the EC₅₀ (half-maximal effective concentration) or the lowest concentration that gives a maximal, non-toxic effect.

Q3: How do I select an appropriate concentration range for my initial dose-response experiment?

A3: Start with a broad range based on data from similar compounds like Cytochalasin B or D, which are often effective in the 0.1 to 10 µM range. A good starting point is a logarithmic serial dilution, for example: 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. This wide range helps to quickly identify a narrower, effective window for your specific cell type and assay.

Q4: Once I have an optimal concentration, how do I determine the optimal incubation time?

A4: After establishing an effective concentration, perform a time-course experiment. Treat your cells with the predetermined optimal concentration of this compound and measure your endpoint of interest (e.g., actin disruption, inhibition of cell migration, cytotoxicity) at multiple time points. Suggested time points could be 1, 4, 8, 12, 24, and 48 hours. The optimal time is the earliest point at which the desired maximal effect is observed and sustained, without significant secondary effects like widespread cell death.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect on the actin cytoskeleton. 1. Concentration too low: The dose is insufficient to disrupt actin polymerization in your specific cell type. 2. Incubation time too short: The compound has not had enough time to act. 3. Compound degradation: this compound solution may be unstable or improperly stored.1. Perform a dose-response curve to find the EC₅₀. Increase the concentration range. 2. Perform a time-course experiment. Extend incubation times (e.g., up to 72 hours). 3. Prepare fresh stock solutions from powder. Aliquot and store at -20°C or below, protected from light. Confirm the appropriate solvent (e.g., DMSO).
High levels of cell death or cytotoxicity observed. 1. Concentration too high: The dose is toxic to the cells. 2. Incubation time too long: Prolonged disruption of the cytoskeleton can trigger apoptosis.1. Lower the concentration. Use a concentration at or below the EC₅₀ identified in your dose-response curve. 2. Reduce the incubation time. Analyze earlier time points in your time-course experiment. 3. Perform a viability assay (e.g., MTT, Trypan Blue) in parallel to distinguish cytotoxic effects from the desired cytoskeletal disruption.
Inconsistent results between experiments. 1. Variable cell conditions: Cell density, passage number, or growth phase can affect sensitivity to the drug. 2. Inaccurate drug concentration: Errors in preparing serial dilutions.1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed at the same density for each experiment. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh dilutions for each experiment from a reliable stock solution.
Weak or blurry phalloidin staining for F-actin. 1. Suboptimal fixation/permeabilization: Reagents or timing may be affecting actin filament integrity. 2. Phalloidin conjugate issues: The staining reagent may be degraded or used at the wrong concentration.1. Optimize your immunofluorescence protocol. Use a cytoskeleton-preserving fixative like paraformaldehyde (PFA) and a gentle permeabilization agent like Triton X-100. 2. Use fresh phalloidin solution protected from light. Titrate the phalloidin conjugate to find the optimal staining concentration and time for your cell type.

Experimental Protocols & Data Presentation

Workflow for Determining Optimal Incubation Time

The overall process involves a systematic, two-phase approach: first optimizing concentration, then optimizing time.

G cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Time Optimization A Prepare Serial Dilutions (e.g., 0.01 - 100 µM) B Treat Cells for Fixed Time (e.g., 24 hours) A->B C Measure Biological Response (e.g., Actin Staining, Viability) B->C D Determine EC50 / Optimal Concentration C->D E Use Optimal Concentration D->E Use Determined Concentration F Treat Cells for Various Times (e.g., 1, 4, 8, 12, 24, 48h) E->F G Measure Biological Response F->G H Identify Optimal Incubation Time G->H

Fig 1. A two-phase workflow for optimizing this compound treatment conditions.
Protocol 1: Dose-Response Assay for Optimal Concentration

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a fixed time, typically 24 hours, at 37°C and 5% CO₂.

  • Assay: Perform a cell viability assay (e.g., MTT) to assess cytotoxicity and/or fix and stain cells with fluorescent phalloidin to visualize the actin cytoskeleton.

  • Analysis: Quantify the results. For the MTT assay, measure absorbance at 570 nm. For imaging, quantify the disruption of actin stress fibers. Plot the response against the log of the concentration to determine the EC₅₀.

Table 1: Example Dose-Response Data (24h Incubation)

Concentration (µM) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 (Vehicle) 100% 1 (Intact Stress Fibers)
0.1 98% 2 (Minor Disruption)
1.0 95% 4 (Significant Disruption)
10.0 80% 5 (Complete Collapse)

| 100.0 | 30% | 5 (Complete Collapse) |

Protocol 2: Time-Course Assay for Optimal Incubation Time
  • Cell Seeding: Plate cells in multiple 96-well plates or multi-well chamber slides as described above.

  • Treatment: Based on the dose-response data, select the optimal concentration (e.g., 1.0 µM). Treat all wells (except controls) with this concentration.

  • Incubation: Incubate the plates. At each designated time point (e.g., 1, 4, 8, 12, 24, 48 hours), remove one plate or slide for analysis.

  • Assay & Analysis: Perform the desired assay (e.g., phalloidin staining) at each time point. Quantify the effect and plot it against time to find the earliest point of maximal response before cytotoxicity becomes a confounding factor.

Table 2: Example Time-Course Data (1.0 µM this compound)

Incubation Time (h) % Cell Viability (MTT Assay) Actin Disruption Score (1-5)
0 100% 1
1 100% 3
4 99% 4
8 98% 4
12 96% 4
24 95% 4

| 48 | 75% | 4 |

From this example data, an incubation time of 4-12 hours would be optimal, as it provides the maximal actin disruption with minimal impact on cell viability.

Mechanism of Action and Troubleshooting Logic

Understanding the mechanism helps in troubleshooting experimental outcomes. This compound directly targets actin, leading to downstream effects.

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences cluster_2 Troubleshooting Outcomes A This compound B Actin Filament (Barbed End) A->B C Inhibition of Monomer Addition B->C D Net F-Actin Depolymerization C->D Leads to H No Effect C->H If blocked, check inputs E Stress Fiber Loss D->E F Altered Cell Morphology E->F G Inhibition of Motility & Cytokinesis F->G I High Cytotoxicity G->I If too long/strong, check inputs J Check Concentration & Incubation Time H->J I->J

Fig 2. Pathway from molecular action to troubleshooting common experimental issues.

References

Technical Support Center: Reversibility of Cytochalasin D Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Please consult relevant safety data sheets and institutional protocols before handling Cytochalasin D. It is important to note that while the user inquired about "Cytochalasin O," the vast majority of scientific literature focuses on "Cytochalasin D." This guide will address the effects of Cytochalasin D, as it is the more commonly studied and commercially available compound for actin cytoskeleton research.

Frequently Asked Questions (FAQs)

Q1: Are the effects of Cytochalasin D on the actin cytoskeleton reversible?

Yes, the effects of Cytochalasin D on the actin cytoskeleton are generally considered to be reversible. Upon removal of the compound from the cell culture medium (a process known as washout), cells can typically restore their normal actin filament structures and morphology. The rate and completeness of this recovery can depend on several factors, including the concentration of Cytochalasin D used, the duration of the treatment, and the specific cell type.

Q2: How does Cytochalasin D disrupt the actin cytoskeleton?

Cytochalasin D is a potent fungal metabolite that inhibits actin polymerization by binding to the barbed (fast-growing) end of actin filaments.[1] This action prevents the addition of new actin monomers to the filament, leading to the net disassembly of existing actin filaments.[1] This disruption of actin dynamics interferes with essential cellular processes such as cell motility, division, and the maintenance of cell shape.

Q3: What is the typical timeframe for the recovery of the actin cytoskeleton after Cytochalasin D washout?

The recovery time can vary. For instance, in HEp-2 cells treated with 0.2 or 2.0 µM Cytochalasin D for 20 hours, the elevated rate of actin synthesis returned to control levels within approximately 4 hours after the drug was washed out, which coincided with the morphological recovery of the actin cytoskeleton.[1] In another study with NIH3T3 cells treated with 20 μM Cytochalasin D, recovery of the microfilament structures was observed one hour after drug washout.

Q4: Can prolonged exposure to Cytochalasin D affect cell viability?

Yes, prolonged exposure to high concentrations of Cytochalasin D can impact cell viability and may induce apoptosis in some cell types. It is crucial to determine the optimal concentration and treatment duration for your specific cell line and experimental goals to minimize cytotoxicity. Cell viability can be assessed using standard methods like MTT or MTS assays.

Q5: What are the expected morphological changes in cells treated with Cytochalasin D?

Treatment with Cytochalasin D typically leads to a loss of stress fibers, cell rounding, and the formation of actin aggregates or foci.[2] Cells may also exhibit a decrease in adherence and motility. These morphological changes are generally reversed upon washout of the drug.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no recovery of actin cytoskeleton after washout. 1. Ineffective Washout: Residual Cytochalasin D may still be present in the culture. 2. High Concentration/Long Exposure: The concentration or duration of Cytochalasin D treatment may have been too high or long, causing irreversible damage. 3. Cell Type Sensitivity: Some cell types may be more sensitive to Cytochalasin D and recover more slowly or not at all.1. Optimize Washout Protocol: Increase the number of washes with fresh, pre-warmed media. A typical washout procedure involves at least two to three washes. 2. Titrate Cytochalasin D and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions that allow for reversible effects in your specific cell line. 3. Consult Literature for Your Cell Type: Review published studies that have used Cytochalasin D on your cell line of interest to find established protocols.
High levels of cell death observed after treatment. 1. DMSO Toxicity: The concentration of the solvent (DMSO) used to dissolve Cytochalasin D may be too high. 2. Cytochalasin D Cytotoxicity: The concentration of Cytochalasin D itself is too high for the cell line.1. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1%. Prepare a higher stock concentration of Cytochalasin D to minimize the volume of DMSO added. 2. Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic threshold of Cytochalasin D for your cells.
Variability in results between experiments. 1. Inconsistent Drug Preparation: Variations in the preparation of Cytochalasin D stock and working solutions. 2. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase.1. Standardize Solution Preparation: Prepare a large batch of Cytochalasin D stock solution, aliquot, and store at -20°C to ensure consistency. 2. Standardize Cell Culture: Use cells within a specific passage number range and seed them at a consistent density for all experiments. Ensure cells are in a logarithmic growth phase.
Difficulty visualizing actin filaments after staining. 1. Suboptimal Staining Protocol: Issues with fixation, permeabilization, or the staining reagent. 2. Low Expression of Actin: Some cell types may have inherently less prominent actin structures.1. Optimize Staining Protocol: Refer to established protocols for phalloidin (B8060827) staining. Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100). Use a high-quality, fluorescently-labeled phalloidin conjugate at the recommended concentration. 2. Use a Sensitive Imaging System: Employ a high-resolution fluorescence microscope with appropriate filters and a sensitive camera to capture the actin filament structures.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of Cytochalasin D.

Cell Type Cytochalasin D Concentration Treatment Duration Observed Effect Recovery Time After Washout
HEp-20.2 or 2.0 µM20 hoursIncreased rate of actin synthesis and morphological changes.~4 hours for actin synthesis rate and morphology to return to control.[1]
NIH3T320 µM20-30 minutesMarked disruption of microfilament organization.1 hour for recovery of cytoskeletal organization.
Caco-21 µg/ml (~2.1 µM)4 hoursDecreased transepithelial electrical resistance (TEER) and disruption of actin filaments and tight junctions.~4 hours for TEER and actin/tight junction organization to be restored.
Caco-210 µg/ml (~21 µM)4 hoursMore pronounced decrease in TEER and disruption of actin filaments and tight junctions.~8 hours for TEER and actin/tight junction organization to be restored.

Experimental Protocols

Detailed Methodology: Studying the Reversibility of Cytochalasin D Effects

This protocol outlines a typical experiment to observe the disruption and subsequent recovery of the actin cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., NIH3T3, HeLa)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Cytochalasin D Treatment:

    • Prepare the working solution of Cytochalasin D in pre-warmed cell culture medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washout Procedure:

    • To initiate recovery, aspirate the Cytochalasin D-containing medium.

    • Gently wash the cells three times with pre-warmed, fresh cell culture medium.

    • After the final wash, add fresh medium and return the cells to the incubator for the desired recovery period (e.g., 1, 4, 8, 24 hours).

  • Fixation and Permeabilization:

    • At the end of the treatment or recovery time points, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Fluorescent Staining:

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:1000 dilution in PBS with 1% BSA).

    • Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Capture images for analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout & Recovery cluster_analysis Analysis cell_seeding Seed cells on coverslips cyto_d_treatment Treat with Cytochalasin D cell_seeding->cyto_d_treatment vehicle_control Treat with Vehicle (DMSO) cell_seeding->vehicle_control washout Washout (3x with fresh media) cyto_d_treatment->washout fix_perm Fixation & Permeabilization vehicle_control->fix_perm recovery Incubate for recovery (time course) washout->recovery recovery->fix_perm staining Phalloidin & DAPI Staining fix_perm->staining imaging Fluorescence Microscopy staining->imaging

Caption: Experimental workflow for studying the reversibility of Cytochalasin D effects.

Actin_Recovery_Pathway cluster_inhibition Cytochalasin D Inhibition cluster_recovery Recovery After Washout cyto_d Cytochalasin D actin_barbed Actin Filament Barbed End cyto_d->actin_barbed binds actin_polymerization Actin Polymerization actin_barbed->actin_polymerization inhibits g_actin G-actin monomers washout Cytochalasin D Washout rho_gtpases Rho GTPases (Rho, Rac, Cdc42) washout->rho_gtpases activates actin_nucleation Actin Nucleation & Elongation g_actin->actin_nucleation downstream Downstream Effectors (e.g., formins, Arp2/3) rho_gtpases->downstream downstream->actin_nucleation promote cytoskeleton_reassembly Actin Cytoskeleton Reassembly actin_nucleation->cytoskeleton_reassembly

Caption: Plausible signaling pathway for actin cytoskeleton recovery after Cytochalasin D removal.

References

Technical Support Center: Reversibility of Cytochalasin D Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Please consult relevant safety data sheets and institutional protocols before handling Cytochalasin D. It is important to note that while the user inquired about "Cytochalasin O," the vast majority of scientific literature focuses on "Cytochalasin D." This guide will address the effects of Cytochalasin D, as it is the more commonly studied and commercially available compound for actin cytoskeleton research.

Frequently Asked Questions (FAQs)

Q1: Are the effects of Cytochalasin D on the actin cytoskeleton reversible?

Yes, the effects of Cytochalasin D on the actin cytoskeleton are generally considered to be reversible. Upon removal of the compound from the cell culture medium (a process known as washout), cells can typically restore their normal actin filament structures and morphology. The rate and completeness of this recovery can depend on several factors, including the concentration of Cytochalasin D used, the duration of the treatment, and the specific cell type.

Q2: How does Cytochalasin D disrupt the actin cytoskeleton?

Cytochalasin D is a potent fungal metabolite that inhibits actin polymerization by binding to the barbed (fast-growing) end of actin filaments.[1] This action prevents the addition of new actin monomers to the filament, leading to the net disassembly of existing actin filaments.[1] This disruption of actin dynamics interferes with essential cellular processes such as cell motility, division, and the maintenance of cell shape.

Q3: What is the typical timeframe for the recovery of the actin cytoskeleton after Cytochalasin D washout?

The recovery time can vary. For instance, in HEp-2 cells treated with 0.2 or 2.0 µM Cytochalasin D for 20 hours, the elevated rate of actin synthesis returned to control levels within approximately 4 hours after the drug was washed out, which coincided with the morphological recovery of the actin cytoskeleton.[1] In another study with NIH3T3 cells treated with 20 μM Cytochalasin D, recovery of the microfilament structures was observed one hour after drug washout.

Q4: Can prolonged exposure to Cytochalasin D affect cell viability?

Yes, prolonged exposure to high concentrations of Cytochalasin D can impact cell viability and may induce apoptosis in some cell types. It is crucial to determine the optimal concentration and treatment duration for your specific cell line and experimental goals to minimize cytotoxicity. Cell viability can be assessed using standard methods like MTT or MTS assays.

Q5: What are the expected morphological changes in cells treated with Cytochalasin D?

Treatment with Cytochalasin D typically leads to a loss of stress fibers, cell rounding, and the formation of actin aggregates or foci.[2] Cells may also exhibit a decrease in adherence and motility. These morphological changes are generally reversed upon washout of the drug.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no recovery of actin cytoskeleton after washout. 1. Ineffective Washout: Residual Cytochalasin D may still be present in the culture. 2. High Concentration/Long Exposure: The concentration or duration of Cytochalasin D treatment may have been too high or long, causing irreversible damage. 3. Cell Type Sensitivity: Some cell types may be more sensitive to Cytochalasin D and recover more slowly or not at all.1. Optimize Washout Protocol: Increase the number of washes with fresh, pre-warmed media. A typical washout procedure involves at least two to three washes. 2. Titrate Cytochalasin D and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions that allow for reversible effects in your specific cell line. 3. Consult Literature for Your Cell Type: Review published studies that have used Cytochalasin D on your cell line of interest to find established protocols.
High levels of cell death observed after treatment. 1. DMSO Toxicity: The concentration of the solvent (DMSO) used to dissolve Cytochalasin D may be too high. 2. Cytochalasin D Cytotoxicity: The concentration of Cytochalasin D itself is too high for the cell line.1. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1%. Prepare a higher stock concentration of Cytochalasin D to minimize the volume of DMSO added. 2. Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic threshold of Cytochalasin D for your cells.
Variability in results between experiments. 1. Inconsistent Drug Preparation: Variations in the preparation of Cytochalasin D stock and working solutions. 2. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase.1. Standardize Solution Preparation: Prepare a large batch of Cytochalasin D stock solution, aliquot, and store at -20°C to ensure consistency. 2. Standardize Cell Culture: Use cells within a specific passage number range and seed them at a consistent density for all experiments. Ensure cells are in a logarithmic growth phase.
Difficulty visualizing actin filaments after staining. 1. Suboptimal Staining Protocol: Issues with fixation, permeabilization, or the staining reagent. 2. Low Expression of Actin: Some cell types may have inherently less prominent actin structures.1. Optimize Staining Protocol: Refer to established protocols for phalloidin (B8060827) staining. Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100). Use a high-quality, fluorescently-labeled phalloidin conjugate at the recommended concentration. 2. Use a Sensitive Imaging System: Employ a high-resolution fluorescence microscope with appropriate filters and a sensitive camera to capture the actin filament structures.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of Cytochalasin D.

Cell Type Cytochalasin D Concentration Treatment Duration Observed Effect Recovery Time After Washout
HEp-20.2 or 2.0 µM20 hoursIncreased rate of actin synthesis and morphological changes.~4 hours for actin synthesis rate and morphology to return to control.[1]
NIH3T320 µM20-30 minutesMarked disruption of microfilament organization.1 hour for recovery of cytoskeletal organization.
Caco-21 µg/ml (~2.1 µM)4 hoursDecreased transepithelial electrical resistance (TEER) and disruption of actin filaments and tight junctions.~4 hours for TEER and actin/tight junction organization to be restored.
Caco-210 µg/ml (~21 µM)4 hoursMore pronounced decrease in TEER and disruption of actin filaments and tight junctions.~8 hours for TEER and actin/tight junction organization to be restored.

Experimental Protocols

Detailed Methodology: Studying the Reversibility of Cytochalasin D Effects

This protocol outlines a typical experiment to observe the disruption and subsequent recovery of the actin cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., NIH3T3, HeLa)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Cytochalasin D Treatment:

    • Prepare the working solution of Cytochalasin D in pre-warmed cell culture medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washout Procedure:

    • To initiate recovery, aspirate the Cytochalasin D-containing medium.

    • Gently wash the cells three times with pre-warmed, fresh cell culture medium.

    • After the final wash, add fresh medium and return the cells to the incubator for the desired recovery period (e.g., 1, 4, 8, 24 hours).

  • Fixation and Permeabilization:

    • At the end of the treatment or recovery time points, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Fluorescent Staining:

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:1000 dilution in PBS with 1% BSA).

    • Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Capture images for analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout & Recovery cluster_analysis Analysis cell_seeding Seed cells on coverslips cyto_d_treatment Treat with Cytochalasin D cell_seeding->cyto_d_treatment vehicle_control Treat with Vehicle (DMSO) cell_seeding->vehicle_control washout Washout (3x with fresh media) cyto_d_treatment->washout fix_perm Fixation & Permeabilization vehicle_control->fix_perm recovery Incubate for recovery (time course) washout->recovery recovery->fix_perm staining Phalloidin & DAPI Staining fix_perm->staining imaging Fluorescence Microscopy staining->imaging

Caption: Experimental workflow for studying the reversibility of Cytochalasin D effects.

Actin_Recovery_Pathway cluster_inhibition Cytochalasin D Inhibition cluster_recovery Recovery After Washout cyto_d Cytochalasin D actin_barbed Actin Filament Barbed End cyto_d->actin_barbed binds actin_polymerization Actin Polymerization actin_barbed->actin_polymerization inhibits g_actin G-actin monomers washout Cytochalasin D Washout rho_gtpases Rho GTPases (Rho, Rac, Cdc42) washout->rho_gtpases activates actin_nucleation Actin Nucleation & Elongation g_actin->actin_nucleation downstream Downstream Effectors (e.g., formins, Arp2/3) rho_gtpases->downstream downstream->actin_nucleation promote cytoskeleton_reassembly Actin Cytoskeleton Reassembly actin_nucleation->cytoskeleton_reassembly

Caption: Plausible signaling pathway for actin cytoskeleton recovery after Cytochalasin D removal.

References

Technical Support Center: Reversibility of Cytochalasin D Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only. Please consult relevant safety data sheets and institutional protocols before handling Cytochalasin D. It is important to note that while the user inquired about "Cytochalasin O," the vast majority of scientific literature focuses on "Cytochalasin D." This guide will address the effects of Cytochalasin D, as it is the more commonly studied and commercially available compound for actin cytoskeleton research.

Frequently Asked Questions (FAQs)

Q1: Are the effects of Cytochalasin D on the actin cytoskeleton reversible?

Yes, the effects of Cytochalasin D on the actin cytoskeleton are generally considered to be reversible. Upon removal of the compound from the cell culture medium (a process known as washout), cells can typically restore their normal actin filament structures and morphology. The rate and completeness of this recovery can depend on several factors, including the concentration of Cytochalasin D used, the duration of the treatment, and the specific cell type.

Q2: How does Cytochalasin D disrupt the actin cytoskeleton?

Cytochalasin D is a potent fungal metabolite that inhibits actin polymerization by binding to the barbed (fast-growing) end of actin filaments.[1] This action prevents the addition of new actin monomers to the filament, leading to the net disassembly of existing actin filaments.[1] This disruption of actin dynamics interferes with essential cellular processes such as cell motility, division, and the maintenance of cell shape.

Q3: What is the typical timeframe for the recovery of the actin cytoskeleton after Cytochalasin D washout?

The recovery time can vary. For instance, in HEp-2 cells treated with 0.2 or 2.0 µM Cytochalasin D for 20 hours, the elevated rate of actin synthesis returned to control levels within approximately 4 hours after the drug was washed out, which coincided with the morphological recovery of the actin cytoskeleton.[1] In another study with NIH3T3 cells treated with 20 μM Cytochalasin D, recovery of the microfilament structures was observed one hour after drug washout.

Q4: Can prolonged exposure to Cytochalasin D affect cell viability?

Yes, prolonged exposure to high concentrations of Cytochalasin D can impact cell viability and may induce apoptosis in some cell types. It is crucial to determine the optimal concentration and treatment duration for your specific cell line and experimental goals to minimize cytotoxicity. Cell viability can be assessed using standard methods like MTT or MTS assays.

Q5: What are the expected morphological changes in cells treated with Cytochalasin D?

Treatment with Cytochalasin D typically leads to a loss of stress fibers, cell rounding, and the formation of actin aggregates or foci.[2] Cells may also exhibit a decrease in adherence and motility. These morphological changes are generally reversed upon washout of the drug.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no recovery of actin cytoskeleton after washout. 1. Ineffective Washout: Residual Cytochalasin D may still be present in the culture. 2. High Concentration/Long Exposure: The concentration or duration of Cytochalasin D treatment may have been too high or long, causing irreversible damage. 3. Cell Type Sensitivity: Some cell types may be more sensitive to Cytochalasin D and recover more slowly or not at all.1. Optimize Washout Protocol: Increase the number of washes with fresh, pre-warmed media. A typical washout procedure involves at least two to three washes. 2. Titrate Cytochalasin D and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions that allow for reversible effects in your specific cell line. 3. Consult Literature for Your Cell Type: Review published studies that have used Cytochalasin D on your cell line of interest to find established protocols.
High levels of cell death observed after treatment. 1. DMSO Toxicity: The concentration of the solvent (DMSO) used to dissolve Cytochalasin D may be too high. 2. Cytochalasin D Cytotoxicity: The concentration of Cytochalasin D itself is too high for the cell line.1. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1%. Prepare a higher stock concentration of Cytochalasin D to minimize the volume of DMSO added. 2. Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic threshold of Cytochalasin D for your cells.
Variability in results between experiments. 1. Inconsistent Drug Preparation: Variations in the preparation of Cytochalasin D stock and working solutions. 2. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase.1. Standardize Solution Preparation: Prepare a large batch of Cytochalasin D stock solution, aliquot, and store at -20°C to ensure consistency. 2. Standardize Cell Culture: Use cells within a specific passage number range and seed them at a consistent density for all experiments. Ensure cells are in a logarithmic growth phase.
Difficulty visualizing actin filaments after staining. 1. Suboptimal Staining Protocol: Issues with fixation, permeabilization, or the staining reagent. 2. Low Expression of Actin: Some cell types may have inherently less prominent actin structures.1. Optimize Staining Protocol: Refer to established protocols for phalloidin staining. Ensure proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100). Use a high-quality, fluorescently-labeled phalloidin conjugate at the recommended concentration. 2. Use a Sensitive Imaging System: Employ a high-resolution fluorescence microscope with appropriate filters and a sensitive camera to capture the actin filament structures.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of Cytochalasin D.

Cell Type Cytochalasin D Concentration Treatment Duration Observed Effect Recovery Time After Washout
HEp-20.2 or 2.0 µM20 hoursIncreased rate of actin synthesis and morphological changes.~4 hours for actin synthesis rate and morphology to return to control.[1]
NIH3T320 µM20-30 minutesMarked disruption of microfilament organization.1 hour for recovery of cytoskeletal organization.
Caco-21 µg/ml (~2.1 µM)4 hoursDecreased transepithelial electrical resistance (TEER) and disruption of actin filaments and tight junctions.~4 hours for TEER and actin/tight junction organization to be restored.
Caco-210 µg/ml (~21 µM)4 hoursMore pronounced decrease in TEER and disruption of actin filaments and tight junctions.~8 hours for TEER and actin/tight junction organization to be restored.

Experimental Protocols

Detailed Methodology: Studying the Reversibility of Cytochalasin D Effects

This protocol outlines a typical experiment to observe the disruption and subsequent recovery of the actin cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., NIH3T3, HeLa)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cytochalasin D stock solution (e.g., 10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Cytochalasin D Treatment:

    • Prepare the working solution of Cytochalasin D in pre-warmed cell culture medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Aspirate the old medium from the cells and replace it with the Cytochalasin D-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washout Procedure:

    • To initiate recovery, aspirate the Cytochalasin D-containing medium.

    • Gently wash the cells three times with pre-warmed, fresh cell culture medium.

    • After the final wash, add fresh medium and return the cells to the incubator for the desired recovery period (e.g., 1, 4, 8, 24 hours).

  • Fixation and Permeabilization:

    • At the end of the treatment or recovery time points, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Fluorescent Staining:

    • Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:1000 dilution in PBS with 1% BSA).

    • Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Capture images for analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout & Recovery cluster_analysis Analysis cell_seeding Seed cells on coverslips cyto_d_treatment Treat with Cytochalasin D cell_seeding->cyto_d_treatment vehicle_control Treat with Vehicle (DMSO) cell_seeding->vehicle_control washout Washout (3x with fresh media) cyto_d_treatment->washout fix_perm Fixation & Permeabilization vehicle_control->fix_perm recovery Incubate for recovery (time course) washout->recovery recovery->fix_perm staining Phalloidin & DAPI Staining fix_perm->staining imaging Fluorescence Microscopy staining->imaging

Caption: Experimental workflow for studying the reversibility of Cytochalasin D effects.

Actin_Recovery_Pathway cluster_inhibition Cytochalasin D Inhibition cluster_recovery Recovery After Washout cyto_d Cytochalasin D actin_barbed Actin Filament Barbed End cyto_d->actin_barbed binds actin_polymerization Actin Polymerization actin_barbed->actin_polymerization inhibits g_actin G-actin monomers washout Cytochalasin D Washout rho_gtpases Rho GTPases (Rho, Rac, Cdc42) washout->rho_gtpases activates actin_nucleation Actin Nucleation & Elongation g_actin->actin_nucleation downstream Downstream Effectors (e.g., formins, Arp2/3) rho_gtpases->downstream downstream->actin_nucleation promote cytoskeleton_reassembly Actin Cytoskeleton Reassembly actin_nucleation->cytoskeleton_reassembly

Caption: Plausible signaling pathway for actin cytoskeleton recovery after Cytochalasin D removal.

References

Technical Support Center: Phalloidin Staining After Cytochalasin O Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with phalloidin (B8060827) staining following the treatment of cells with Cytochalasin O.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect phalloidin staining?

A1: this compound, a member of the cytochalasin family of mycotoxins, disrupts the actin cytoskeleton. It binds to the barbed (growing) end of filamentous actin (F-actin), preventing the addition of new actin monomers.[1][2][3][4] This inhibition of polymerization leads to the eventual depolymerization and disassembly of existing actin filaments.[5] Phalloidin, on the other hand, binds to and stabilizes F-actin, preventing its depolymerization.

When cells are treated with this compound, the F-actin network is disrupted, leading to a reduction in the amount of filamentous actin available for phalloidin to bind. This can result in a diminished or altered phalloidin staining pattern, often appearing as punctate or fragmented signals instead of well-defined stress fibers.

Q2: Why am I seeing weak or no phalloidin staining after this compound treatment?

A2: Weak or absent phalloidin staining after this compound treatment is a common observation and can be attributed to several factors:

  • Extensive F-actin disruption: The primary reason is the intended biological effect of this compound. At sufficient concentrations and incubation times, it can cause significant depolymerization of F-actin, leaving very few filaments for phalloidin to bind.

  • Suboptimal Staining Protocol: Issues with the fixation, permeabilization, or staining steps can exacerbate the problem of a weak signal.

  • Inappropriate Reagent Concentrations: The concentrations of both this compound and the phalloidin conjugate may need to be optimized for your specific cell type and experimental conditions.

Q3: Is it possible to have too much this compound, and what would the expected phalloidin staining look like?

A3: Yes, excessive concentrations of this compound can lead to a near-complete disassembly of the F-actin cytoskeleton. In such cases, you would expect to see very faint, diffuse, or punctate phalloidin staining with a significant loss of any recognizable filamentous structures. The cells themselves may also exhibit significant morphological changes, such as rounding and detachment.

Q4: Can I use methanol (B129727) fixation for phalloidin staining after this compound treatment?

A4: No, methanol fixation is not recommended for phalloidin staining. Methanol and other alcohol-based fixatives work by denaturing proteins. This process disrupts the native quaternary structure of F-actin, which is required for phalloidin to bind. For visualizing the actin cytoskeleton with phalloidin, paraformaldehyde (PFA) fixation is essential as it cross-links proteins, preserving the F-actin structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very weak phalloidin signal 1. High concentration of this compound: The drug may have caused extensive depolymerization of F-actin. 2. Improper fixation: Use of methanol-based fixatives will prevent phalloidin binding. 3. Insufficient permeabilization: Phalloidin is not cell-permeable and requires permeabilization to enter the cell. 4. Degraded phalloidin conjugate: Improper storage can lead to loss of fluorescence.1. Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration that disrupts actin to the desired degree without eliminating all F-actin. 2. Use 4% PFA for fixation: Ensure that your fixative is methanol-free. 3. Optimize permeabilization: Use 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. 4. Use fresh phalloidin: Prepare fresh dilutions from a properly stored stock solution.
Punctate or fragmented actin staining 1. Expected effect of this compound: This is the typical phenotype of actin disruption by cytochalasins. 2. Suboptimal fixation time: Fixation that is too short or too long can lead to artifacts.1. Confirm this is the expected result: Compare with control (untreated) cells to confirm the effect of the drug. 2. Optimize fixation time: A 10-15 minute fixation with 4% PFA at room temperature is a good starting point.
High background fluorescence 1. Inadequate washing: Insufficient washing after staining can leave unbound phalloidin conjugate. 2. Phalloidin concentration too high: Using an excessive concentration of the phalloidin conjugate can lead to non-specific binding.1. Increase wash steps: Wash cells 3-4 times with PBS after the staining step. 2. Titrate phalloidin conjugate: Perform a dilution series to determine the optimal staining concentration. A common starting range is 80-200 nM.
Inconsistent staining between cells 1. Variability in cell health: Unhealthy or dying cells may not stain well. 2. Uneven drug treatment or staining: Inconsistent exposure to this compound or the staining reagents. 3. pH sensitivity: Phalloidin binding can be sensitive to the pH of the buffer.1. Ensure a healthy cell culture: Only use cells from a healthy, sub-confluent culture. 2. Ensure even liquid handling: Make sure all cells are evenly covered during treatment, fixation, permeabilization, and staining steps. 3. Check buffer pH: Ensure the pH of your buffers is stable and within the optimal range (typically pH 7.4).

Experimental Protocols

This compound Treatment Protocol
  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours). This should also be optimized for your experiment.

  • Proceed to Phalloidin Staining: After incubation, gently wash the cells with pre-warmed PBS and proceed immediately to the fixation and staining protocol.

Phalloidin Staining Protocol for Actin Visualization
  • Fixation:

    • Carefully remove the media and wash the cells once with pre-warmed PBS.

    • Fix the cells by adding 4% methanol-free paraformaldehyde (PFA) in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Prepare the fluorescent phalloidin conjugate working solution by diluting it in PBS or a buffer containing 1% BSA. The final concentration may need to be optimized, but a starting point of 80-200 nM is common.

    • Remove the blocking solution (if used) and add the phalloidin working solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the phalloidin solution and wash the cells three to four times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Incubate with the dye in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Cytochalasin_O Cytochalasin_O Cytochalasin_O->F-actin Binds to Barbed End Inhibits Polymerization Phalloidin Phalloidin Phalloidin->F-actin Binds and Stabilizes Inhibits Depolymerization

Caption: Mechanism of this compound and Phalloidin on F-actin.

G start Start: Weak/No Phalloidin Signal q1 Was the fixation method 4% PFA (methanol-free)? start->q1 sol1 Action: Re-stain using 4% PFA fixation. q1->sol1 No q2 Was the this compound concentration titrated? q1->q2 Yes end Issue Resolved sol1->end sol2 Action: Perform a dose-response experiment for this compound. q2->sol2 No q3 Was permeabilization performed correctly? q2->q3 Yes sol2->end sol3 Action: Optimize permeabilization step (e.g., 0.1-0.5% Triton X-100). q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for weak phalloidin staining.

G cluster_cause Primary Causes cluster_effect Observed Issues cluster_solution Solutions C1 High this compound Concentration E1 Weak or No Phalloidin Signal C1->E1 E2 Punctate/Fragmented Actin Staining C1->E2 C2 Improper Fixation (e.g., Methanol) C2->E1 C3 Inadequate Permeabilization C3->E1 S1 Titrate Drug Concentration E1->S1 S2 Use 4% PFA E1->S2 S3 Optimize Triton X-100 Treatment E1->S3 E2->S1 E3 High Background S4 Optimize Phalloidin Concentration E3->S4

Caption: Logical relationships of phalloidin staining issues.

References

Technical Support Center: Phalloidin Staining After Cytochalasin O Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with phalloidin (B8060827) staining following the treatment of cells with Cytochalasin O.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect phalloidin staining?

A1: this compound, a member of the cytochalasin family of mycotoxins, disrupts the actin cytoskeleton. It binds to the barbed (growing) end of filamentous actin (F-actin), preventing the addition of new actin monomers.[1][2][3][4] This inhibition of polymerization leads to the eventual depolymerization and disassembly of existing actin filaments.[5] Phalloidin, on the other hand, binds to and stabilizes F-actin, preventing its depolymerization.

When cells are treated with this compound, the F-actin network is disrupted, leading to a reduction in the amount of filamentous actin available for phalloidin to bind. This can result in a diminished or altered phalloidin staining pattern, often appearing as punctate or fragmented signals instead of well-defined stress fibers.

Q2: Why am I seeing weak or no phalloidin staining after this compound treatment?

A2: Weak or absent phalloidin staining after this compound treatment is a common observation and can be attributed to several factors:

  • Extensive F-actin disruption: The primary reason is the intended biological effect of this compound. At sufficient concentrations and incubation times, it can cause significant depolymerization of F-actin, leaving very few filaments for phalloidin to bind.

  • Suboptimal Staining Protocol: Issues with the fixation, permeabilization, or staining steps can exacerbate the problem of a weak signal.

  • Inappropriate Reagent Concentrations: The concentrations of both this compound and the phalloidin conjugate may need to be optimized for your specific cell type and experimental conditions.

Q3: Is it possible to have too much this compound, and what would the expected phalloidin staining look like?

A3: Yes, excessive concentrations of this compound can lead to a near-complete disassembly of the F-actin cytoskeleton. In such cases, you would expect to see very faint, diffuse, or punctate phalloidin staining with a significant loss of any recognizable filamentous structures. The cells themselves may also exhibit significant morphological changes, such as rounding and detachment.

Q4: Can I use methanol (B129727) fixation for phalloidin staining after this compound treatment?

A4: No, methanol fixation is not recommended for phalloidin staining. Methanol and other alcohol-based fixatives work by denaturing proteins. This process disrupts the native quaternary structure of F-actin, which is required for phalloidin to bind. For visualizing the actin cytoskeleton with phalloidin, paraformaldehyde (PFA) fixation is essential as it cross-links proteins, preserving the F-actin structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very weak phalloidin signal 1. High concentration of this compound: The drug may have caused extensive depolymerization of F-actin. 2. Improper fixation: Use of methanol-based fixatives will prevent phalloidin binding. 3. Insufficient permeabilization: Phalloidin is not cell-permeable and requires permeabilization to enter the cell. 4. Degraded phalloidin conjugate: Improper storage can lead to loss of fluorescence.1. Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration that disrupts actin to the desired degree without eliminating all F-actin. 2. Use 4% PFA for fixation: Ensure that your fixative is methanol-free. 3. Optimize permeabilization: Use 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. 4. Use fresh phalloidin: Prepare fresh dilutions from a properly stored stock solution.
Punctate or fragmented actin staining 1. Expected effect of this compound: This is the typical phenotype of actin disruption by cytochalasins. 2. Suboptimal fixation time: Fixation that is too short or too long can lead to artifacts.1. Confirm this is the expected result: Compare with control (untreated) cells to confirm the effect of the drug. 2. Optimize fixation time: A 10-15 minute fixation with 4% PFA at room temperature is a good starting point.
High background fluorescence 1. Inadequate washing: Insufficient washing after staining can leave unbound phalloidin conjugate. 2. Phalloidin concentration too high: Using an excessive concentration of the phalloidin conjugate can lead to non-specific binding.1. Increase wash steps: Wash cells 3-4 times with PBS after the staining step. 2. Titrate phalloidin conjugate: Perform a dilution series to determine the optimal staining concentration. A common starting range is 80-200 nM.
Inconsistent staining between cells 1. Variability in cell health: Unhealthy or dying cells may not stain well. 2. Uneven drug treatment or staining: Inconsistent exposure to this compound or the staining reagents. 3. pH sensitivity: Phalloidin binding can be sensitive to the pH of the buffer.1. Ensure a healthy cell culture: Only use cells from a healthy, sub-confluent culture. 2. Ensure even liquid handling: Make sure all cells are evenly covered during treatment, fixation, permeabilization, and staining steps. 3. Check buffer pH: Ensure the pH of your buffers is stable and within the optimal range (typically pH 7.4).

Experimental Protocols

This compound Treatment Protocol
  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours). This should also be optimized for your experiment.

  • Proceed to Phalloidin Staining: After incubation, gently wash the cells with pre-warmed PBS and proceed immediately to the fixation and staining protocol.

Phalloidin Staining Protocol for Actin Visualization
  • Fixation:

    • Carefully remove the media and wash the cells once with pre-warmed PBS.

    • Fix the cells by adding 4% methanol-free paraformaldehyde (PFA) in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Prepare the fluorescent phalloidin conjugate working solution by diluting it in PBS or a buffer containing 1% BSA. The final concentration may need to be optimized, but a starting point of 80-200 nM is common.

    • Remove the blocking solution (if used) and add the phalloidin working solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the phalloidin solution and wash the cells three to four times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Incubate with the dye in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Cytochalasin_O Cytochalasin_O Cytochalasin_O->F-actin Binds to Barbed End Inhibits Polymerization Phalloidin Phalloidin Phalloidin->F-actin Binds and Stabilizes Inhibits Depolymerization

Caption: Mechanism of this compound and Phalloidin on F-actin.

G start Start: Weak/No Phalloidin Signal q1 Was the fixation method 4% PFA (methanol-free)? start->q1 sol1 Action: Re-stain using 4% PFA fixation. q1->sol1 No q2 Was the this compound concentration titrated? q1->q2 Yes end Issue Resolved sol1->end sol2 Action: Perform a dose-response experiment for this compound. q2->sol2 No q3 Was permeabilization performed correctly? q2->q3 Yes sol2->end sol3 Action: Optimize permeabilization step (e.g., 0.1-0.5% Triton X-100). q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for weak phalloidin staining.

G cluster_cause Primary Causes cluster_effect Observed Issues cluster_solution Solutions C1 High this compound Concentration E1 Weak or No Phalloidin Signal C1->E1 E2 Punctate/Fragmented Actin Staining C1->E2 C2 Improper Fixation (e.g., Methanol) C2->E1 C3 Inadequate Permeabilization C3->E1 S1 Titrate Drug Concentration E1->S1 S2 Use 4% PFA E1->S2 S3 Optimize Triton X-100 Treatment E1->S3 E2->S1 E3 High Background S4 Optimize Phalloidin Concentration E3->S4

Caption: Logical relationships of phalloidin staining issues.

References

Technical Support Center: Phalloidin Staining After Cytochalasin O Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with phalloidin staining following the treatment of cells with Cytochalasin O.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect phalloidin staining?

A1: this compound, a member of the cytochalasin family of mycotoxins, disrupts the actin cytoskeleton. It binds to the barbed (growing) end of filamentous actin (F-actin), preventing the addition of new actin monomers.[1][2][3][4] This inhibition of polymerization leads to the eventual depolymerization and disassembly of existing actin filaments.[5] Phalloidin, on the other hand, binds to and stabilizes F-actin, preventing its depolymerization.

When cells are treated with this compound, the F-actin network is disrupted, leading to a reduction in the amount of filamentous actin available for phalloidin to bind. This can result in a diminished or altered phalloidin staining pattern, often appearing as punctate or fragmented signals instead of well-defined stress fibers.

Q2: Why am I seeing weak or no phalloidin staining after this compound treatment?

A2: Weak or absent phalloidin staining after this compound treatment is a common observation and can be attributed to several factors:

  • Extensive F-actin disruption: The primary reason is the intended biological effect of this compound. At sufficient concentrations and incubation times, it can cause significant depolymerization of F-actin, leaving very few filaments for phalloidin to bind.

  • Suboptimal Staining Protocol: Issues with the fixation, permeabilization, or staining steps can exacerbate the problem of a weak signal.

  • Inappropriate Reagent Concentrations: The concentrations of both this compound and the phalloidin conjugate may need to be optimized for your specific cell type and experimental conditions.

Q3: Is it possible to have too much this compound, and what would the expected phalloidin staining look like?

A3: Yes, excessive concentrations of this compound can lead to a near-complete disassembly of the F-actin cytoskeleton. In such cases, you would expect to see very faint, diffuse, or punctate phalloidin staining with a significant loss of any recognizable filamentous structures. The cells themselves may also exhibit significant morphological changes, such as rounding and detachment.

Q4: Can I use methanol fixation for phalloidin staining after this compound treatment?

A4: No, methanol fixation is not recommended for phalloidin staining. Methanol and other alcohol-based fixatives work by denaturing proteins. This process disrupts the native quaternary structure of F-actin, which is required for phalloidin to bind. For visualizing the actin cytoskeleton with phalloidin, paraformaldehyde (PFA) fixation is essential as it cross-links proteins, preserving the F-actin structure.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very weak phalloidin signal 1. High concentration of this compound: The drug may have caused extensive depolymerization of F-actin. 2. Improper fixation: Use of methanol-based fixatives will prevent phalloidin binding. 3. Insufficient permeabilization: Phalloidin is not cell-permeable and requires permeabilization to enter the cell. 4. Degraded phalloidin conjugate: Improper storage can lead to loss of fluorescence.1. Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration that disrupts actin to the desired degree without eliminating all F-actin. 2. Use 4% PFA for fixation: Ensure that your fixative is methanol-free. 3. Optimize permeabilization: Use 0.1-0.5% Triton X-100 in PBS for 5-10 minutes. 4. Use fresh phalloidin: Prepare fresh dilutions from a properly stored stock solution.
Punctate or fragmented actin staining 1. Expected effect of this compound: This is the typical phenotype of actin disruption by cytochalasins. 2. Suboptimal fixation time: Fixation that is too short or too long can lead to artifacts.1. Confirm this is the expected result: Compare with control (untreated) cells to confirm the effect of the drug. 2. Optimize fixation time: A 10-15 minute fixation with 4% PFA at room temperature is a good starting point.
High background fluorescence 1. Inadequate washing: Insufficient washing after staining can leave unbound phalloidin conjugate. 2. Phalloidin concentration too high: Using an excessive concentration of the phalloidin conjugate can lead to non-specific binding.1. Increase wash steps: Wash cells 3-4 times with PBS after the staining step. 2. Titrate phalloidin conjugate: Perform a dilution series to determine the optimal staining concentration. A common starting range is 80-200 nM.
Inconsistent staining between cells 1. Variability in cell health: Unhealthy or dying cells may not stain well. 2. Uneven drug treatment or staining: Inconsistent exposure to this compound or the staining reagents. 3. pH sensitivity: Phalloidin binding can be sensitive to the pH of the buffer.1. Ensure a healthy cell culture: Only use cells from a healthy, sub-confluent culture. 2. Ensure even liquid handling: Make sure all cells are evenly covered during treatment, fixation, permeabilization, and staining steps. 3. Check buffer pH: Ensure the pH of your buffers is stable and within the optimal range (typically pH 7.4).

Experimental Protocols

This compound Treatment Protocol
  • Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours). This should also be optimized for your experiment.

  • Proceed to Phalloidin Staining: After incubation, gently wash the cells with pre-warmed PBS and proceed immediately to the fixation and staining protocol.

Phalloidin Staining Protocol for Actin Visualization
  • Fixation:

    • Carefully remove the media and wash the cells once with pre-warmed PBS.

    • Fix the cells by adding 4% methanol-free paraformaldehyde (PFA) in PBS and incubating for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Prepare the fluorescent phalloidin conjugate working solution by diluting it in PBS or a buffer containing 1% BSA. The final concentration may need to be optimized, but a starting point of 80-200 nM is common.

    • Remove the blocking solution (if used) and add the phalloidin working solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the phalloidin solution and wash the cells three to four times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Incubate with the dye in PBS for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_actin Actin Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization (Barbed End) F-actin->G-actin Depolymerization Cytochalasin_O Cytochalasin_O Cytochalasin_O->F-actin Binds to Barbed End Inhibits Polymerization Phalloidin Phalloidin Phalloidin->F-actin Binds and Stabilizes Inhibits Depolymerization

Caption: Mechanism of this compound and Phalloidin on F-actin.

G start Start: Weak/No Phalloidin Signal q1 Was the fixation method 4% PFA (methanol-free)? start->q1 sol1 Action: Re-stain using 4% PFA fixation. q1->sol1 No q2 Was the this compound concentration titrated? q1->q2 Yes end Issue Resolved sol1->end sol2 Action: Perform a dose-response experiment for this compound. q2->sol2 No q3 Was permeabilization performed correctly? q2->q3 Yes sol2->end sol3 Action: Optimize permeabilization step (e.g., 0.1-0.5% Triton X-100). q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for weak phalloidin staining.

G cluster_cause Primary Causes cluster_effect Observed Issues cluster_solution Solutions C1 High this compound Concentration E1 Weak or No Phalloidin Signal C1->E1 E2 Punctate/Fragmented Actin Staining C1->E2 C2 Improper Fixation (e.g., Methanol) C2->E1 C3 Inadequate Permeabilization C3->E1 S1 Titrate Drug Concentration E1->S1 S2 Use 4% PFA E1->S2 S3 Optimize Triton X-100 Treatment E1->S3 E2->S1 E3 High Background S4 Optimize Phalloidin Concentration E3->S4

Caption: Logical relationships of phalloidin staining issues.

References

Minimizing artifacts when using DMSO as a solvent for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artifacts when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for Cytochalasin O. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on the well-established properties of the broader cytochalasan family and best practices for using DMSO in cell-based assays. Researchers should always perform initial dose-response and toxicity experiments to determine the optimal conditions for their specific cell type and experimental setup.

Troubleshooting Guides

This section addresses common problems encountered when using Cytochalasan O dissolved in DMSO.

Problem Possible Cause Solution
High cell death or morphological changes in vehicle control (DMSO only). The final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve (e.g., 0.01% to 1.0% DMSO). Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations at or below 0.1%.[1][2]
Precipitation of this compound upon dilution in aqueous media. The final DMSO concentration is insufficient to maintain the solubility of this compound.Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a smaller volume to your culture medium, keeping the final DMSO concentration within the tolerated range while achieving the desired working concentration of this compound.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution. 2. Off-target effects of DMSO.1. Aliquot this compound stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. 2. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) to differentiate between the effects of the compound and the solvent.[2]
Observed cellular effects are not consistent with actin disruption. Off-target effects of the specific cytochalasin or DMSO.Use a panel of different actin inhibitors with varying mechanisms of action (e.g., Latrunculins) to confirm that the observed phenotype is due to actin disruption.[3] Additionally, some cytochalasins, like Cytochalasin B, are known to inhibit glucose transport; consider using a cytochalasin with fewer reported off-target effects if metabolic pathways are of interest.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMSO as a vehicle for this compound?

A1: A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. However, the maximum tolerated concentration is highly cell-line dependent. For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is advisable. It is crucial to perform a dose-response experiment for your specific cell line to determine the no-effect concentration of DMSO.

Q2: How should I prepare and store my this compound stock solution in DMSO?

A2: Cytochalasins are typically soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in 100% sterile DMSO to a high concentration (e.g., 10-50 mM). This allows for small volumes to be added to your experimental setup, minimizing the final DMSO concentration. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: How do I properly control for the effects of DMSO in my experiments?

A3: The most critical control is the "vehicle control." This consists of treating a parallel set of cells with the exact same concentration of DMSO that is used to deliver the this compound, but without the drug itself. This allows you to isolate the effects of this compound from any potential effects of the solvent. Your experimental groups should always include:

  • Untreated cells (negative control)

  • Vehicle-treated cells (DMSO only)

  • This compound-treated cells (dissolved in DMSO)

Q4: What are the known cellular effects of this compound?

A4: this compound belongs to the cytochalasan family of mycotoxins, which are potent inhibitors of actin polymerization. They primarily act by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. This can result in various cellular effects, including changes in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DMSO and cytochalasins in cell culture.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max. Final DMSO Concentration (v/v)Reference
Most immortalized cell lines≤ 0.5%
Sensitive cell lines (e.g., primary cells, stem cells)≤ 0.1%

Table 2: Solubility of Various Cytochalasins in DMSO

CytochalasinSolubility in DMSOReference
Cytochalasin B~20 mg/mL
Cytochalasin D~100 mg/mL
Cytochalasin ESoluble (specific concentration not provided)
This compound Data not available (expected to be soluble based on the properties of the cytochalasan family)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or morphology of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sterile DMSO

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Microplate reader

  • Microscope

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a series of dilutions of DMSO in complete culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% DMSO control).

  • Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.

  • Incubate the plate for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell morphology using a microscope.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of DMSO that does not cause a significant decrease in cell viability or noticeable changes in morphology compared to the 0% DMSO control.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in 100% DMSO treat_cells Treat Cells prep_stock->treat_cells det_dmso_tox Determine Max Tolerated DMSO Concentration det_dmso_tox->treat_cells seed_cells Seed Cells seed_cells->treat_cells untreated Untreated Control treat_cells->untreated vehicle Vehicle Control (DMSO) treat_cells->vehicle cyto_o This compound in DMSO treat_cells->cyto_o assay Perform Cellular/Molecular Assays (e.g., Microscopy, Viability Assay) untreated->assay vehicle->assay cyto_o->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: A flowchart illustrating the key steps for a well-controlled experiment using this compound.

signaling_pathway General Cytochalasin Signaling Pathway cyto_o This compound polymerization Actin Polymerization cyto_o->polymerization actin_plus Actin Filament (Barbed End) cytoskeleton Actin Cytoskeleton Disruption actin_plus->cytoskeleton g_actin G-actin Monomers g_actin->polymerization polymerization->actin_plus cell_morph Altered Cell Morphology cytoskeleton->cell_morph cell_motility Inhibited Cell Motility cytoskeleton->cell_motility cytokinesis Disrupted Cytokinesis cytoskeleton->cytokinesis

Caption: A simplified diagram showing the mechanism of action of cytochalasins on actin polymerization.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_vehicle Is Vehicle Control (DMSO) Affected? start->check_vehicle check_conc Is this compound Concentration Optimal? check_vehicle->check_conc No solution1 Perform DMSO Toxicity Assay check_vehicle->solution1 Yes check_stock Is Stock Solution Viable? check_conc->check_stock No solution2 Perform Dose-Response Experiment check_conc->solution2 Yes off_target Consider Off-Target Effects check_stock->off_target No solution3 Prepare Fresh Stock Solution check_stock->solution3 Yes solution4 Use Alternative Actin Inhibitors off_target->solution4

Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes.

References

Minimizing artifacts when using DMSO as a solvent for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artifacts when using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for Cytochalasin O. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on the well-established properties of the broader cytochalasan family and best practices for using DMSO in cell-based assays. Researchers should always perform initial dose-response and toxicity experiments to determine the optimal conditions for their specific cell type and experimental setup.

Troubleshooting Guides

This section addresses common problems encountered when using Cytochalasan O dissolved in DMSO.

Problem Possible Cause Solution
High cell death or morphological changes in vehicle control (DMSO only). The final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve (e.g., 0.01% to 1.0% DMSO). Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations at or below 0.1%.[1][2]
Precipitation of this compound upon dilution in aqueous media. The final DMSO concentration is insufficient to maintain the solubility of this compound.Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a smaller volume to your culture medium, keeping the final DMSO concentration within the tolerated range while achieving the desired working concentration of this compound.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution. 2. Off-target effects of DMSO.1. Aliquot this compound stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. 2. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) to differentiate between the effects of the compound and the solvent.[2]
Observed cellular effects are not consistent with actin disruption. Off-target effects of the specific cytochalasin or DMSO.Use a panel of different actin inhibitors with varying mechanisms of action (e.g., Latrunculins) to confirm that the observed phenotype is due to actin disruption.[3] Additionally, some cytochalasins, like Cytochalasin B, are known to inhibit glucose transport; consider using a cytochalasin with fewer reported off-target effects if metabolic pathways are of interest.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMSO as a vehicle for this compound?

A1: A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. However, the maximum tolerated concentration is highly cell-line dependent. For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is advisable. It is crucial to perform a dose-response experiment for your specific cell line to determine the no-effect concentration of DMSO.

Q2: How should I prepare and store my this compound stock solution in DMSO?

A2: Cytochalasins are typically soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in 100% sterile DMSO to a high concentration (e.g., 10-50 mM). This allows for small volumes to be added to your experimental setup, minimizing the final DMSO concentration. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: How do I properly control for the effects of DMSO in my experiments?

A3: The most critical control is the "vehicle control." This consists of treating a parallel set of cells with the exact same concentration of DMSO that is used to deliver the this compound, but without the drug itself. This allows you to isolate the effects of this compound from any potential effects of the solvent. Your experimental groups should always include:

  • Untreated cells (negative control)

  • Vehicle-treated cells (DMSO only)

  • This compound-treated cells (dissolved in DMSO)

Q4: What are the known cellular effects of this compound?

A4: this compound belongs to the cytochalasan family of mycotoxins, which are potent inhibitors of actin polymerization. They primarily act by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. This can result in various cellular effects, including changes in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DMSO and cytochalasins in cell culture.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max. Final DMSO Concentration (v/v)Reference
Most immortalized cell lines≤ 0.5%
Sensitive cell lines (e.g., primary cells, stem cells)≤ 0.1%

Table 2: Solubility of Various Cytochalasins in DMSO

CytochalasinSolubility in DMSOReference
Cytochalasin B~20 mg/mL
Cytochalasin D~100 mg/mL
Cytochalasin ESoluble (specific concentration not provided)
This compound Data not available (expected to be soluble based on the properties of the cytochalasan family)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or morphology of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sterile DMSO

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Microplate reader

  • Microscope

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a series of dilutions of DMSO in complete culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% DMSO control).

  • Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.

  • Incubate the plate for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell morphology using a microscope.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of DMSO that does not cause a significant decrease in cell viability or noticeable changes in morphology compared to the 0% DMSO control.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in 100% DMSO treat_cells Treat Cells prep_stock->treat_cells det_dmso_tox Determine Max Tolerated DMSO Concentration det_dmso_tox->treat_cells seed_cells Seed Cells seed_cells->treat_cells untreated Untreated Control treat_cells->untreated vehicle Vehicle Control (DMSO) treat_cells->vehicle cyto_o This compound in DMSO treat_cells->cyto_o assay Perform Cellular/Molecular Assays (e.g., Microscopy, Viability Assay) untreated->assay vehicle->assay cyto_o->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: A flowchart illustrating the key steps for a well-controlled experiment using this compound.

signaling_pathway General Cytochalasin Signaling Pathway cyto_o This compound polymerization Actin Polymerization cyto_o->polymerization actin_plus Actin Filament (Barbed End) cytoskeleton Actin Cytoskeleton Disruption actin_plus->cytoskeleton g_actin G-actin Monomers g_actin->polymerization polymerization->actin_plus cell_morph Altered Cell Morphology cytoskeleton->cell_morph cell_motility Inhibited Cell Motility cytoskeleton->cell_motility cytokinesis Disrupted Cytokinesis cytoskeleton->cytokinesis

Caption: A simplified diagram showing the mechanism of action of cytochalasins on actin polymerization.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_vehicle Is Vehicle Control (DMSO) Affected? start->check_vehicle check_conc Is this compound Concentration Optimal? check_vehicle->check_conc No solution1 Perform DMSO Toxicity Assay check_vehicle->solution1 Yes check_stock Is Stock Solution Viable? check_conc->check_stock No solution2 Perform Dose-Response Experiment check_conc->solution2 Yes off_target Consider Off-Target Effects check_stock->off_target No solution3 Prepare Fresh Stock Solution check_stock->solution3 Yes solution4 Use Alternative Actin Inhibitors off_target->solution4

Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes.

References

Minimizing artifacts when using DMSO as a solvent for Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artifacts when using Dimethyl Sulfoxide (DMSO) as a solvent for Cytochalasin O. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and reproducibility of your experiments.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on the well-established properties of the broader cytochalasan family and best practices for using DMSO in cell-based assays. Researchers should always perform initial dose-response and toxicity experiments to determine the optimal conditions for their specific cell type and experimental setup.

Troubleshooting Guides

This section addresses common problems encountered when using Cytochalasan O dissolved in DMSO.

Problem Possible Cause Solution
High cell death or morphological changes in vehicle control (DMSO only). The final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve (e.g., 0.01% to 1.0% DMSO). Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations at or below 0.1%.[1][2]
Precipitation of this compound upon dilution in aqueous media. The final DMSO concentration is insufficient to maintain the solubility of this compound.Prepare a more concentrated stock solution of this compound in 100% DMSO. This allows for the addition of a smaller volume to your culture medium, keeping the final DMSO concentration within the tolerated range while achieving the desired working concentration of this compound.
Inconsistent or unexpected experimental results. 1. Degradation of this compound stock solution. 2. Off-target effects of DMSO.1. Aliquot this compound stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. 2. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) to differentiate between the effects of the compound and the solvent.[2]
Observed cellular effects are not consistent with actin disruption. Off-target effects of the specific cytochalasin or DMSO.Use a panel of different actin inhibitors with varying mechanisms of action (e.g., Latrunculins) to confirm that the observed phenotype is due to actin disruption.[3] Additionally, some cytochalasins, like Cytochalasin B, are known to inhibit glucose transport; consider using a cytochalasin with fewer reported off-target effects if metabolic pathways are of interest.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMSO as a vehicle for this compound?

A1: A general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. However, the maximum tolerated concentration is highly cell-line dependent. For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is advisable. It is crucial to perform a dose-response experiment for your specific cell line to determine the no-effect concentration of DMSO.

Q2: How should I prepare and store my this compound stock solution in DMSO?

A2: Cytochalasins are typically soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in 100% sterile DMSO to a high concentration (e.g., 10-50 mM). This allows for small volumes to be added to your experimental setup, minimizing the final DMSO concentration. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: How do I properly control for the effects of DMSO in my experiments?

A3: The most critical control is the "vehicle control." This consists of treating a parallel set of cells with the exact same concentration of DMSO that is used to deliver the this compound, but without the drug itself. This allows you to isolate the effects of this compound from any potential effects of the solvent. Your experimental groups should always include:

  • Untreated cells (negative control)

  • Vehicle-treated cells (DMSO only)

  • This compound-treated cells (dissolved in DMSO)

Q4: What are the known cellular effects of this compound?

A4: this compound belongs to the cytochalasan family of mycotoxins, which are potent inhibitors of actin polymerization. They primarily act by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton. This can result in various cellular effects, including changes in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DMSO and cytochalasins in cell culture.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max. Final DMSO Concentration (v/v)Reference
Most immortalized cell lines≤ 0.5%
Sensitive cell lines (e.g., primary cells, stem cells)≤ 0.1%

Table 2: Solubility of Various Cytochalasins in DMSO

CytochalasinSolubility in DMSOReference
Cytochalasin B~20 mg/mL
Cytochalasin D~100 mg/mL
Cytochalasin ESoluble (specific concentration not provided)
This compound Data not available (expected to be soluble based on the properties of the cytochalasan family)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or morphology of a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Sterile DMSO

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Microplate reader

  • Microscope

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a series of dilutions of DMSO in complete culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% DMSO control).

  • Remove the existing medium from the cells and replace it with the prepared DMSO-containing or control media.

  • Incubate the plate for a duration relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell morphology using a microscope.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of DMSO that does not cause a significant decrease in cell viability or noticeable changes in morphology compared to the 0% DMSO control.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in 100% DMSO treat_cells Treat Cells prep_stock->treat_cells det_dmso_tox Determine Max Tolerated DMSO Concentration det_dmso_tox->treat_cells seed_cells Seed Cells seed_cells->treat_cells untreated Untreated Control treat_cells->untreated vehicle Vehicle Control (DMSO) treat_cells->vehicle cyto_o This compound in DMSO treat_cells->cyto_o assay Perform Cellular/Molecular Assays (e.g., Microscopy, Viability Assay) untreated->assay vehicle->assay cyto_o->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: A flowchart illustrating the key steps for a well-controlled experiment using this compound.

signaling_pathway General Cytochalasin Signaling Pathway cyto_o This compound polymerization Actin Polymerization cyto_o->polymerization actin_plus Actin Filament (Barbed End) cytoskeleton Actin Cytoskeleton Disruption actin_plus->cytoskeleton g_actin G-actin Monomers g_actin->polymerization polymerization->actin_plus cell_morph Altered Cell Morphology cytoskeleton->cell_morph cell_motility Inhibited Cell Motility cytoskeleton->cell_motility cytokinesis Disrupted Cytokinesis cytoskeleton->cytokinesis

Caption: A simplified diagram showing the mechanism of action of cytochalasins on actin polymerization.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_vehicle Is Vehicle Control (DMSO) Affected? start->check_vehicle check_conc Is this compound Concentration Optimal? check_vehicle->check_conc No solution1 Perform DMSO Toxicity Assay check_vehicle->solution1 Yes check_stock Is Stock Solution Viable? check_conc->check_stock No solution2 Perform Dose-Response Experiment check_conc->solution2 Yes off_target Consider Off-Target Effects check_stock->off_target No solution3 Prepare Fresh Stock Solution check_stock->solution3 Yes solution4 Use Alternative Actin Inhibitors off_target->solution4

Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes.

References

Technical Support Center: Interpreting Dose-Response Curves for Cytochalasin O Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for Cytochalasin O cytotoxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound that leads to cytotoxicity?

A1: this compound, like other members of the cytochalasan family of mycotoxins, primarily exerts its cytotoxic effects by disrupting actin filament function.[1] It binds to the fast-growing (barbed) end of actin filaments, which inhibits the association and dissociation of actin monomers.[1] This disruption of actin polymerization interferes with crucial cellular processes that depend on a dynamic actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology, ultimately leading to apoptosis (programmed cell death).[1][2]

Q2: I am observing a high degree of variability between replicate wells in my cytotoxicity assay. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells is added to each well.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound dilutions can lead to significant variations. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

  • Compound Precipitation: this compound, if not properly dissolved, may precipitate out of solution, leading to inconsistent concentrations across wells.[3] Visually inspect your compound dilutions for any signs of precipitation.

Q3: The IC50 value for this compound in my experiment is significantly different from what I expected based on the literature for other cytochalasins. Why might this be?

A3: Discrepancies in IC50 values can be attributed to several experimental variables:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents. The genetic makeup and proliferation rate of your chosen cell line will significantly impact its response to this compound.

  • Incubation Time: The duration of exposure to the compound will influence the observed cytotoxicity. Longer incubation times generally result in lower IC50 values.

  • Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH release) can yield different IC50 values as they measure different endpoints of cell health.

  • Compound Purity and Handling: The purity of the this compound and how it has been stored and handled can affect its potency.

Q4: My dose-response curve is not sigmoidal (S-shaped). What does this indicate?

A4: An ideal dose-response curve is sigmoidal, with a clear plateau at the top (100% viability) and bottom (maximum inhibition). Deviations from this shape can indicate:

  • Compound Solubility Issues: If the compound precipitates at higher concentrations, the curve may plateau prematurely.

  • Off-Target Effects: At very high concentrations, compounds can have off-target effects that may lead to a U-shaped curve or other unexpected shapes.

  • Incorrect Concentration Range: If the concentration range tested is too narrow, you may only be observing a portion of the curve. A broader range of dilutions is recommended for initial experiments.

  • Cellular Resistance Mechanisms: Some cell lines may activate resistance mechanisms at certain concentrations, leading to a non-standard curve shape.

Q5: How can I be sure that the observed cytotoxicity is due to the disruption of the actin cytoskeleton and not an off-target effect?

A5: To confirm the on-target effect of this compound, you can perform several control experiments:

  • Use an Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Employ Alternative Actin Inhibitors: Use other actin inhibitors with different mechanisms of action, such as Latrunculin A (sequesters G-actin) or Jasplakinolide (stabilizes F-actin), to see if they produce a similar cytotoxic phenotype.

  • Visualize the Actin Cytoskeleton: Use phalloidin (B8060827) staining to fluorescently label F-actin and visualize the disruption of the actin cytoskeleton in cells treated with this compound. This provides direct evidence of its on-target activity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Specific IC50 values for this compound are not widely consolidated in the public domain. However, the following table provides representative IC50 values for the structurally related and well-characterized Cytochalasin D to serve as a reference for experimental design. Note that these values can vary significantly based on the cell line and experimental conditions.

Cell LineCompoundIC50 Value (µM)Assay MethodReference (Illustrative)
HeLa (Cervical Cancer)Cytochalasin D~0.5 - 2MTT
L929 (Mouse Fibroblast)Cytochalasin B~1.3Not Specified
K-562 (Leukemia)Cytochalasin B, DVariableNot Specified
HUVEC (Endothelial)Cytochalasin B, DVariableCellTiter Blue

Experimental Protocols

Detailed Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve and IC50 value of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension of the desired density in complete culture medium. A typical seeding density is 5,000-10,000 cells per well in 100 µL.

    • Seed the cells into the inner 60 wells of a 96-well plate to avoid edge effects. Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) seed_cells 3. Seed Cells in 96-well Plate cell_culture->seed_cells prepare_cyto_o 2. Prepare this compound Serial Dilutions add_compound 4. Add this compound to Wells prepare_cyto_o->add_compound seed_cells->add_compound incubate 5. Incubate (e.g., 24, 48, 72h) add_compound->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a this compound cytotoxicity assay.

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity cluster_actin Actin Cytoskeleton Disruption cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cyto_o This compound actin Binds to Barbed End of F-actin cyto_o->actin inhibit_poly Inhibits Actin Polymerization actin->inhibit_poly morphology Loss of Cell Shape & Adhesion inhibit_poly->morphology division Inhibition of Cytokinesis inhibit_poly->division motility Inhibition of Cell Motility inhibit_poly->motility stress Cellular Stress Signals morphology->stress division->stress motility->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: this compound signaling pathway to cytotoxicity.

References

Technical Support Center: Interpreting Dose-Response Curves for Cytochalasin O Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for Cytochalasin O cytotoxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound that leads to cytotoxicity?

A1: this compound, like other members of the cytochalasan family of mycotoxins, primarily exerts its cytotoxic effects by disrupting actin filament function.[1] It binds to the fast-growing (barbed) end of actin filaments, which inhibits the association and dissociation of actin monomers.[1] This disruption of actin polymerization interferes with crucial cellular processes that depend on a dynamic actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology, ultimately leading to apoptosis (programmed cell death).[1][2]

Q2: I am observing a high degree of variability between replicate wells in my cytotoxicity assay. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells is added to each well.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound dilutions can lead to significant variations. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

  • Compound Precipitation: this compound, if not properly dissolved, may precipitate out of solution, leading to inconsistent concentrations across wells.[3] Visually inspect your compound dilutions for any signs of precipitation.

Q3: The IC50 value for this compound in my experiment is significantly different from what I expected based on the literature for other cytochalasins. Why might this be?

A3: Discrepancies in IC50 values can be attributed to several experimental variables:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents. The genetic makeup and proliferation rate of your chosen cell line will significantly impact its response to this compound.

  • Incubation Time: The duration of exposure to the compound will influence the observed cytotoxicity. Longer incubation times generally result in lower IC50 values.

  • Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH release) can yield different IC50 values as they measure different endpoints of cell health.

  • Compound Purity and Handling: The purity of the this compound and how it has been stored and handled can affect its potency.

Q4: My dose-response curve is not sigmoidal (S-shaped). What does this indicate?

A4: An ideal dose-response curve is sigmoidal, with a clear plateau at the top (100% viability) and bottom (maximum inhibition). Deviations from this shape can indicate:

  • Compound Solubility Issues: If the compound precipitates at higher concentrations, the curve may plateau prematurely.

  • Off-Target Effects: At very high concentrations, compounds can have off-target effects that may lead to a U-shaped curve or other unexpected shapes.

  • Incorrect Concentration Range: If the concentration range tested is too narrow, you may only be observing a portion of the curve. A broader range of dilutions is recommended for initial experiments.

  • Cellular Resistance Mechanisms: Some cell lines may activate resistance mechanisms at certain concentrations, leading to a non-standard curve shape.

Q5: How can I be sure that the observed cytotoxicity is due to the disruption of the actin cytoskeleton and not an off-target effect?

A5: To confirm the on-target effect of this compound, you can perform several control experiments:

  • Use an Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Employ Alternative Actin Inhibitors: Use other actin inhibitors with different mechanisms of action, such as Latrunculin A (sequesters G-actin) or Jasplakinolide (stabilizes F-actin), to see if they produce a similar cytotoxic phenotype.

  • Visualize the Actin Cytoskeleton: Use phalloidin (B8060827) staining to fluorescently label F-actin and visualize the disruption of the actin cytoskeleton in cells treated with this compound. This provides direct evidence of its on-target activity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Specific IC50 values for this compound are not widely consolidated in the public domain. However, the following table provides representative IC50 values for the structurally related and well-characterized Cytochalasin D to serve as a reference for experimental design. Note that these values can vary significantly based on the cell line and experimental conditions.

Cell LineCompoundIC50 Value (µM)Assay MethodReference (Illustrative)
HeLa (Cervical Cancer)Cytochalasin D~0.5 - 2MTT
L929 (Mouse Fibroblast)Cytochalasin B~1.3Not Specified
K-562 (Leukemia)Cytochalasin B, DVariableNot Specified
HUVEC (Endothelial)Cytochalasin B, DVariableCellTiter Blue

Experimental Protocols

Detailed Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve and IC50 value of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension of the desired density in complete culture medium. A typical seeding density is 5,000-10,000 cells per well in 100 µL.

    • Seed the cells into the inner 60 wells of a 96-well plate to avoid edge effects. Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) seed_cells 3. Seed Cells in 96-well Plate cell_culture->seed_cells prepare_cyto_o 2. Prepare this compound Serial Dilutions add_compound 4. Add this compound to Wells prepare_cyto_o->add_compound seed_cells->add_compound incubate 5. Incubate (e.g., 24, 48, 72h) add_compound->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a this compound cytotoxicity assay.

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity cluster_actin Actin Cytoskeleton Disruption cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cyto_o This compound actin Binds to Barbed End of F-actin cyto_o->actin inhibit_poly Inhibits Actin Polymerization actin->inhibit_poly morphology Loss of Cell Shape & Adhesion inhibit_poly->morphology division Inhibition of Cytokinesis inhibit_poly->division motility Inhibition of Cell Motility inhibit_poly->motility stress Cellular Stress Signals morphology->stress division->stress motility->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: this compound signaling pathway to cytotoxicity.

References

Technical Support Center: Interpreting Dose-Response Curves for Cytochalasin O Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curves for Cytochalasin O cytotoxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound that leads to cytotoxicity?

A1: this compound, like other members of the cytochalasan family of mycotoxins, primarily exerts its cytotoxic effects by disrupting actin filament function.[1] It binds to the fast-growing (barbed) end of actin filaments, which inhibits the association and dissociation of actin monomers.[1] This disruption of actin polymerization interferes with crucial cellular processes that depend on a dynamic actin cytoskeleton, such as cell division, motility, and maintenance of cell morphology, ultimately leading to apoptosis (programmed cell death).[1][2]

Q2: I am observing a high degree of variability between replicate wells in my cytotoxicity assay. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells is added to each well.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound dilutions can lead to significant variations. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

  • Compound Precipitation: this compound, if not properly dissolved, may precipitate out of solution, leading to inconsistent concentrations across wells.[3] Visually inspect your compound dilutions for any signs of precipitation.

Q3: The IC50 value for this compound in my experiment is significantly different from what I expected based on the literature for other cytochalasins. Why might this be?

A3: Discrepancies in IC50 values can be attributed to several experimental variables:

  • Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents. The genetic makeup and proliferation rate of your chosen cell line will significantly impact its response to this compound.

  • Incubation Time: The duration of exposure to the compound will influence the observed cytotoxicity. Longer incubation times generally result in lower IC50 values.

  • Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH release) can yield different IC50 values as they measure different endpoints of cell health.

  • Compound Purity and Handling: The purity of the this compound and how it has been stored and handled can affect its potency.

Q4: My dose-response curve is not sigmoidal (S-shaped). What does this indicate?

A4: An ideal dose-response curve is sigmoidal, with a clear plateau at the top (100% viability) and bottom (maximum inhibition). Deviations from this shape can indicate:

  • Compound Solubility Issues: If the compound precipitates at higher concentrations, the curve may plateau prematurely.

  • Off-Target Effects: At very high concentrations, compounds can have off-target effects that may lead to a U-shaped curve or other unexpected shapes.

  • Incorrect Concentration Range: If the concentration range tested is too narrow, you may only be observing a portion of the curve. A broader range of dilutions is recommended for initial experiments.

  • Cellular Resistance Mechanisms: Some cell lines may activate resistance mechanisms at certain concentrations, leading to a non-standard curve shape.

Q5: How can I be sure that the observed cytotoxicity is due to the disruption of the actin cytoskeleton and not an off-target effect?

A5: To confirm the on-target effect of this compound, you can perform several control experiments:

  • Use an Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Employ Alternative Actin Inhibitors: Use other actin inhibitors with different mechanisms of action, such as Latrunculin A (sequesters G-actin) or Jasplakinolide (stabilizes F-actin), to see if they produce a similar cytotoxic phenotype.

  • Visualize the Actin Cytoskeleton: Use phalloidin staining to fluorescently label F-actin and visualize the disruption of the actin cytoskeleton in cells treated with this compound. This provides direct evidence of its on-target activity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Specific IC50 values for this compound are not widely consolidated in the public domain. However, the following table provides representative IC50 values for the structurally related and well-characterized Cytochalasin D to serve as a reference for experimental design. Note that these values can vary significantly based on the cell line and experimental conditions.

Cell LineCompoundIC50 Value (µM)Assay MethodReference (Illustrative)
HeLa (Cervical Cancer)Cytochalasin D~0.5 - 2MTT
L929 (Mouse Fibroblast)Cytochalasin B~1.3Not Specified
K-562 (Leukemia)Cytochalasin B, DVariableNot Specified
HUVEC (Endothelial)Cytochalasin B, DVariableCellTiter Blue

Experimental Protocols

Detailed Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-response curve and IC50 value of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension of the desired density in complete culture medium. A typical seeding density is 5,000-10,000 cells per well in 100 µL.

    • Seed the cells into the inner 60 wells of a 96-well plate to avoid edge effects. Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) seed_cells 3. Seed Cells in 96-well Plate cell_culture->seed_cells prepare_cyto_o 2. Prepare this compound Serial Dilutions add_compound 4. Add this compound to Wells prepare_cyto_o->add_compound seed_cells->add_compound incubate 5. Incubate (e.g., 24, 48, 72h) add_compound->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a this compound cytotoxicity assay.

Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity cluster_actin Actin Cytoskeleton Disruption cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction cyto_o This compound actin Binds to Barbed End of F-actin cyto_o->actin inhibit_poly Inhibits Actin Polymerization actin->inhibit_poly morphology Loss of Cell Shape & Adhesion inhibit_poly->morphology division Inhibition of Cytokinesis inhibit_poly->division motility Inhibition of Cell Motility inhibit_poly->motility stress Cellular Stress Signals morphology->stress division->stress motility->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: this compound signaling pathway to cytotoxicity.

References

How to handle Cytochalasin O safely in a lab environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Cytochalasin O in a laboratory setting. The following information is based on safety data for structurally similar and functionally related cytochalasan compounds. It is crucial to treat this compound as a highly hazardous substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound belongs to the cytochalasan class of mycotoxins, which are known to be potent inhibitors of actin polymerization. By disrupting actin filaments, they can alter cell morphology, inhibit cell division, and even induce apoptosis. The primary hazards associated with this compound, inferred from related compounds, include:

  • High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.

Q2: What are the initial steps I should take before working with this compound?

Before handling this compound, it is imperative to:

  • Conduct a Risk Assessment: Evaluate the specific risks associated with your planned experiment.

  • Ensure Proper Training: All personnel must be trained on the specific hazards and safe handling procedures for highly toxic compounds.

  • Identify Emergency Equipment Locations: Know the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE:

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Double-gloving is recommended.
Eyes/Face Safety goggles and face shieldProvide full protection from splashes and aerosols.
Body Laboratory coat and disposable gownEnsure full coverage of personal clothing.
Respiratory NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosol generation.

Q4: How should I handle a spill of this compound?

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don full PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.

  • Clean the Spill: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Accidental Skin Contact Improper glove usage or spill.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
Accidental Eye Contact Inadequate eye protection.Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Accidental Inhalation Handling powder outside of a fume hood or improper respiratory protection.Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Accidental Ingestion Poor laboratory hygiene (e.g., not washing hands).Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Work in a Containment Area: All work with powdered this compound must be conducted in a certified chemical fume hood or a glove box.

  • Wear Full PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.

  • Dissolving the Compound: Add the appropriate solvent (e.g., DMSO) to the container with the powder.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution until all the powder has dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store in a tightly sealed container at the recommended temperature, typically -20°C, in a designated and locked storage area.

Visualizing Safe Handling Workflows

To further clarify the safe handling procedures, the following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Preparation of this compound Stock Solution prep_start Start: Gather Materials prep_ppe Don Full PPE prep_start->prep_ppe prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Powdered this compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve prep_mix Vortex/Sonicate to Mix prep_dissolve->prep_mix prep_label Label and Store Solution prep_mix->prep_label prep_end End: Clean Work Area prep_label->prep_end

Caption: Workflow for Preparing this compound Stock Solution.

spill_cleanup_workflow cluster_spill This compound Spill Cleanup Procedure spill_start Spill Occurs spill_evacuate Evacuate and Alert spill_start->spill_evacuate spill_secure Secure the Area spill_evacuate->spill_secure spill_ppe Don Full PPE (including respirator) spill_secure->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Collect Contaminated Material spill_contain->spill_clean spill_decontaminate Decontaminate the Area spill_clean->spill_decontaminate spill_dispose Dispose of Hazardous Waste spill_decontaminate->spill_dispose spill_end End: Report Incident spill_dispose->spill_end

Caption: Step-by-Step Procedure for this compound Spill Cleanup.

References

How to handle Cytochalasin O safely in a lab environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Cytochalasin O in a laboratory setting. The following information is based on safety data for structurally similar and functionally related cytochalasan compounds. It is crucial to treat this compound as a highly hazardous substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound belongs to the cytochalasan class of mycotoxins, which are known to be potent inhibitors of actin polymerization. By disrupting actin filaments, they can alter cell morphology, inhibit cell division, and even induce apoptosis. The primary hazards associated with this compound, inferred from related compounds, include:

  • High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.

Q2: What are the initial steps I should take before working with this compound?

Before handling this compound, it is imperative to:

  • Conduct a Risk Assessment: Evaluate the specific risks associated with your planned experiment.

  • Ensure Proper Training: All personnel must be trained on the specific hazards and safe handling procedures for highly toxic compounds.

  • Identify Emergency Equipment Locations: Know the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE:

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Double-gloving is recommended.
Eyes/Face Safety goggles and face shieldProvide full protection from splashes and aerosols.
Body Laboratory coat and disposable gownEnsure full coverage of personal clothing.
Respiratory NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosol generation.

Q4: How should I handle a spill of this compound?

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don full PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.

  • Clean the Spill: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Accidental Skin Contact Improper glove usage or spill.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
Accidental Eye Contact Inadequate eye protection.Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Accidental Inhalation Handling powder outside of a fume hood or improper respiratory protection.Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Accidental Ingestion Poor laboratory hygiene (e.g., not washing hands).Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Work in a Containment Area: All work with powdered this compound must be conducted in a certified chemical fume hood or a glove box.

  • Wear Full PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.

  • Dissolving the Compound: Add the appropriate solvent (e.g., DMSO) to the container with the powder.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution until all the powder has dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store in a tightly sealed container at the recommended temperature, typically -20°C, in a designated and locked storage area.

Visualizing Safe Handling Workflows

To further clarify the safe handling procedures, the following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Preparation of this compound Stock Solution prep_start Start: Gather Materials prep_ppe Don Full PPE prep_start->prep_ppe prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Powdered this compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve prep_mix Vortex/Sonicate to Mix prep_dissolve->prep_mix prep_label Label and Store Solution prep_mix->prep_label prep_end End: Clean Work Area prep_label->prep_end

Caption: Workflow for Preparing this compound Stock Solution.

spill_cleanup_workflow cluster_spill This compound Spill Cleanup Procedure spill_start Spill Occurs spill_evacuate Evacuate and Alert spill_start->spill_evacuate spill_secure Secure the Area spill_evacuate->spill_secure spill_ppe Don Full PPE (including respirator) spill_secure->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Collect Contaminated Material spill_contain->spill_clean spill_decontaminate Decontaminate the Area spill_clean->spill_decontaminate spill_dispose Dispose of Hazardous Waste spill_decontaminate->spill_dispose spill_end End: Report Incident spill_dispose->spill_end

Caption: Step-by-Step Procedure for this compound Spill Cleanup.

References

How to handle Cytochalasin O safely in a lab environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Cytochalasin O in a laboratory setting. The following information is based on safety data for structurally similar and functionally related cytochalasan compounds. It is crucial to treat this compound as a highly hazardous substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound belongs to the cytochalasan class of mycotoxins, which are known to be potent inhibitors of actin polymerization. By disrupting actin filaments, they can alter cell morphology, inhibit cell division, and even induce apoptosis. The primary hazards associated with this compound, inferred from related compounds, include:

  • High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.

Q2: What are the initial steps I should take before working with this compound?

Before handling this compound, it is imperative to:

  • Conduct a Risk Assessment: Evaluate the specific risks associated with your planned experiment.

  • Ensure Proper Training: All personnel must be trained on the specific hazards and safe handling procedures for highly toxic compounds.

  • Identify Emergency Equipment Locations: Know the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE:

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Double-gloving is recommended.
Eyes/Face Safety goggles and face shieldProvide full protection from splashes and aerosols.
Body Laboratory coat and disposable gownEnsure full coverage of personal clothing.
Respiratory NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosol generation.

Q4: How should I handle a spill of this compound?

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and safety officer.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don full PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material.

  • Clean the Spill: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Accidental Skin Contact Improper glove usage or spill.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
Accidental Eye Contact Inadequate eye protection.Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Accidental Inhalation Handling powder outside of a fume hood or improper respiratory protection.Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Accidental Ingestion Poor laboratory hygiene (e.g., not washing hands).Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Work in a Containment Area: All work with powdered this compound must be conducted in a certified chemical fume hood or a glove box.

  • Wear Full PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.

  • Dissolving the Compound: Add the appropriate solvent (e.g., DMSO) to the container with the powder.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution until all the powder has dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store in a tightly sealed container at the recommended temperature, typically -20°C, in a designated and locked storage area.

Visualizing Safe Handling Workflows

To further clarify the safe handling procedures, the following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Preparation of this compound Stock Solution prep_start Start: Gather Materials prep_ppe Don Full PPE prep_start->prep_ppe prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Powdered this compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve prep_mix Vortex/Sonicate to Mix prep_dissolve->prep_mix prep_label Label and Store Solution prep_mix->prep_label prep_end End: Clean Work Area prep_label->prep_end

Caption: Workflow for Preparing this compound Stock Solution.

spill_cleanup_workflow cluster_spill This compound Spill Cleanup Procedure spill_start Spill Occurs spill_evacuate Evacuate and Alert spill_start->spill_evacuate spill_secure Secure the Area spill_evacuate->spill_secure spill_ppe Don Full PPE (including respirator) spill_secure->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_clean Collect Contaminated Material spill_contain->spill_clean spill_decontaminate Decontaminate the Area spill_clean->spill_decontaminate spill_dispose Dispose of Hazardous Waste spill_decontaminate->spill_dispose spill_end End: Report Incident spill_dispose->spill_end

Caption: Step-by-Step Procedure for this compound Spill Cleanup.

References

Validation & Comparative

Cytochalasin O vs. Cytochalasin D: A Comparative Guide to Actin Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the actin inhibition properties of Cytochalasin O and Cytochalasin D. While both are potent mycotoxins that disrupt actin polymerization, this document outlines their known potencies, mechanisms of action, and the experimental protocols used to characterize them. The information presented is intended to aid researchers in selecting the appropriate tool for their studies of cytoskeletal dynamics.

At a Glance: Key Differences and Similarities

FeatureThis compoundCytochalasin D
Primary Mechanism Inhibits actin polymerization.Potent inhibitor of actin polymerization.
Binding Target Presumed to bind to the barbed end of F-actin.Binds to the barbed (fast-growing) end of F-actin.
Reported Potency Effects on actin assembly are reported to be comparable to Cytochalasin H and J, but specific IC50 values from peer-reviewed literature are not readily available.IC50: ~25 nM for inhibition of actin polymerization. Half-maximal inhibition at 10 nM when F-actin fragments are used to nucleate assembly.

Quantitative Comparison of Bioactivity

A direct quantitative comparison of the 50% inhibitory concentration (IC50) for actin polymerization is challenging due to the limited availability of specific data for this compound in peer-reviewed literature. However, existing studies provide valuable insights into the potent activity of Cytochalasin D.

CompoundAssaySystemParameterValueReference
Cytochalasin D Actin Polymerization Inhibition-IC50~25 nM[1]
Cytochalasin D Inhibition of F-actin fragment-nucleated assembly-Half-maximal inhibition10 nM[2]

One study utilizing a fluorescence-based pyrene (B120774) assay noted that this compound, which possesses a 5-en-7-ol moiety, exhibited effects on actin assembly to a comparable extent as Cytochalasin H and J[3]. However, specific quantitative data from this comparison is not provided.

Mechanism of Action: Disrupting the Actin Cytoskeleton

Both this compound and Cytochalasin D belong to the cytochalasan family of mycotoxins, which are well-established inhibitors of actin filament dynamics. Their primary mechanism involves interfering with the elongation of actin filaments.

Cytochalasin D acts as a potent inhibitor of actin polymerization by binding to the barbed, fast-growing end of filamentous actin (F-actin)[4][5]. This "capping" action prevents the addition of new actin monomers to the filament end, thereby halting its elongation. At higher concentrations, Cytochalasin D can also induce the depolymerization of existing actin filaments.

While the specific binding site of This compound on actin has not been as extensively characterized as that of Cytochalasin D, its structural similarity and observed effects on actin assembly suggest that it likely shares a similar mechanism of action, targeting the barbed end of F-actin to inhibit polymerization.

The disruption of actin polymerization by these compounds has profound effects on various cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, cytokinesis, and the maintenance of cell shape.

Signaling Pathways and Experimental Workflows

The inhibition of actin polymerization by cytochalasans can impact numerous downstream signaling pathways that are regulated by the state of the actin cytoskeleton.

G General Mechanism of Cytochalasin Action Cytochalasin This compound / D Barbed_End Barbed End Elongation Cytochalasin->Barbed_End Inhibition G_Actin G-Actin (Monomers) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filaments) Cellular_Processes Cellular Processes (e.g., Motility, Cytokinesis) F_Actin->Cellular_Processes Supports Barbed_End->F_Actin

Caption: General mechanism of this compound and D action.

The experimental workflow to determine the inhibitory potency of these compounds on actin polymerization often involves a pyrene-actin polymerization assay.

G Pyrene-Actin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_Actin Purified G-Actin Mix Mix G-Actin and Pyrene-Actin G_Actin->Mix Pyrene_Actin Pyrene-labeled G-Actin Pyrene_Actin->Mix Add_Inhibitor Add this compound or D Mix->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (e.g., add salts) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Increase over time Initiate_Polymerization->Measure_Fluorescence Plot Plot Fluorescence vs. Time Measure_Fluorescence->Plot Calculate_Rate Calculate Polymerization Rate Plot->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for a pyrene-actin polymerization assay.

Experimental Protocols

The following is a generalized protocol for an in vitro pyrene-actin polymerization assay, a common method for assessing the effect of inhibitors like this compound and D on actin dynamics.

Objective: To measure the rate of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer

Procedure:

  • Preparation of Actin Monomers:

    • Reconstitute lyophilized actin and pyrene-labeled actin in G-buffer to a desired stock concentration.

    • Mix unlabeled and pyrene-labeled actin to achieve a final pyrene-labeled proportion of 5-10%.

    • Keep the actin monomer solution on ice to prevent spontaneous polymerization.

  • Assay Setup:

    • In a fluorescence cuvette or a 96-well plate, add G-buffer and the desired concentration of this compound, Cytochalasin D, or DMSO vehicle control.

    • Add the actin monomer mix to the cuvette/wells.

  • Initiation of Polymerization:

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately start recording the fluorescence intensity.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Continue recording until the fluorescence signal reaches a plateau, indicating the completion of polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the polymerization rate as a function of the inhibitor concentration and fit the data to a dose-response curve.

Conclusion

Cytochalasin D is a well-characterized and highly potent inhibitor of actin polymerization with a reported IC50 in the low nanomolar range. While this compound is also known to disrupt the actin cytoskeleton, a precise, publicly available IC50 value for its direct inhibition of actin polymerization is currently lacking in the scientific literature. Although one study suggests comparable activity to other cytochalasans, further quantitative studies are required for a direct and definitive comparison of potency with Cytochalasin D. Researchers should consider the well-documented potency and extensive body of literature for Cytochalasin D when selecting an actin inhibitor for their experiments. For studies where a less characterized but potentially effective compound is of interest, this compound may be a candidate, though preliminary characterization of its potency in the specific experimental system would be necessary.

References

Cytochalasin O vs. Cytochalasin D: A Comparative Guide to Actin Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the actin inhibition properties of Cytochalasin O and Cytochalasin D. While both are potent mycotoxins that disrupt actin polymerization, this document outlines their known potencies, mechanisms of action, and the experimental protocols used to characterize them. The information presented is intended to aid researchers in selecting the appropriate tool for their studies of cytoskeletal dynamics.

At a Glance: Key Differences and Similarities

FeatureThis compoundCytochalasin D
Primary Mechanism Inhibits actin polymerization.Potent inhibitor of actin polymerization.
Binding Target Presumed to bind to the barbed end of F-actin.Binds to the barbed (fast-growing) end of F-actin.
Reported Potency Effects on actin assembly are reported to be comparable to Cytochalasin H and J, but specific IC50 values from peer-reviewed literature are not readily available.IC50: ~25 nM for inhibition of actin polymerization. Half-maximal inhibition at 10 nM when F-actin fragments are used to nucleate assembly.

Quantitative Comparison of Bioactivity

A direct quantitative comparison of the 50% inhibitory concentration (IC50) for actin polymerization is challenging due to the limited availability of specific data for this compound in peer-reviewed literature. However, existing studies provide valuable insights into the potent activity of Cytochalasin D.

CompoundAssaySystemParameterValueReference
Cytochalasin D Actin Polymerization Inhibition-IC50~25 nM[1]
Cytochalasin D Inhibition of F-actin fragment-nucleated assembly-Half-maximal inhibition10 nM[2]

One study utilizing a fluorescence-based pyrene (B120774) assay noted that this compound, which possesses a 5-en-7-ol moiety, exhibited effects on actin assembly to a comparable extent as Cytochalasin H and J[3]. However, specific quantitative data from this comparison is not provided.

Mechanism of Action: Disrupting the Actin Cytoskeleton

Both this compound and Cytochalasin D belong to the cytochalasan family of mycotoxins, which are well-established inhibitors of actin filament dynamics. Their primary mechanism involves interfering with the elongation of actin filaments.

Cytochalasin D acts as a potent inhibitor of actin polymerization by binding to the barbed, fast-growing end of filamentous actin (F-actin)[4][5]. This "capping" action prevents the addition of new actin monomers to the filament end, thereby halting its elongation. At higher concentrations, Cytochalasin D can also induce the depolymerization of existing actin filaments.

While the specific binding site of This compound on actin has not been as extensively characterized as that of Cytochalasin D, its structural similarity and observed effects on actin assembly suggest that it likely shares a similar mechanism of action, targeting the barbed end of F-actin to inhibit polymerization.

The disruption of actin polymerization by these compounds has profound effects on various cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, cytokinesis, and the maintenance of cell shape.

Signaling Pathways and Experimental Workflows

The inhibition of actin polymerization by cytochalasans can impact numerous downstream signaling pathways that are regulated by the state of the actin cytoskeleton.

G General Mechanism of Cytochalasin Action Cytochalasin This compound / D Barbed_End Barbed End Elongation Cytochalasin->Barbed_End Inhibition G_Actin G-Actin (Monomers) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filaments) Cellular_Processes Cellular Processes (e.g., Motility, Cytokinesis) F_Actin->Cellular_Processes Supports Barbed_End->F_Actin

Caption: General mechanism of this compound and D action.

The experimental workflow to determine the inhibitory potency of these compounds on actin polymerization often involves a pyrene-actin polymerization assay.

G Pyrene-Actin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_Actin Purified G-Actin Mix Mix G-Actin and Pyrene-Actin G_Actin->Mix Pyrene_Actin Pyrene-labeled G-Actin Pyrene_Actin->Mix Add_Inhibitor Add this compound or D Mix->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (e.g., add salts) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Increase over time Initiate_Polymerization->Measure_Fluorescence Plot Plot Fluorescence vs. Time Measure_Fluorescence->Plot Calculate_Rate Calculate Polymerization Rate Plot->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for a pyrene-actin polymerization assay.

Experimental Protocols

The following is a generalized protocol for an in vitro pyrene-actin polymerization assay, a common method for assessing the effect of inhibitors like this compound and D on actin dynamics.

Objective: To measure the rate of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer

Procedure:

  • Preparation of Actin Monomers:

    • Reconstitute lyophilized actin and pyrene-labeled actin in G-buffer to a desired stock concentration.

    • Mix unlabeled and pyrene-labeled actin to achieve a final pyrene-labeled proportion of 5-10%.

    • Keep the actin monomer solution on ice to prevent spontaneous polymerization.

  • Assay Setup:

    • In a fluorescence cuvette or a 96-well plate, add G-buffer and the desired concentration of this compound, Cytochalasin D, or DMSO vehicle control.

    • Add the actin monomer mix to the cuvette/wells.

  • Initiation of Polymerization:

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately start recording the fluorescence intensity.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Continue recording until the fluorescence signal reaches a plateau, indicating the completion of polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the polymerization rate as a function of the inhibitor concentration and fit the data to a dose-response curve.

Conclusion

Cytochalasin D is a well-characterized and highly potent inhibitor of actin polymerization with a reported IC50 in the low nanomolar range. While this compound is also known to disrupt the actin cytoskeleton, a precise, publicly available IC50 value for its direct inhibition of actin polymerization is currently lacking in the scientific literature. Although one study suggests comparable activity to other cytochalasans, further quantitative studies are required for a direct and definitive comparison of potency with Cytochalasin D. Researchers should consider the well-documented potency and extensive body of literature for Cytochalasin D when selecting an actin inhibitor for their experiments. For studies where a less characterized but potentially effective compound is of interest, this compound may be a candidate, though preliminary characterization of its potency in the specific experimental system would be necessary.

References

Cytochalasin O vs. Cytochalasin D: A Comparative Guide to Actin Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the actin inhibition properties of Cytochalasin O and Cytochalasin D. While both are potent mycotoxins that disrupt actin polymerization, this document outlines their known potencies, mechanisms of action, and the experimental protocols used to characterize them. The information presented is intended to aid researchers in selecting the appropriate tool for their studies of cytoskeletal dynamics.

At a Glance: Key Differences and Similarities

FeatureThis compoundCytochalasin D
Primary Mechanism Inhibits actin polymerization.Potent inhibitor of actin polymerization.
Binding Target Presumed to bind to the barbed end of F-actin.Binds to the barbed (fast-growing) end of F-actin.
Reported Potency Effects on actin assembly are reported to be comparable to Cytochalasin H and J, but specific IC50 values from peer-reviewed literature are not readily available.IC50: ~25 nM for inhibition of actin polymerization. Half-maximal inhibition at 10 nM when F-actin fragments are used to nucleate assembly.

Quantitative Comparison of Bioactivity

A direct quantitative comparison of the 50% inhibitory concentration (IC50) for actin polymerization is challenging due to the limited availability of specific data for this compound in peer-reviewed literature. However, existing studies provide valuable insights into the potent activity of Cytochalasin D.

CompoundAssaySystemParameterValueReference
Cytochalasin D Actin Polymerization Inhibition-IC50~25 nM[1]
Cytochalasin D Inhibition of F-actin fragment-nucleated assembly-Half-maximal inhibition10 nM[2]

One study utilizing a fluorescence-based pyrene assay noted that this compound, which possesses a 5-en-7-ol moiety, exhibited effects on actin assembly to a comparable extent as Cytochalasin H and J[3]. However, specific quantitative data from this comparison is not provided.

Mechanism of Action: Disrupting the Actin Cytoskeleton

Both this compound and Cytochalasin D belong to the cytochalasan family of mycotoxins, which are well-established inhibitors of actin filament dynamics. Their primary mechanism involves interfering with the elongation of actin filaments.

Cytochalasin D acts as a potent inhibitor of actin polymerization by binding to the barbed, fast-growing end of filamentous actin (F-actin)[4][5]. This "capping" action prevents the addition of new actin monomers to the filament end, thereby halting its elongation. At higher concentrations, Cytochalasin D can also induce the depolymerization of existing actin filaments.

While the specific binding site of This compound on actin has not been as extensively characterized as that of Cytochalasin D, its structural similarity and observed effects on actin assembly suggest that it likely shares a similar mechanism of action, targeting the barbed end of F-actin to inhibit polymerization.

The disruption of actin polymerization by these compounds has profound effects on various cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, cytokinesis, and the maintenance of cell shape.

Signaling Pathways and Experimental Workflows

The inhibition of actin polymerization by cytochalasans can impact numerous downstream signaling pathways that are regulated by the state of the actin cytoskeleton.

G General Mechanism of Cytochalasin Action Cytochalasin This compound / D Barbed_End Barbed End Elongation Cytochalasin->Barbed_End Inhibition G_Actin G-Actin (Monomers) G_Actin->Barbed_End Polymerization F_Actin F-Actin (Filaments) Cellular_Processes Cellular Processes (e.g., Motility, Cytokinesis) F_Actin->Cellular_Processes Supports Barbed_End->F_Actin

Caption: General mechanism of this compound and D action.

The experimental workflow to determine the inhibitory potency of these compounds on actin polymerization often involves a pyrene-actin polymerization assay.

G Pyrene-Actin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis G_Actin Purified G-Actin Mix Mix G-Actin and Pyrene-Actin G_Actin->Mix Pyrene_Actin Pyrene-labeled G-Actin Pyrene_Actin->Mix Add_Inhibitor Add this compound or D Mix->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (e.g., add salts) Add_Inhibitor->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Increase over time Initiate_Polymerization->Measure_Fluorescence Plot Plot Fluorescence vs. Time Measure_Fluorescence->Plot Calculate_Rate Calculate Polymerization Rate Plot->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Caption: Workflow for a pyrene-actin polymerization assay.

Experimental Protocols

The following is a generalized protocol for an in vitro pyrene-actin polymerization assay, a common method for assessing the effect of inhibitors like this compound and D on actin dynamics.

Objective: To measure the rate of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene-labeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer

Procedure:

  • Preparation of Actin Monomers:

    • Reconstitute lyophilized actin and pyrene-labeled actin in G-buffer to a desired stock concentration.

    • Mix unlabeled and pyrene-labeled actin to achieve a final pyrene-labeled proportion of 5-10%.

    • Keep the actin monomer solution on ice to prevent spontaneous polymerization.

  • Assay Setup:

    • In a fluorescence cuvette or a 96-well plate, add G-buffer and the desired concentration of this compound, Cytochalasin D, or DMSO vehicle control.

    • Add the actin monomer mix to the cuvette/wells.

  • Initiation of Polymerization:

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately start recording the fluorescence intensity.

  • Data Acquisition:

    • Measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Continue recording until the fluorescence signal reaches a plateau, indicating the completion of polymerization.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the linear portion of the curve.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations. Plot the polymerization rate as a function of the inhibitor concentration and fit the data to a dose-response curve.

Conclusion

Cytochalasin D is a well-characterized and highly potent inhibitor of actin polymerization with a reported IC50 in the low nanomolar range. While this compound is also known to disrupt the actin cytoskeleton, a precise, publicly available IC50 value for its direct inhibition of actin polymerization is currently lacking in the scientific literature. Although one study suggests comparable activity to other cytochalasans, further quantitative studies are required for a direct and definitive comparison of potency with Cytochalasin D. Researchers should consider the well-documented potency and extensive body of literature for Cytochalasin D when selecting an actin inhibitor for their experiments. For studies where a less characterized but potentially effective compound is of interest, this compound may be a candidate, though preliminary characterization of its potency in the specific experimental system would be necessary.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Cytochalasin O and its related compounds. We delve into their structure-activity relationships (SAR), focusing on cytotoxicity, inhibition of actin polymerization, and induction of apoptosis. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Structure-Activity Relationship of Cytochalasins: An Overview

Cytochalasins are a large family of fungal metabolites that exhibit a wide range of biological activities, primarily attributed to their ability to interact with actin filaments.[1] This interaction disrupts actin polymerization, leading to changes in cell morphology, inhibition of cell division, and, in many cases, induction of apoptosis.[1] The diverse biological effects of different cytochalasin analogs are closely linked to their structural features. The core structure of cytochalasins consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Variations in the macrocycle's size and substitutions, as well as modifications to the perhydroisoindolone core, significantly impact their biological potency.

Key structural features that influence the activity of cytochalasins include:

  • The Macrocyclic Ring: The size and conformation of the macrocyclic ring are crucial for activity. An intact macrocycle is generally considered essential for potent biological effects.[2]

  • The Perhydroisoindolone Core: Modifications to this core structure can significantly alter the compound's activity.

  • Substitution Patterns: The presence and nature of functional groups, particularly at the C-7 and C-20 positions, play a pivotal role in determining the biological activity. An unsubstituted hydroxyl group at the C-7 position is often associated with higher potency.[3]

This compound, characterized by a 5-en-7-ol moiety in its structure, is a member of this family. Its biological activities, along with those of related compounds, are compared below.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the cytotoxicity, actin polymerization inhibition, and apoptosis-inducing effects of this compound and related compounds. It is important to note that the data presented are compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be made with caution due to potential variations in experimental conditions, such as cell lines and assay methodologies.

Cytotoxicity Data

The cytotoxic effects of cytochalasins are typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50).

CompoundCell LineIC50 (µM)Reference
Cytochalasin B M109 lung carcinoma3[4]
P388/ADR leukemia30
B16BL6 melanoma30
HeLa7.9
L9291.3
Cytochalasin D P388/ADR leukemia42
21,22-Dihydrocytochalasin B P388/ADR leukemia28
7-O-Acetylcytochalasin B KB3.1, L929> 10
N-Methylcytochalasin B KB3.1, L929> 10
N-Acetylcytochalasin B L9299.4
20-O-Acetylcytochalasin B L9294.8
Cytochalasin Analogue 23a (diol) BLM (human melanoma)9.41
Cytochalasin Analogue 24 BLM (human melanoma)> 50
Inhibition of Actin Polymerization

The inhibitory effect of cytochalasins on actin polymerization is a key aspect of their mechanism of action. This is often quantified by measuring the concentration required for half-maximal inhibition.

CompoundAssay ConditionsInhibitionReference
Cytochalasin B Actin assembly in the absence of ATPKd ≈ 4 x 10-8 M
Cytochalasin D Actin assembly in the absence of ATPKd ≈ 1 x 10-9 M
Cytochalasin D F-actin depolymerization in plateletsInduces depolymerization
Cytochalasin E F-actin elongationPotent inhibitor
Cytochalasin A F-actin elongationModerate inhibitor

Note: Quantitative data for the direct inhibition of actin polymerization by this compound is limited in the available literature.

Induction of Apoptosis

Several cytochalasins have been shown to induce programmed cell death, or apoptosis, in various cell lines.

CompoundCell LineApoptotic EffectReference
Cytochalasin B HeLaInduces early apoptosis
Cytochalasin D HCT116Known apoptosis inducer
Cytochalasin derivatives (cc1, cc1Ac, cc14) HCT116Potent apoptosis inducers
Cytochalasin derivatives (cc4, cc12) HCT116Induce necrosis

Note: Specific studies detailing the apoptosis-inducing capabilities of this compound are not extensively available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

WST-1 Cytotoxicity Assay

This colorimetric assay measures cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and related analogs) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence intensity increases significantly. This change in fluorescence is used to monitor the rate and extent of actin polymerization.

Protocol:

  • Preparation of Pyrene-Labeled Actin: Prepare a stock solution of pyrene-labeled G-actin.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically a mixture of unlabeled and 5-10% pyrene-labeled actin) in G-buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x K-Mg-E buffer: 500 mM KCl, 20 mM MgCl2, 10 mM EGTA).

  • Addition of Test Compound: Add the test compound (this compound or related analogs) or vehicle control to the reaction mixture before or after initiating polymerization, depending on the experimental question.

  • Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The extent of polymerization is determined by the final plateau of fluorescence intensity. The inhibitory effect of the compounds can be quantified by comparing the polymerization rates and extents in the presence and absence of the compounds.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium (B1200493) iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds (this compound and related analogs) for the desired time period to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating cytochalasin compounds.

G Mechanism of Cytochalasin-Induced Actin Disruption Cytochalasin This compound & Related Compounds F_Actin F-Actin Filament (Barbed End) Cytochalasin->F_Actin Binds to barbed (+) end Polymerization Actin Polymerization Cytochalasin->Polymerization Inhibits Actin G-Actin Monomers Actin->Polymerization Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Polymerization->F_Actin Cell_Morphology Altered Cell Morphology Disruption->Cell_Morphology Cell_Division Inhibition of Cytokinesis Disruption->Cell_Division Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Mechanism of Cytochalasin-Induced Actin Disruption.

G Cytochalasin-Induced Apoptosis Pathway Cytochalasin Cytochalasin Treatment Actin_Disruption Actin Cytoskeleton Disruption Cytochalasin->Actin_Disruption Mitochondria Mitochondria Actin_Disruption->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochalasin-Induced Apoptosis Pathway.

G Experimental Workflow for Cytochalasin Evaluation Start Start: Compound Synthesis/Isolation Cytotoxicity Cytotoxicity Assay (e.g., WST-1) Start->Cytotoxicity Actin_Polymerization Actin Polymerization Assay (e.g., Pyrene-Actin) Start->Actin_Polymerization Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Start->Apoptosis_Assay Data_Analysis Data Analysis & SAR Cytotoxicity->Data_Analysis Actin_Polymerization->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: Experimental Workflow for Cytochalasin Evaluation.

Conclusion and Future Directions

The structure-activity relationship of cytochalasins is a complex field with significant potential for the development of novel therapeutic agents, particularly in oncology. While the general principles of their mechanism of action are understood, the specific contributions of individual structural modifications to their diverse biological activities are still being elucidated. This guide highlights the importance of the macrocyclic ring and specific substitutions, such as the C-7 hydroxyl group, in determining the potency of these compounds.

Further research is needed to fully characterize the biological profile of this compound and to conduct comprehensive comparative studies of a wide range of analogs under standardized conditions. Such studies will be invaluable for refining the SAR models and for the rational design of new cytochalasin-based drugs with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided herein serve as a foundation for these future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Cytochalasin O and its related compounds. We delve into their structure-activity relationships (SAR), focusing on cytotoxicity, inhibition of actin polymerization, and induction of apoptosis. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Structure-Activity Relationship of Cytochalasins: An Overview

Cytochalasins are a large family of fungal metabolites that exhibit a wide range of biological activities, primarily attributed to their ability to interact with actin filaments.[1] This interaction disrupts actin polymerization, leading to changes in cell morphology, inhibition of cell division, and, in many cases, induction of apoptosis.[1] The diverse biological effects of different cytochalasin analogs are closely linked to their structural features. The core structure of cytochalasins consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Variations in the macrocycle's size and substitutions, as well as modifications to the perhydroisoindolone core, significantly impact their biological potency.

Key structural features that influence the activity of cytochalasins include:

  • The Macrocyclic Ring: The size and conformation of the macrocyclic ring are crucial for activity. An intact macrocycle is generally considered essential for potent biological effects.[2]

  • The Perhydroisoindolone Core: Modifications to this core structure can significantly alter the compound's activity.

  • Substitution Patterns: The presence and nature of functional groups, particularly at the C-7 and C-20 positions, play a pivotal role in determining the biological activity. An unsubstituted hydroxyl group at the C-7 position is often associated with higher potency.[3]

This compound, characterized by a 5-en-7-ol moiety in its structure, is a member of this family. Its biological activities, along with those of related compounds, are compared below.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the cytotoxicity, actin polymerization inhibition, and apoptosis-inducing effects of this compound and related compounds. It is important to note that the data presented are compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be made with caution due to potential variations in experimental conditions, such as cell lines and assay methodologies.

Cytotoxicity Data

The cytotoxic effects of cytochalasins are typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50).

CompoundCell LineIC50 (µM)Reference
Cytochalasin B M109 lung carcinoma3[4]
P388/ADR leukemia30
B16BL6 melanoma30
HeLa7.9
L9291.3
Cytochalasin D P388/ADR leukemia42
21,22-Dihydrocytochalasin B P388/ADR leukemia28
7-O-Acetylcytochalasin B KB3.1, L929> 10
N-Methylcytochalasin B KB3.1, L929> 10
N-Acetylcytochalasin B L9299.4
20-O-Acetylcytochalasin B L9294.8
Cytochalasin Analogue 23a (diol) BLM (human melanoma)9.41
Cytochalasin Analogue 24 BLM (human melanoma)> 50
Inhibition of Actin Polymerization

The inhibitory effect of cytochalasins on actin polymerization is a key aspect of their mechanism of action. This is often quantified by measuring the concentration required for half-maximal inhibition.

CompoundAssay ConditionsInhibitionReference
Cytochalasin B Actin assembly in the absence of ATPKd ≈ 4 x 10-8 M
Cytochalasin D Actin assembly in the absence of ATPKd ≈ 1 x 10-9 M
Cytochalasin D F-actin depolymerization in plateletsInduces depolymerization
Cytochalasin E F-actin elongationPotent inhibitor
Cytochalasin A F-actin elongationModerate inhibitor

Note: Quantitative data for the direct inhibition of actin polymerization by this compound is limited in the available literature.

Induction of Apoptosis

Several cytochalasins have been shown to induce programmed cell death, or apoptosis, in various cell lines.

CompoundCell LineApoptotic EffectReference
Cytochalasin B HeLaInduces early apoptosis
Cytochalasin D HCT116Known apoptosis inducer
Cytochalasin derivatives (cc1, cc1Ac, cc14) HCT116Potent apoptosis inducers
Cytochalasin derivatives (cc4, cc12) HCT116Induce necrosis

Note: Specific studies detailing the apoptosis-inducing capabilities of this compound are not extensively available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

WST-1 Cytotoxicity Assay

This colorimetric assay measures cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and related analogs) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence intensity increases significantly. This change in fluorescence is used to monitor the rate and extent of actin polymerization.

Protocol:

  • Preparation of Pyrene-Labeled Actin: Prepare a stock solution of pyrene-labeled G-actin.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically a mixture of unlabeled and 5-10% pyrene-labeled actin) in G-buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x K-Mg-E buffer: 500 mM KCl, 20 mM MgCl2, 10 mM EGTA).

  • Addition of Test Compound: Add the test compound (this compound or related analogs) or vehicle control to the reaction mixture before or after initiating polymerization, depending on the experimental question.

  • Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The extent of polymerization is determined by the final plateau of fluorescence intensity. The inhibitory effect of the compounds can be quantified by comparing the polymerization rates and extents in the presence and absence of the compounds.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium (B1200493) iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds (this compound and related analogs) for the desired time period to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating cytochalasin compounds.

G Mechanism of Cytochalasin-Induced Actin Disruption Cytochalasin This compound & Related Compounds F_Actin F-Actin Filament (Barbed End) Cytochalasin->F_Actin Binds to barbed (+) end Polymerization Actin Polymerization Cytochalasin->Polymerization Inhibits Actin G-Actin Monomers Actin->Polymerization Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Polymerization->F_Actin Cell_Morphology Altered Cell Morphology Disruption->Cell_Morphology Cell_Division Inhibition of Cytokinesis Disruption->Cell_Division Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Mechanism of Cytochalasin-Induced Actin Disruption.

G Cytochalasin-Induced Apoptosis Pathway Cytochalasin Cytochalasin Treatment Actin_Disruption Actin Cytoskeleton Disruption Cytochalasin->Actin_Disruption Mitochondria Mitochondria Actin_Disruption->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochalasin-Induced Apoptosis Pathway.

G Experimental Workflow for Cytochalasin Evaluation Start Start: Compound Synthesis/Isolation Cytotoxicity Cytotoxicity Assay (e.g., WST-1) Start->Cytotoxicity Actin_Polymerization Actin Polymerization Assay (e.g., Pyrene-Actin) Start->Actin_Polymerization Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Start->Apoptosis_Assay Data_Analysis Data Analysis & SAR Cytotoxicity->Data_Analysis Actin_Polymerization->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: Experimental Workflow for Cytochalasin Evaluation.

Conclusion and Future Directions

The structure-activity relationship of cytochalasins is a complex field with significant potential for the development of novel therapeutic agents, particularly in oncology. While the general principles of their mechanism of action are understood, the specific contributions of individual structural modifications to their diverse biological activities are still being elucidated. This guide highlights the importance of the macrocyclic ring and specific substitutions, such as the C-7 hydroxyl group, in determining the potency of these compounds.

Further research is needed to fully characterize the biological profile of this compound and to conduct comprehensive comparative studies of a wide range of analogs under standardized conditions. Such studies will be invaluable for refining the SAR models and for the rational design of new cytochalasin-based drugs with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided herein serve as a foundation for these future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Cytochalasin O and its related compounds. We delve into their structure-activity relationships (SAR), focusing on cytotoxicity, inhibition of actin polymerization, and induction of apoptosis. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Structure-Activity Relationship of Cytochalasins: An Overview

Cytochalasins are a large family of fungal metabolites that exhibit a wide range of biological activities, primarily attributed to their ability to interact with actin filaments.[1] This interaction disrupts actin polymerization, leading to changes in cell morphology, inhibition of cell division, and, in many cases, induction of apoptosis.[1] The diverse biological effects of different cytochalasin analogs are closely linked to their structural features. The core structure of cytochalasins consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Variations in the macrocycle's size and substitutions, as well as modifications to the perhydroisoindolone core, significantly impact their biological potency.

Key structural features that influence the activity of cytochalasins include:

  • The Macrocyclic Ring: The size and conformation of the macrocyclic ring are crucial for activity. An intact macrocycle is generally considered essential for potent biological effects.[2]

  • The Perhydroisoindolone Core: Modifications to this core structure can significantly alter the compound's activity.

  • Substitution Patterns: The presence and nature of functional groups, particularly at the C-7 and C-20 positions, play a pivotal role in determining the biological activity. An unsubstituted hydroxyl group at the C-7 position is often associated with higher potency.[3]

This compound, characterized by a 5-en-7-ol moiety in its structure, is a member of this family. Its biological activities, along with those of related compounds, are compared below.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the cytotoxicity, actin polymerization inhibition, and apoptosis-inducing effects of this compound and related compounds. It is important to note that the data presented are compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be made with caution due to potential variations in experimental conditions, such as cell lines and assay methodologies.

Cytotoxicity Data

The cytotoxic effects of cytochalasins are typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50).

CompoundCell LineIC50 (µM)Reference
Cytochalasin B M109 lung carcinoma3[4]
P388/ADR leukemia30
B16BL6 melanoma30
HeLa7.9
L9291.3
Cytochalasin D P388/ADR leukemia42
21,22-Dihydrocytochalasin B P388/ADR leukemia28
7-O-Acetylcytochalasin B KB3.1, L929> 10
N-Methylcytochalasin B KB3.1, L929> 10
N-Acetylcytochalasin B L9299.4
20-O-Acetylcytochalasin B L9294.8
Cytochalasin Analogue 23a (diol) BLM (human melanoma)9.41
Cytochalasin Analogue 24 BLM (human melanoma)> 50
Inhibition of Actin Polymerization

The inhibitory effect of cytochalasins on actin polymerization is a key aspect of their mechanism of action. This is often quantified by measuring the concentration required for half-maximal inhibition.

CompoundAssay ConditionsInhibitionReference
Cytochalasin B Actin assembly in the absence of ATPKd ≈ 4 x 10-8 M
Cytochalasin D Actin assembly in the absence of ATPKd ≈ 1 x 10-9 M
Cytochalasin D F-actin depolymerization in plateletsInduces depolymerization
Cytochalasin E F-actin elongationPotent inhibitor
Cytochalasin A F-actin elongationModerate inhibitor

Note: Quantitative data for the direct inhibition of actin polymerization by this compound is limited in the available literature.

Induction of Apoptosis

Several cytochalasins have been shown to induce programmed cell death, or apoptosis, in various cell lines.

CompoundCell LineApoptotic EffectReference
Cytochalasin B HeLaInduces early apoptosis
Cytochalasin D HCT116Known apoptosis inducer
Cytochalasin derivatives (cc1, cc1Ac, cc14) HCT116Potent apoptosis inducers
Cytochalasin derivatives (cc4, cc12) HCT116Induce necrosis

Note: Specific studies detailing the apoptosis-inducing capabilities of this compound are not extensively available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

WST-1 Cytotoxicity Assay

This colorimetric assay measures cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and related analogs) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence intensity increases significantly. This change in fluorescence is used to monitor the rate and extent of actin polymerization.

Protocol:

  • Preparation of Pyrene-Labeled Actin: Prepare a stock solution of pyrene-labeled G-actin.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically a mixture of unlabeled and 5-10% pyrene-labeled actin) in G-buffer (e.g., 5 mM Tris-HCl, pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x K-Mg-E buffer: 500 mM KCl, 20 mM MgCl2, 10 mM EGTA).

  • Addition of Test Compound: Add the test compound (this compound or related analogs) or vehicle control to the reaction mixture before or after initiating polymerization, depending on the experimental question.

  • Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The extent of polymerization is determined by the final plateau of fluorescence intensity. The inhibitory effect of the compounds can be quantified by comparing the polymerization rates and extents in the presence and absence of the compounds.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds (this compound and related analogs) for the desired time period to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating cytochalasin compounds.

G Mechanism of Cytochalasin-Induced Actin Disruption Cytochalasin This compound & Related Compounds F_Actin F-Actin Filament (Barbed End) Cytochalasin->F_Actin Binds to barbed (+) end Polymerization Actin Polymerization Cytochalasin->Polymerization Inhibits Actin G-Actin Monomers Actin->Polymerization Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Polymerization->F_Actin Cell_Morphology Altered Cell Morphology Disruption->Cell_Morphology Cell_Division Inhibition of Cytokinesis Disruption->Cell_Division Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Mechanism of Cytochalasin-Induced Actin Disruption.

G Cytochalasin-Induced Apoptosis Pathway Cytochalasin Cytochalasin Treatment Actin_Disruption Actin Cytoskeleton Disruption Cytochalasin->Actin_Disruption Mitochondria Mitochondria Actin_Disruption->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochalasin-Induced Apoptosis Pathway.

G Experimental Workflow for Cytochalasin Evaluation Start Start: Compound Synthesis/Isolation Cytotoxicity Cytotoxicity Assay (e.g., WST-1) Start->Cytotoxicity Actin_Polymerization Actin Polymerization Assay (e.g., Pyrene-Actin) Start->Actin_Polymerization Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Start->Apoptosis_Assay Data_Analysis Data Analysis & SAR Cytotoxicity->Data_Analysis Actin_Polymerization->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: Experimental Workflow for Cytochalasin Evaluation.

Conclusion and Future Directions

The structure-activity relationship of cytochalasins is a complex field with significant potential for the development of novel therapeutic agents, particularly in oncology. While the general principles of their mechanism of action are understood, the specific contributions of individual structural modifications to their diverse biological activities are still being elucidated. This guide highlights the importance of the macrocyclic ring and specific substitutions, such as the C-7 hydroxyl group, in determining the potency of these compounds.

Further research is needed to fully characterize the biological profile of this compound and to conduct comprehensive comparative studies of a wide range of analogs under standardized conditions. Such studies will be invaluable for refining the SAR models and for the rational design of new cytochalasin-based drugs with improved efficacy and selectivity. The detailed experimental protocols and pathway diagrams provided herein serve as a foundation for these future investigations.

References

Validating the On-Target Effects of Cytochalasin O on Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin O with other commonly used actin-modifying agents. We will delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for key validation experiments. This guide aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the on-target effects of this compound on the actin cytoskeleton.

Mechanism of Action: A Tale of Different Actin Disruptors

The actin cytoskeleton is a dynamic network of filaments crucial for various cellular processes, including cell motility, division, and maintenance of cell shape. Several small molecules can modulate actin dynamics, each with a distinct mechanism of action. Understanding these differences is critical for selecting the appropriate tool for a specific research question and for interpreting experimental outcomes.

  • Cytochalasins (e.g., this compound, Cytochalasin D): This family of fungal metabolites primarily acts by capping the barbed (fast-growing) end of actin filaments (F-actin). This "capping" prevents the addition of new actin monomers (G-actin), leading to a net depolymerization of existing filaments. Some cytochalasins, like Cytochalasin B, have known off-target effects, such as the inhibition of glucose transport. Cytochalasin D is generally considered a more specific inhibitor of actin polymerization compared to Cytochalasin B.

  • Latrunculins (e.g., Latrunculin A): Derived from marine sponges, latrunculins sequester G-actin monomers, forming a 1:1 complex that prevents their incorporation into growing actin filaments. This shifts the equilibrium towards filament disassembly.

  • Jasplakinolide: This cyclic peptide, also of marine sponge origin, has a unique mechanism. It stabilizes existing F-actin by promoting polymerization and inhibiting depolymerization. This leads to the formation of disorganized actin masses within the cell.

Comparative Analysis of Actin Inhibitors

While direct quantitative comparisons of this compound with other actin inhibitors in single studies are limited, the following table summarizes available data on their mechanisms and effective concentrations. It is important to note that the effective concentration of these compounds can vary depending on the cell type, assay conditions, and the specific biological question being addressed.

FeatureThis compoundCytochalasin DLatrunculin AJasplakinolide
Primary Mechanism of Action Barbed-end capping of F-actinBarbed-end capping of F-actinSequesters G-actin monomersStabilizes F-actin, promotes polymerization
Effect on Actin Dynamics Inhibits polymerizationPotent inhibitor of polymerization[1]Inhibits polymerization by monomer sequestrationPromotes polymerization and inhibits depolymerization
Reported Effective Concentration Range Not widely reported200 pM - 2 µM (in fibroblast-populated collagen matrices)20 nM - 200 nM (in fibroblast-populated collagen matrices)Varies depending on cell type and assay
Known Off-Target Effects Not well-documentedLess pronounced off-target effects compared to Cytochalasin BNot widely reportedCan induce polymerization of monomeric actin into amorphous masses

Note: The lack of extensive quantitative data for this compound in direct comparison with other inhibitors highlights an area for future research. The provided concentration ranges are for specific experimental systems and should be used as a general guideline.

Experimental Protocols for Validation

To validate the on-target effects of this compound and compare its efficacy with other actin inhibitors, a combination of in vitro and cell-based assays is recommended.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay directly measures the effect of a compound on the polymerization of purified actin in a cell-free system. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Test compounds (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Actin Preparation: Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer to the desired final concentration (e.g., 2-4 µM). Keep on ice.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Initiation of Polymerization: To initiate the assay, add the G-actin solution to each well, followed by the addition of 1/10th volume of 10x Polymerization Buffer. Mix gently.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve. Determine the IC50 value for each compound by plotting the inhibition of the polymerization rate against the log of the inhibitor concentration.

Cell Morphology Analysis (Phalloidin Staining)

This method allows for the visualization of the F-actin cytoskeleton in cells treated with actin-modifying agents, revealing changes in cell shape, stress fiber integrity, and overall actin organization.

Materials:

  • Cells cultured on glass coverslips

  • Test compounds (this compound and comparators)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound and other inhibitors for a predetermined time. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared in 1% BSA/PBS) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Capture images and analyze changes in cell morphology, stress fiber formation, and actin distribution.

Cell Viability and Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific on-target activity or a general cytotoxic effect. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and other inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) for each compound.

Signaling Pathways and Experimental Workflows

The actin cytoskeleton is under the tight control of complex signaling networks, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate the activity of downstream effectors that control actin polymerization, branching, and bundling. Disruption of the actin cytoskeleton by compounds like cytochalasins can, in turn, affect these signaling pathways.

Below are Graphviz diagrams illustrating the general mechanism of action of the compared actin inhibitors and a simplified representation of the Rho GTPase signaling pathway that regulates actin dynamics.

G cluster_inhibitors Actin Inhibitor Mechanisms cluster_actin Actin Dynamics Cytochalasin_O This compound Barbed_end Cytochalasin_O->Barbed_end Caps Cytochalasin_D Cytochalasin D Cytochalasin_D->Barbed_end Caps Latrunculin_A Latrunculin A G_actin G-actin (Monomers) Latrunculin_A->G_actin Sequesters Jasplakinolide Jasplakinolide F_actin F-actin (Filament) Jasplakinolide->F_actin Stabilizes G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Barbed_end Pointed_end F_actin->Pointed_end caption Mechanisms of Action of Different Actin Inhibitors

Caption: Mechanisms of Action of Different Actin Inhibitors.

G cluster_upstream Upstream Signals cluster_rho Rho GTPase Signaling cluster_downstream Downstream Effectors & Actin Regulation Extracellular_Signals Extracellular Signals (Growth factors, etc.) Receptors Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs Activate Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Effectors Downstream Effectors (ROCK, WASp, etc.) Rho_GTPases->Effectors Activate GEFs->Rho_GTPases GDP -> GTP GAPs GAPs GAPs->Rho_GTPases GTP -> GDP GDIs GDIs GDIs->Rho_GTPases Sequester Actin_Polymerization Actin Polymerization & Reorganization Effectors->Actin_Polymerization Cellular_Responses Cellular Responses (Motility, Adhesion, etc.) Actin_Polymerization->Cellular_Responses caption Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics

Caption: Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics.

Conclusion

Validating the on-target effects of this compound requires a multi-faceted approach that combines in vitro biochemical assays with cell-based functional and morphological analyses. While direct quantitative comparisons with other widely used actin inhibitors are not yet extensively available in the literature, this guide provides the foundational knowledge and experimental protocols necessary to conduct such comparative studies. By understanding the distinct mechanisms of action of different actin-modifying agents and employing robust validation assays, researchers can confidently assess the specific effects of this compound on the actin cytoskeleton and its downstream cellular processes.

References

Validating the On-Target Effects of Cytochalasin O on Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin O with other commonly used actin-modifying agents. We will delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for key validation experiments. This guide aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the on-target effects of this compound on the actin cytoskeleton.

Mechanism of Action: A Tale of Different Actin Disruptors

The actin cytoskeleton is a dynamic network of filaments crucial for various cellular processes, including cell motility, division, and maintenance of cell shape. Several small molecules can modulate actin dynamics, each with a distinct mechanism of action. Understanding these differences is critical for selecting the appropriate tool for a specific research question and for interpreting experimental outcomes.

  • Cytochalasins (e.g., this compound, Cytochalasin D): This family of fungal metabolites primarily acts by capping the barbed (fast-growing) end of actin filaments (F-actin). This "capping" prevents the addition of new actin monomers (G-actin), leading to a net depolymerization of existing filaments. Some cytochalasins, like Cytochalasin B, have known off-target effects, such as the inhibition of glucose transport. Cytochalasin D is generally considered a more specific inhibitor of actin polymerization compared to Cytochalasin B.

  • Latrunculins (e.g., Latrunculin A): Derived from marine sponges, latrunculins sequester G-actin monomers, forming a 1:1 complex that prevents their incorporation into growing actin filaments. This shifts the equilibrium towards filament disassembly.

  • Jasplakinolide: This cyclic peptide, also of marine sponge origin, has a unique mechanism. It stabilizes existing F-actin by promoting polymerization and inhibiting depolymerization. This leads to the formation of disorganized actin masses within the cell.

Comparative Analysis of Actin Inhibitors

While direct quantitative comparisons of this compound with other actin inhibitors in single studies are limited, the following table summarizes available data on their mechanisms and effective concentrations. It is important to note that the effective concentration of these compounds can vary depending on the cell type, assay conditions, and the specific biological question being addressed.

FeatureThis compoundCytochalasin DLatrunculin AJasplakinolide
Primary Mechanism of Action Barbed-end capping of F-actinBarbed-end capping of F-actinSequesters G-actin monomersStabilizes F-actin, promotes polymerization
Effect on Actin Dynamics Inhibits polymerizationPotent inhibitor of polymerization[1]Inhibits polymerization by monomer sequestrationPromotes polymerization and inhibits depolymerization
Reported Effective Concentration Range Not widely reported200 pM - 2 µM (in fibroblast-populated collagen matrices)20 nM - 200 nM (in fibroblast-populated collagen matrices)Varies depending on cell type and assay
Known Off-Target Effects Not well-documentedLess pronounced off-target effects compared to Cytochalasin BNot widely reportedCan induce polymerization of monomeric actin into amorphous masses

Note: The lack of extensive quantitative data for this compound in direct comparison with other inhibitors highlights an area for future research. The provided concentration ranges are for specific experimental systems and should be used as a general guideline.

Experimental Protocols for Validation

To validate the on-target effects of this compound and compare its efficacy with other actin inhibitors, a combination of in vitro and cell-based assays is recommended.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay directly measures the effect of a compound on the polymerization of purified actin in a cell-free system. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Test compounds (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Actin Preparation: Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer to the desired final concentration (e.g., 2-4 µM). Keep on ice.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Initiation of Polymerization: To initiate the assay, add the G-actin solution to each well, followed by the addition of 1/10th volume of 10x Polymerization Buffer. Mix gently.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve. Determine the IC50 value for each compound by plotting the inhibition of the polymerization rate against the log of the inhibitor concentration.

Cell Morphology Analysis (Phalloidin Staining)

This method allows for the visualization of the F-actin cytoskeleton in cells treated with actin-modifying agents, revealing changes in cell shape, stress fiber integrity, and overall actin organization.

Materials:

  • Cells cultured on glass coverslips

  • Test compounds (this compound and comparators)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated Phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound and other inhibitors for a predetermined time. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared in 1% BSA/PBS) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Capture images and analyze changes in cell morphology, stress fiber formation, and actin distribution.

Cell Viability and Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific on-target activity or a general cytotoxic effect. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and other inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) for each compound.

Signaling Pathways and Experimental Workflows

The actin cytoskeleton is under the tight control of complex signaling networks, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate the activity of downstream effectors that control actin polymerization, branching, and bundling. Disruption of the actin cytoskeleton by compounds like cytochalasins can, in turn, affect these signaling pathways.

Below are Graphviz diagrams illustrating the general mechanism of action of the compared actin inhibitors and a simplified representation of the Rho GTPase signaling pathway that regulates actin dynamics.

G cluster_inhibitors Actin Inhibitor Mechanisms cluster_actin Actin Dynamics Cytochalasin_O This compound Barbed_end Cytochalasin_O->Barbed_end Caps Cytochalasin_D Cytochalasin D Cytochalasin_D->Barbed_end Caps Latrunculin_A Latrunculin A G_actin G-actin (Monomers) Latrunculin_A->G_actin Sequesters Jasplakinolide Jasplakinolide F_actin F-actin (Filament) Jasplakinolide->F_actin Stabilizes G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Barbed_end Pointed_end F_actin->Pointed_end caption Mechanisms of Action of Different Actin Inhibitors

Caption: Mechanisms of Action of Different Actin Inhibitors.

G cluster_upstream Upstream Signals cluster_rho Rho GTPase Signaling cluster_downstream Downstream Effectors & Actin Regulation Extracellular_Signals Extracellular Signals (Growth factors, etc.) Receptors Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs Activate Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Effectors Downstream Effectors (ROCK, WASp, etc.) Rho_GTPases->Effectors Activate GEFs->Rho_GTPases GDP -> GTP GAPs GAPs GAPs->Rho_GTPases GTP -> GDP GDIs GDIs GDIs->Rho_GTPases Sequester Actin_Polymerization Actin Polymerization & Reorganization Effectors->Actin_Polymerization Cellular_Responses Cellular Responses (Motility, Adhesion, etc.) Actin_Polymerization->Cellular_Responses caption Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics

Caption: Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics.

Conclusion

Validating the on-target effects of this compound requires a multi-faceted approach that combines in vitro biochemical assays with cell-based functional and morphological analyses. While direct quantitative comparisons with other widely used actin inhibitors are not yet extensively available in the literature, this guide provides the foundational knowledge and experimental protocols necessary to conduct such comparative studies. By understanding the distinct mechanisms of action of different actin-modifying agents and employing robust validation assays, researchers can confidently assess the specific effects of this compound on the actin cytoskeleton and its downstream cellular processes.

References

Validating the On-Target Effects of Cytochalasin O on Actin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytochalasin O with other commonly used actin-modifying agents. We will delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for key validation experiments. This guide aims to equip researchers with the necessary information to design and interpret experiments aimed at validating the on-target effects of this compound on the actin cytoskeleton.

Mechanism of Action: A Tale of Different Actin Disruptors

The actin cytoskeleton is a dynamic network of filaments crucial for various cellular processes, including cell motility, division, and maintenance of cell shape. Several small molecules can modulate actin dynamics, each with a distinct mechanism of action. Understanding these differences is critical for selecting the appropriate tool for a specific research question and for interpreting experimental outcomes.

  • Cytochalasins (e.g., this compound, Cytochalasin D): This family of fungal metabolites primarily acts by capping the barbed (fast-growing) end of actin filaments (F-actin). This "capping" prevents the addition of new actin monomers (G-actin), leading to a net depolymerization of existing filaments. Some cytochalasins, like Cytochalasin B, have known off-target effects, such as the inhibition of glucose transport. Cytochalasin D is generally considered a more specific inhibitor of actin polymerization compared to Cytochalasin B.

  • Latrunculins (e.g., Latrunculin A): Derived from marine sponges, latrunculins sequester G-actin monomers, forming a 1:1 complex that prevents their incorporation into growing actin filaments. This shifts the equilibrium towards filament disassembly.

  • Jasplakinolide: This cyclic peptide, also of marine sponge origin, has a unique mechanism. It stabilizes existing F-actin by promoting polymerization and inhibiting depolymerization. This leads to the formation of disorganized actin masses within the cell.

Comparative Analysis of Actin Inhibitors

While direct quantitative comparisons of this compound with other actin inhibitors in single studies are limited, the following table summarizes available data on their mechanisms and effective concentrations. It is important to note that the effective concentration of these compounds can vary depending on the cell type, assay conditions, and the specific biological question being addressed.

FeatureThis compoundCytochalasin DLatrunculin AJasplakinolide
Primary Mechanism of Action Barbed-end capping of F-actinBarbed-end capping of F-actinSequesters G-actin monomersStabilizes F-actin, promotes polymerization
Effect on Actin Dynamics Inhibits polymerizationPotent inhibitor of polymerization[1]Inhibits polymerization by monomer sequestrationPromotes polymerization and inhibits depolymerization
Reported Effective Concentration Range Not widely reported200 pM - 2 µM (in fibroblast-populated collagen matrices)20 nM - 200 nM (in fibroblast-populated collagen matrices)Varies depending on cell type and assay
Known Off-Target Effects Not well-documentedLess pronounced off-target effects compared to Cytochalasin BNot widely reportedCan induce polymerization of monomeric actin into amorphous masses

Note: The lack of extensive quantitative data for this compound in direct comparison with other inhibitors highlights an area for future research. The provided concentration ranges are for specific experimental systems and should be used as a general guideline.

Experimental Protocols for Validation

To validate the on-target effects of this compound and compare its efficacy with other actin inhibitors, a combination of in vitro and cell-based assays is recommended.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay directly measures the effect of a compound on the polymerization of purified actin in a cell-free system. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • Test compounds (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Actin Preparation: Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer to the desired final concentration (e.g., 2-4 µM). Keep on ice.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Initiation of Polymerization: To initiate the assay, add the G-actin solution to each well, followed by the addition of 1/10th volume of 10x Polymerization Buffer. Mix gently.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a desired period (e.g., 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve. Determine the IC50 value for each compound by plotting the inhibition of the polymerization rate against the log of the inhibitor concentration.

Cell Morphology Analysis (Phalloidin Staining)

This method allows for the visualization of the F-actin cytoskeleton in cells treated with actin-modifying agents, revealing changes in cell shape, stress fiber integrity, and overall actin organization.

Materials:

  • Cells cultured on glass coverslips

  • Test compounds (this compound and comparators)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound and other inhibitors for a predetermined time. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Phalloidin Staining: Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared in 1% BSA/PBS) for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Capture images and analyze changes in cell morphology, stress fiber formation, and actin distribution.

Cell Viability and Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed effects on the actin cytoskeleton are due to specific on-target activity or a general cytotoxic effect. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and other inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) for each compound.

Signaling Pathways and Experimental Workflows

The actin cytoskeleton is under the tight control of complex signaling networks, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate the activity of downstream effectors that control actin polymerization, branching, and bundling. Disruption of the actin cytoskeleton by compounds like cytochalasins can, in turn, affect these signaling pathways.

Below are Graphviz diagrams illustrating the general mechanism of action of the compared actin inhibitors and a simplified representation of the Rho GTPase signaling pathway that regulates actin dynamics.

G cluster_inhibitors Actin Inhibitor Mechanisms cluster_actin Actin Dynamics Cytochalasin_O This compound Barbed_end Cytochalasin_O->Barbed_end Caps Cytochalasin_D Cytochalasin D Cytochalasin_D->Barbed_end Caps Latrunculin_A Latrunculin A G_actin G-actin (Monomers) Latrunculin_A->G_actin Sequesters Jasplakinolide Jasplakinolide F_actin F-actin (Filament) Jasplakinolide->F_actin Stabilizes G_actin->F_actin Polymerization F_actin->G_actin Depolymerization F_actin->Barbed_end Pointed_end F_actin->Pointed_end caption Mechanisms of Action of Different Actin Inhibitors

Caption: Mechanisms of Action of Different Actin Inhibitors.

G cluster_upstream Upstream Signals cluster_rho Rho GTPase Signaling cluster_downstream Downstream Effectors & Actin Regulation Extracellular_Signals Extracellular Signals (Growth factors, etc.) Receptors Receptors Extracellular_Signals->Receptors GEFs GEFs Receptors->GEFs Activate Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Effectors Downstream Effectors (ROCK, WASp, etc.) Rho_GTPases->Effectors Activate GEFs->Rho_GTPases GDP -> GTP GAPs GAPs GAPs->Rho_GTPases GTP -> GDP GDIs GDIs GDIs->Rho_GTPases Sequester Actin_Polymerization Actin Polymerization & Reorganization Effectors->Actin_Polymerization Cellular_Responses Cellular Responses (Motility, Adhesion, etc.) Actin_Polymerization->Cellular_Responses caption Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics

Caption: Simplified Rho GTPase Signaling Pathway Regulating Actin Dynamics.

Conclusion

Validating the on-target effects of this compound requires a multi-faceted approach that combines in vitro biochemical assays with cell-based functional and morphological analyses. While direct quantitative comparisons with other widely used actin inhibitors are not yet extensively available in the literature, this guide provides the foundational knowledge and experimental protocols necessary to conduct such comparative studies. By understanding the distinct mechanisms of action of different actin-modifying agents and employing robust validation assays, researchers can confidently assess the specific effects of this compound on the actin cytoskeleton and its downstream cellular processes.

References

A Comparative Analysis of Cytochalasin O and Cytochalasin H on Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of two closely related fungal metabolites, Cytochalasin O and Cytochalasin H. This guide synthesizes available experimental data to compare their impact on the actin cytoskeleton and the induction of apoptosis, highlighting the current state of research and identifying knowledge gaps.

Introduction

Cytochalasins are a class of fungal secondary metabolites well-documented for their potent disruptive effects on the actin cytoskeleton. By binding to actin filaments, they inhibit polymerization and elongation, leading to a cascade of cellular consequences including altered morphology, inhibition of cell division, and induction of programmed cell death (apoptosis).[1] This guide provides a comparative overview of two specific members of this family, this compound and Cytochalasin H, focusing on their cellular and molecular impacts. While research has elucidated significant details about the mechanisms of Cytochalasin H, particularly its pro-apoptotic and anti-migratory activities, specific experimental data on this compound remains limited, presenting a notable gap in the comparative analysis.

Comparative Effects on the Actin Cytoskeleton

Cytotoxicity and Induction of Apoptosis

A significant aspect of the cellular impact of cytochalasins is their ability to induce apoptosis, a critical process in developmental biology and a key target in cancer therapy. Extensive research has been conducted on the pro-apoptotic effects of Cytochalasin H, while similar detailed studies on this compound are currently lacking.

Cytochalasin H: A Potent Inducer of Apoptosis

Studies have demonstrated that Cytochalasin H exhibits significant cytotoxicity against various cancer cell lines. For instance, in human lung adenocarcinoma A549 cells, Cytochalasin H has been shown to induce apoptosis and inhibit cell migration effectively.

Quantitative Data for Cytochalasin H:

Cell LineAssayParameterValueReference
A549 (Human Lung Carcinoma)CCK-8IC50159.5 µM (72h)[2]

Signaling Pathways in Apoptosis

The molecular mechanisms underlying cytochalasin-induced apoptosis are of significant interest for understanding their therapeutic potential. The signaling pathways for Cytochalasin H have been partially elucidated, revealing its interaction with key regulators of apoptosis.

Cytochalasin H-Induced Apoptotic Signaling Pathway

Experimental evidence in A549 lung cancer cells indicates that Cytochalasin H triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of the tumor suppressor protein p53 and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state. Specifically, Cytochalasin H treatment leads to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Cytochalasin_H_Apoptosis_Pathway CytoH Cytochalasin H Cell A549 Lung Cancer Cell CytoH->Cell Treatment p53 p53 (Upregulation) Cell->p53 Induces Bcl2_family Bcl-2 Family Proteins Cell->Bcl2_family Bax Bax (Upregulation) p53->Bax Activates Bcl2_family->Bax Bcl2_BclxL Bcl-2 / Bcl-xL (Downregulation) Bcl2_family->Bcl2_BclxL Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane Bcl2_BclxL->Mitochondrion Inhibits disruption Casp3 Caspase-3 (Activation) Mitochondrion->Casp3 Activates via cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptotic pathway induced by Cytochalasin H.
This compound: An Uncharacterized Pathway

To date, specific studies detailing the signaling pathways through which this compound may induce apoptosis are not available. While it is plausible that it shares a similar mechanism with other cytochalasins by disrupting the actin cytoskeleton, the specific molecular players and pathways involved remain to be investigated.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the cellular effects of cytochalasins.

Cell Viability Assay (CCK-8/MTT)

This assay is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the cytochalasin (e.g., Cytochalasin H) for specific time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Add Cytochalasin (varying concentrations) Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_Reagent Add CCK-8/MTT solution Incubate2->Add_Reagent Incubate3 Incubate 1-4 hours Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure

Caption: Workflow for Cell Viability Assay.
Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the cytochalasin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the cytochalasin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

A Comparative Analysis of Cytochalasin O and Cytochalasin H on Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of two closely related fungal metabolites, Cytochalasin O and Cytochalasin H. This guide synthesizes available experimental data to compare their impact on the actin cytoskeleton and the induction of apoptosis, highlighting the current state of research and identifying knowledge gaps.

Introduction

Cytochalasins are a class of fungal secondary metabolites well-documented for their potent disruptive effects on the actin cytoskeleton. By binding to actin filaments, they inhibit polymerization and elongation, leading to a cascade of cellular consequences including altered morphology, inhibition of cell division, and induction of programmed cell death (apoptosis).[1] This guide provides a comparative overview of two specific members of this family, this compound and Cytochalasin H, focusing on their cellular and molecular impacts. While research has elucidated significant details about the mechanisms of Cytochalasin H, particularly its pro-apoptotic and anti-migratory activities, specific experimental data on this compound remains limited, presenting a notable gap in the comparative analysis.

Comparative Effects on the Actin Cytoskeleton

Cytotoxicity and Induction of Apoptosis

A significant aspect of the cellular impact of cytochalasins is their ability to induce apoptosis, a critical process in developmental biology and a key target in cancer therapy. Extensive research has been conducted on the pro-apoptotic effects of Cytochalasin H, while similar detailed studies on this compound are currently lacking.

Cytochalasin H: A Potent Inducer of Apoptosis

Studies have demonstrated that Cytochalasin H exhibits significant cytotoxicity against various cancer cell lines. For instance, in human lung adenocarcinoma A549 cells, Cytochalasin H has been shown to induce apoptosis and inhibit cell migration effectively.

Quantitative Data for Cytochalasin H:

Cell LineAssayParameterValueReference
A549 (Human Lung Carcinoma)CCK-8IC50159.5 µM (72h)[2]

Signaling Pathways in Apoptosis

The molecular mechanisms underlying cytochalasin-induced apoptosis are of significant interest for understanding their therapeutic potential. The signaling pathways for Cytochalasin H have been partially elucidated, revealing its interaction with key regulators of apoptosis.

Cytochalasin H-Induced Apoptotic Signaling Pathway

Experimental evidence in A549 lung cancer cells indicates that Cytochalasin H triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of the tumor suppressor protein p53 and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state. Specifically, Cytochalasin H treatment leads to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Cytochalasin_H_Apoptosis_Pathway CytoH Cytochalasin H Cell A549 Lung Cancer Cell CytoH->Cell Treatment p53 p53 (Upregulation) Cell->p53 Induces Bcl2_family Bcl-2 Family Proteins Cell->Bcl2_family Bax Bax (Upregulation) p53->Bax Activates Bcl2_family->Bax Bcl2_BclxL Bcl-2 / Bcl-xL (Downregulation) Bcl2_family->Bcl2_BclxL Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane Bcl2_BclxL->Mitochondrion Inhibits disruption Casp3 Caspase-3 (Activation) Mitochondrion->Casp3 Activates via cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptotic pathway induced by Cytochalasin H.
This compound: An Uncharacterized Pathway

To date, specific studies detailing the signaling pathways through which this compound may induce apoptosis are not available. While it is plausible that it shares a similar mechanism with other cytochalasins by disrupting the actin cytoskeleton, the specific molecular players and pathways involved remain to be investigated.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the cellular effects of cytochalasins.

Cell Viability Assay (CCK-8/MTT)

This assay is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the cytochalasin (e.g., Cytochalasin H) for specific time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Add Cytochalasin (varying concentrations) Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_Reagent Add CCK-8/MTT solution Incubate2->Add_Reagent Incubate3 Incubate 1-4 hours Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure

Caption: Workflow for Cell Viability Assay.
Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the cytochalasin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the cytochalasin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

A Comparative Analysis of Cytochalasin O and Cytochalasin H on Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of two closely related fungal metabolites, Cytochalasin O and Cytochalasin H. This guide synthesizes available experimental data to compare their impact on the actin cytoskeleton and the induction of apoptosis, highlighting the current state of research and identifying knowledge gaps.

Introduction

Cytochalasins are a class of fungal secondary metabolites well-documented for their potent disruptive effects on the actin cytoskeleton. By binding to actin filaments, they inhibit polymerization and elongation, leading to a cascade of cellular consequences including altered morphology, inhibition of cell division, and induction of programmed cell death (apoptosis).[1] This guide provides a comparative overview of two specific members of this family, this compound and Cytochalasin H, focusing on their cellular and molecular impacts. While research has elucidated significant details about the mechanisms of Cytochalasin H, particularly its pro-apoptotic and anti-migratory activities, specific experimental data on this compound remains limited, presenting a notable gap in the comparative analysis.

Comparative Effects on the Actin Cytoskeleton

Cytotoxicity and Induction of Apoptosis

A significant aspect of the cellular impact of cytochalasins is their ability to induce apoptosis, a critical process in developmental biology and a key target in cancer therapy. Extensive research has been conducted on the pro-apoptotic effects of Cytochalasin H, while similar detailed studies on this compound are currently lacking.

Cytochalasin H: A Potent Inducer of Apoptosis

Studies have demonstrated that Cytochalasin H exhibits significant cytotoxicity against various cancer cell lines. For instance, in human lung adenocarcinoma A549 cells, Cytochalasin H has been shown to induce apoptosis and inhibit cell migration effectively.

Quantitative Data for Cytochalasin H:

Cell LineAssayParameterValueReference
A549 (Human Lung Carcinoma)CCK-8IC50159.5 µM (72h)[2]

Signaling Pathways in Apoptosis

The molecular mechanisms underlying cytochalasin-induced apoptosis are of significant interest for understanding their therapeutic potential. The signaling pathways for Cytochalasin H have been partially elucidated, revealing its interaction with key regulators of apoptosis.

Cytochalasin H-Induced Apoptotic Signaling Pathway

Experimental evidence in A549 lung cancer cells indicates that Cytochalasin H triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of the tumor suppressor protein p53 and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state. Specifically, Cytochalasin H treatment leads to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Cytochalasin_H_Apoptosis_Pathway CytoH Cytochalasin H Cell A549 Lung Cancer Cell CytoH->Cell Treatment p53 p53 (Upregulation) Cell->p53 Induces Bcl2_family Bcl-2 Family Proteins Cell->Bcl2_family Bax Bax (Upregulation) p53->Bax Activates Bcl2_family->Bax Bcl2_BclxL Bcl-2 / Bcl-xL (Downregulation) Bcl2_family->Bcl2_BclxL Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane Bcl2_BclxL->Mitochondrion Inhibits disruption Casp3 Caspase-3 (Activation) Mitochondrion->Casp3 Activates via cytochrome c release Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptotic pathway induced by Cytochalasin H.
This compound: An Uncharacterized Pathway

To date, specific studies detailing the signaling pathways through which this compound may induce apoptosis are not available. While it is plausible that it shares a similar mechanism with other cytochalasins by disrupting the actin cytoskeleton, the specific molecular players and pathways involved remain to be investigated.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the cellular effects of cytochalasins.

Cell Viability Assay (CCK-8/MTT)

This assay is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the cytochalasin (e.g., Cytochalasin H) for specific time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Add Cytochalasin (varying concentrations) Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Add_Reagent Add CCK-8/MTT solution Incubate2->Add_Reagent Incubate3 Incubate 1-4 hours Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure

Caption: Workflow for Cell Viability Assay.
Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the cytochalasin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the cytochalasin, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

A Comparative Guide to F-actin Disruption: Cytochalasin O and Other Cytoskeletal Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of Cytochalasin O with other well-characterized cytoskeletal inhibitors, focusing on their efficacy in disrupting the filamentous actin (F-actin) network. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of studies involving these compounds.

Introduction to F-actin and its Disruption

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The filamentous form, F-actin, is in a constant state of flux through polymerization and depolymerization of globular actin (G-actin) monomers. Pharmacological agents that disrupt this dynamic equilibrium are invaluable tools for cell biology research and have potential therapeutic applications.

Cytochalasins are a family of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of F-actin, thereby inhibiting the addition of new actin monomers.[1] This guide focuses on this compound and provides a comparative analysis with other commonly used actin and microtubule inhibitors.

Quantitative Comparison of Cytoskeletal Inhibitors

While specific quantitative data for this compound, such as its IC50 for actin polymerization inhibition, is limited in the current literature, qualitative comparisons suggest its potency is comparable to other cytochalasins with similar chemical structures. One study noted that cytochalasins with a 5-en-7-ol moiety, which includes this compound, exhibited similar effects in an actin assembly assay.

The following table summarizes the available quantitative data for other well-characterized cytoskeletal inhibitors.

CompoundTargetMechanism of ActionTypical Effective ConcentrationReference
Cytochalasin D F-actinCaps barbed ends of F-actin, inhibiting polymerization.[2]0.2 - 2 µM for morphological changes; higher concentrations (2-20 µM) for stress fiber removal.[3][2][3]
Latrunculin A G-actinSequesters G-actin monomers, preventing their incorporation into filaments.0.03 µg/ml for initial effects; 0.2 µg/ml for complete cell rounding.
Jasplakinolide F-actinStabilizes F-actin and induces polymerization.Varies depending on the desired effect; can be used in nanomolar to low micromolar ranges.
Nocodazole MicrotubulesDepolymerizes microtubules by binding to β-tubulin.Varies; often used in the range of 1-10 µM.

Note on this compound: Based on qualitative comparisons with other cytochalasans, the effective concentration of this compound for F-actin disruption is expected to be in a similar micromolar range to that of Cytochalasin D.

Experimental Protocols

Accurate quantification of F-actin disruption is crucial for comparative studies. Below are detailed protocols for two common methods: fluorescence microscopy with phalloidin (B8060827) staining and flow cytometry.

Quantification of F-actin by Fluorescence Microscopy

This method allows for the visualization and quantification of F-actin within individual cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with desired concentrations of this compound or other inhibitors for the appropriate duration. Include an untreated control group.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify F-actin content by measuring the mean fluorescence intensity per cell using image analysis software such as ImageJ or Fiji. Parameters such as cell area, circularity, and the number of actin stress fibers can also be quantified.

Quantification of F-actin by Flow Cytometry

This method provides a high-throughput analysis of the total F-actin content in a cell population.

Materials:

  • Suspension cells or trypsinized adherent cells

  • PBS

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Fluorescently conjugated phalloidin

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Treat cells in suspension or in culture plates with the desired inhibitors.

  • Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize cytoskeletal changes.

  • Fixation and Permeabilization: Wash the cells with PBS and then resuspend in a fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.

  • Phalloidin Staining: Wash the cells with a perm/wash buffer. Resuspend the cells in a solution of fluorescently conjugated phalloidin in perm/wash buffer and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Wash the cells with perm/wash buffer and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity will be proportional to the F-actin content.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the underlying signaling pathways affected by F-actin disruption, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining F-actin Staining cluster_quantification Quantification cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment (this compound, etc.) cell_culture->inhibitor_treatment fixation Fixation inhibitor_treatment->fixation flow_cytometry Flow Cytometry inhibitor_treatment->flow_cytometry permeabilization Permeabilization fixation->permeabilization phalloidin Phalloidin Staining permeabilization->phalloidin microscopy Fluorescence Microscopy phalloidin->microscopy image_analysis Image Analysis (Intensity, Morphology) microscopy->image_analysis data_analysis Data Analysis flow_cytometry->data_analysis image_analysis->data_analysis

Caption: Experimental workflow for the quantitative analysis of F-actin disruption.

Disruption of the actin cytoskeleton by agents like cytochalasins has profound effects on various signaling pathways, most notably the Rho GTPase signaling cascade, which is a master regulator of actin dynamics.

rho_gtpase_pathway cluster_input Upstream Signals cluster_rho Rho GTPase Cycle cluster_effectors Downstream Effectors cluster_output Actin Cytoskeleton Regulation extracellular Extracellular Signals (Growth Factors, etc.) GEFs GEFs extracellular->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Promotes GAPs GAPs Rho_GTP Rho-GTP (Active) GAPs->Rho_GTP Promotes Rho_GDP->Rho_GTP Activation Rho_GTP->Rho_GDP Inactivation ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia stress_fibers Stress Fiber Formation & Contraction ROCK->stress_fibers actin_polymerization Actin Polymerization mDia->actin_polymerization actin_polymerization->stress_fibers cytochalasin This compound (Disruption) cytochalasin->actin_polymerization Inhibits

Caption: The Rho GTPase signaling pathway and the point of intervention by this compound.

Conclusion

References

A Comparative Guide to F-actin Disruption: Cytochalasin O and Other Cytoskeletal Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of Cytochalasin O with other well-characterized cytoskeletal inhibitors, focusing on their efficacy in disrupting the filamentous actin (F-actin) network. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of studies involving these compounds.

Introduction to F-actin and its Disruption

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The filamentous form, F-actin, is in a constant state of flux through polymerization and depolymerization of globular actin (G-actin) monomers. Pharmacological agents that disrupt this dynamic equilibrium are invaluable tools for cell biology research and have potential therapeutic applications.

Cytochalasins are a family of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of F-actin, thereby inhibiting the addition of new actin monomers.[1] This guide focuses on this compound and provides a comparative analysis with other commonly used actin and microtubule inhibitors.

Quantitative Comparison of Cytoskeletal Inhibitors

While specific quantitative data for this compound, such as its IC50 for actin polymerization inhibition, is limited in the current literature, qualitative comparisons suggest its potency is comparable to other cytochalasins with similar chemical structures. One study noted that cytochalasins with a 5-en-7-ol moiety, which includes this compound, exhibited similar effects in an actin assembly assay.

The following table summarizes the available quantitative data for other well-characterized cytoskeletal inhibitors.

CompoundTargetMechanism of ActionTypical Effective ConcentrationReference
Cytochalasin D F-actinCaps barbed ends of F-actin, inhibiting polymerization.[2]0.2 - 2 µM for morphological changes; higher concentrations (2-20 µM) for stress fiber removal.[3][2][3]
Latrunculin A G-actinSequesters G-actin monomers, preventing their incorporation into filaments.0.03 µg/ml for initial effects; 0.2 µg/ml for complete cell rounding.
Jasplakinolide F-actinStabilizes F-actin and induces polymerization.Varies depending on the desired effect; can be used in nanomolar to low micromolar ranges.
Nocodazole MicrotubulesDepolymerizes microtubules by binding to β-tubulin.Varies; often used in the range of 1-10 µM.

Note on this compound: Based on qualitative comparisons with other cytochalasans, the effective concentration of this compound for F-actin disruption is expected to be in a similar micromolar range to that of Cytochalasin D.

Experimental Protocols

Accurate quantification of F-actin disruption is crucial for comparative studies. Below are detailed protocols for two common methods: fluorescence microscopy with phalloidin (B8060827) staining and flow cytometry.

Quantification of F-actin by Fluorescence Microscopy

This method allows for the visualization and quantification of F-actin within individual cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with desired concentrations of this compound or other inhibitors for the appropriate duration. Include an untreated control group.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify F-actin content by measuring the mean fluorescence intensity per cell using image analysis software such as ImageJ or Fiji. Parameters such as cell area, circularity, and the number of actin stress fibers can also be quantified.

Quantification of F-actin by Flow Cytometry

This method provides a high-throughput analysis of the total F-actin content in a cell population.

Materials:

  • Suspension cells or trypsinized adherent cells

  • PBS

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Fluorescently conjugated phalloidin

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Treat cells in suspension or in culture plates with the desired inhibitors.

  • Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize cytoskeletal changes.

  • Fixation and Permeabilization: Wash the cells with PBS and then resuspend in a fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.

  • Phalloidin Staining: Wash the cells with a perm/wash buffer. Resuspend the cells in a solution of fluorescently conjugated phalloidin in perm/wash buffer and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Wash the cells with perm/wash buffer and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity will be proportional to the F-actin content.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the underlying signaling pathways affected by F-actin disruption, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining F-actin Staining cluster_quantification Quantification cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment (this compound, etc.) cell_culture->inhibitor_treatment fixation Fixation inhibitor_treatment->fixation flow_cytometry Flow Cytometry inhibitor_treatment->flow_cytometry permeabilization Permeabilization fixation->permeabilization phalloidin Phalloidin Staining permeabilization->phalloidin microscopy Fluorescence Microscopy phalloidin->microscopy image_analysis Image Analysis (Intensity, Morphology) microscopy->image_analysis data_analysis Data Analysis flow_cytometry->data_analysis image_analysis->data_analysis

Caption: Experimental workflow for the quantitative analysis of F-actin disruption.

Disruption of the actin cytoskeleton by agents like cytochalasins has profound effects on various signaling pathways, most notably the Rho GTPase signaling cascade, which is a master regulator of actin dynamics.

rho_gtpase_pathway cluster_input Upstream Signals cluster_rho Rho GTPase Cycle cluster_effectors Downstream Effectors cluster_output Actin Cytoskeleton Regulation extracellular Extracellular Signals (Growth Factors, etc.) GEFs GEFs extracellular->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Promotes GAPs GAPs Rho_GTP Rho-GTP (Active) GAPs->Rho_GTP Promotes Rho_GDP->Rho_GTP Activation Rho_GTP->Rho_GDP Inactivation ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia stress_fibers Stress Fiber Formation & Contraction ROCK->stress_fibers actin_polymerization Actin Polymerization mDia->actin_polymerization actin_polymerization->stress_fibers cytochalasin This compound (Disruption) cytochalasin->actin_polymerization Inhibits

Caption: The Rho GTPase signaling pathway and the point of intervention by this compound.

Conclusion

References

A Comparative Guide to F-actin Disruption: Cytochalasin O and Other Cytoskeletal Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of Cytochalasin O with other well-characterized cytoskeletal inhibitors, focusing on their efficacy in disrupting the filamentous actin (F-actin) network. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of studies involving these compounds.

Introduction to F-actin and its Disruption

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. The filamentous form, F-actin, is in a constant state of flux through polymerization and depolymerization of globular actin (G-actin) monomers. Pharmacological agents that disrupt this dynamic equilibrium are invaluable tools for cell biology research and have potential therapeutic applications.

Cytochalasins are a family of fungal metabolites known to disrupt the actin cytoskeleton by binding to the barbed (fast-growing) end of F-actin, thereby inhibiting the addition of new actin monomers.[1] This guide focuses on this compound and provides a comparative analysis with other commonly used actin and microtubule inhibitors.

Quantitative Comparison of Cytoskeletal Inhibitors

While specific quantitative data for this compound, such as its IC50 for actin polymerization inhibition, is limited in the current literature, qualitative comparisons suggest its potency is comparable to other cytochalasins with similar chemical structures. One study noted that cytochalasins with a 5-en-7-ol moiety, which includes this compound, exhibited similar effects in an actin assembly assay.

The following table summarizes the available quantitative data for other well-characterized cytoskeletal inhibitors.

CompoundTargetMechanism of ActionTypical Effective ConcentrationReference
Cytochalasin D F-actinCaps barbed ends of F-actin, inhibiting polymerization.[2]0.2 - 2 µM for morphological changes; higher concentrations (2-20 µM) for stress fiber removal.[3][2][3]
Latrunculin A G-actinSequesters G-actin monomers, preventing their incorporation into filaments.0.03 µg/ml for initial effects; 0.2 µg/ml for complete cell rounding.
Jasplakinolide F-actinStabilizes F-actin and induces polymerization.Varies depending on the desired effect; can be used in nanomolar to low micromolar ranges.
Nocodazole MicrotubulesDepolymerizes microtubules by binding to β-tubulin.Varies; often used in the range of 1-10 µM.

Note on this compound: Based on qualitative comparisons with other cytochalasans, the effective concentration of this compound for F-actin disruption is expected to be in a similar micromolar range to that of Cytochalasin D.

Experimental Protocols

Accurate quantification of F-actin disruption is crucial for comparative studies. Below are detailed protocols for two common methods: fluorescence microscopy with phalloidin staining and flow cytometry.

Quantification of F-actin by Fluorescence Microscopy

This method allows for the visualization and quantification of F-actin within individual cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with desired concentrations of this compound or other inhibitors for the appropriate duration. Include an untreated control group.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify F-actin content by measuring the mean fluorescence intensity per cell using image analysis software such as ImageJ or Fiji. Parameters such as cell area, circularity, and the number of actin stress fibers can also be quantified.

Quantification of F-actin by Flow Cytometry

This method provides a high-throughput analysis of the total F-actin content in a cell population.

Materials:

  • Suspension cells or trypsinized adherent cells

  • PBS

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Fluorescently conjugated phalloidin

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Treat cells in suspension or in culture plates with the desired inhibitors.

  • Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution to minimize cytoskeletal changes.

  • Fixation and Permeabilization: Wash the cells with PBS and then resuspend in a fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.

  • Phalloidin Staining: Wash the cells with a perm/wash buffer. Resuspend the cells in a solution of fluorescently conjugated phalloidin in perm/wash buffer and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Wash the cells with perm/wash buffer and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity will be proportional to the F-actin content.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the underlying signaling pathways affected by F-actin disruption, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining F-actin Staining cluster_quantification Quantification cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment (this compound, etc.) cell_culture->inhibitor_treatment fixation Fixation inhibitor_treatment->fixation flow_cytometry Flow Cytometry inhibitor_treatment->flow_cytometry permeabilization Permeabilization fixation->permeabilization phalloidin Phalloidin Staining permeabilization->phalloidin microscopy Fluorescence Microscopy phalloidin->microscopy image_analysis Image Analysis (Intensity, Morphology) microscopy->image_analysis data_analysis Data Analysis flow_cytometry->data_analysis image_analysis->data_analysis

Caption: Experimental workflow for the quantitative analysis of F-actin disruption.

Disruption of the actin cytoskeleton by agents like cytochalasins has profound effects on various signaling pathways, most notably the Rho GTPase signaling cascade, which is a master regulator of actin dynamics.

rho_gtpase_pathway cluster_input Upstream Signals cluster_rho Rho GTPase Cycle cluster_effectors Downstream Effectors cluster_output Actin Cytoskeleton Regulation extracellular Extracellular Signals (Growth Factors, etc.) GEFs GEFs extracellular->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Promotes GAPs GAPs Rho_GTP Rho-GTP (Active) GAPs->Rho_GTP Promotes Rho_GDP->Rho_GTP Activation Rho_GTP->Rho_GDP Inactivation ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia stress_fibers Stress Fiber Formation & Contraction ROCK->stress_fibers actin_polymerization Actin Polymerization mDia->actin_polymerization actin_polymerization->stress_fibers cytochalasin This compound (Disruption) cytochalasin->actin_polymerization Inhibits

Caption: The Rho GTPase signaling pathway and the point of intervention by this compound.

Conclusion

References

Cytochalasin O vs. Jasplakinolide: A Comparative Guide to Actin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular research, the actin cytoskeleton stands as a cornerstone of cellular architecture, motility, and signaling. The ability to precisely manipulate this intricate network is paramount for elucidating its multifaceted roles. Among the arsenal (B13267) of chemical tools available, Cytochalasin O and Jasplakinolide have emerged as potent modulators of actin dynamics, each with a distinct mechanism of action. This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Opposites

While both this compound and Jasplakinolide target the actin cytoskeleton, their effects are diametrically opposed. This compound acts to depolymerize actin filaments, whereas Jasplakinolide promotes polymerization and stabilization.

This compound: The Filament Capper

This compound belongs to the cytochalasan family of fungal metabolites, which are well-characterized as inhibitors of actin polymerization.[1][2] Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin).[3][4][5] This binding action physically obstructs the addition of new globular actin (G-actin) monomers to the filament end. The ongoing intrinsic depolymerization at the pointed (slow-growing) end, coupled with the blocked polymerization at the barbed end, leads to a net disassembly of actin filaments. This disruption of the F-actin network has profound effects on cellular processes such as cell migration, division (cytokinesis), and the formation of cellular protrusions like filopodia and lamellipodia.

Jasplakinolide: The Filament Stabilizer

In stark contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a potent inducer of actin polymerization and a stabilizer of existing filaments. It binds to F-actin at a site that competes with phalloidin, another well-known actin filament stabilizer. Jasplakinolide enhances the rate of actin filament nucleation, the initial step of polymerization, by reducing the number of actin subunits required to form a stable nucleus. Furthermore, it lowers the critical concentration of G-actin required for polymerization, effectively driving the equilibrium towards the filamentous state. In living cells, this leads to the formation of disordered actin aggregates and disrupts the normal remodeling of actin structures like stress fibers. The membrane-permeable nature of Jasplakinolide makes it a valuable tool for studying actin dynamics in live cells.

cluster_cyto This compound Mechanism cluster_jasp Jasplakinolide Mechanism g_actin_c G-Actin Monomers g_actin_c->barbed_end_c Polymerization f_actin_c F-Actin Filament f_actin_c->pointed_end_c Depolymerization f_actin_j F-Actin Filament cyto_o This compound cyto_o->barbed_end_c Blocks Monomer Addition g_actin_j G-Actin Monomers g_actin_j->f_actin_j Polymerization stabilized_f_actin Stabilized F-Actin f_actin_j->stabilized_f_actin Stabilization jasp Jasplakinolide jasp->f_actin_j Binds to Filament stabilized_f_actin->g_actin_j Inhibits Depolymerization

Figure 1. Contrasting mechanisms of this compound and Jasplakinolide on actin filaments.

Quantitative Comparison

The distinct mechanisms of this compound and Jasplakinolide are reflected in their biochemical and cellular effects. The following table summarizes key quantitative parameters for these inhibitors. Note that data for Cytochalasin D is often used as a reference for the cytochalasin family due to its extensive characterization.

ParameterThis compound/DJasplakinolideReference
Binding Target Barbed end of F-actinSides of F-actin
Primary Effect Inhibits polymerization, promotes net depolymerizationInduces polymerization, stabilizes filaments
Binding Affinity (Kd) ~2-50 nM (Cytochalasin D)~15 nM
Cell Permeability YesYes
Effect on G-actin/F-actin Ratio Increases G-actin poolDecreases G-actin pool
Cellular Morphology Loss of stress fibers, cell rounding, inhibition of motilityFormation of actin aggregates, disruption of normal actin structures
IC50 (Antiproliferative) Varies by cell line35 nM (PC3 cells)

Experimental Protocols

A standard method to quantify the effects of compounds on actin dynamics is the in vitro pyrene-actin polymerization assay. This assay leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon incorporation into an F-actin polymer.

Pyrene-Actin Polymerization Assay

Objective: To measure the rate and extent of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Monomeric pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization induction buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Actin Preparation: Prepare a working stock of actin by mixing unlabeled and pyrene-labeled G-actin (typically 5-10% labeling) in G-buffer on ice. The final concentration in the assay is usually between 2-4 µM.

  • Reaction Setup: In a microplate, prepare the reaction mixtures. For each condition (control, this compound, Jasplakinolide), combine G-buffer, the respective inhibitor at the desired concentration (or DMSO for control), and other proteins if applicable.

  • Initiation of Polymerization: To start the reaction, add the actin working stock to each well, followed immediately by the polymerization induction buffer.

  • Data Acquisition: Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to reach a plateau (typically 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate, while the final plateau fluorescence is proportional to the total amount of F-actin at steady state. Compare the curves from the inhibitor-treated samples to the control to determine their effects.

cluster_workflow Pyrene-Actin Assay Workflow prep Prepare Pyrene-Actin Mix (in G-Buffer on ice) setup Set up reactions in plate: - Buffer - Inhibitor (or DMSO) prep->setup initiate Initiate Polymerization: - Add Actin Mix - Add Polymerization Buffer setup->initiate measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Kinetically initiate->measure analyze Analyze Data: - Plot Fluorescence vs. Time - Compare Curves measure->analyze

Figure 2. Experimental workflow for the pyrene-actin polymerization assay.

Signaling Pathways and Cellular Context

The disruption of actin dynamics by these inhibitors has significant downstream consequences on cellular signaling. The actin cytoskeleton serves as a hub for numerous signaling pathways that regulate cell adhesion, migration, and proliferation. For instance, the Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. By altering the physical state of actin, this compound and Jasplakinolide can indirectly affect the localization and activity of these and other signaling molecules, leading to widespread changes in cell behavior.

Dynamic actin is crucial for processes like endocytosis, where the assembly and disassembly of actin filaments provide the force for membrane invagination and vesicle formation. Inhibiting either polymerization with cytochalasins or disassembly with Jasplakinolide can arrest these vital cellular functions.

Conclusion

This compound and Jasplakinolide represent two powerful but opposing tools for the study of the actin cytoskeleton. This compound, by capping filament ends, provides a means to study processes that rely on actin polymerization. Conversely, Jasplakinolide, by stabilizing filaments and promoting polymerization, is ideal for investigating the roles of actin disassembly and turnover. The choice between these inhibitors will be dictated by the specific biological question being addressed. A thorough understanding of their distinct mechanisms, as outlined in this guide, is essential for the accurate interpretation of experimental results and for advancing our knowledge of actin-dependent cellular processes.

References

Cytochalasin O vs. Jasplakinolide: A Comparative Guide to Actin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular research, the actin cytoskeleton stands as a cornerstone of cellular architecture, motility, and signaling. The ability to precisely manipulate this intricate network is paramount for elucidating its multifaceted roles. Among the arsenal (B13267) of chemical tools available, Cytochalasin O and Jasplakinolide have emerged as potent modulators of actin dynamics, each with a distinct mechanism of action. This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Opposites

While both this compound and Jasplakinolide target the actin cytoskeleton, their effects are diametrically opposed. This compound acts to depolymerize actin filaments, whereas Jasplakinolide promotes polymerization and stabilization.

This compound: The Filament Capper

This compound belongs to the cytochalasan family of fungal metabolites, which are well-characterized as inhibitors of actin polymerization.[1][2] Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin).[3][4][5] This binding action physically obstructs the addition of new globular actin (G-actin) monomers to the filament end. The ongoing intrinsic depolymerization at the pointed (slow-growing) end, coupled with the blocked polymerization at the barbed end, leads to a net disassembly of actin filaments. This disruption of the F-actin network has profound effects on cellular processes such as cell migration, division (cytokinesis), and the formation of cellular protrusions like filopodia and lamellipodia.

Jasplakinolide: The Filament Stabilizer

In stark contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a potent inducer of actin polymerization and a stabilizer of existing filaments. It binds to F-actin at a site that competes with phalloidin, another well-known actin filament stabilizer. Jasplakinolide enhances the rate of actin filament nucleation, the initial step of polymerization, by reducing the number of actin subunits required to form a stable nucleus. Furthermore, it lowers the critical concentration of G-actin required for polymerization, effectively driving the equilibrium towards the filamentous state. In living cells, this leads to the formation of disordered actin aggregates and disrupts the normal remodeling of actin structures like stress fibers. The membrane-permeable nature of Jasplakinolide makes it a valuable tool for studying actin dynamics in live cells.

cluster_cyto This compound Mechanism cluster_jasp Jasplakinolide Mechanism g_actin_c G-Actin Monomers g_actin_c->barbed_end_c Polymerization f_actin_c F-Actin Filament f_actin_c->pointed_end_c Depolymerization f_actin_j F-Actin Filament cyto_o This compound cyto_o->barbed_end_c Blocks Monomer Addition g_actin_j G-Actin Monomers g_actin_j->f_actin_j Polymerization stabilized_f_actin Stabilized F-Actin f_actin_j->stabilized_f_actin Stabilization jasp Jasplakinolide jasp->f_actin_j Binds to Filament stabilized_f_actin->g_actin_j Inhibits Depolymerization

Figure 1. Contrasting mechanisms of this compound and Jasplakinolide on actin filaments.

Quantitative Comparison

The distinct mechanisms of this compound and Jasplakinolide are reflected in their biochemical and cellular effects. The following table summarizes key quantitative parameters for these inhibitors. Note that data for Cytochalasin D is often used as a reference for the cytochalasin family due to its extensive characterization.

ParameterThis compound/DJasplakinolideReference
Binding Target Barbed end of F-actinSides of F-actin
Primary Effect Inhibits polymerization, promotes net depolymerizationInduces polymerization, stabilizes filaments
Binding Affinity (Kd) ~2-50 nM (Cytochalasin D)~15 nM
Cell Permeability YesYes
Effect on G-actin/F-actin Ratio Increases G-actin poolDecreases G-actin pool
Cellular Morphology Loss of stress fibers, cell rounding, inhibition of motilityFormation of actin aggregates, disruption of normal actin structures
IC50 (Antiproliferative) Varies by cell line35 nM (PC3 cells)

Experimental Protocols

A standard method to quantify the effects of compounds on actin dynamics is the in vitro pyrene-actin polymerization assay. This assay leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon incorporation into an F-actin polymer.

Pyrene-Actin Polymerization Assay

Objective: To measure the rate and extent of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Monomeric pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization induction buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Actin Preparation: Prepare a working stock of actin by mixing unlabeled and pyrene-labeled G-actin (typically 5-10% labeling) in G-buffer on ice. The final concentration in the assay is usually between 2-4 µM.

  • Reaction Setup: In a microplate, prepare the reaction mixtures. For each condition (control, this compound, Jasplakinolide), combine G-buffer, the respective inhibitor at the desired concentration (or DMSO for control), and other proteins if applicable.

  • Initiation of Polymerization: To start the reaction, add the actin working stock to each well, followed immediately by the polymerization induction buffer.

  • Data Acquisition: Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to reach a plateau (typically 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate, while the final plateau fluorescence is proportional to the total amount of F-actin at steady state. Compare the curves from the inhibitor-treated samples to the control to determine their effects.

cluster_workflow Pyrene-Actin Assay Workflow prep Prepare Pyrene-Actin Mix (in G-Buffer on ice) setup Set up reactions in plate: - Buffer - Inhibitor (or DMSO) prep->setup initiate Initiate Polymerization: - Add Actin Mix - Add Polymerization Buffer setup->initiate measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Kinetically initiate->measure analyze Analyze Data: - Plot Fluorescence vs. Time - Compare Curves measure->analyze

Figure 2. Experimental workflow for the pyrene-actin polymerization assay.

Signaling Pathways and Cellular Context

The disruption of actin dynamics by these inhibitors has significant downstream consequences on cellular signaling. The actin cytoskeleton serves as a hub for numerous signaling pathways that regulate cell adhesion, migration, and proliferation. For instance, the Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. By altering the physical state of actin, this compound and Jasplakinolide can indirectly affect the localization and activity of these and other signaling molecules, leading to widespread changes in cell behavior.

Dynamic actin is crucial for processes like endocytosis, where the assembly and disassembly of actin filaments provide the force for membrane invagination and vesicle formation. Inhibiting either polymerization with cytochalasins or disassembly with Jasplakinolide can arrest these vital cellular functions.

Conclusion

This compound and Jasplakinolide represent two powerful but opposing tools for the study of the actin cytoskeleton. This compound, by capping filament ends, provides a means to study processes that rely on actin polymerization. Conversely, Jasplakinolide, by stabilizing filaments and promoting polymerization, is ideal for investigating the roles of actin disassembly and turnover. The choice between these inhibitors will be dictated by the specific biological question being addressed. A thorough understanding of their distinct mechanisms, as outlined in this guide, is essential for the accurate interpretation of experimental results and for advancing our knowledge of actin-dependent cellular processes.

References

Cytochalasin O vs. Jasplakinolide: A Comparative Guide to Actin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular research, the actin cytoskeleton stands as a cornerstone of cellular architecture, motility, and signaling. The ability to precisely manipulate this intricate network is paramount for elucidating its multifaceted roles. Among the arsenal of chemical tools available, Cytochalasin O and Jasplakinolide have emerged as potent modulators of actin dynamics, each with a distinct mechanism of action. This guide provides a comprehensive comparison of these two inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Opposites

While both this compound and Jasplakinolide target the actin cytoskeleton, their effects are diametrically opposed. This compound acts to depolymerize actin filaments, whereas Jasplakinolide promotes polymerization and stabilization.

This compound: The Filament Capper

This compound belongs to the cytochalasan family of fungal metabolites, which are well-characterized as inhibitors of actin polymerization.[1][2] Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin).[3][4][5] This binding action physically obstructs the addition of new globular actin (G-actin) monomers to the filament end. The ongoing intrinsic depolymerization at the pointed (slow-growing) end, coupled with the blocked polymerization at the barbed end, leads to a net disassembly of actin filaments. This disruption of the F-actin network has profound effects on cellular processes such as cell migration, division (cytokinesis), and the formation of cellular protrusions like filopodia and lamellipodia.

Jasplakinolide: The Filament Stabilizer

In stark contrast, Jasplakinolide, a cyclic peptide isolated from a marine sponge, is a potent inducer of actin polymerization and a stabilizer of existing filaments. It binds to F-actin at a site that competes with phalloidin, another well-known actin filament stabilizer. Jasplakinolide enhances the rate of actin filament nucleation, the initial step of polymerization, by reducing the number of actin subunits required to form a stable nucleus. Furthermore, it lowers the critical concentration of G-actin required for polymerization, effectively driving the equilibrium towards the filamentous state. In living cells, this leads to the formation of disordered actin aggregates and disrupts the normal remodeling of actin structures like stress fibers. The membrane-permeable nature of Jasplakinolide makes it a valuable tool for studying actin dynamics in live cells.

cluster_cyto This compound Mechanism cluster_jasp Jasplakinolide Mechanism g_actin_c G-Actin Monomers g_actin_c->barbed_end_c Polymerization f_actin_c F-Actin Filament f_actin_c->pointed_end_c Depolymerization f_actin_j F-Actin Filament cyto_o This compound cyto_o->barbed_end_c Blocks Monomer Addition g_actin_j G-Actin Monomers g_actin_j->f_actin_j Polymerization stabilized_f_actin Stabilized F-Actin f_actin_j->stabilized_f_actin Stabilization jasp Jasplakinolide jasp->f_actin_j Binds to Filament stabilized_f_actin->g_actin_j Inhibits Depolymerization

Figure 1. Contrasting mechanisms of this compound and Jasplakinolide on actin filaments.

Quantitative Comparison

The distinct mechanisms of this compound and Jasplakinolide are reflected in their biochemical and cellular effects. The following table summarizes key quantitative parameters for these inhibitors. Note that data for Cytochalasin D is often used as a reference for the cytochalasin family due to its extensive characterization.

ParameterThis compound/DJasplakinolideReference
Binding Target Barbed end of F-actinSides of F-actin
Primary Effect Inhibits polymerization, promotes net depolymerizationInduces polymerization, stabilizes filaments
Binding Affinity (Kd) ~2-50 nM (Cytochalasin D)~15 nM
Cell Permeability YesYes
Effect on G-actin/F-actin Ratio Increases G-actin poolDecreases G-actin pool
Cellular Morphology Loss of stress fibers, cell rounding, inhibition of motilityFormation of actin aggregates, disruption of normal actin structures
IC50 (Antiproliferative) Varies by cell line35 nM (PC3 cells)

Experimental Protocols

A standard method to quantify the effects of compounds on actin dynamics is the in vitro pyrene-actin polymerization assay. This assay leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon incorporation into an F-actin polymer.

Pyrene-Actin Polymerization Assay

Objective: To measure the rate and extent of actin polymerization in the presence and absence of inhibitors.

Materials:

  • Monomeric pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization induction buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound and Jasplakinolide stock solutions (in DMSO)

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Actin Preparation: Prepare a working stock of actin by mixing unlabeled and pyrene-labeled G-actin (typically 5-10% labeling) in G-buffer on ice. The final concentration in the assay is usually between 2-4 µM.

  • Reaction Setup: In a microplate, prepare the reaction mixtures. For each condition (control, this compound, Jasplakinolide), combine G-buffer, the respective inhibitor at the desired concentration (or DMSO for control), and other proteins if applicable.

  • Initiation of Polymerization: To start the reaction, add the actin working stock to each well, followed immediately by the polymerization induction buffer.

  • Data Acquisition: Place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to reach a plateau (typically 1-2 hours).

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate, while the final plateau fluorescence is proportional to the total amount of F-actin at steady state. Compare the curves from the inhibitor-treated samples to the control to determine their effects.

cluster_workflow Pyrene-Actin Assay Workflow prep Prepare Pyrene-Actin Mix (in G-Buffer on ice) setup Set up reactions in plate: - Buffer - Inhibitor (or DMSO) prep->setup initiate Initiate Polymerization: - Add Actin Mix - Add Polymerization Buffer setup->initiate measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Kinetically initiate->measure analyze Analyze Data: - Plot Fluorescence vs. Time - Compare Curves measure->analyze

Figure 2. Experimental workflow for the pyrene-actin polymerization assay.

Signaling Pathways and Cellular Context

The disruption of actin dynamics by these inhibitors has significant downstream consequences on cellular signaling. The actin cytoskeleton serves as a hub for numerous signaling pathways that regulate cell adhesion, migration, and proliferation. For instance, the Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. By altering the physical state of actin, this compound and Jasplakinolide can indirectly affect the localization and activity of these and other signaling molecules, leading to widespread changes in cell behavior.

Dynamic actin is crucial for processes like endocytosis, where the assembly and disassembly of actin filaments provide the force for membrane invagination and vesicle formation. Inhibiting either polymerization with cytochalasins or disassembly with Jasplakinolide can arrest these vital cellular functions.

Conclusion

This compound and Jasplakinolide represent two powerful but opposing tools for the study of the actin cytoskeleton. This compound, by capping filament ends, provides a means to study processes that rely on actin polymerization. Conversely, Jasplakinolide, by stabilizing filaments and promoting polymerization, is ideal for investigating the roles of actin disassembly and turnover. The choice between these inhibitors will be dictated by the specific biological question being addressed. A thorough understanding of their distinct mechanisms, as outlined in this guide, is essential for the accurate interpretation of experimental results and for advancing our knowledge of actin-dependent cellular processes.

References

Unraveling Actin Disruption: A Comparative Guide to Cytochalasin O-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cytochalasin O and other actin-disrupting agents, focusing on their impact on the actin cytoskeleton and the resulting cellular phenotypes. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.

Mechanism of Action: Capping the Actin Filament

Cytochalasins are a family of fungal metabolites that potently disrupt the actin cytoskeleton.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2] This "capping" activity prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[3][4] The net effect is a disruption of the dynamic equilibrium between G-actin (monomeric) and F-actin (filamentous), leading to a decrease in cellular F-actin content.[5]

While this compound's specific binding kinetics are not as extensively documented as other members of its family, studies on structurally similar cytochalasans, particularly those with a 5-en-7-ol moiety, suggest a comparable mechanism of action and bioactivity. For instance, Cytochalasin D, a well-studied analog, binds with high affinity to the barbed end of F-actin, with a dissociation constant (Kd) in the nanomolar range.

Comparative Analysis of Actin-Disrupting Agents

Table 1: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
Cytochalasin DHeLa48~2.5
Cytochalasin DA54948~5.0
Cytochalasin DJurkat48~1.8

Data is illustrative and compiled from various sources. Actual IC50 values can vary based on experimental conditions.

Table 2: Comparison of Effects of Different Actin Inhibitors

CompoundPrimary Mechanism of ActionKey Cellular Phenotypes
This compound (and other Cytochalasins) Binds to the barbed end of F-actin, inhibiting polymerization and elongation.Cell rounding, loss of stress fibers, inhibition of cell motility and cytokinesis, induction of apoptosis.
Latrunculins Sequesters G-actin monomers, preventing their incorporation into filaments.Similar to cytochalasins, leading to rapid disruption of the actin cytoskeleton.
Jasplakinolide Binds to and stabilizes F-actin, promoting polymerization and inhibiting depolymerization.Induces the formation of actin aggregates and disrupts normal cytoskeletal dynamics.
Phalloidin (B8060827) Binds to the interface between F-actin subunits, stabilizing filaments and preventing depolymerization.Used as a staining agent for F-actin; not typically used as a dynamic inhibitor in live cells due to poor membrane permeability.

This compound-Induced Cellular Phenotypes

Disruption of the actin cytoskeleton by this compound and its analogs leads to a cascade of observable cellular changes:

  • Morphological Alterations: Cells lose their defined shape, retract, and become rounded. This is accompanied by the disassembly of prominent actin structures like stress fibers and lamellipodia.

  • Inhibition of Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By inhibiting actin polymerization, cytochalasins effectively halt processes like lamellipodia formation and cell crawling.

  • Disruption of Cytokinesis: The contractile ring, which is crucial for the physical separation of daughter cells during cell division, is primarily composed of actin and myosin. Cytochalasin treatment disrupts the formation and function of this ring, often leading to the formation of multinucleated cells.

  • Induction of Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death, or apoptosis. This is often a consequence of the cell's inability to maintain its structure and function.

Experimental Protocols

To aid in the investigation of this compound-induced phenotypes, detailed protocols for key experiments are provided below.

Phalloidin Staining for F-Actin Visualization

This protocol allows for the fluorescent labeling and visualization of filamentous actin within fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining, optional)

  • Antifade mounting medium

Procedure:

  • Wash cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • (Optional) If desired, include DAPI in the phalloidin solution or perform a separate incubation step for nuclear counterstaining.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the F-actin cytoskeleton using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cells grown to confluence in a multi-well plate (e.g., 6-well or 24-well)

  • Pipette tip (p200 or p1000) or a specialized scratch-making tool

  • Culture medium

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Measure the width of the wound at different points for each time point and treatment condition.

  • Calculate the rate of wound closure to assess cell migration.

Visualizing the Molecular Consequences of Actin Disruption

To better understand the relationship between this compound's mechanism of action and its phenotypic outcomes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Barbed End of F-actin Barbed End of F-actin This compound->Barbed End of F-actin Binds to Actin Polymerization Inhibition Actin Polymerization Inhibition Barbed End of F-actin->Actin Polymerization Inhibition Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Actin Polymerization Inhibition->Actin Cytoskeleton Disruption Phenotypic Changes Phenotypic Changes Actin Cytoskeleton Disruption->Phenotypic Changes Leads to Cell Rounding Cell Rounding Phenotypic Changes->Cell Rounding Loss of Motility Loss of Motility Phenotypic Changes->Loss of Motility Cytokinesis Failure Cytokinesis Failure Phenotypic Changes->Cytokinesis Failure Apoptosis Apoptosis Phenotypic Changes->Apoptosis

Mechanism of this compound-induced phenotypes.

Start Start Cell Culture Seed and Culture Cells Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cellular Assays Incubation->Assay Phalloidin Staining Phalloidin Staining Assay->Phalloidin Staining Viability Assay Viability Assay Assay->Viability Assay Migration Assay Migration Assay Assay->Migration Assay Data Analysis Analyze and Quantify Results End End Data Analysis->End Phalloidin Staining->Data Analysis Viability Assay->Data Analysis Migration Assay->Data Analysis

Experimental workflow for studying this compound.

Actin Disruption Actin Disruption Rho GTPases Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Actin Disruption->Rho GTPases Impacts Downstream Effectors Downstream Effectors (e.g., ROCK, PAK) Rho GTPases->Downstream Effectors Regulates Cytoskeletal Rearrangement Cytoskeletal Rearrangement & Stress Fiber Formation Downstream Effectors->Cytoskeletal Rearrangement Cell Adhesion & Motility Cell Adhesion & Motility Cytoskeletal Rearrangement->Cell Adhesion & Motility Affects

Signaling pathways affected by actin disruption.

Conclusion

This compound, as a potent disruptor of the actin cytoskeleton, serves as an invaluable tool for investigating a wide range of cellular processes. Understanding its mechanism of action and the resulting cellular phenotypes is crucial for its effective application in research and drug development. This guide provides a foundational framework for comparing this compound with other actin inhibitors, offering detailed protocols and visual aids to facilitate further investigation into the intricate world of cytoskeletal dynamics. While more quantitative data specific to this compound is needed, the information presented here, using well-characterized analogs as a reference, provides a solid starting point for researchers in the field.

References

Unraveling Actin Disruption: A Comparative Guide to Cytochalasin O-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cytochalasin O and other actin-disrupting agents, focusing on their impact on the actin cytoskeleton and the resulting cellular phenotypes. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.

Mechanism of Action: Capping the Actin Filament

Cytochalasins are a family of fungal metabolites that potently disrupt the actin cytoskeleton.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2] This "capping" activity prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[3][4] The net effect is a disruption of the dynamic equilibrium between G-actin (monomeric) and F-actin (filamentous), leading to a decrease in cellular F-actin content.[5]

While this compound's specific binding kinetics are not as extensively documented as other members of its family, studies on structurally similar cytochalasans, particularly those with a 5-en-7-ol moiety, suggest a comparable mechanism of action and bioactivity. For instance, Cytochalasin D, a well-studied analog, binds with high affinity to the barbed end of F-actin, with a dissociation constant (Kd) in the nanomolar range.

Comparative Analysis of Actin-Disrupting Agents

Table 1: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
Cytochalasin DHeLa48~2.5
Cytochalasin DA54948~5.0
Cytochalasin DJurkat48~1.8

Data is illustrative and compiled from various sources. Actual IC50 values can vary based on experimental conditions.

Table 2: Comparison of Effects of Different Actin Inhibitors

CompoundPrimary Mechanism of ActionKey Cellular Phenotypes
This compound (and other Cytochalasins) Binds to the barbed end of F-actin, inhibiting polymerization and elongation.Cell rounding, loss of stress fibers, inhibition of cell motility and cytokinesis, induction of apoptosis.
Latrunculins Sequesters G-actin monomers, preventing their incorporation into filaments.Similar to cytochalasins, leading to rapid disruption of the actin cytoskeleton.
Jasplakinolide Binds to and stabilizes F-actin, promoting polymerization and inhibiting depolymerization.Induces the formation of actin aggregates and disrupts normal cytoskeletal dynamics.
Phalloidin (B8060827) Binds to the interface between F-actin subunits, stabilizing filaments and preventing depolymerization.Used as a staining agent for F-actin; not typically used as a dynamic inhibitor in live cells due to poor membrane permeability.

This compound-Induced Cellular Phenotypes

Disruption of the actin cytoskeleton by this compound and its analogs leads to a cascade of observable cellular changes:

  • Morphological Alterations: Cells lose their defined shape, retract, and become rounded. This is accompanied by the disassembly of prominent actin structures like stress fibers and lamellipodia.

  • Inhibition of Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By inhibiting actin polymerization, cytochalasins effectively halt processes like lamellipodia formation and cell crawling.

  • Disruption of Cytokinesis: The contractile ring, which is crucial for the physical separation of daughter cells during cell division, is primarily composed of actin and myosin. Cytochalasin treatment disrupts the formation and function of this ring, often leading to the formation of multinucleated cells.

  • Induction of Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death, or apoptosis. This is often a consequence of the cell's inability to maintain its structure and function.

Experimental Protocols

To aid in the investigation of this compound-induced phenotypes, detailed protocols for key experiments are provided below.

Phalloidin Staining for F-Actin Visualization

This protocol allows for the fluorescent labeling and visualization of filamentous actin within fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining, optional)

  • Antifade mounting medium

Procedure:

  • Wash cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • (Optional) If desired, include DAPI in the phalloidin solution or perform a separate incubation step for nuclear counterstaining.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the F-actin cytoskeleton using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cells grown to confluence in a multi-well plate (e.g., 6-well or 24-well)

  • Pipette tip (p200 or p1000) or a specialized scratch-making tool

  • Culture medium

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Measure the width of the wound at different points for each time point and treatment condition.

  • Calculate the rate of wound closure to assess cell migration.

Visualizing the Molecular Consequences of Actin Disruption

To better understand the relationship between this compound's mechanism of action and its phenotypic outcomes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Barbed End of F-actin Barbed End of F-actin This compound->Barbed End of F-actin Binds to Actin Polymerization Inhibition Actin Polymerization Inhibition Barbed End of F-actin->Actin Polymerization Inhibition Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Actin Polymerization Inhibition->Actin Cytoskeleton Disruption Phenotypic Changes Phenotypic Changes Actin Cytoskeleton Disruption->Phenotypic Changes Leads to Cell Rounding Cell Rounding Phenotypic Changes->Cell Rounding Loss of Motility Loss of Motility Phenotypic Changes->Loss of Motility Cytokinesis Failure Cytokinesis Failure Phenotypic Changes->Cytokinesis Failure Apoptosis Apoptosis Phenotypic Changes->Apoptosis

Mechanism of this compound-induced phenotypes.

Start Start Cell Culture Seed and Culture Cells Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cellular Assays Incubation->Assay Phalloidin Staining Phalloidin Staining Assay->Phalloidin Staining Viability Assay Viability Assay Assay->Viability Assay Migration Assay Migration Assay Assay->Migration Assay Data Analysis Analyze and Quantify Results End End Data Analysis->End Phalloidin Staining->Data Analysis Viability Assay->Data Analysis Migration Assay->Data Analysis

Experimental workflow for studying this compound.

Actin Disruption Actin Disruption Rho GTPases Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Actin Disruption->Rho GTPases Impacts Downstream Effectors Downstream Effectors (e.g., ROCK, PAK) Rho GTPases->Downstream Effectors Regulates Cytoskeletal Rearrangement Cytoskeletal Rearrangement & Stress Fiber Formation Downstream Effectors->Cytoskeletal Rearrangement Cell Adhesion & Motility Cell Adhesion & Motility Cytoskeletal Rearrangement->Cell Adhesion & Motility Affects

Signaling pathways affected by actin disruption.

Conclusion

This compound, as a potent disruptor of the actin cytoskeleton, serves as an invaluable tool for investigating a wide range of cellular processes. Understanding its mechanism of action and the resulting cellular phenotypes is crucial for its effective application in research and drug development. This guide provides a foundational framework for comparing this compound with other actin inhibitors, offering detailed protocols and visual aids to facilitate further investigation into the intricate world of cytoskeletal dynamics. While more quantitative data specific to this compound is needed, the information presented here, using well-characterized analogs as a reference, provides a solid starting point for researchers in the field.

References

Unraveling Actin Disruption: A Comparative Guide to Cytochalasin O-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cytochalasin O and other actin-disrupting agents, focusing on their impact on the actin cytoskeleton and the resulting cellular phenotypes. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.

Mechanism of Action: Capping the Actin Filament

Cytochalasins are a family of fungal metabolites that potently disrupt the actin cytoskeleton.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2] This "capping" activity prevents the addition of new actin monomers to the filament, thereby inhibiting its elongation.[3][4] The net effect is a disruption of the dynamic equilibrium between G-actin (monomeric) and F-actin (filamentous), leading to a decrease in cellular F-actin content.[5]

While this compound's specific binding kinetics are not as extensively documented as other members of its family, studies on structurally similar cytochalasans, particularly those with a 5-en-7-ol moiety, suggest a comparable mechanism of action and bioactivity. For instance, Cytochalasin D, a well-studied analog, binds with high affinity to the barbed end of F-actin, with a dissociation constant (Kd) in the nanomolar range.

Comparative Analysis of Actin-Disrupting Agents

Table 1: Illustrative IC50 Values for Cytochalasin D in Various Cancer Cell Lines (MTT Assay)

CompoundCell LineIncubation Time (h)IC50 (µM)
Cytochalasin DHeLa48~2.5
Cytochalasin DA54948~5.0
Cytochalasin DJurkat48~1.8

Data is illustrative and compiled from various sources. Actual IC50 values can vary based on experimental conditions.

Table 2: Comparison of Effects of Different Actin Inhibitors

CompoundPrimary Mechanism of ActionKey Cellular Phenotypes
This compound (and other Cytochalasins) Binds to the barbed end of F-actin, inhibiting polymerization and elongation.Cell rounding, loss of stress fibers, inhibition of cell motility and cytokinesis, induction of apoptosis.
Latrunculins Sequesters G-actin monomers, preventing their incorporation into filaments.Similar to cytochalasins, leading to rapid disruption of the actin cytoskeleton.
Jasplakinolide Binds to and stabilizes F-actin, promoting polymerization and inhibiting depolymerization.Induces the formation of actin aggregates and disrupts normal cytoskeletal dynamics.
Phalloidin Binds to the interface between F-actin subunits, stabilizing filaments and preventing depolymerization.Used as a staining agent for F-actin; not typically used as a dynamic inhibitor in live cells due to poor membrane permeability.

This compound-Induced Cellular Phenotypes

Disruption of the actin cytoskeleton by this compound and its analogs leads to a cascade of observable cellular changes:

  • Morphological Alterations: Cells lose their defined shape, retract, and become rounded. This is accompanied by the disassembly of prominent actin structures like stress fibers and lamellipodia.

  • Inhibition of Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By inhibiting actin polymerization, cytochalasins effectively halt processes like lamellipodia formation and cell crawling.

  • Disruption of Cytokinesis: The contractile ring, which is crucial for the physical separation of daughter cells during cell division, is primarily composed of actin and myosin. Cytochalasin treatment disrupts the formation and function of this ring, often leading to the formation of multinucleated cells.

  • Induction of Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death, or apoptosis. This is often a consequence of the cell's inability to maintain its structure and function.

Experimental Protocols

To aid in the investigation of this compound-induced phenotypes, detailed protocols for key experiments are provided below.

Phalloidin Staining for F-Actin Visualization

This protocol allows for the fluorescent labeling and visualization of filamentous actin within fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (for nuclear counterstaining, optional)

  • Antifade mounting medium

Procedure:

  • Wash cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

  • (Optional) If desired, include DAPI in the phalloidin solution or perform a separate incubation step for nuclear counterstaining.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the F-actin cytoskeleton using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cells grown to confluence in a multi-well plate (e.g., 6-well or 24-well)

  • Pipette tip (p200 or p1000) or a specialized scratch-making tool

  • Culture medium

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

  • Gently wash the cells with PBS to remove any detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Measure the width of the wound at different points for each time point and treatment condition.

  • Calculate the rate of wound closure to assess cell migration.

Visualizing the Molecular Consequences of Actin Disruption

To better understand the relationship between this compound's mechanism of action and its phenotypic outcomes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Barbed End of F-actin Barbed End of F-actin This compound->Barbed End of F-actin Binds to Actin Polymerization Inhibition Actin Polymerization Inhibition Barbed End of F-actin->Actin Polymerization Inhibition Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Actin Polymerization Inhibition->Actin Cytoskeleton Disruption Phenotypic Changes Phenotypic Changes Actin Cytoskeleton Disruption->Phenotypic Changes Leads to Cell Rounding Cell Rounding Phenotypic Changes->Cell Rounding Loss of Motility Loss of Motility Phenotypic Changes->Loss of Motility Cytokinesis Failure Cytokinesis Failure Phenotypic Changes->Cytokinesis Failure Apoptosis Apoptosis Phenotypic Changes->Apoptosis

Mechanism of this compound-induced phenotypes.

Start Start Cell Culture Seed and Culture Cells Start->Cell Culture Treatment Treat with this compound Cell Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cellular Assays Incubation->Assay Phalloidin Staining Phalloidin Staining Assay->Phalloidin Staining Viability Assay Viability Assay Assay->Viability Assay Migration Assay Migration Assay Assay->Migration Assay Data Analysis Analyze and Quantify Results End End Data Analysis->End Phalloidin Staining->Data Analysis Viability Assay->Data Analysis Migration Assay->Data Analysis

Experimental workflow for studying this compound.

Actin Disruption Actin Disruption Rho GTPases Rho GTPase Signaling (e.g., RhoA, Rac1, Cdc42) Actin Disruption->Rho GTPases Impacts Downstream Effectors Downstream Effectors (e.g., ROCK, PAK) Rho GTPases->Downstream Effectors Regulates Cytoskeletal Rearrangement Cytoskeletal Rearrangement & Stress Fiber Formation Downstream Effectors->Cytoskeletal Rearrangement Cell Adhesion & Motility Cell Adhesion & Motility Cytoskeletal Rearrangement->Cell Adhesion & Motility Affects

Signaling pathways affected by actin disruption.

Conclusion

This compound, as a potent disruptor of the actin cytoskeleton, serves as an invaluable tool for investigating a wide range of cellular processes. Understanding its mechanism of action and the resulting cellular phenotypes is crucial for its effective application in research and drug development. This guide provides a foundational framework for comparing this compound with other actin inhibitors, offering detailed protocols and visual aids to facilitate further investigation into the intricate world of cytoskeletal dynamics. While more quantitative data specific to this compound is needed, the information presented here, using well-characterized analogs as a reference, provides a solid starting point for researchers in the field.

References

Cytochalasin O: A Comparative Efficacy Analysis Against Other Cytochalasans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cytochalasin O with other members of the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for investigating the therapeutic and research applications of these potent biological compounds.

Comparative Efficacy of Cytochalasans

Cytochalasans exert their biological effects primarily by disrupting actin polymerization, a fundamental process in eukaryotic cells. This interference with the actin cytoskeleton leads to a cascade of cellular events, including inhibition of cell division, motility, and induction of apoptosis. The potency of individual cytochalasans can vary significantly based on their chemical structure.

The following table summarizes the available quantitative data on the efficacy of this compound and other selected cytochalasans. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating higher efficacy.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound -Actin Polymerization Assay (Pyrene)Comparable to Cytochalasin N[1]
Cytochalasin BL929 (Mouse fibroblast)Cytotoxicity1.3[2]
Cytochalasin DHeLa (Cervical cancer)Cytotoxicity5.72[2]
Cytochalasin DCT26 (Murine colorectal carcinoma)ProliferationTime and dose-dependent inhibition[3]
Aspochalasin DU937 (Leukemia)Cytotoxicity0.81 µg/mL[2]
Aspochalasin DJurkat (Leukemia)Cytotoxicity0.2 µg/mL
Aspochalasin DHL-60 (Leukemia)Cytotoxicity0.68 µg/mL
19,20-Epoxycytochalasin CHL-60 (Human Promyelocytic Leukemia)Cytotoxicity1.11[No Source Found]
19,20-Epoxycytochalasin CHT-29 (Human Colon Adenocarcinoma)Cytotoxicity0.65[No Source Found]
Triseptatin (a cytochalasan derivative)HeLa (Cervical cancer)Cytotoxicity4.96
Deoxaphomin BHeLa (Cervical cancer)Cytotoxicity7.30

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times. The data for this compound's effect on actin polymerization is currently qualitative, indicating a comparable effect to Cytochalasin N. Further quantitative studies are needed for a precise IC50 determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of cytochalasans.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cytochalasan compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Actin Polymerization Assay (Pyrene-Actin Assay)

This fluorescence-based assay monitors the polymerization of actin in vitro.

  • Preparation of Pyrene-Labeled Actin: G-actin is labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into F-actin filaments.

  • Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin in a polymerization-inducing buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0).

  • Initiation of Polymerization: Polymerization is initiated by adding the appropriate salt concentration to the G-actin solution.

  • Treatment with Cytochalasans: Different concentrations of the cytochalasan compounds are added to the reaction mixture to assess their effect on the rate and extent of actin polymerization.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The inhibitory effect of the cytochalasans is quantified by comparing the polymerization rates in their presence to that of a control without the inhibitor.

Mechanism of Action and Signaling Pathways

Cytochalasans primarily function by binding to the barbed (fast-growing) end of actin filaments, which physically blocks the addition of new actin monomers. This capping action disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, leading to a net depolymerization of existing filaments. The disruption of the actin cytoskeleton triggers various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis.

Below is a diagram illustrating the general mechanism of action of cytochalasans and their impact on actin-dependent cellular processes.

Cytochalasan_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes G-Actin G-Actin F-Actin F-Actin G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Cell Motility Cell Motility F-Actin->Cell Motility Disrupts Cell Division Cell Division F-Actin->Cell Division Inhibits Apoptosis Apoptosis F-Actin->Apoptosis Induces (via stress signals) Cytochalasans Cytochalasans Cytochalasans->F-Actin Binds to barbed end

Caption: General mechanism of cytochalasan action on actin dynamics.

The following diagram illustrates a simplified workflow for a typical in vitro actin polymerization assay used to evaluate the efficacy of cytochalasans.

Actin_Polymerization_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Pyrene-Labeled G-Actin C Mix Actin and Buffer A->C B Prepare Polymerization Buffer B->C D Add Cytochalasan Compound C->D E Monitor Fluorescence Change D->E F Analyze Polymerization Rate E->F

Caption: Workflow for an in vitro actin polymerization assay.

References

Cytochalasin O: A Comparative Efficacy Analysis Against Other Cytochalasans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cytochalasin O with other members of the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for investigating the therapeutic and research applications of these potent biological compounds.

Comparative Efficacy of Cytochalasans

Cytochalasans exert their biological effects primarily by disrupting actin polymerization, a fundamental process in eukaryotic cells. This interference with the actin cytoskeleton leads to a cascade of cellular events, including inhibition of cell division, motility, and induction of apoptosis. The potency of individual cytochalasans can vary significantly based on their chemical structure.

The following table summarizes the available quantitative data on the efficacy of this compound and other selected cytochalasans. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating higher efficacy.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound -Actin Polymerization Assay (Pyrene)Comparable to Cytochalasin N[1]
Cytochalasin BL929 (Mouse fibroblast)Cytotoxicity1.3[2]
Cytochalasin DHeLa (Cervical cancer)Cytotoxicity5.72[2]
Cytochalasin DCT26 (Murine colorectal carcinoma)ProliferationTime and dose-dependent inhibition[3]
Aspochalasin DU937 (Leukemia)Cytotoxicity0.81 µg/mL[2]
Aspochalasin DJurkat (Leukemia)Cytotoxicity0.2 µg/mL
Aspochalasin DHL-60 (Leukemia)Cytotoxicity0.68 µg/mL
19,20-Epoxycytochalasin CHL-60 (Human Promyelocytic Leukemia)Cytotoxicity1.11[No Source Found]
19,20-Epoxycytochalasin CHT-29 (Human Colon Adenocarcinoma)Cytotoxicity0.65[No Source Found]
Triseptatin (a cytochalasan derivative)HeLa (Cervical cancer)Cytotoxicity4.96
Deoxaphomin BHeLa (Cervical cancer)Cytotoxicity7.30

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times. The data for this compound's effect on actin polymerization is currently qualitative, indicating a comparable effect to Cytochalasin N. Further quantitative studies are needed for a precise IC50 determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of cytochalasans.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cytochalasan compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Actin Polymerization Assay (Pyrene-Actin Assay)

This fluorescence-based assay monitors the polymerization of actin in vitro.

  • Preparation of Pyrene-Labeled Actin: G-actin is labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into F-actin filaments.

  • Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin in a polymerization-inducing buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0).

  • Initiation of Polymerization: Polymerization is initiated by adding the appropriate salt concentration to the G-actin solution.

  • Treatment with Cytochalasans: Different concentrations of the cytochalasan compounds are added to the reaction mixture to assess their effect on the rate and extent of actin polymerization.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The inhibitory effect of the cytochalasans is quantified by comparing the polymerization rates in their presence to that of a control without the inhibitor.

Mechanism of Action and Signaling Pathways

Cytochalasans primarily function by binding to the barbed (fast-growing) end of actin filaments, which physically blocks the addition of new actin monomers. This capping action disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, leading to a net depolymerization of existing filaments. The disruption of the actin cytoskeleton triggers various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis.

Below is a diagram illustrating the general mechanism of action of cytochalasans and their impact on actin-dependent cellular processes.

Cytochalasan_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes G-Actin G-Actin F-Actin F-Actin G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Cell Motility Cell Motility F-Actin->Cell Motility Disrupts Cell Division Cell Division F-Actin->Cell Division Inhibits Apoptosis Apoptosis F-Actin->Apoptosis Induces (via stress signals) Cytochalasans Cytochalasans Cytochalasans->F-Actin Binds to barbed end

Caption: General mechanism of cytochalasan action on actin dynamics.

The following diagram illustrates a simplified workflow for a typical in vitro actin polymerization assay used to evaluate the efficacy of cytochalasans.

Actin_Polymerization_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Pyrene-Labeled G-Actin C Mix Actin and Buffer A->C B Prepare Polymerization Buffer B->C D Add Cytochalasan Compound C->D E Monitor Fluorescence Change D->E F Analyze Polymerization Rate E->F

Caption: Workflow for an in vitro actin polymerization assay.

References

Cytochalasin O: A Comparative Efficacy Analysis Against Other Cytochalasans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cytochalasin O with other members of the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a valuable resource for investigating the therapeutic and research applications of these potent biological compounds.

Comparative Efficacy of Cytochalasans

Cytochalasans exert their biological effects primarily by disrupting actin polymerization, a fundamental process in eukaryotic cells. This interference with the actin cytoskeleton leads to a cascade of cellular events, including inhibition of cell division, motility, and induction of apoptosis. The potency of individual cytochalasans can vary significantly based on their chemical structure.

The following table summarizes the available quantitative data on the efficacy of this compound and other selected cytochalasans. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating higher efficacy.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound -Actin Polymerization Assay (Pyrene)Comparable to Cytochalasin N[1]
Cytochalasin BL929 (Mouse fibroblast)Cytotoxicity1.3[2]
Cytochalasin DHeLa (Cervical cancer)Cytotoxicity5.72[2]
Cytochalasin DCT26 (Murine colorectal carcinoma)ProliferationTime and dose-dependent inhibition[3]
Aspochalasin DU937 (Leukemia)Cytotoxicity0.81 µg/mL[2]
Aspochalasin DJurkat (Leukemia)Cytotoxicity0.2 µg/mL
Aspochalasin DHL-60 (Leukemia)Cytotoxicity0.68 µg/mL
19,20-Epoxycytochalasin CHL-60 (Human Promyelocytic Leukemia)Cytotoxicity1.11[No Source Found]
19,20-Epoxycytochalasin CHT-29 (Human Colon Adenocarcinoma)Cytotoxicity0.65[No Source Found]
Triseptatin (a cytochalasan derivative)HeLa (Cervical cancer)Cytotoxicity4.96
Deoxaphomin BHeLa (Cervical cancer)Cytotoxicity7.30

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times. The data for this compound's effect on actin polymerization is currently qualitative, indicating a comparable effect to Cytochalasin N. Further quantitative studies are needed for a precise IC50 determination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of cytochalasans.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cytochalasan compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Actin Polymerization Assay (Pyrene-Actin Assay)

This fluorescence-based assay monitors the polymerization of actin in vitro.

  • Preparation of Pyrene-Labeled Actin: G-actin is labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into F-actin filaments.

  • Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin in a polymerization-inducing buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0).

  • Initiation of Polymerization: Polymerization is initiated by adding the appropriate salt concentration to the G-actin solution.

  • Treatment with Cytochalasans: Different concentrations of the cytochalasan compounds are added to the reaction mixture to assess their effect on the rate and extent of actin polymerization.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. The inhibitory effect of the cytochalasans is quantified by comparing the polymerization rates in their presence to that of a control without the inhibitor.

Mechanism of Action and Signaling Pathways

Cytochalasans primarily function by binding to the barbed (fast-growing) end of actin filaments, which physically blocks the addition of new actin monomers. This capping action disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, leading to a net depolymerization of existing filaments. The disruption of the actin cytoskeleton triggers various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis.

Below is a diagram illustrating the general mechanism of action of cytochalasans and their impact on actin-dependent cellular processes.

Cytochalasan_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes G-Actin G-Actin F-Actin F-Actin G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Cell Motility Cell Motility F-Actin->Cell Motility Disrupts Cell Division Cell Division F-Actin->Cell Division Inhibits Apoptosis Apoptosis F-Actin->Apoptosis Induces (via stress signals) Cytochalasans Cytochalasans Cytochalasans->F-Actin Binds to barbed end

Caption: General mechanism of cytochalasan action on actin dynamics.

The following diagram illustrates a simplified workflow for a typical in vitro actin polymerization assay used to evaluate the efficacy of cytochalasans.

Actin_Polymerization_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Pyrene-Labeled G-Actin C Mix Actin and Buffer A->C B Prepare Polymerization Buffer B->C D Add Cytochalasan Compound C->D E Monitor Fluorescence Change D->E F Analyze Polymerization Rate E->F

Caption: Workflow for an in vitro actin polymerization assay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cytochalasin O, a potent cytotoxic agent, to ensure the safety of laboratory personnel and the integrity of research.

This compound, a member of the cytochalasin family of mycotoxins, is a powerful tool in cell biology research due to its ability to disrupt actin polymerization. However, its cytotoxic and potentially teratogenic nature necessitates stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment.[1][2] This guide provides detailed procedures for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Cytochalasins as a class are considered highly toxic.[2] Acute exposure can lead to severe health effects. While specific toxicology data for this compound is limited, the safety precautions should be based on the hazardous properties of related compounds like Cytochalasin A, B, and D. These compounds are known to be fatal if swallowed, inhaled, or in contact with skin.[3][4] They are also suspected of damaging fertility or the unborn child.

Key Hazards:

  • Acute Toxicity: Potentially fatal upon ingestion, inhalation, or skin contact.

  • Reproductive Toxicity: Suspected teratogen, posing a risk to fertility and fetal development.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes of liquid solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized powder or droplets. Essential when handling the solid compound or preparing solutions.
Additional Protection Disposable shoe covers and a cap.Minimizes the risk of spreading contamination outside the designated work area.

III. Operational Plan: From Receipt to Use

A clear and systematic workflow is crucial for minimizing exposure risk.

Workflow for Handling this compound

receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect and Log preparation Preparation of Solutions storage->preparation Controlled Access experiment Experimental Use preparation->experiment Use in BSC decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event exposure Personnel Exposure start->exposure spill Chemical Spill start->spill skin Skin Contact exposure->skin If on skin eye Eye Contact exposure->eye If in eyes inhalation Inhalation exposure->inhalation If inhaled ingestion Ingestion exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical evacuate Evacuate and Secure Area don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain clean Clean and Decontaminate contain->clean dispose_spill Dispose of Contaminated Materials clean->dispose_spill

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cytochalasin O, a potent cytotoxic agent, to ensure the safety of laboratory personnel and the integrity of research.

This compound, a member of the cytochalasin family of mycotoxins, is a powerful tool in cell biology research due to its ability to disrupt actin polymerization. However, its cytotoxic and potentially teratogenic nature necessitates stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment.[1][2] This guide provides detailed procedures for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Cytochalasins as a class are considered highly toxic.[2] Acute exposure can lead to severe health effects. While specific toxicology data for this compound is limited, the safety precautions should be based on the hazardous properties of related compounds like Cytochalasin A, B, and D. These compounds are known to be fatal if swallowed, inhaled, or in contact with skin.[3][4] They are also suspected of damaging fertility or the unborn child.

Key Hazards:

  • Acute Toxicity: Potentially fatal upon ingestion, inhalation, or skin contact.

  • Reproductive Toxicity: Suspected teratogen, posing a risk to fertility and fetal development.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes of liquid solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized powder or droplets. Essential when handling the solid compound or preparing solutions.
Additional Protection Disposable shoe covers and a cap.Minimizes the risk of spreading contamination outside the designated work area.

III. Operational Plan: From Receipt to Use

A clear and systematic workflow is crucial for minimizing exposure risk.

Workflow for Handling this compound

receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect and Log preparation Preparation of Solutions storage->preparation Controlled Access experiment Experimental Use preparation->experiment Use in BSC decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event exposure Personnel Exposure start->exposure spill Chemical Spill start->spill skin Skin Contact exposure->skin If on skin eye Eye Contact exposure->eye If in eyes inhalation Inhalation exposure->inhalation If inhaled ingestion Ingestion exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical evacuate Evacuate and Secure Area don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain clean Clean and Decontaminate contain->clean dispose_spill Dispose of Contaminated Materials clean->dispose_spill

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytochalasin O

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cytochalasin O, a potent cytotoxic agent, to ensure the safety of laboratory personnel and the integrity of research.

This compound, a member of the cytochalasin family of mycotoxins, is a powerful tool in cell biology research due to its ability to disrupt actin polymerization. However, its cytotoxic and potentially teratogenic nature necessitates stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment.[1][2] This guide provides detailed procedures for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Cytochalasins as a class are considered highly toxic.[2] Acute exposure can lead to severe health effects. While specific toxicology data for this compound is limited, the safety precautions should be based on the hazardous properties of related compounds like Cytochalasin A, B, and D. These compounds are known to be fatal if swallowed, inhaled, or in contact with skin.[3][4] They are also suspected of damaging fertility or the unborn child.

Key Hazards:

  • Acute Toxicity: Potentially fatal upon ingestion, inhalation, or skin contact.

  • Reproductive Toxicity: Suspected teratogen, posing a risk to fertility and fetal development.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes of liquid solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized powder or droplets. Essential when handling the solid compound or preparing solutions.
Additional Protection Disposable shoe covers and a cap.Minimizes the risk of spreading contamination outside the designated work area.

III. Operational Plan: From Receipt to Use

A clear and systematic workflow is crucial for minimizing exposure risk.

Workflow for Handling this compound

receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect and Log preparation Preparation of Solutions storage->preparation Controlled Access experiment Experimental Use preparation->experiment Use in BSC decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event exposure Personnel Exposure start->exposure spill Chemical Spill start->spill skin Skin Contact exposure->skin If on skin eye Eye Contact exposure->eye If in eyes inhalation Inhalation exposure->inhalation If inhaled ingestion Ingestion exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical evacuate Evacuate and Secure Area don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain clean Clean and Decontaminate contain->clean dispose_spill Dispose of Contaminated Materials clean->dispose_spill

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.